molecular formula C42H81NO3 B014512 C24:1-Ceramide CAS No. 54164-50-0

C24:1-Ceramide

货号: B014512
CAS 编号: 54164-50-0
分子量: 648.1 g/mol
InChI 键: VJSBNBBOSZJDKB-KPEYJIHVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetracos-15-enamide is a high-purity, synthetic ceramide analog supplied for research applications. This compound features defined stereochemistry and unsaturated bonds in both the sphingoid base and the acyl chain, mirroring the structure of complex biological ceramides such as Cer(d18:1/24:1) . Research Applications & Value: • Lipid Membrane Studies: This ceramide is an essential tool for investigating the biophysical properties of lipid bilayers. Its incorporation into model membranes allows researchers to study its role in membrane fluidity, permeability, and the formation of specialized lipid domains known as lipid rafts. • Ceramide Metabolism & Signaling: As a key signaling molecule, this compound is invaluable for probing the mechanisms of cell regulation. It can be used to study its role in cellular processes such as apoptosis, cell cycle arrest, and differentiation, providing insights into diseases where ceramide pathways are dysregulated. • Biomimetic Models: It serves as a critical standard or component in creating biomimetic systems to explore cell membrane architecture and the function of ceramides in skin barrier physiology. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Proper safety protocols and handling procedures for laboratory chemicals must be followed.

属性

IUPAC Name

(Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetracos-15-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H81NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(46)43-40(39-44)41(45)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h17-18,35,37,40-41,44-45H,3-16,19-34,36,38-39H2,1-2H3,(H,43,46)/b18-17-,37-35+/t40-,41+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSBNBBOSZJDKB-KPEYJIHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H81NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60415272
Record name C24:1 Cer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

648.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cer(d18:1/24:1(15Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004953
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble
Record name Cer(d18:1/24:1(15Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004953
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

54164-50-0
Record name C24:1 Cer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

C24:1-Ceramide structure and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to C24:1-Ceramide: Structure, Properties, and Biological Significance

Introduction

Ceramides (B1148491) are a class of sphingolipids that are integral structural components of cellular membranes and also function as critical signaling molecules in a myriad of cellular processes.[1][2] These processes include apoptosis, cell differentiation, and proliferation.[3][4][5] this compound, also known as nervonic ceramide or N-nervonoyl-D-sphingosine, is a prominent, naturally occurring ceramide distinguished by its very-long-chain fatty acid.[3][4] This technical guide provides a comprehensive overview of the structure, chemical properties, signaling pathways, and experimental analysis of this compound for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is composed of a sphingosine (B13886) backbone N-acylated with a 24-carbon monounsaturated fatty acid (nervonic acid).

Chemical Structure

The chemical structure of this compound is depicted below.

C24_1_Ceramide_Structure cluster_sphingosine Sphingosine Backbone cluster_nervonic_acid Nervonic Acid Tail sphingosine_chain HO-CH2-CH(NH)-CH(OH)-CH=CH-(CH2)12-CH3 nervonic_acid_chain CH3-(CH2)7-CH=CH-(CH2)13-C=O amide_bond Amide Bond nervonic_acid_chain->amide_bond amide_bond->sphingosine_chain N-H

Caption: Chemical structure of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueSource
IUPAC Name (15Z)-N-[(2S,3R,4E)-1,3-dihydroxyoctadec-4-en-2-yl]tetracos-15-enamide[6]
Synonyms N-Nervonoyl-D-sphingosine, Cer(d18:1/24:1(15Z)), N-cis-15-Tetracosenoyl-C18-sphingosine[7]
CAS Number 54164-50-0[3][4][7]
Chemical Formula C42H81NO3[4][6][7]
Molecular Weight 648.1 g/mol [3][4][7]
Appearance White to off-white solid[3]
Solubility Soluble in ethanol, DMSO, and dimethyl formamide. Sparingly soluble in aqueous buffers.[4][8]
Stability Stable for at least 4 years when stored at -20°C.[4][8]

Biological Significance and Signaling Pathways

Ceramides are synthesized through three primary pathways: the de novo synthesis pathway, the sphingomyelin (B164518) hydrolysis pathway, and the salvage pathway.[9]

Ceramide Synthesis Pathways

The major pathways for ceramide synthesis are illustrated below.

Ceramide_Synthesis_Pathways cluster_denovo De Novo Synthesis cluster_hydrolysis Sphingomyelin Hydrolysis cluster_salvage Salvage Pathway serine_palmitoyl_coa Serine + Palmitoyl-CoA spt Serine Palmitoyltransferase (SPT) serine_palmitoyl_coa->spt ketosphinganine 3-Ketosphinganine kdsr 3-Ketosphinganine Reductase ketosphinganine->kdsr dihydroceramide Dihydroceramide cers Ceramide Synthase (CerS) dihydroceramide->cers degs1 Dihydroceramide Desaturase dihydroceramide->degs1 ceramide Ceramide (e.g., C24:1) ceramidase Ceramidase ceramide->ceramidase sphingomyelin Sphingomyelin smase Sphingomyelinase sphingomyelin->smase sphingosine Sphingosine sphingosine->cers sphk Sphingosine Kinase sphingosine->sphk s1p Sphingosine-1-Phosphate s1p->sphingosine spt->ketosphinganine kdsr->dihydroceramide cers->ceramide cers->ceramide degs1->ceramide smase->ceramide ceramidase->sphingosine sphk->s1p

Caption: Major pathways of ceramide synthesis.

The de novo synthesis of ceramides begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA by serine palmitoyltransferase (SPT).[9][10] The salvage pathway recycles sphingosine to form ceramide through the action of ceramide synthases (CerS).[9][11] The sphingomyelin pathway generates ceramide through the hydrolysis of sphingomyelin by sphingomyelinase.[9][11]

Downstream Signaling

Ceramides, including this compound, can activate or inhibit various downstream signaling molecules. Ceramide has been shown to activate protein phosphatases, such as PP1 and PP2a, which are involved in regulating cell proliferation and apoptosis.[12] It can also influence membrane properties, leading to the clustering of receptors and the formation of signaling platforms.[1]

Experimental Protocols

The quantification of this compound in biological samples is crucial for understanding its role in health and disease. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed for this purpose.[13][14]

General Experimental Workflow for Ceramide Quantification

A typical workflow for the analysis of ceramides from biological samples is outlined below.

Experimental_Workflow start Biological Sample (Plasma, Tissue, Cells) lipid_extraction Lipid Extraction (e.g., Bligh-Dyer) start->lipid_extraction purification Purification (Silica Gel Chromatography) lipid_extraction->purification derivatization Fluorescent Derivatization (Optional, for HPLC-fluorescence) purification->derivatization analysis LC-MS/MS or HPLC Analysis purification->analysis Direct to LC-MS/MS derivatization->analysis quantification Data Analysis and Quantification analysis->quantification end Results quantification->end

Caption: General workflow for ceramide quantification.

Sample Preparation and Lipid Extraction
  • Sample Collection: Biological samples such as plasma, tissues, or cultured cells are collected and stored at -80°C until analysis.[15]

  • Lipid Extraction: Lipids are extracted from the samples using a method such as the Bligh and Dyer procedure, which uses a chloroform/methanol/water solvent system.[14]

  • Internal Standards: Known amounts of non-naturally occurring ceramide internal standards (e.g., C17:0- or C25:0-ceramide) are added to the samples before extraction to allow for accurate quantification.[14]

Chromatographic Separation and Detection

3.3.1. High-Performance Liquid Chromatography (HPLC)

A method for the quantitative analysis of ceramide molecular species by HPLC has been developed.[13]

  • Derivatization: Ceramides are derivatized with a fluorescent reagent like anthroyl cyanide to enable detection by a fluorescence detector.[13]

  • Separation: The derivatized ceramides are separated on a reversed-phase HPLC column.[13]

  • Quantification: The amount of each ceramide species is quantified by comparing its peak area to that of the internal standard.[13] The lower detection limit for this method is below 1 pmol.[13]

3.3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for ceramide quantification.[14]

  • Chromatography: Reverse-phase HPLC is used to separate the different ceramide species.[14]

  • Mass Spectrometry: The eluting ceramides are ionized (e.g., by electrospray ionization) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[14] The MRM transition for this compound is typically m/z 648.6 > 264.3 in positive ion mode.[16]

  • Quantification: Calibration curves are constructed using standard solutions of each ceramide species to be quantified.[14] The concentration of each ceramide in the sample is determined from its peak area ratio relative to the internal standard and the calibration curve.[14] The limits of detection and quantification are in the range of 5–50 pg/ml for distinct ceramides.[14]

Role in Health and Disease

The levels of this compound have been associated with various physiological and pathological conditions.

  • Cardiovascular Disease: Elevated plasma levels of C16:0, C18:0, and C24:1 ceramides have been identified as strong predictive markers for adverse cardiovascular events.[9][17] A ceramide-based risk score (CERT1) that includes these three ceramides and their ratios to C24:0 ceramide has been proposed.[9][18]

  • Metabolic Disease: Increased concentrations of C24:1 ceramide have been observed in individuals with type 2 diabetes and are inversely correlated with insulin (B600854) sensitivity.[17][18] However, some studies suggest that restoration of liver C24:1 ceramide can improve glucose tolerance and insulin sensitivity in mice.[19]

  • Aging: Increased levels of this compound have been found in extracellular vesicles isolated from the serum of aged individuals, and these vesicles can induce senescence in mesenchymal stem cells.[1][20]

Conclusion

This compound is a key bioactive lipid with important roles in cellular signaling and membrane structure. Its levels are altered in various diseases, making it a potential biomarker and therapeutic target. The analytical methods described in this guide provide the necessary tools for researchers to further investigate the complex biology of this compound and its implications for human health.

References

C24:1-Ceramide Biosynthesis in Mammalian Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids that play a pivotal role in a multitude of cellular processes, including proliferation, differentiation, senescence, and apoptosis.[1][2][3] The biological function of ceramides is intrinsically linked to the length of their N-acyl chain. Very-long-chain (VLC) ceramides, such as C24:1-ceramide (Nervonoyl-ceramide), are emerging as critical regulators of membrane biophysics and cellular signaling, with their dysregulation implicated in various pathological conditions, including cancer and neurodegenerative diseases.[3][4][5] This technical guide provides an in-depth overview of the this compound biosynthesis pathway in mammalian cells, offering detailed experimental protocols and quantitative data to facilitate further research and therapeutic development in this area.

Core Biosynthesis Pathway

The de novo synthesis of this compound primarily occurs in the endoplasmic reticulum (ER) and involves a series of enzymatic reactions.[1]

  • Condensation of Serine and Palmitoyl-CoA: The pathway is initiated by the condensation of L-serine and palmitoyl-CoA, catalyzed by the enzyme serine palmitoyltransferase (SPT) , to form 3-ketodihydrosphingosine.[6]

  • Reduction to Dihydrosphingosine: 3-ketodihydrosphingosine is then reduced to dihydrosphingosine (sphinganine) by 3-ketodihydrosphingosine reductase (KDSR) .

  • N-acylation by Ceramide Synthase 2 (CerS2): Dihydrosphingosine is subsequently acylated with nervonyl-CoA (C24:1-CoA) to form C24:1-dihydroceramide. This critical step is catalyzed by Ceramide Synthase 2 (CerS2) , which exhibits high specificity for very-long-chain acyl-CoAs (C22-C24).[7][8][9]

  • Desaturation to this compound: Finally, a double bond is introduced into the dihydroceramide (B1258172) backbone by dihydroceramide desaturase 1 (DEGS1) to yield this compound.

// Invisible nodes for positioning start [shape=point, style=invis]; start -> serine [style=invis];

// Enzyme nodes spt_node [label="Serine Palmitoyltransferase", shape=rectangle, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; kdsr_node [label="3-Ketodihydrosphingosine\nReductase", shape=rectangle, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cers2_node [label="Ceramide Synthase 2", shape=rectangle, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; degs1_node [label="Dihydroceramide\nDesaturase 1", shape=rectangle, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections to enzyme nodes keto -> kdsr_node [style=invis]; sphinganine (B43673) -> cers2_node [style=invis]; dhcer -> degs1_node [style=invis]; serine -> spt_node [style=invis]; } .dot this compound de novo biosynthesis pathway in the ER.

Regulation of this compound Synthesis

The biosynthesis of this compound is tightly regulated to maintain cellular homeostasis. Key regulatory mechanisms include:

  • Substrate Availability: The levels of precursors such as serine, palmitoyl-CoA, and particularly nervonyl-CoA can influence the rate of synthesis.

  • CerS2 Activity: The expression and activity of CerS2 are critical determinants of this compound production.[7]

    • Acyl-CoA-binding protein (ACBP): ACBP has been shown to potently facilitate the synthesis of very-long-chain ceramides by binding to and presenting VLC-acyl-CoAs to CerS2, thereby increasing its activity by more than two-fold.[10][11][12][13]

    • Phosphorylation: The enzymatic activity of CerS2 is regulated by phosphorylation in its C-terminal region, which can increase its Vmax.[14]

  • Feedback Inhibition: The accumulation of downstream metabolites can exert feedback control on the biosynthetic enzymes.

Regulation_Pathway acbp ACBP (Acyl-CoA Binding Protein) nervonyl_coa Nervonyl-CoA (C24:1-CoA) cers2 CerS2 c24_1_cer This compound phosphorylation Phosphorylation

Quantitative Data

The following table summarizes key quantitative data related to this compound biosynthesis.

ParameterValueCell/SystemReference
CerS2 Activity
- with C24:1-CoA (in presence of ACBP)> 2-fold increaseHEK293T cells overexpressing CerS2[11]
- Basal activity (without ACBP)82 ± 7 pmol/mg/minHEK293T cells overexpressing CerS2[11]
This compound Levels
- Older vs. Younger Women (Serum EVs)15.4 vs. 3.8 pmol/sampleHuman Serum[15]
- Older vs. Younger Macaques (Serum EVs)9.3 vs. 1.8 pmol/sampleRhesus Macaque Serum[15]
- Pancreatic Cancer TissueUpregulated in node-positive tissueHuman Pancreatic Tissue[4]
- Advanced Heart FailureElevated in myocardiumHuman Myocardium[16]

Experimental Protocols

Ceramide Extraction from Mammalian Cells for LC-MS/MS Analysis

This protocol is adapted from established methods for lipid extraction.[17][18]

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727) (HPLC grade)

  • Chloroform (B151607) (HPLC grade)

  • Internal standard (e.g., C17:0-ceramide)

  • 5.5 mL glass vials with screw caps

  • Sonicator

  • Centrifuge

Procedure:

  • Cell Harvesting:

    • Aspirate the culture medium and wash the adherent cells with 1 mL of ice-cold PBS.

    • Add 1 mL of methanol to the plate, scrape the cells, and transfer the cell suspension to a 5.5 mL glass vial.

  • Lysis and Internal Standard Spiking:

    • Sonicate the cell suspension for 5 minutes.

    • Take an aliquot for protein concentration measurement.

    • Add a known amount of internal standard (e.g., 10 ng of C17:0-ceramide) to the remaining cell lysate.

  • Lipid Extraction (Double Extraction):

    • Add 2 mL of chloroform to the lysate, vortex for 5 seconds, and sonicate for 30 minutes.

    • Centrifuge at 3000 rpm for 5 minutes to separate the phases.

    • Carefully transfer the lower chloroform layer to a new glass vial.

    • Re-extract the remaining aqueous/protein layer with another 2 mL of chloroform.

    • Pool the chloroform fractions.

  • Drying and Reconstitution:

    • Evaporate the chloroform extract to dryness under a stream of nitrogen.

    • Reconstitute the dried lipid film in a suitable solvent for LC-MS/MS analysis (e.g., methanol or a mixture of mobile phases).

Lipid_Extraction_Workflow start Start: Adherent Mammalian Cells wash Wash with ice-cold PBS start->wash harvest Harvest cells in Methanol wash->harvest lyse Sonicate to Lyse Cells harvest->lyse is_spike Spike with Internal Standard (e.g., C17:0-Cer) lyse->is_spike extract1 First Extraction: Add Chloroform, Vortex, Sonicate is_spike->extract1 centrifuge1 Centrifuge (3000 rpm, 5 min) extract1->centrifuge1 collect1 Collect Lower (Chloroform) Phase centrifuge1->collect1 extract2 Second Extraction: Add Chloroform to remaining phases centrifuge1->extract2 Re-extract remaining phases collect2 Collect and Pool Chloroform Phases centrifuge2 Centrifuge extract2->centrifuge2 centrifuge2->collect2 dry Evaporate under Nitrogen collect2->dry reconstitute Reconstitute in LC-MS/MS compatible solvent dry->reconstitute end Ready for LC-MS/MS Analysis reconstitute->end

Quantification of this compound by LC-MS/MS

This is a general protocol; specific parameters will need to be optimized for the instrument used.[18][19][20][21]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 9:1, v/v) with 0.1% formic acid and 10 mM ammonium formate

  • Gradient: A suitable gradient to separate this compound from other lipid species.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transition for this compound: Precursor ion [M+H]+ → Product ion (e.g., m/z 264.3, corresponding to the sphingoid backbone)

  • MRM Transition for Internal Standard (C17:0-Ceramide): Precursor ion [M+H]+ → Product ion (e.g., m/z 264.3)

  • Optimization: Source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy should be optimized for maximum sensitivity.

Data Analysis:

  • Quantification is based on the ratio of the peak area of this compound to the peak area of the internal standard.

  • A calibration curve is constructed using known concentrations of this compound standard.

In Vitro Ceramide Synthase 2 (CerS2) Activity Assay

This protocol measures the activity of CerS2 in cell or tissue homogenates.[14][22][23][24]

Materials:

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl2, 0.5 mM DTT)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Nervonyl-CoA (C24:1-CoA)

  • Sphinganine (or a fluorescently labeled version like NBD-sphinganine)

  • Cell or tissue homogenates

  • Internal standard for LC-MS/MS (if used for detection)

  • Chloroform/Methanol (1:2, v/v)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, BSA, and nervonyl-CoA.

    • Add the cell or tissue homogenate (e.g., 40 µg of total protein).

  • Initiation of Reaction:

    • Start the reaction by adding sphinganine.

    • Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding chloroform/methanol (1:2, v/v).

  • Lipid Extraction and Analysis:

    • Extract the lipids as described in Protocol 1.

    • Analyze the formation of C24:1-dihydroceramide by LC-MS/MS or thin-layer chromatography (TLC) if using a fluorescent substrate.

  • Calculation of Activity:

    • The activity of CerS2 is expressed as the amount of product formed per unit of protein per unit of time (e.g., pmol/mg protein/min).

Signaling Pathways and Cellular Functions of this compound

This compound is not merely a structural component of membranes but also an active signaling molecule.

  • Membrane Biophysics: The presence of the long, unsaturated acyl chain of this compound influences membrane fluidity and organization. Unlike saturated very-long-chain ceramides, this compound has a lower ability to induce the formation of rigid gel domains in fluid membranes, which can impact the localization and function of membrane proteins.[25][26][27]

  • Apoptosis and Cell Senescence: this compound has been implicated in the regulation of cell death and senescence.[15] In some contexts, it can promote apoptosis by inhibiting pro-survival pathways such as the PI3K/Akt and ERK pathways.[28] However, its role can be cell-type dependent, as in some instances, very-long-chain ceramides have been shown to be protective against certain apoptotic stimuli.[5]

  • Cancer Metastasis: The CerS2-C24:1-ceramide axis has been shown to limit the metastatic potential of ovarian cancer cells by inhibiting the formation of lamellipodia, which are crucial for cell motility.[1]

C24_1_Ceramide_Signaling cluster_membrane Membrane Effects cluster_signaling Intracellular Signaling c24_1_cer Increased this compound membrane_fluidity Altered Membrane Fluidity and Domain Formation c24_1_cer->membrane_fluidity pi3k_akt PI3K/Akt Pathway c24_1_cer->pi3k_akt Inhibits erk ERK Pathway c24_1_cer->erk Inhibits apoptosis Apoptosis c24_1_cer->apoptosis Induces senescence Cellular Senescence c24_1_cer->senescence Induces metastasis Inhibition of Metastasis (e.g., Ovarian Cancer) c24_1_cer->metastasis pi3k_akt->apoptosis erk->apoptosis

Conclusion and Future Directions

The biosynthesis of this compound, orchestrated primarily by CerS2, is a critical pathway with far-reaching implications for cellular function and disease. This guide provides a comprehensive resource for researchers in the field, outlining the core biosynthetic pathway, its regulation, and detailed experimental methodologies. While significant progress has been made, future research should focus on elucidating the precise molecular mechanisms by which this compound exerts its diverse signaling roles and further exploring its potential as a therapeutic target in various diseases. A deeper understanding of the interplay between this compound and other lipid species in modulating membrane properties and cellular signaling will be crucial for the development of novel therapeutic strategies.

References

The Dichotomous Role of C24:1-Ceramide in Membrane Fluidity: A Biophysical and Signaling Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides (B1148491), a class of sphingolipids, are critical regulators of cellular processes, acting not only as structural components of membranes but also as potent signaling molecules. The biophysical impact of ceramides is intricately linked to their molecular structure, particularly the length and saturation of their N-acyl chain. This technical guide delves into the specific role of C24:1-ceramide, a very-long-chain monounsaturated ceramide, in modulating membrane fluidity. We will explore its distinct effects on membrane order, domain formation, and morphology, contrasting them with other ceramide species. Furthermore, this document will elucidate the involvement of this compound in key signaling pathways, providing a comprehensive overview for researchers in drug development and cellular biology.

Introduction

Cellular membranes are not merely passive barriers but dynamic platforms that orchestrate a multitude of cellular events. Membrane fluidity, a measure of the viscosity of the lipid bilayer, is a critical parameter that influences protein function, signal transduction, and membrane trafficking. Ceramides, generated through the hydrolysis of sphingomyelin (B164518) or de novo synthesis, are potent modulators of membrane biophysics.[1] The diverse family of ceramides, differing in their acyl chain length and saturation, exert distinct effects on membrane properties.[2] this compound, also known as nervonic acid ceramide, is of particular interest due to its prevalence in certain tissues and its unique monounsaturated very-long acyl chain.[3] Understanding the precise role of this compound in membrane fluidity is crucial for deciphering its function in both physiological and pathological contexts, including cancer, neurodegenerative diseases, and metabolic disorders.[1][4]

Biophysical Impact of this compound on Membrane Fluidity

The presence of the long, unsaturated acyl chain in this compound confers upon it a distinct biophysical behavior compared to its saturated counterparts (e.g., C16:0- or C24:0-ceramide) and shorter-chain unsaturated ceramides (e.g., C18:1-ceramide).

Ordering Effect and Gel-Fluid Phase Separation

Saturated ceramides are known to have a strong ordering effect on fluid phospholipid membranes, promoting the formation of highly ordered gel domains and inducing a clear separation between gel and fluid phases.[5][6] In contrast, unsaturated ceramides have a less pronounced impact.[6] Specifically, this compound has a lower ability to form gel domains at physiological temperatures (37°C) compared to saturated ceramides.[5][6] However, its capacity to induce gel phase formation is greater than that of shorter-chain unsaturated ceramides like C18:1-ceramide, which may not form gel domains at all at this temperature.[7] This intermediate behavior is attributed to the kink in the acyl chain introduced by the cis-double bond, which disrupts the tight packing that is characteristic of saturated acyl chains.

Interdigitation and Morphological Changes

A key feature of very-long-chain ceramides, including this compound, is their ability to induce the formation of interdigitated phases within the membrane.[5][6] Interdigitation occurs when the long acyl chains of the ceramide molecules from one leaflet of the bilayer extend into the opposing leaflet. This phenomenon can lead to significant changes in membrane morphology, including the formation of tubular structures.[5][6] These ceramide-rich tubules may play roles in membrane trafficking and signaling platform organization.

Quantitative Analysis of Biophysical Effects

The impact of different ceramide species on membrane fluidity can be quantitatively assessed using various biophysical techniques. The following table summarizes key findings from studies on model membrane systems.

Ceramide SpeciesTechniqueModel SystemKey Quantitative FindingsReference
This compound Fluorescence AnisotropyPOPC VesiclesLower ability to increase fluorescence anisotropy compared to saturated ceramides, indicating less membrane ordering.[7]
Differential Scanning Calorimetry (DSC)Phosphatidylcholine LiposomesInduces a less pronounced increase in the main phase transition temperature (Tm) compared to saturated ceramides.[8]
C16:0-Ceramide (for comparison) Fluorescence AnisotropyPOPC VesiclesSignificantly increases fluorescence anisotropy, indicating a high degree of membrane ordering.[7]
Differential Scanning Calorimetry (DSC)Phosphatidylcholine LiposomesCauses a significant increase in the main phase transition temperature (Tm), promoting a gel state.[8]
C18:1-Ceramide (for comparison) Fluorescence AnisotropyPOPC VesiclesShows little to no effect on fluorescence anisotropy at physiological temperatures.[7]

Role of this compound in Cellular Signaling

The alterations in membrane biophysics induced by this compound have profound implications for cellular signaling. By modulating the organization and fluidity of the membrane, this compound can influence the clustering of receptors and the assembly of signaling complexes.[9]

Apoptosis

Ceramides are well-established mediators of apoptosis (programmed cell death). However, the pro-apoptotic efficacy of different ceramide species varies. Studies have shown that saturated ceramides, such as C16:0-ceramide, are potent inducers of apoptosis.[10] They are thought to promote the formation of large, stable ceramide-rich platforms in the mitochondrial outer membrane, which facilitates the recruitment and oligomerization of pro-apoptotic proteins like Bax, leading to mitochondrial permeabilization and cell death.[1][11]

In contrast, monounsaturated ceramides like this compound are reported to be less effective at inducing apoptosis.[10] This is likely due to their reduced ability to form the stable, ordered membrane domains required for the efficient recruitment of apoptotic machinery.[1]

Ceramide_Apoptosis_Pathway cluster_membrane Mitochondrial Outer Membrane Saturated_Ceramide Saturated Ceramide (e.g., C16:0) Ceramide_Platform Stable Ceramide-Rich Platform Saturated_Ceramide->Ceramide_Platform Promotes formation Unsaturated_Ceramide Unsaturated Ceramide (e.g., C24:1) Bax_Recruitment Bax Recruitment & Oligomerization Unsaturated_Ceramide->Bax_Recruitment Less efficient Ceramide_Platform->Bax_Recruitment Apoptosis Apoptosis Bax_Recruitment->Apoptosis Stress_Stimuli Stress Stimuli (e.g., Chemotherapy, Radiation) Stress_Stimuli->Saturated_Ceramide Induces generation

Ceramide-Induced Apoptosis Pathway

Experimental Protocols

Measurement of Membrane Fluidity using Laurdan Fluorescence Spectroscopy

Laurdan is a fluorescent probe that is sensitive to the polarity of its environment. In lipid bilayers, its emission spectrum shifts depending on the degree of water penetration into the membrane, which is related to membrane fluidity.

Materials:

  • Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene)

  • Lipid of interest (e.g., POPC)

  • This compound

  • Chloroform

  • Buffer (e.g., HEPES)

  • Spectrofluorometer

Procedure:

  • Liposome Preparation:

    • Prepare lipid mixtures of POPC and this compound at desired molar ratios in chloroform.

    • Dry the lipid mixture under a stream of nitrogen gas to form a thin film.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with buffer to form multilamellar vesicles (MLVs).

    • Prepare large unilamellar vesicles (LUVs) by extrusion through polycarbonate filters of a defined pore size (e.g., 100 nm).

  • Laurdan Labeling:

    • Add a small aliquot of a concentrated Laurdan stock solution in ethanol (B145695) to the LUV suspension. The final Laurdan-to-lipid molar ratio should be approximately 1:500.

    • Incubate the mixture in the dark for 30 minutes at a temperature above the lipid phase transition.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the spectrofluorometer to 350 nm.

    • Record the emission spectra from 400 nm to 550 nm.

    • Measure the fluorescence intensities at 440 nm (I440) and 490 nm (I490).

  • Calculation of Generalized Polarization (GP):

    • Calculate the GP value using the formula: GP = (I440 - I490) / (I440 + I490).

    • Higher GP values indicate lower membrane fluidity (more ordered).

Laurdan_Workflow Start Start Prepare_Lipid_Mixture Prepare Lipid Mixture (POPC + this compound) Start->Prepare_Lipid_Mixture Dry_Lipid_Film Dry Lipid Film Prepare_Lipid_Mixture->Dry_Lipid_Film Hydrate_and_Extrude Hydrate to form MLVs and Extrude to form LUVs Dry_Lipid_Film->Hydrate_and_Extrude Laurdan_Labeling Label LUVs with Laurdan Hydrate_and_Extrude->Laurdan_Labeling Measure_Fluorescence Measure Fluorescence Emission (Excitation at 350 nm) Laurdan_Labeling->Measure_Fluorescence Calculate_GP Calculate Generalized Polarization (GP) Measure_Fluorescence->Calculate_GP End End Calculate_GP->End

Laurdan Fluorescence Spectroscopy Workflow
Preparation of Giant Unilamellar Vesicles (GUVs) for Microscopy

GUVs are cell-sized liposomes that are ideal for visualizing membrane domains and morphological changes using microscopy.

Materials:

  • Lipids (e.g., POPC, this compound)

  • Fluorescent lipid probe (e.g., Rhodamine-DOPE)

  • Chloroform

  • Indium Tin Oxide (ITO) coated glass slides

  • Function generator

  • Observation chamber

Procedure:

  • Lipid Film Deposition:

    • Prepare a lipid mixture in chloroform, including a small amount of a fluorescent lipid probe.

    • Deposit a small volume of the lipid solution onto the conductive side of an ITO slide and spread it evenly.

    • Dry the lipid film under vacuum for at least 2 hours.

  • GUV Formation by Electroformation:

    • Assemble a chamber with two ITO slides, with the conductive, lipid-coated sides facing each other, separated by a silicone spacer.

    • Fill the chamber with a swelling solution (e.g., sucrose (B13894) solution).

    • Apply an AC electric field (e.g., 10 Hz, 1.5 V) to the ITO slides for 2-4 hours at a temperature above the lipid phase transition.

  • Observation:

    • Carefully harvest the GUVs from the chamber.

    • Observe the GUVs using a confocal or fluorescence microscope to visualize domain formation and morphology.

Conclusion

This compound plays a multifaceted and distinct role in the regulation of membrane fluidity. Its very-long monounsaturated acyl chain results in a weaker ordering effect compared to saturated ceramides, yet it retains the ability to induce interdigitation and significant morphological changes in the membrane. This unique biophysical behavior translates into a differential impact on cellular signaling pathways, such as a reduced capacity to promote apoptosis. The detailed understanding of the structure-function relationship of this compound is paramount for the development of therapeutic strategies targeting sphingolipid metabolism and signaling in various diseases. Further research into the specific protein interactions and the dynamics of this compound-containing membrane domains will undoubtedly unveil new layers of complexity in its cellular functions.

References

A Technical Guide to C24:1-Ceramide: Navigating its Complex Role in Apoptosis and Cell Death

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Specificity of Ceramide Signaling

Ceramides (B1148491) are a class of bioactive sphingolipids that function as critical signaling molecules in a multitude of cellular processes, including apoptosis, cell cycle arrest, inflammation, and senescence.[1][2] They are composed of a sphingosine (B13886) backbone N-acylated with a fatty acid of varying length. This acyl chain length is a critical determinant of the ceramide's biological function. The synthesis of ceramides with specific chain lengths is catalyzed by a family of six distinct ceramide synthases (CerS), each exhibiting a preference for specific fatty acyl-CoAs.[1][3]

This guide focuses specifically on C24:1-Ceramide (Nervonoyl Ceramide) , a very-long-chain ceramide (VLCC) predominantly synthesized by Ceramide Synthase 2 (CerS2).[4][5][6] While long-chain saturated ceramides, such as C16:0-ceramide, are widely regarded as potent inducers of apoptosis, the role of this compound is significantly more nuanced. This document provides an in-depth examination of the signaling pathways, quantitative data, and experimental methodologies related to this compound's involvement in cell death and other cell fate decisions, highlighting its distinct behavior compared to other ceramide species.

Core Signaling Pathways: A Tale of Two Ceramides

The influence of ceramides on apoptosis is not monolithic; it is highly dependent on the specific molecular species. The contrast between the saturated C16:0-ceramide and the monounsaturated this compound provides a clear example of this specificity.

The Mitochondrial Apoptosis Pathway: A Saturation-Dependent Mechanism

The intrinsic, or mitochondrial, pathway of apoptosis is a central mechanism for programmed cell death. A key event in this pathway is Mitochondrial Outer Membrane Permeabilization (MOMP), which allows the release of pro-apoptotic proteins like cytochrome c.[7] Ceramides are known to accumulate at the mitochondrial outer membrane and can directly induce MOMP, potentially through the formation of protein-permeable channels.[8]

However, recent evidence strongly suggests that the saturation of the ceramide's acyl chain is a critical factor in this process. A pivotal study demonstrated that while the saturated C16:0-ceramide potently induces the translocation of the pro-apoptotic protein Bax to the mitochondria—a key step preceding MOMP—the monounsaturated This compound fails to do so effectively.[9] This suggests that this compound is a poor activator of the classical Bax-mediated mitochondrial apoptotic pathway. This differential activity is hypothesized to be due to the inability of unsaturated ceramides to form the stable, ceramide-rich membrane platforms required for Bax recruitment and oligomerization.[9]

G cluster_synthesis Ceramide Synthesis cluster_species Ceramide Species cluster_mito Mitochondrial Pathway CerS5_6 CerS5 / CerS6 C16_0 C16:0-Ceramide (Saturated) CerS5_6->C16_0 CerS2 CerS2 C24_1 This compound (Unsaturated) CerS2->C24_1 Bax Bax Translocation to Mitochondria C16_0->Bax Strongly Promotes C24_1->Bax No Significant Effect Apoptosis Apoptosis Bax->Apoptosis NoApoptosis No Significant Apoptotic Induction Bax->NoApoptosis

Caption: Divergent roles of saturated vs. unsaturated ceramides in apoptosis.
JNK Stress Signaling Pathway

Ceramides are well-established activators of the c-Jun N-terminal Kinase (JNK) signaling cascade, a pathway strongly associated with stress-induced apoptosis.[10][11] Upon activation by stimuli, ceramide generation can lead to the phosphorylation and activation of JNK. Activated JNK then phosphorylates downstream targets, including the transcription factor c-Jun, which in turn modulates the expression of genes involved in apoptosis, such as members of the Bcl-2 family.[12] While this is a general mechanism for ceramide action, the specific efficacy of this compound in activating this pathway compared to other species is an area requiring further investigation.

G Stress Cellular Stress (e.g., UV, Cytokines) Ceramide ↑ Intracellular Ceramide Stress->Ceramide JNK_Activation JNK Activation (Phosphorylation) Ceramide->JNK_Activation cJun c-Jun Phosphorylation JNK_Activation->cJun Gene_Expression Modulation of Pro-Apoptotic Genes cJun->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Generalized ceramide-induced JNK signaling pathway leading to apoptosis.
An Anti-Metastatic Role: Beyond Apoptosis

Contrasting with a direct pro-death role, the CerS2/C24:1-ceramide axis has been identified as a key suppressor of cancer cell motility and metastasis. In ovarian cancer cell models, downregulation of CerS2 and the subsequent decrease in this compound levels were associated with increased metastatic potential.[4] Conversely, increasing this compound levels, either through CerS2 overexpression or exogenous application, significantly inhibited the formation of lamellipodia, the actin-rich protrusions essential for cell migration.[4][13] This positions this compound as a regulator of cell fate that limits malignancy through mechanisms distinct from inducing apoptosis.

Quantitative Data on Ceramide-Mediated Cellular Effects

The following tables summarize key quantitative findings from the literature, highlighting the differential effects of this compound compared to other ceramide species.

Table 1: Comparative Effects of Ceramide Species on Apoptosis Induction

Ceramide Species Cell Type Concentration Observed Effect Citation
C16:0-Ceramide HeLa 100 µM 95 ± 2% of cells showed Bax-GFP translocation to mitochondria. [9]
This compound HeLa 100 µM 10 ± 6% of cells showed Bax-GFP translocation to mitochondria. [9]
C2-Ceramide SH-SY5Y 25 µM Decreased cell viability by approximately 60% . [14]

| C2-Ceramide | HT29 Colon Cancer | 30 µM | Significant cytotoxicity observed after 24h treatment. |[15] |

Table 2: this compound's Effect on Cancer Cell Motility

Cell Line Treatment Observed Effect Citation
SKOV3 (Ovarian Cancer) This compound (5 µM) for 6h Significant inhibition of lamellipodia formation. [4]

| SKOV3 (Ovarian Cancer) | siRNA knockdown of CerS2 | Significant decrease in this compound; increased cell motility. |[4] |

Key Experimental Protocols and Workflows

The following sections detail standardized methodologies for studying the effects of this compound.

Protocol: Cell Culture and Exogenous Ceramide Treatment
  • Cell Seeding: Plate cells (e.g., HeLa, SKOV3) in appropriate growth medium in 6-well plates or 96-well plates, depending on the downstream assay, and allow them to adhere overnight.

  • Ceramide Stock Preparation: Prepare a high-concentration stock solution (e.g., 10-20 mM) of this compound by dissolving it in a suitable solvent like ethanol (B145695) or a DMSO:ethanol mixture.

  • Working Solution Preparation: For cell treatment, dilute the stock solution into serum-free culture medium to the desired final concentration (e.g., 5-100 µM). To aid solubility and delivery, ceramides are often complexed with fatty acid-free Bovine Serum Albumin (BSA).

  • Cell Treatment: Remove the growth medium from the cells, wash once with PBS, and add the ceramide-containing medium.

  • Incubation: Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours) at 37°C in a CO2 incubator before proceeding with analysis.

Protocol: Apoptosis Assessment via Annexin V/PI Staining

This method quantifies the percentage of apoptotic and necrotic cells using flow cytometry.

  • Cell Harvesting: Following treatment, collect both adherent and floating cells. Adherent cells can be detached using a gentle enzyme like TrypLE or by scraping.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples immediately by flow cytometry.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

G Start Seed and Culture Cells Treat Treat Cells with This compound Start->Treat Incubate Incubate for Defined Period Treat->Incubate Harvest Harvest Adherent and Floating Cells Incubate->Harvest Wash Wash with Cold PBS Harvest->Wash Stain Stain with Annexin V and Propidium Iodide (PI) Wash->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Data Quantify Apoptotic Cell Populations Analyze->Data End Conclusion Data->End

References

The Enzymatic Regulation of C24:1-Ceramide Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C24:1-ceramide, a member of the very-long-chain ceramide family, is a critical sphingolipid involved in a multitude of cellular processes, including the regulation of membrane fluidity, signal transduction, and apoptosis. The precise control of its synthesis is paramount for maintaining cellular homeostasis, and dysregulation is implicated in various pathological conditions. This technical guide provides a comprehensive overview of the core enzymatic machinery governing this compound synthesis, detailing the regulatory mechanisms, experimental protocols for its study, and the signaling pathways it modulates.

Core Enzymes in this compound Synthesis

The biosynthesis of this compound is a multi-step process primarily occurring in the endoplasmic reticulum. It involves the coordinated action of three key enzymes: Fatty Acid Elongase 1 (ELOVL1), Ceramide Synthase 2 (CerS2), and Sphingolipid Delta-4 Desaturase (DEGS1).

ELOVL1: The Very-Long-Chain Fatty Acid Elongase

The synthesis of the C24:1 acyl chain is initiated by the elongation of shorter fatty acyl-CoAs. ELOVL1 is the rate-limiting enzyme responsible for the elongation of C22:1-CoA to C24:1-CoA.[1] ELOVL1 exhibits high substrate specificity towards saturated and monounsaturated C20- and C22-CoAs.[1][2]

CerS2: The Very-Long-Chain Ceramide Synthase

Ceramide Synthase 2 is the pivotal enzyme that catalyzes the N-acylation of a sphingoid base (e.g., sphinganine) with C24:1-CoA to form dihydro-C24:1-ceramide.[3][4] CerS2 displays a remarkable specificity for very-long-chain acyl-CoAs, particularly C22 to C24 derivatives.[4]

DEGS1: The Sphingolipid Delta-4 Desaturase

The final step in this compound synthesis is the introduction of a double bond into the sphingoid backbone of dihydro-C24:1-ceramide. This reaction is catalyzed by DEGS1, converting dihydro-C24:1-ceramide into this compound.

Enzymatic Regulation

The synthesis of this compound is tightly regulated at multiple levels to ensure appropriate cellular concentrations.

Regulation of ELOVL1 Activity

The activity of ELOVL1 is intrinsically linked to the subsequent utilization of its product by CerS2. This coordination ensures that the production of C24:1-CoA is matched with its incorporation into ceramides (B1148491).

Regulation of CerS2 Activity

CerS2 activity is modulated by several mechanisms, including substrate availability and post-translational modifications.

  • Acyl-CoA-Binding Protein (ACBP): ACBP has been shown to stimulate the activity of CerS2 in vitro.[5] In the absence of ACBP, CerS2 activity is significantly lower, and the addition of nanomolar concentrations of ACBP can lead to a more than two-fold increase in its activity.[5]

  • Phosphorylation: The enzymatic activity of CerS2 is heavily dependent on its phosphorylation state.[6][7] Dephosphorylation of CerS2 can lead to a severe reduction in its activity, with one study reporting an 84% decrease in activity towards C24:1-CoA upon treatment with λ-phosphatase.[6] This phosphorylation is mediated, at least in part, by Casein Kinase 2 (CK2).[6][7] Phosphorylation primarily increases the Vmax of the enzyme.[7]

Quantitative Data on Enzymatic Regulation

EnzymeRegulatory FactorEffect on ActivityQuantitative ChangeReference
CerS2 Acyl-CoA-Binding Protein (ACBP)Stimulation> 2-fold increase with 0.25 nM ACBP[5]
CerS2 Dephosphorylation (λ-phosphatase)Inhibition~84% reduction towards C24:1-CoA[6]
CerS2 PhosphorylationStimulationIncreases Vmax[7]

Signaling Pathways

This compound is not merely a structural component of membranes but also an important signaling molecule that can influence the activity of downstream effectors.

Ceramide-Activated Protein Kinases and Phosphatases

Ceramides, including C24:1, can directly or indirectly modulate the activity of protein kinases and phosphatases, thereby influencing a variety of signaling cascades.

  • Protein Kinase C ζ (PKCζ): Ceramide can directly activate PKCζ, leading to its recruitment to membrane microdomains.[8][9] This activation can, in turn, inactivate Akt, a key regulator of cell growth and survival.[9]

  • Protein Phosphatase 2A (PP2A): Ceramide is a known activator of the serine/threonine phosphatase PP2A.[10][11][12][13] This activation can lead to the dephosphorylation and subsequent degradation of oncoproteins such as c-Myc.[11]

Signaling_Pathway cluster_synthesis This compound Synthesis cluster_regulation Enzymatic Regulation cluster_signaling Downstream Signaling C22:1-CoA C22:1-CoA ELOVL1 ELOVL1 C22:1-CoA->ELOVL1 C24:1-CoA C24:1-CoA ELOVL1->C24:1-CoA CerS2 CerS2 C24:1-CoA->CerS2 Dihydro-C24:1-Ceramide Dihydro-C24:1-Ceramide CerS2->Dihydro-C24:1-Ceramide Sphinganine (B43673) Sphinganine Sphinganine->CerS2 DEGS1 DEGS1 Dihydro-C24:1-Ceramide->DEGS1 This compound This compound DEGS1->this compound PKCζ PKCζ This compound->PKCζ PP2A PP2A This compound->PP2A + ACBP ACBP ACBP->CerS2 + CK2 CK2 CK2->CerS2 P+ λ-phosphatase λ-phosphatase λ-phosphatase->CerS2 P- Akt Akt PKCζ->Akt - Cell Growth Cell Growth Akt->Cell Growth c-Myc c-Myc PP2A->c-Myc - Cell Proliferation Cell Proliferation c-Myc->Cell Proliferation

Caption: Overview of this compound synthesis, regulation, and downstream signaling.

Experimental Protocols

In Vitro Ceramide Synthase (CerS2) Activity Assay

This protocol is adapted from previously described methods.[5][14][15]

Materials:

  • Cell lysates or microsomal fractions containing CerS2

  • Assay buffer: 20 mM HEPES (pH 7.4), 25 mM KCl, 2 mM MgCl2, 0.5 mM DTT, 0.1% (w/v) fatty acid-free BSA

  • C24:1-CoA substrate

  • Sphinganine (or a fluorescently labeled analog like NBD-sphinganine)

  • Internal standard (e.g., C17-ceramide)

  • Solvents for lipid extraction (e.g., Chloroform:Methanol)

  • LC-MS/MS system

Procedure:

  • Prepare cell lysates or microsomes in assay buffer.

  • Incubate the protein sample (50-100 µg) with 50 µM C24:1-CoA and 10-15 µM sphinganine in the assay buffer.

  • Incubate the reaction mixture at 37°C for 30-120 minutes.

  • Stop the reaction by adding a 2:1 (v/v) mixture of chloroform:methanol.

  • Add the internal standard.

  • Extract the lipids using a standard lipid extraction protocol (e.g., Bligh-Dyer).

  • Dry the lipid extract under nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.

  • Quantify the newly synthesized C24:1-dihydroceramide by LC-MS/MS.

CerS2_Assay_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis A Prepare Cell Lysate/ Microsomes C Incubate at 37°C A->C B Prepare Reaction Mix (Buffer, C24:1-CoA, Sphinganine) B->C D Stop Reaction (Chloroform:Methanol) C->D E Add Internal Standard D->E F Lipid Extraction E->F G Dry and Reconstitute F->G H LC-MS/MS Analysis G->H

Caption: Experimental workflow for the in vitro CerS2 activity assay.

ELOVL1 Activity Assay

This protocol is based on established methods.[1][16]

Materials:

  • Microsomal fractions containing ELOVL1

  • Substrate: C22:1-CoA

  • [14C]malonyl-CoA

  • Reaction buffer

  • TLC plates and developing solvent

  • Scintillation counter or bioimaging analyzer

Procedure:

  • Incubate total membrane proteins (e.g., 40 µg) with 50 µM C22:1-CoA and 0.025 µCi [14C]malonyl-CoA in a suitable reaction buffer.

  • Incubate at 37°C for 1 hour.

  • Terminate the reaction.

  • Saponify, acidify, and extract the lipids.

  • Separate the lipid products by TLC.

  • Detect and quantify the radiolabeled elongated fatty acid product using a bioimaging analyzer or scintillation counting.

DEGS1 Activity Assay

This protocol utilizes a cell-based assay with a fluorescent substrate analog.

Materials:

Procedure:

  • Culture cells to the desired confluency.

  • Add the dihydroceramide analog (e.g., 0.5 µM C12-dhCCPS) to the cell culture medium.

  • Incubate for a defined period (e.g., 6 hours).

  • Harvest the cells and extract the lipids.

  • Analyze the conversion of the dihydroceramide analog to its desaturated counterpart by LC-MS/MS.[17]

LC-MS/MS Quantification of this compound

This is a generalized protocol for the quantification of endogenous this compound.[18][19][20][21][22]

Materials:

  • Biological sample (cells, tissue, plasma)

  • Internal standard (e.g., C17-ceramide or a deuterated this compound standard)

  • Solvents for lipid extraction

  • LC-MS/MS system with a suitable column (e.g., C18)

Procedure:

  • Homogenize the biological sample.

  • Add the internal standard.

  • Perform lipid extraction using a method like Bligh-Dyer.

  • Dry the lipid extract and reconstitute in the mobile phase.

  • Inject the sample into the LC-MS/MS system.

  • Separate the ceramide species using a reverse-phase column with a suitable gradient (e.g., water/acetonitrile/isopropanol with formic acid and ammonium (B1175870) formate).

  • Detect and quantify this compound using multiple reaction monitoring (MRM) in positive ion mode. The transition for this compound is typically m/z 648.6 -> 264.4.

LCMS_Workflow cluster_extraction Sample Preparation cluster_analysis LC-MS/MS Analysis A Homogenize Sample B Add Internal Standard A->B C Lipid Extraction B->C D Dry and Reconstitute C->D E Inject Sample D->E F Chromatographic Separation (C18 Column) E->F G Mass Spectrometry (MRM Detection) F->G H Data Analysis and Quantification G->H

Caption: General workflow for LC-MS/MS quantification of this compound.

Conclusion

The enzymatic regulation of this compound synthesis is a complex and finely tuned process that is critical for cellular function. A thorough understanding of the key enzymes—ELOVL1, CerS2, and DEGS1—and their regulatory mechanisms provides a foundation for investigating the role of this compound in health and disease. The detailed experimental protocols provided in this guide offer a practical framework for researchers to accurately measure and dissect the synthesis and signaling of this important sphingolipid, paving the way for the development of novel therapeutic strategies targeting this pathway.

References

C24:1-Ceramide localization within subcellular compartments

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Subcellular Localization of C24:1-Ceramide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a class of sphingolipids that serve as fundamental structural components of cellular membranes and as critical signaling molecules in a myriad of cellular processes, including apoptosis, cell cycle arrest, senescence, and inflammation.[1] These bioactive lipids consist of a sphingosine (B13886) backbone N-acylated with a fatty acid of varying chain length. The specific acyl chain length of a ceramide molecule is a crucial determinant of its biological function and subcellular distribution.

This guide focuses on this compound (N-nervonoyl-sphingosine), a very-long-chain monounsaturated ceramide. It is predominantly synthesized by Ceramide Synthase 2 (CerS2).[2][3] Understanding the precise localization of this compound within subcellular compartments is paramount, as its spatial distribution dictates its interaction with effector proteins and its influence on the biophysical properties of organelle membranes. This document provides a comprehensive overview of the current knowledge on this compound localization, the experimental methodologies used for its determination, and its involvement in key cellular pathways.

Quantitative Data on this compound Subcellular Distribution

The quantification of this compound across different organelles is a complex task, and the exact distribution can vary significantly depending on cell type, metabolic state, and external stimuli. While a complete, universally applicable quantitative map is not yet established, lipidomics studies using mass spectrometry have provided valuable insights into its relative abundance in various compartments. The following table summarizes key quantitative findings from the literature.

Subcellular CompartmentCell/Tissue TypeQuantitative FindingsCitation(s)
Endoplasmic Reticulum (ER) Jurkat CellsEnriched in this compound compared to MAMs.[4]
Mouse LiverCerS2, the synthase for this compound, is an ER-resident enzyme.[5]
Mitochondria-Associated Membranes (MAMs) Jurkat CellsLower relative abundance of this compound compared to ER and Plasma Membrane.[4]
Mitochondria Mouse HepatocytesHaploinsufficiency of CerS2 (which synthesizes this compound) leads to inhibition of mitochondrial respiration and ATP production.[6][7]
Plasma Membrane (PM) Jurkat CellsEnriched in this compound compared to MAMs.[4]
Extracellular Vesicles (EVs) / Exosomes Human Serum (Female)Significantly increased in older (75-90 yrs) vs. younger (24-40 yrs) individuals (15.4 vs. 3.8 pmol/sample).[8]
Rhesus Macaque SerumIncreased in older (25-30 yrs) vs. younger (6-10 yrs) monkeys (9.3 vs. 1.8 pmol/sample).[8]
Glioblastoma Stem-like CellsThis compound is a significant species in both the cells and their derived exosomes, with differential distribution among phenotypes.[9]
Nervous System Tissues Mouse CerebrumC24-chain length ceramides are predominant, consistent with high expression of CerS2.[3]

Experimental Protocols

The determination of this compound's subcellular localization relies on a combination of sophisticated techniques, primarily involving cell fractionation, lipid extraction, and advanced analytical methods.

Protocol 1: Quantification of this compound in Subcellular Fractions by LC-MS/MS

This is the gold standard for accurate quantification of specific lipid species within isolated organelles.

  • Subcellular Fractionation:

    • Objective: To isolate distinct organelles from cell culture or tissue homogenates.

    • Methodology: Cells are first homogenized under conditions that preserve organelle integrity. The homogenate is then subjected to differential centrifugation, a series of centrifugation steps at progressively higher speeds, to pellet nuclei, mitochondria, and microsomes (containing ER and Golgi). Further purification is achieved using density gradient centrifugation (e.g., with sucrose (B13894) or iodixanol), which separates organelles based on their buoyant density. Purity of the isolated fractions is validated by Western blotting for organelle-specific marker proteins.[4]

  • Lipid Extraction:

    • Objective: To extract all lipids, including this compound, from the purified organelle fractions.

    • Methodology: A modified Bligh and Dyer method is commonly employed.[10] The aqueous organelle suspension is mixed with a chloroform/methanol solution to create a biphasic system. Lipids partition into the lower organic phase. A non-naturally occurring ceramide (e.g., C17:0 or C25:0 ceramide) is often added as an internal standard at the beginning of the extraction to correct for sample loss during processing.[11] The organic phase is collected, dried under nitrogen, and reconstituted in a suitable solvent for analysis.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Objective: To separate, identify, and quantify this compound.

    • Methodology: The extracted lipids are injected into a High-Performance Liquid Chromatography (HPLC) system, typically using a C8 or C18 reversed-phase column.[11] A solvent gradient separates the different lipid classes and species based on their hydrophobicity. The eluent is then introduced into a triple quadrupole mass spectrometer.

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In positive ion mode, the parent ion (precursor ion) corresponding to the mass-to-charge ratio (m/z) of this compound is selected in the first quadrupole. This ion is then fragmented in the second quadrupole (collision cell), and a specific, characteristic fragment ion (product ion) is selected in the third quadrupole. For most ceramides, the common product ion is m/z 264, corresponding to the sphingosine backbone.[11]

    • The transition for this compound is m/z 648 → 264.[11] The abundance of this specific transition is measured over time, and the area under the resulting chromatographic peak is proportional to the amount of this compound in the sample. Quantification is achieved by comparing the peak area of endogenous this compound to that of the known amount of added internal standard.

Protocol 2: Visualization of Ceramides by Fluorescence Microscopy

This method provides spatial information but is less specific for C24:1 and can be subject to artifacts.

  • Fluorescent Labeling:

    • Objective: To label cellular ceramides for visualization.

    • Methodology: Cells are incubated with fluorescently-labeled ceramide analogs, such as NBD-ceramide or BODIPY-ceramide. These analogs are cell-permeable and are metabolized and distributed similarly to endogenous ceramides, often accumulating in the Golgi apparatus.[12] Alternatively, immunofluorescence can be used, where cells are fixed, permeabilized, and stained with antibodies that recognize ceramides. Specific antibodies that recognize a broad spectrum of ceramides, including C16:0 to C24:1, are commercially available.[12]

  • Confocal Microscopy:

    • Objective: To acquire high-resolution images of the fluorescent signal within the cell.

    • Methodology: A confocal laser scanning microscope is used to excite the fluorophore and collect the emitted light. Optical sectioning allows for the reconstruction of a 3D image of the cell, revealing the subcellular distribution of the fluorescent probe. Co-localization studies can be performed by counterstaining with organelle-specific dyes (e.g., MitoTracker for mitochondria, ER-Tracker for the ER) to more precisely identify the location of the ceramide signal.

Protocol 3: Tissue Localization by MALDI Mass Spectrometry Imaging

This technique maps the spatial distribution of lipids directly in tissue sections.

  • Sample Preparation:

    • Objective: To prepare thin tissue sections for analysis.

    • Methodology: A frozen tissue block is sectioned using a cryostat. The thin sections (typically 10-12 µm) are thaw-mounted onto a conductive glass slide.[13]

  • Matrix Application:

    • Objective: To coat the tissue with a matrix that facilitates laser desorption/ionization.

    • Methodology: A chemical matrix (e.g., 2,5-dihydroxybenzoic acid, DHB) is uniformly applied over the tissue section, often using an automated sprayer. The matrix co-crystallizes with the analyte molecules.[13]

  • MALDI-MS Analysis:

    • Objective: To generate a map of this compound distribution across the tissue section.

    • Methodology: The slide is placed into the MALDI mass spectrometer. A pulsed laser is fired at discrete spots across the entire tissue section. At each spot, the laser energy is absorbed by the matrix, causing desorption and ionization of the analyte molecules (including this compound). The mass spectrometer measures the m/z of the ions at each x,y coordinate. By plotting the signal intensity for the specific m/z of this compound across all coordinates, a 2D ion density map is created, revealing its spatial distribution within the tissue's histology.[13]

Signaling Pathways, Transport, and Workflows

Ceramide Synthesis and Transport

Ceramides are synthesized and transported through a highly regulated network of pathways. This compound originates in the ER and must be transported to other organelles to be converted into complex sphingolipids or to exert its signaling functions.

Caption: this compound synthesis in the ER and its transport to the Golgi and Mitochondria.
Experimental Workflow for Subcellular Quantification

The following diagram illustrates the logical flow for determining the concentration of this compound in different organelles.

Experimental_Workflow cluster_fractions Isolated Organelles start Start: Cell Culture / Tissue homogenization Cell Homogenization start->homogenization centrifugation Differential & Density Gradient Centrifugation homogenization->centrifugation er ER centrifugation->er mito Mitochondria centrifugation->mito pm Plasma Membrane centrifugation->pm other Other centrifugation->other extraction Lipid Extraction (Bligh & Dyer) + Internal Standard er->extraction mito->extraction pm->extraction other->extraction lcms LC-MS/MS Analysis (MRM for C24:1-Cer) extraction->lcms quant Data Analysis & Quantification lcms->quant result Result: This compound Concentration per Organelle quant->result

Caption: Workflow for quantitative analysis of this compound in subcellular fractions.

Conclusion

This compound is a critical very-long-chain sphingolipid whose function is intrinsically linked to its location within the cell. Primarily synthesized in the endoplasmic reticulum, it is distributed to various organelles, including the Golgi apparatus, mitochondria, and the plasma membrane, through complex transport mechanisms. It also accumulates in extracellular vesicles, particularly during aging. While mass spectrometry-based lipidomics has been instrumental in identifying its presence in these compartments, a complete and detailed quantitative map of its steady-state distribution remains an active area of research. The continued development of advanced analytical techniques, including super-resolution microscopy and improved lipidomics workflows, will further refine our understanding of how the spatial and temporal regulation of this compound contributes to cellular physiology and the pathogenesis of disease. This knowledge is essential for developing targeted therapeutic strategies for a range of disorders where ceramide metabolism is dysregulated.

References

Physiological Concentration and Biological Roles of C24:1-Ceramide in Human Plasma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of C24:1-Ceramide, focusing on its physiological concentration in human plasma, the methodologies for its quantification, and its involvement in key biological signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are investigating the roles of sphingolipids in health and disease.

Physiological Concentration of this compound in Human Plasma

Ceramides (B1148491) are a class of bioactive sphingolipids that play crucial roles in various cellular processes. The C24:1 species, a very long-chain monounsaturated ceramide, is one of the most abundant ceramides in human plasma. Its concentration can fluctuate based on physiological and pathological conditions. Establishing a baseline physiological concentration is critical for understanding its role as a biomarker and its therapeutic potential.

Quantitative data from various studies on the plasma concentration of this compound in healthy human subjects are summarized below. It is important to note that values can vary between laboratories due to differences in analytical methodologies and cohort characteristics.

Study Cohort DescriptionMean Concentration (pmol/mL)Standard Deviation (pmol/mL)Mean Concentration (ng/mL)Standard Deviation (ng/mL)Citation
Healthy Control Subjects43030278.519.4[1]
Healthy, Normal Weight Control Group155.530.5100.719.8[2]

Concentrations in ng/mL were calculated using the molecular weight of this compound (d18:1/24:1) which is approximately 648.1 g/mol .

Experimental Protocols for this compound Quantification

The accurate quantification of this compound in human plasma is predominantly achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the precise measurement of individual ceramide species within a complex biological matrix.

Sample Preparation: Protein Precipitation and Lipid Extraction

A common and effective method for extracting ceramides from plasma involves protein precipitation and liquid-liquid extraction.

  • Internal Standard Spiking: To a 50 µL plasma sample, add a known amount of a suitable internal standard, such as C17:0-Ceramide or a stable isotope-labeled this compound (e.g., this compound-d7).

  • Protein Precipitation: Add 250 µL of cold isopropanol (B130326) to the plasma sample.

  • Vortexing and Incubation: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation. Incubate the samples at -20°C for 10 minutes to facilitate protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant containing the lipids to a new tube for analysis.

Liquid Chromatography (LC)

Reverse-phase chromatography is typically employed to separate the different ceramide species.

  • Column: A C18 or C8 column (e.g., ACE Excel SuperC18, 1.7 µm, 100 mm x 2.1 mm) is commonly used.

  • Mobile Phase: An isocratic or gradient elution with a mobile phase consisting of a mixture of methanol (B129727), 2-propanol, and an aqueous buffer (e.g., 10 mM ammonium (B1175870) bicarbonate) is effective. A typical mobile phase composition is a 1:1 mixture of methanol and 2-propanol with 10 mM ammonium bicarbonate.

  • Flow Rate: A flow rate of 0.3 mL/min is often used.

  • Column Temperature: The column is typically maintained at 30°C.

  • Injection Volume: A small volume, such as 10 µL, of the extracted sample is injected.

Tandem Mass Spectrometry (MS/MS)

Electrospray ionization (ESI) in the positive ion mode is the most common ionization technique for ceramide analysis. Multiple Reaction Monitoring (MRM) is used for quantification due to its high selectivity and sensitivity.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transition for this compound: The precursor ion (m/z) for this compound (d18:1/24:1) is 648.6, and a characteristic product ion is m/z 264.4, which corresponds to the sphingosine (B13886) backbone.[3]

  • Data Analysis: The concentration of this compound is determined by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve constructed using known concentrations of this compound standards.

Signaling Pathways Involving this compound

This compound, like other ceramides, is a bioactive lipid that participates in various signaling pathways, influencing cellular processes such as apoptosis and inflammation.

Role in Apoptosis

Ceramides are well-established mediators of apoptosis (programmed cell death). Elevated levels of ceramides, including C24:1, can trigger apoptotic cascades.[4] One of the key mechanisms involves the inhibition of pro-survival pathways.

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm C24_1_Ceramide This compound (Elevated Levels) PI3K PI3K C24_1_Ceramide->PI3K Inhibits ERK ERK (Extracellular signal-regulated kinase) C24_1_Ceramide->ERK Inhibits Akt Akt (Protein Kinase B) PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits ERK->Apoptosis Inhibits

This compound Induced Apoptosis Pathway

Elevated levels of this compound have been shown to induce apoptosis by inhibiting key survival signaling pathways such as the phosphoinositide 3-kinase (PI3K)/Akt and the extracellular signal-regulated kinase (ERK) pathways.[4] Inhibition of these pathways leads to the activation of downstream apoptotic machinery.

Role in Inflammation

Ceramides are also implicated in inflammatory responses. They can modulate the production of inflammatory cytokines and influence the activity of immune cells.

C24_1_Ceramide This compound PKC_zeta PKC-ζ C24_1_Ceramide->PKC_zeta MAPK MAPK C24_1_Ceramide->MAPK NF_kB NF-κB PKC_zeta->NF_kB Activates MAPK->NF_kB Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) NF_kB->Pro_inflammatory_Cytokines Induces Transcription Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation

This compound in Inflammatory Signaling

This compound can activate inflammatory signaling pathways, including those involving Protein Kinase C-zeta (PKC-ζ) and Mitogen-Activated Protein Kinase (MAPK).[4] Activation of these kinases can lead to the stimulation of the transcription factor NF-κB, which in turn upregulates the expression of pro-inflammatory cytokines like Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), driving the inflammatory response.

Experimental Workflow for Plasma this compound Quantification

The following diagram illustrates a typical workflow for the quantification of this compound in human plasma samples.

Plasma_Sample Human Plasma Sample Internal_Standard Spike with Internal Standard (e.g., C17:0-Ceramide) Plasma_Sample->Internal_Standard Protein_Precipitation Protein Precipitation (e.g., with Isopropanol) Internal_Standard->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant (Lipid Extract) Centrifugation->Supernatant_Collection LC_MS_MS LC-MS/MS Analysis (Reverse Phase, ESI+, MRM) Supernatant_Collection->LC_MS_MS Data_Analysis Data Analysis (Quantification against Calibration Curve) LC_MS_MS->Data_Analysis Result This compound Concentration Data_Analysis->Result

Workflow for this compound Quantification

This workflow provides a standardized approach to ensure accurate and reproducible measurement of this compound in a clinical or research setting.

Conclusion

This compound is a significant and abundant very long-chain ceramide in human plasma. Its physiological concentration is a key parameter in the study of various diseases, including metabolic disorders and cardiovascular conditions. The standardized quantification of this compound using robust LC-MS/MS methods is essential for its validation as a clinical biomarker. Furthermore, a deeper understanding of its role in critical signaling pathways, such as apoptosis and inflammation, will be instrumental for the development of novel therapeutic strategies targeting sphingolipid metabolism. This guide provides a foundational resource for professionals engaged in this exciting and rapidly evolving field of research.

References

The Pivotal Role of C24:1-Ceramide in Skin Barrier Integrity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The stratum corneum (SC), the outermost layer of the epidermis, serves as the primary barrier against environmental insults and prevents excessive water loss. Its function is critically dependent on the unique composition and organization of its intercellular lipids, of which ceramides (B1148491) are the most abundant. Among the diverse ceramide species, the very-long-chain monounsaturated C24:1-ceramide (nervonic acid ceramide) plays a crucial, albeit specific, role in maintaining barrier integrity. This technical guide provides an in-depth examination of the synthesis, structural function, and signaling roles of this compound. It details the experimental protocols for its analysis and presents quantitative data linking its presence to skin barrier function, offering a core resource for researchers, scientists, and drug development professionals in dermatology and cosmetic science.

Introduction: The Significance of Very-Long-Chain Ceramides

The skin's barrier function is primarily attributed to the "brick and mortar" structure of the stratum corneum, where terminally differentiated corneocytes (bricks) are embedded in a lipid-rich intercellular matrix (mortar). This matrix is composed of an approximately equimolar ratio of ceramides, cholesterol, and free fatty acids.[1] Ceramides, constituting about 50% of the SC lipids by weight, are a heterogeneous class of sphingolipids critical for forming the ordered lamellar structures that prevent transepidermal water loss (TEWL).[2]

The structural diversity of ceramides, arising from different sphingoid bases and N-acyl fatty acid chains, dictates their function. Very-long-chain ceramides (VLC-Cers), particularly those with acyl chains of 24 carbons or more, are essential for creating a highly ordered and impermeable barrier.[3] this compound, which contains a 24-carbon monounsaturated nervonic acid chain, is a key species within this group. Its unique structure contributes to the formation of dense, stable lipid phases. Clinical studies have consistently shown that a reduction in VLC-Cers, including C24:1, is a hallmark of barrier-impaired skin conditions such as atopic dermatitis.[3][4]

Biosynthesis of this compound in the Epidermis

The synthesis of this compound is a multi-step enzymatic process occurring primarily in the endoplasmic reticulum of keratinocytes during their differentiation from the stratum basale to the stratum granulosum. The pathway ensures the production of the specific precursors—a sphingoid base and the C24:1 acyl chain (nervonoyl-CoA)—and their subsequent condensation.

Key Enzymatic Steps:

  • Sphingoid Base Synthesis: The process begins with the condensation of L-serine and palmitoyl-CoA by the enzyme Serine Palmitoyltransferase (SPT) , the rate-limiting step in sphingolipid synthesis.[5]

  • Fatty Acid Elongation: Palmitoyl-CoA (C16:0) is elongated by a series of enzymes. The critical step for producing the C24 backbone is catalyzed by Fatty Acid Elongase 1 (ELOVL1) , which efficiently elongates C22-CoA to C24-CoA.[2]

  • Desaturation: The monounsaturated double bond is introduced into the C24:0 acyl-CoA (lignoceroyl-CoA) to form C24:1 acyl-CoA (nervonoyl-CoA). This reaction is catalyzed by Stearoyl-CoA Desaturase (SCD) .

  • Condensation: Finally, Ceramide Synthase 2 (CerS2) , which exhibits high specificity for very-long-chain acyl-CoAs (C20-C26), catalyzes the N-acylation of a sphingoid base (e.g., sphingosine) with nervonoyl-CoA to form this compound (specifically, Ceramide NS where N denotes a non-hydroxy fatty acid and S denotes a sphingosine (B13886) base).[3]

C24_1_Ceramide_Synthesis cluster_FA Fatty Acid Elongation & Desaturation cluster_Sphingoid Sphingoid Base Synthesis C16_CoA Palmitoyl-CoA (C16:0) VLCFA_CoA Very-Long-Chain Acyl-CoA (C22-C24) C16_CoA->VLCFA_CoA ELOVLs C24_0_CoA Lignoceroyl-CoA (C24:0) VLCFA_CoA->C24_0_CoA ELOVL1 C24_1_CoA Nervonoyl-CoA (C24:1) C24_0_CoA->C24_1_CoA SCD C24_1_Cer This compound (NS) C24_1_CoA->C24_1_Cer CerS2 Ser_Pal Serine + Palmitoyl-CoA Sphinganine Sphinganine Ser_Pal->Sphinganine SPT Sphingosine Sphingosine Sphinganine->Sphingosine DES Sphingosine->C24_1_Cer

Caption: De Novo Synthesis Pathway of this compound. (Max Width: 760px)

Role in Skin Barrier Structure and Function

The length and saturation of the ceramide acyl chain are paramount to the organization of the intercellular lipid lamellae. VLC-Cers, like C24:1, are long enough to span across adjacent lipid leaflets, acting as molecular rivets that hold the lamellar structures together.[6] This interdigitation is critical for forming a densely packed, orthorhombic lipid phase, which is the most impermeable arrangement for preventing water loss.

A reduction in the proportion of VLC-Cers, and specifically a shift towards shorter-chain ceramides (e.g., C16-C18), leads to a less ordered, hexagonal lipid phase. This hexagonal phase is more fluid and significantly more permeable, resulting in increased TEWL and the clinical signs of dry, compromised skin.[4]

Quantitative Impact on Barrier Function

While direct quantitative correlation studies for this compound are limited, a consistent trend emerges from lipidomic analyses of healthy versus barrier-compromised skin. The following table summarizes findings from studies on atopic dermatitis (AD), a condition characterized by severe barrier dysfunction.

ConditionThis compound Level ChangeCorresponding Barrier Function ChangeReference
Healthy Skin Baseline / HighLow TEWL (e.g., < 10 g/m²/h)[2]
Atopic Dermatitis (Lesional Skin) Significantly ReducedHigh TEWL (e.g., > 20 g/m²/h)[3]
Dry Skin vs. Non-Dry Skin (Healthy Individuals) Lower Average FA Chain Length (Shift from C24-26 to C22-23)Correlates with "unhealthy skin conditions"[2]

These findings strongly suggest that maintaining a high proportion of C24:1 and other VLC-Cers is essential for competent barrier function. The reduction of these species in AD is a key factor in the pathophysiology of the disease, leading directly to increased water loss and susceptibility to irritants.[3][4]

Signaling Role of this compound in Keratinocytes

Beyond its structural role, this compound is implicated as a signaling lipid that influences keratinocyte biology. Unlike short-chain ceramides (e.g., C16:0-ceramide), which are often associated with pro-apoptotic pathways, VLC-Cers like C24:1 appear to be involved in maintaining cellular homeostasis and promoting proper differentiation.

In atopic dermatitis, the observed decrease in this compound is coupled with a significant increase in C16-ceramide.[3] This shift is thought to contribute to the premature apoptosis of keratinocytes and impaired differentiation seen in the disease. This compound likely promotes signals that support cell cycle completion and terminal differentiation into functional corneocytes, a process that is disrupted when its levels fall. While specific downstream pathways for C24:1 are still being elucidated, they are thought to oppose the pro-inflammatory and pro-apoptotic signals generated by shorter-chain ceramides.[5][7]

Ceramide_Signaling C24_1_Cer High this compound Diff Terminal Differentiation C24_1_Cer->Diff Promotes Homeostasis Cellular Homeostasis C24_1_Cer->Homeostasis Maintains C16_Cer High C16-Ceramide Apoptosis Premature Apoptosis C16_Cer->Apoptosis Induces AD_Skin Atopic Dermatitis Phenotype C16_Cer->AD_Skin Healthy_Skin Healthy Skin Phenotype Diff->Healthy_Skin Homeostasis->Healthy_Skin Barrier_Impairment Barrier Impairment Apoptosis->Barrier_Impairment Barrier_Impairment->AD_Skin

Caption: Opposing Signaling Roles of Ceramide Species. (Max Width: 760px)

Experimental Protocols for this compound Analysis

Accurate quantification of this compound from stratum corneum samples is essential for research and clinical studies. The following outlines a standard methodology based on tape stripping and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][9]

Sample Collection: Stratum Corneum Tape Stripping
  • Site Preparation: Clean the target skin area (e.g., volar forearm) with a dry wipe to remove surface contaminants. Do not use solvents.

  • Tape Application: Apply a standardized adhesive tape disc (e.g., D-Squame®) to the skin site.

  • Pressure Application: Apply firm, consistent pressure using a roller or a 1kg weight for 5 seconds to ensure even adhesion.

  • Tape Removal: Remove the tape strip smoothly and consistently in one motion.

  • Pooling: For lipid analysis, the first 2-3 strips are often discarded to avoid surface contaminants. The subsequent 5-10 strips are typically pooled for analysis. Store strips at -80°C until extraction.

Lipid Extraction

This protocol is a variant of the Bligh & Dyer method.

  • Homogenization: Place the collected tape strips into a glass vial with a PTFE-lined cap. Add 2 mL of a chloroform (B151607):methanol (1:2, v/v) mixture.

  • Sonication: Sonicate the vial in a bath sonicator for 15 minutes to facilitate lipid extraction from the tape.

  • Phase Separation: Add 0.8 mL of water and 0.8 mL of chloroform to the vial. Vortex vigorously for 2 minutes and centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Collection: Carefully collect the lower organic (chloroform) phase containing the lipids using a glass Pasteur pipette and transfer to a new glass vial.

  • Re-extraction: Add another 1 mL of chloroform to the remaining aqueous/solid phase, vortex, centrifuge, and pool the second chloroform phase with the first.

  • Drying: Evaporate the pooled solvent to complete dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a known volume (e.g., 200 µL) of a suitable injection solvent, such as acetonitrile/isopropanol (9:1, v/v), for LC-MS/MS analysis.

LC-MS/MS Quantification
  • Instrumentation: Utilize a UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Separation:

    • Column: Reversed-phase C18 column (e.g., ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 100 mm).[9]

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A typical gradient would run from 40% B to 100% B over 10-15 minutes to resolve the different ceramide species.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 55°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: ESI Positive.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for this compound (NS): The specific precursor-to-product ion transition for this compound with a d18:1 sphingosine base would be monitored (e.g., m/z 648.6 → 264.3). An internal standard (e.g., a deuterated ceramide) should be used for absolute quantification.

Experimental_Workflow Start Skin Site Selection (e.g., Volar Forearm) TapeStrip Stratum Corneum Tape Stripping Start->TapeStrip LipidExtract Lipid Extraction (Chloroform/Methanol) TapeStrip->LipidExtract Sample DryDown Solvent Evaporation (Nitrogen Stream) LipidExtract->DryDown Reconstitute Reconstitution in Injection Solvent DryDown->Reconstitute LCMS UHPLC-MS/MS Analysis Reconstitute->LCMS Inject DataAnalysis Data Processing & Quantification LCMS->DataAnalysis

Caption: Workflow for SC Ceramide Analysis. (Max Width: 760px)

Conclusion and Future Directions

This compound is a fundamentally important lipid for the structural and functional integrity of the skin barrier. Its very-long monounsaturated acyl chain is critical for establishing the highly ordered, impermeable lipid lamellae of the stratum corneum. A reduction in its relative abundance is directly associated with barrier defects characteristic of inflammatory skin diseases like atopic dermatitis. Furthermore, emerging evidence suggests it plays a homeostatic signaling role in promoting keratinocyte differentiation, in opposition to the pro-apoptotic effects of shorter-chain ceramides.

For professionals in drug and cosmetic development, targeting the biosynthetic pathways of this compound or its topical application represents a promising strategy for barrier repair. Future research should focus on elucidating the specific signaling cascades regulated by this compound and on developing advanced delivery systems to effectively replenish this critical lipid within the stratum corneum. A deeper understanding of its role will continue to drive innovation in the treatment of dry and compromised skin conditions.

References

The Role of C24:1-Ceramide in Aging and Senescence: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular senescence, a state of irreversible growth arrest, is a fundamental biological process implicated in both aging and a variety of age-related pathologies. Senescent cells accumulate in tissues over time, contributing to chronic inflammation and tissue dysfunction. The lipidome of senescent cells is significantly altered compared to their proliferating counterparts, with sphingolipids, particularly ceramides (B1148491), emerging as key regulators of this process. Among the diverse species of ceramides, the very-long-chain C24:1-Ceramide (Nervonoyl-sphingosine) has been identified as a critical signaling molecule that accumulates with age and actively promotes senescence. This technical guide provides an in-depth overview of the association between this compound and senescence, detailing the quantitative evidence, experimental methodologies, and underlying molecular pathways.

Quantitative Evidence of this compound Accumulation with Age

Multiple studies have demonstrated a significant increase in the levels of this compound in various biological samples from older individuals compared to younger counterparts. This accumulation is not only a biomarker of aging but also a potential driver of the aging process itself. The following tables summarize the key quantitative findings from published research.

Table 1: this compound Levels in Human Plasma with Age
Subject Group Ceramide Species Concentration/Level Reference
Pre-menopausal Women (20-54 years)This compoundLower Levels[1]
Post-menopausal Women (47-78 years)This compoundSignificantly Higher Levels[1]
Men (19-80 years)This compoundPositive correlation with age[1]
Patients with fragility hip fractures (≥65 years) vs. controlsPlasma this compound22.5% higher in fracture group[2]
Table 2: this compound in Extracellular Vesicles (EVs) with Age
Source Age Group This compound Level (in EVs) Reference
Human SerumYoung Women (24-40 yrs)3.8 pmol/sample[3]
Human SerumOlder Women (75-90 yrs)15.4 pmol/sample[3]
Rhesus Macaque SerumYoung Monkeys (6-10 yrs)1.8 pmol/sample[3]
Rhesus Macaque SerumOlder Monkeys (25-30 yrs)9.3 pmol/sample[3]

Molecular Mechanisms and Signaling Pathways

The accumulation of this compound is a key event in the induction and propagation of cellular senescence. The primary mechanism involves its generation by neutral sphingomyelinase 2 (nSMase2) and subsequent packaging into extracellular vesicles (EVs). These this compound-laden EVs can then act on neighboring cells, inducing a senescent phenotype in a paracrine manner.

Upstream Regulation: The Role of nSMase2

The production of this compound in the context of aging is significantly linked to the activity of neutral sphingomyelinase 2 (nSMase2). This enzyme catalyzes the hydrolysis of sphingomyelin (B164518) to ceramide. Studies have shown that the expression and activity of nSMase2 increase with age, leading to elevated levels of very-long-chain ceramides, including C24:1.[4]

Downstream Signaling: Induction of Senescence

Once this compound is delivered to a target cell, it initiates a signaling cascade that culminates in the establishment of the senescent phenotype. While the precise downstream effectors are still under active investigation, evidence points towards the involvement of key cell cycle regulators. It is hypothesized that elevated intracellular this compound levels contribute to the activation of the p53-p21 and retinoblastoma (Rb) pathways, which are central to the induction and maintenance of senescence. Ceramide, in a broader context, has been shown to induce the dephosphorylation of the retinoblastoma protein (Rb), a critical step in enforcing cell cycle arrest.[5][6] This leads to the inhibition of E2F transcription factors and the repression of genes required for S-phase entry.

Signaling Pathway of this compound-Induced Senescence

C24_1_Ceramide_Senescence_Pathway cluster_upstream Upstream Events (Aging Cell) cluster_downstream Downstream Events (Recipient Cell) Aging Aging Stimuli (e.g., Oxidative Stress) nSMase2 nSMase2 Activation Aging->nSMase2 Sphingomyelin Sphingomyelin C24_1_Ceramide_gen This compound Generation Sphingomyelin->C24_1_Ceramide_gen nSMase2 EV Extracellular Vesicle (EV) Formation C24_1_Ceramide_gen->EV Packaging EV_uptake EV Uptake EV->EV_uptake Paracrine Signaling C24_1_Ceramide_release This compound Release EV_uptake->C24_1_Ceramide_release Rb_dephospho Rb Dephosphorylation (Active) C24_1_Ceramide_release->Rb_dephospho p53_activation p53/p21 Pathway Activation C24_1_Ceramide_release->p53_activation CellCycleArrest G1 Cell Cycle Arrest Rb_dephospho->CellCycleArrest p53_activation->CellCycleArrest Senescence Senescent Phenotype (SA-β-gal, SASP) CellCycleArrest->Senescence

Caption: this compound signaling in senescence.

Experimental Protocols

Quantification of this compound in Plasma by LC-MS/MS

This protocol provides a validated method for the sensitive and accurate quantification of very-long-chain ceramides from human plasma.[7][8]

a. Sample Preparation (Protein Precipitation & Extraction)

  • Aliquot 50 µL of plasma (standards, quality controls, or unknown samples) into a 96-well plate.

  • Add 400 µL of an internal standard/protein precipitation solution (e.g., deuterated ceramide standards in isopropanol:chloroform 9:1 v/v). For blank samples, add only the precipitation solvent.

  • Vortex the plate for 3 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the plate at 3000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer 250 µL of the supernatant to a new 96-well plate for analysis.

b. LC-MS/MS Analysis

  • Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).

  • Column: A C18 or C8 reverse-phase column (e.g., Phenomenex Gemini C6-phenyl, 2 x 50 mm, 5 µm). Maintain column temperature at 50°C.

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: 0.1% formic acid in isopropanol.

  • Gradient Elution:

    • 0-0.5 min: 65% Solvent B

    • 0.5-2.0 min: Gradient from 65% to 90% Solvent B

    • 2.0-2.1 min: Gradient from 90% to 100% Solvent B

    • 2.1-3.0 min: Hold at 100% Solvent B

    • 3.0-3.1 min: Return to 65% Solvent B

    • 3.1-5.0 min: Re-equilibrate at 65% Solvent B

  • Mass Spectrometry:

    • Ionization Mode: Positive-ion electrospray (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM). Monitor for specific precursor-to-product ion transitions for this compound and the internal standard.

    • Data Analysis: Quantify this compound by comparing the peak area of the analyte to that of the internal standard against a calibration curve.

Experimental Workflow for LC-MS/MS Analysis of this compound

LCMS_Workflow start Start: Plasma Sample (50 µL) add_is Add Internal Standard & Protein Precipitation Solvent start->add_is vortex Vortex (3 min) add_is->vortex centrifuge Centrifuge (3000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant (250 µL) centrifuge->supernatant lc_ms Inject into LC-MS/MS System supernatant->lc_ms separation Reverse-Phase HPLC Separation lc_ms->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem MS Detection (MRM) ionization->detection analysis Data Analysis: Peak Integration & Quantification detection->analysis end End: this compound Concentration analysis->end

Caption: Workflow for this compound quantification.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This protocol is a widely used histochemical method to identify senescent cells in culture, based on the increased lysosomal β-galactosidase activity at a suboptimal pH of 6.0.

a. Reagents

  • 1X PBS: Phosphate-Buffered Saline.

  • Fixative Solution: 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS.

  • X-gal Stock Solution: 20 mg/mL in dimethylformamide (DMF). Store at -20°C.

  • Staining Solution (prepare fresh):

    • 1 mg/mL X-gal (from stock)

    • 40 mM Citric acid/Sodium phosphate (B84403) buffer, pH 6.0

    • 5 mM Potassium ferrocyanide

    • 5 mM Potassium ferricyanide

    • 150 mM NaCl

    • 2 mM MgCl₂

b. Staining Procedure (for cells in a 35 mm dish)

  • Aspirate the culture medium from the cells.

  • Wash the cells twice with 2 mL of 1X PBS.

  • Add 1 mL of Fixative Solution and incubate for 10-15 minutes at room temperature.

  • Wash the cells three times with 1X PBS.

  • Add 1 mL of the freshly prepared Staining Solution to the cells.

  • Incubate the dish at 37°C in a dry incubator (no CO₂) for 12-16 hours, or until a blue color develops in the senescent cells. Protect from light.

  • After incubation, aspirate the staining solution and wash the cells twice with PBS.

  • Cells can be overlaid with PBS or mounting medium for visualization.

  • Using a light microscope, count the number of blue-stained (senescent) cells versus the total number of cells to determine the percentage of senescent cells.

Logical Flow of SA-β-gal Staining

SABetaGal_Logic start Start: Cultured Cells wash1 Wash with PBS start->wash1 fix Fix with Formaldehyde/Glutaraldehyde wash1->fix wash2 Wash with PBS fix->wash2 stain Add SA-β-gal Staining Solution (pH 6.0) wash2->stain incubate Incubate at 37°C (no CO2) 12-16 hours stain->incubate decision Senescent Cell? incubate->decision blue Blue Precipitate Forms (Positive Result) decision->blue Yes no_color No Color Change (Negative Result) decision->no_color No visualize Visualize and Quantify under Microscope blue->visualize no_color->visualize end End: Percentage of Senescent Cells visualize->end

Caption: Logical flow for SA-β-gal staining.

Implications for Drug Development

The clear association between elevated this compound levels and the induction of senescence presents a novel therapeutic avenue for targeting age-related diseases. Strategies aimed at reducing the production or promoting the clearance of this compound could potentially mitigate the accumulation of senescent cells and alleviate their detrimental effects.

Potential therapeutic targets include:

  • Inhibition of nSMase2: Developing specific inhibitors for nSMase2 could directly reduce the synthesis of this compound.

  • Modulation of EV-mediated transfer: Interfering with the packaging of this compound into EVs or blocking the uptake of these EVs by recipient cells could prevent the paracrine spread of senescence.

  • Targeting downstream effectors: Elucidating the precise downstream signaling pathways activated by this compound will open up further opportunities for targeted interventions.

Conclusion

This compound has emerged as a significant player in the biology of aging and cellular senescence. Its levels increase with age, and it actively participates in inducing a senescent phenotype, likely through EV-mediated paracrine signaling and the activation of canonical cell cycle arrest pathways. The methodologies outlined in this guide provide a framework for researchers to investigate this fascinating molecule further. A deeper understanding of the role of this compound will be crucial for the development of new diagnostic and therapeutic strategies to combat age-related decline and disease.

References

C24:1-Ceramide in Neurodegenerative Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides (B1148491), a class of bioactive sphingolipids, are increasingly recognized as pivotal players in the pathogenesis of neurodegenerative diseases, most notably Alzheimer's disease (AD). Alterations in ceramide metabolism, particularly involving very-long-chain species such as nervonic acid-containing C24:1-Ceramide, have been consistently observed in affected brain tissues. This technical guide provides an in-depth examination of the role of this compound, detailing its involvement in core pathological signaling cascades including amyloid-beta production, mitochondrial dysfunction, neuroinflammation, and autophagy. We present a synthesis of current quantitative data, detailed experimental protocols for ceramide analysis, and visual representations of key molecular pathways to serve as a comprehensive resource for researchers and drug development professionals in this field.

Introduction: The Emerging Role of Sphingolipids in Neurodegeneration

Sphingolipids are a class of lipids that are integral components of cell membranes and also function as critical signaling molecules regulating a multitude of cellular processes, including proliferation, differentiation, senescence, and apoptosis.[1][2] The metabolic hub of this class of lipids is ceramide, which can be generated through three major pathways: the de novo synthesis pathway, the sphingomyelin (B164518) hydrolysis pathway, and the salvage pathway. The specific acyl chain length of a ceramide molecule, which can range from C14 to C30, dictates its biophysical properties and downstream signaling functions.

There is a growing body of evidence indicating that dysregulation of sphingolipid metabolism is a key feature of several neurodegenerative diseases.[3] In particular, elevated levels of specific ceramide species have been documented in the brains of patients with Alzheimer's disease.[1][4][5] Among these, the very-long-chain this compound, synthesized predominantly by Ceramide Synthase 2 (CerS2), has garnered significant attention for its association with key pathological features of AD.[3][6]

This compound Metabolism and Synthesis

Ceramides are synthesized in the endoplasmic reticulum (ER) through the de novo pathway. The final step involves the acylation of a sphingoid base, a reaction catalyzed by a family of six ceramide synthases (CerS1-6), each exhibiting specificity for different fatty acyl-CoA chain lengths. CerS2 is primarily responsible for the synthesis of very-long-chain ceramides, including C22:0, C24:0, and C24:1.[6][7] These very-long-chain ceramides are highly enriched in the nervous system, particularly in the myelin sheath, where they contribute to membrane stability and integrity.[6]

cluster_ER Endoplasmic Reticulum cluster_Salvage Salvage Pathway cluster_SM Sphingomyelin Pathway Serine Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT Palmitoyl_CoA Palmitoyl_CoA Palmitoyl_CoA->SPT 3_KSR 3-Ketosphinganine Reductase SPT->3_KSR 3-Ketosphinganine Dihydrosphingosine Dihydrosphingosine (Sphinganine) 3_KSR->Dihydrosphingosine CerS2 Ceramide Synthase 2 (CerS2) Dihydrosphingosine->CerS2 Dihydroceramides Dihydroceramides CerS2->Dihydroceramides Nervonoyl_CoA C24:1-CoA Nervonoyl_CoA->CerS2 DES1 Dihydroceramide Desaturase 1 (DES1) Dihydroceramides->DES1 C24_1_Ceramide This compound DES1->C24_1_Ceramide Complex_Sphingolipids Complex Sphingolipids Ceramidases Ceramidases Complex_Sphingolipids->Ceramidases Recycling Sphingosine Sphingosine Ceramidases->Sphingosine Recycling Sphingosine->CerS2 Recycling Sphingomyelin Sphingomyelin SMase Sphingomyelinase (SMase) Sphingomyelin->SMase SMase->C24_1_Ceramide

Simplified diagram of this compound synthesis pathways.

This compound in Alzheimer's Disease Pathogenesis

Accumulating evidence points to a central role for ceramides in the molecular mechanisms underlying AD.[8] Elevated levels of C24:1 and other very-long-chain ceramides have been observed in post-mortem brain tissue from AD patients and are associated with several pathological cascades.[3][9][10]

Promotion of Amyloid-β (Aβ) Production

Ceramides are known to influence the processing of the amyloid precursor protein (APP). They can alter the fluidity and organization of lipid rafts, specialized membrane microdomains where APP processing occurs.[8][11] Elevated ceramide levels, including C24:1, stabilize the β-secretase enzyme (BACE1) and alter the function of γ-secretase, leading to increased cleavage of APP into the amyloidogenic Aβ42 peptide.[8][11][12]

C24_1_Ceramide Elevated this compound Lipid_Rafts Altered Lipid Raft Composition & Fluidity C24_1_Ceramide->Lipid_Rafts BACE1 BACE1 Stabilization Lipid_Rafts->BACE1 Gamma_Secretase γ-Secretase Modulation Lipid_Rafts->Gamma_Secretase BACE1->Gamma_Secretase sAPPβ + C99 Abeta42 Increased Aβ42 Production Gamma_Secretase->Abeta42 γ-cleavage APP Amyloid Precursor Protein (APP) APP->BACE1 β-cleavage Plaques Amyloid Plaques Abeta42->Plaques

This compound's role in promoting amyloid-β production.
Induction of Mitochondrial Dysfunction

Mitochondria are central to neuronal health, and their dysfunction is a hallmark of AD.[12] Ceramides, including C24:1, can accumulate in mitochondrial membranes, leading to a cascade of detrimental effects.[10] This includes disruption of the electron transport chain, increased production of reactive oxygen species (ROS), and the release of pro-apoptotic factors like cytochrome c, ultimately triggering neuronal apoptosis.[12][13]

C24_1_Ceramide Elevated this compound in Mitochondria ETC Electron Transport Chain (ETC) Disruption C24_1_Ceramide->ETC MMP Mitochondrial Membrane Permeabilization C24_1_Ceramide->MMP ROS Increased Reactive Oxygen Species (ROS) ETC->ROS ROS->MMP Cytochrome_c Cytochrome c Release MMP->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Neuronal Apoptosis Caspases->Apoptosis

Pathway of this compound-induced mitochondrial dysfunction.
Impairment of Insulin (B600854) Signaling

Insulin resistance in the brain is another critical aspect of AD pathology. Ceramides are potent inhibitors of the insulin signaling pathway.[8] They can activate protein phosphatase 2A (PP2A), which dephosphorylates and inactivates Akt (Protein Kinase B), a key pro-survival kinase.[8][11] This disinhibition leads to the activation of Glycogen Synthase Kinase-3β (GSK3β), a kinase implicated in tau hyperphosphorylation and further amplification of Aβ production.[8]

Insulin Insulin Insulin_R Insulin Receptor Insulin->Insulin_R PI3K PI3K Insulin_R->PI3K Akt Akt PI3K->Akt GSK3b GSK3β (Active) Akt->GSK3b Inhibition C24_1_Ceramide Elevated this compound PP2A Protein Phosphatase 2A (PP2A) C24_1_Ceramide->PP2A PP2A->Akt Dephosphorylation (Inhibition) Tau Tau Hyperphosphorylation GSK3b->Tau BACE1_transcription Increased BACE1 Transcription GSK3b->BACE1_transcription cluster_prep Sample Preparation cluster_analysis Analysis Tissue Brain Tissue or Plasma Homogenize Homogenization Tissue->Homogenize Extract Lipid Extraction (e.g., Bligh & Dyer) + Internal Standard Homogenize->Extract Dry Dry Down (Nitrogen) Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LC Reverse-Phase HPLC (e.g., C18 column) Reconstitute->LC MS Tandem Mass Spectrometer (ESI, MRM Mode) LC->MS Separated Lipids Data Data Acquisition & Quantification MS->Data

References

The Function of C24:1-Ceramide in Cancer Cell Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Ceramides (B1148491), the central molecules of sphingolipid metabolism, have emerged as critical regulators of cellular processes, including apoptosis, proliferation, and cell motility. Historically viewed as tumor-suppressive lipids, recent evidence reveals a more complex, context-dependent role for specific ceramide species. This technical guide focuses on C24:1-ceramide, a very long-chain monounsaturated ceramide primarily synthesized by Ceramide Synthase 2 (CerS2). We will explore its dichotomous function in cancer cell biology, acting as both a metastasis suppressor in certain contexts and a pro-proliferative factor in others. This document details the underlying signaling pathways, presents quantitative data on its prevalence in various cancers, provides in-depth experimental protocols for its study, and discusses the therapeutic implications of targeting its metabolism. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's role in oncology.

Introduction to this compound

Sphingolipids are a class of bioactive lipids integral to cell membrane structure and signal transduction. The balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P) is often termed the "sphingolipid rheostat," which can determine a cell's fate.[1][2] Ceramides themselves are a diverse family, characterized by the length and saturation of their N-acyl chain. This structural diversity is generated by a family of six ceramide synthases (CerS), each with a preference for specific fatty acyl-CoAs.

This compound, containing a 24-carbon monounsaturated fatty acid, belongs to the family of very long-chain ceramides (VLC-Cer). Its synthesis is predominantly catalyzed by Ceramide Synthase 2 (CerS2).[3][4][5] While the general role of total ceramide is often associated with inducing cell death and growth arrest, the function of this compound is strikingly paradoxical and dependent on the specific cancer type and its underlying molecular wiring.

The Dichotomous Role of this compound in Cancer Progression

The functional impact of this compound in cancer is not uniform. Its signaling output appears to be dictated by the cellular context, leading to opposing outcomes in different malignancies.

This compound as a Metastasis Suppressor

In ovarian cancer, the CerS2-C24:1-ceramide axis has been identified as a key negative regulator of metastasis.[3] Studies in metastasis-prone ovarian cancer cell lines revealed that decreased levels of this compound, resulting from downregulated CerS2 expression, promoted cell motility and invasion.[3]

The proposed mechanism involves the suppression of lamellipodia formation, the actin-rich protrusions at the leading edge of a migrating cell. This compound exerts this inhibitory effect, thereby limiting the metastatic potential of the cancer cells. This anti-metastatic function is counter-regulated by neutral ceramidase (ASAH2), an enzyme that degrades this compound. Knockdown of this enzyme leads to an accumulation of this compound and a subsequent reduction in cell motility.[3]

G CERS2 CerS2 C24_1_Cer This compound CERS2->C24_1_Cer synthesizes nCDase Neutral Ceramidase (ASAH2) Lamellipodia Lamellipodia Formation C24_1_Cer->Lamellipodia inhibits Metastasis Metastasis Lamellipodia->Metastasis promotes nCDase->C24_1_Cer degrades

Caption: Anti-metastatic signaling of this compound in ovarian cancer.
This compound as a Pro-Tumorigenic Factor

In stark contrast, elevated levels of this compound are associated with more aggressive disease in other cancers, such as gallbladder, breast, and colorectal cancer.[2][6][7][8] In these contexts, this compound functions not as a tumor suppressor, but as a promoter of proliferation and survival.

The most clearly defined pro-tumorigenic mechanism comes from studies in gallbladder cancer. Here, C24-ceramide (a closely related VLC-Cer produced by CerS2) was found to directly bind to phosphatidylinositol 5-phosphate 4-kinase type-2 gamma (PIP4K2C).[9][10] This interaction facilitates the formation and activation of the mTOR complex (mTORC), a central regulator of cell growth, proliferation, and survival.[2][9][10] Furthermore, overexpression of CerS2, and the subsequent increase in C24 and C24:1-ceramides, has been shown to protect cancer cells from apoptosis induced by ionizing radiation.[11][12]

G CERS2 CerS2 C24_Cer C24/C24:1-Ceramide CERS2->C24_Cer synthesizes PIP4K2C PIP4K2C C24_Cer->PIP4K2C directly binds mTOR mTOR Complex Activation PIP4K2C->mTOR facilitates Proliferation Cell Proliferation & Migration mTOR->Proliferation promotes

Caption: Pro-proliferative signaling of this compound in gallbladder cancer.

Quantitative Levels of this compound in Human Cancers

The concentration of this compound is significantly altered in various tumor tissues compared to healthy controls. Its quantification has highlighted its potential as both a diagnostic and prognostic biomarker.

Cancer TypeTissue/SampleFindingFold Change vs. Normal/BenignReference
Breast Cancer Malignant Tumor TissueSignificantly increased levels.~5.9-fold increase[7]
Colorectal Cancer Advanced Tumor Tissue (TNM III+IV)Higher content than in early-stage tumors.N/A (Comparison between stages)[8]
Colorectal Cancer PlasmaCirculating levels tend to be higher in advanced disease.Higher in advanced stages[2][8]
Pancreatic Cancer Tumor TissueIncreased levels reported in patients.Not specified[13]
Head and Neck Cancer Tumor TissueIncreased levels reported.Not specified[1][14]
Gallbladder Cancer SerumIdentified as a potential diagnostic biomarker.Higher in GBC patients[10]

Key Experimental Methodologies

Studying the specific functions of this compound requires precise analytical techniques for quantification and robust functional assays to probe its biological effects.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of individual ceramide species from complex biological matrices.[3][15][16]

Detailed Protocol:

  • Sample Collection:

    • Plasma: Collect blood in tubes containing EDTA to chelate ions and inhibit post-collection enzymatic activity (e.g., from sphingomyelinases). Centrifuge immediately and store plasma at -80°C.[15]

    • Tissues/Cells: Flash-freeze samples in liquid nitrogen and store at -80°C until extraction.

  • Lipid Extraction (Bligh & Dyer Method):

    • Homogenize tissue or cell pellets in a chloroform/methanol/water solution.

    • Spike the sample with a known amount of an internal standard (e.g., C17:0-Ceramide for long-chain ceramides, C25:0-Ceramide for very long-chain ceramides) for accurate quantification.[15]

    • Vortex and centrifuge to induce phase separation. The lower organic phase, containing the lipids, is carefully collected.

    • Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.

  • LC Separation:

    • Use a reverse-phase C18 column to separate the different ceramide species based on their hydrophobicity.

    • Employ a gradient elution with solvents such as methanol, acetonitrile, and water, often containing a modifier like formic acid to improve ionization.

  • MS/MS Detection:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the protonated this compound molecule) in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and selecting a specific product ion (typically the sphingosine (B13886) backbone) in the third quadrupole (Q3). This highly specific transition ensures accurate quantification with minimal interference.

  • Quantification:

    • Generate a standard curve using synthetic this compound of known concentrations.

    • Calculate the concentration of this compound in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve. Normalize data to tissue weight or total protein concentration.

G cluster_sample Sample Prep cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, Cells) IS Add Internal Standard (e.g., C25:0-Ceramide) Sample->IS Extract Lipid Extraction (Bligh & Dyer) IS->Extract Dry Dry & Reconstitute Extract->Dry HPLC HPLC Separation (C18 Column) Dry->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MSMS Tandem MS (MRM) Precursor -> Product Ion ESI->MSMS Detect Detector MSMS->Detect Quant Quantification vs. Standard Curve Detect->Quant Norm Normalization (to protein or weight) Quant->Norm Result Final Concentration Norm->Result

Caption: Workflow for this compound quantification by LC-MS/MS.
Functional Analysis of the CerS2-C24:1-Ceramide Axis

This protocol outlines a typical experiment to investigate the role of the CerS2-C24:1 axis in cell motility, based on methodologies used in ovarian cancer studies.[3]

Protocol: Investigating Cell Motility via CerS2 Knockdown

  • Genetic Manipulation:

    • Seed cancer cells (e.g., SKOV3 ovarian cancer cells) in appropriate culture plates.

    • Transfect one group of cells with a validated small interfering RNA (siRNA) targeting CerS2.

    • Transfect a control group with a non-targeting (scrambled) control siRNA.

    • Incubate cells for 48-72 hours to allow for effective knockdown of the CerS2 protein.

  • Verification of Knockdown:

    • Harvest a subset of cells from both groups to verify CerS2 knockdown via qRT-PCR (for mRNA levels) or Western Blot (for protein levels).

    • (Optional) Perform LC-MS/MS on another subset to confirm a significant reduction in cellular this compound levels.

  • Cell Motility Assay (Lamellipodia Formation):

    • Plate the control and siCerS2-treated cells on fibronectin-coated coverslips.

    • Stimulate the cells with a growth factor (e.g., EGF or LPA) to induce motility and lamellipodia formation.

    • After a set time (e.g., 15-30 minutes), fix the cells with paraformaldehyde.

    • Stain the cells with Phalloidin (to visualize F-actin and thus the cell cytoskeleton and lamellipodia) and DAPI (to visualize nuclei).

  • Data Acquisition and Analysis:

    • Using fluorescence microscopy, acquire images of hundreds of cells from each condition.

    • Quantify the results by counting the percentage of cells exhibiting clear lamellipodia at their periphery.

    • Perform statistical analysis (e.g., t-test) to determine if the difference in lamellipodia formation between the control and siCerS2 groups is statistically significant. An increase in lamellipodia in the siCerS2 group would support an anti-motility role for the CerS2-C24:1 axis.

G cluster_transfection Transfection (48h) cluster_assay Motility Assay start_cells Seed Cancer Cells control_si Control siRNA start_cells->control_si cers2_si CerS2 siRNA start_cells->cers2_si verify_kd Verify Knockdown (qRT-PCR / LC-MS/MS) control_si->verify_kd plate_cells Plate on Fibronectin control_si->plate_cells cers2_si->verify_kd cers2_si->plate_cells stimulate Stimulate with Growth Factor plate_cells->stimulate fix_stain Fix & Stain (Phalloidin/DAPI) stimulate->fix_stain acquire Fluorescence Microscopy fix_stain->acquire analyze Quantify % of Cells with Lamellipodia acquire->analyze compare Statistical Comparison analyze->compare

Caption: Experimental workflow for functional analysis of CerS2 in cell motility.

Therapeutic Implications and Future Directions

The dual nature of this compound presents both challenges and opportunities for cancer therapy.

  • Targeting CerS2: In cancers where the CerS2-C24:1 axis is pro-tumorigenic (e.g., gallbladder cancer), developing specific inhibitors for CerS2 could be a viable therapeutic strategy. Conversely, in cancers where it is anti-metastatic (e.g., ovarian cancer), strategies to enhance CerS2 activity or expression could prove beneficial.

  • Ceramide Nanoliposomes: For cancers where elevated ceramide levels are broadly tumor-suppressive, the systemic delivery of ceramide remains a challenge due to its hydrophobicity. The development of ceramide-loaded nanoliposomes is a promising approach to increase ceramide levels within tumors and has shown efficacy in preclinical models.[3][13]

  • Context is Key: The primary takeaway is that the therapeutic strategy must be tailored to the specific cancer type. A deep understanding of the downstream signaling pathways dictated by this compound in each malignancy is crucial before considering it as a therapeutic target.

Future research should focus on identifying the direct protein targets of this compound in different cellular compartments and cancer types to unravel the molecular switches that determine its pro- or anti-tumorigenic function.

Conclusion

This compound is a critical signaling sphingolipid whose function in cancer biology is far from monolithic. Synthesized by CerS2, it can act as a potent suppressor of metastasis by inhibiting cell motility in cancers like ovarian cancer. In contrast, it can promote proliferation and survival in other malignancies, such as gallbladder cancer, through direct interaction with components of the mTOR signaling pathway. This functional dichotomy underscores the importance of studying individual lipid species rather than broad lipid classes. With advanced analytical methods and targeted functional assays, the complex role of this compound is being progressively deciphered, paving the way for novel, context-specific therapeutic strategies in oncology.

References

C24:1-Ceramide: A Pivotal Biomarker in the Landscape of Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ceramides (B1148491), a class of sphingolipids, have transcended their role as mere structural components of cell membranes to become recognized as critical signaling molecules. They are central to cellular processes including proliferation, apoptosis, inflammation, and insulin (B600854) signaling.[1][2][3] The specific biological activity of a ceramide is largely determined by the length and saturation of its N-acyl fatty acid chain.[4][5] Among the diverse ceramide species, nervonyl-ceramide (C24:1-Cer), a very-long-chain monounsaturated ceramide, has emerged as a significant biomarker and potential mediator in the pathophysiology of various metabolic disorders, including type 2 diabetes, cardiovascular disease, and non-alcoholic fatty liver disease. This guide provides a comprehensive overview of the current understanding of C24:1-Ceramide's role in these conditions, detailing associated signaling pathways, quantitative data, and key experimental protocols.

This compound in Key Metabolic Disorders

The association between circulating and tissue levels of this compound and metabolic dysfunction is complex, with studies reporting both detrimental and potentially benign or protective roles depending on the specific disease context and the balance with other ceramide species.[4][6]

Type 2 Diabetes (T2D) and Insulin Resistance

Elevated levels of several ceramide species are strongly linked to the development of insulin resistance, a hallmark of T2D.[1][2] this compound is frequently implicated in this process.

  • Clinical Associations : Studies have shown that plasma concentrations of this compound are significantly increased in individuals with T2D compared to healthy controls.[7][8] This elevation often correlates inversely with insulin sensitivity, as measured by techniques like the hyperinsulinemic-euglycemic clamp.[4][7][9] For instance, one study reported plasma C24:1 levels of 0.52 ± 0.04 nmol/ml in T2D subjects versus 0.43 ± 0.03 nmol/ml in controls.[7] However, the relationship can be inconsistent; another study observed lower plasma C24:1 levels in a T2D subgroup with normal albuminuria.[1] This highlights the importance of considering disease stage and patient stratification. C24:1 Dihydroceramide (DhCer), a precursor to ceramide, has also been found to be elevated in obese individuals and correlates with insulin resistance.[10]

  • Mechanism of Action : Ceramides, including C24:1, contribute to insulin resistance by interfering with the insulin signaling cascade. A primary mechanism involves the activation of protein phosphatase 2A (PP2A) or protein kinase C zeta (PKCζ), which in turn dephosphorylate and inhibit Akt (also known as protein kinase B or PKB).[11][12] The inhibition of Akt, a central node in insulin signaling, impairs downstream events, most notably the translocation of GLUT4 glucose transporters to the cell surface, thereby reducing glucose uptake into skeletal muscle and adipose tissue.[4][8]

Cardiovascular Disease (CVD)

Circulating ceramides have emerged as powerful predictors of cardiovascular risk, in some cases surpassing traditional lipid markers like LDL cholesterol.[13][14]

  • Biomarker Potential : this compound, along with C16:0- and C18:0-Ceramide, is consistently identified as a key biomarker predictive of major adverse cardiovascular events (MACE), including myocardial infarction and death.[4][14][15][16] The predictive power is often enhanced when evaluating the ratio of these pro-atherogenic ceramides to the more abundant and potentially protective C24:0-Ceramide.[6][13] This has led to the development of ceramide-based risk scores, such as the CERT1 and CERT2 scores, for clinical risk assessment.[13][17]

  • Pathophysiological Roles : In the context of CVD, ceramides are involved in promoting atherosclerosis, endothelial dysfunction, and cardiomyocyte apoptosis.[13][18] They contribute to the instability of atherosclerotic plaques and are associated with the severity of coronary artery stenosis.[18] this compound, specifically, has been shown to control blood flow-induced vasodilation.[18]

Non-alcoholic Fatty Liver Disease (NAFLD)

NAFLD is characterized by the accumulation of lipids in the liver, which can progress to non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. Sphingolipid metabolism is significantly altered in this process.

  • Clinical Findings : The role of this compound in NAFLD is nuanced. While some studies in animal models show a decrease in this compound in NAFLD, others in humans report an elevation of its precursor, C24:1-DhCer, in the livers of NASH patients.[10][19] This elevation in C24:1-DhCer was found to correlate negatively with whole-body insulin sensitivity.[10] The synthesis of very-long-chain ceramides is primarily catalyzed by Ceramide Synthase 2 (CerS2), the most abundant CerS isoform in hepatocytes.[20][21] Alterations in CerS2 activity are therefore central to the changes observed in the this compound pool in the liver.[10]

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies on this compound and its precursor in metabolic disorders.

Table 1: this compound Levels in Type 2 Diabetes and Insulin Resistance

ConditionSample TypeAnalyteChange vs. ControlCorrelation with Insulin SensitivityReference
Type 2 DiabetesPlasmaThis compoundIncreased (0.52 vs 0.43 nmol/ml, p<0.05)Inverse (p<0.01)[7]
Type 2 DiabetesPlasmaC18:0, C20:0, this compoundIncreasedInverse[4][8][9]
T2D (normal albuminuria)PlasmaThis compoundDecreasedNot specified[1]
NASHLiverC24:1-DihydroceramideElevatedNegative[10]
Metabolic SyndromePlasmaC24:1-DihydroceramideIncreased (p<0.05)Not specified[22]

Table 2: this compound as a Biomarker for Cardiovascular Disease

AssociationFindingBiomarker UtilityReference
Cardiovascular EventsElevated C16:0, C18:0, and this compound levels are predictive of future adverse events.High predictive value, potentially superior to LDL-C.[4][14][15]
Risk StratificationThe ratio of C24:1 / C24:0 is strongly associated with fatal outcomes.Used in clinical risk scores (e.g., CERT1).[6][13]
Heart FailureHigher levels of specific ceramides, including C24:1, are associated with heart failure.Independent risk factor for mortality in chronic heart failure.[18]

Signaling Pathways and Logical Relationships

Understanding the molecular pathways involving this compound is crucial for developing targeted therapies. The following diagrams, generated using the DOT language, illustrate these key relationships.

Ceramide Metabolism Overview

Ceramides are synthesized and catabolized through several interconnected pathways. The de novo synthesis pathway, originating in the endoplasmic reticulum, is a primary source. Ceramide Synthase 2 (CerS2) is the key enzyme responsible for producing this compound by acylating a sphingoid base with nervonyl-CoA.[6][23][24]

G cluster_ER Endoplasmic Reticulum cluster_pathways Other Pathways serine L-Serine + Palmitoyl-CoA spt SPT serine->spt sphinganine Sphinganine spt->sphinganine cers2 CerS2 sphinganine->cers2 dh_cer C24:1-Dihydroceramide cers2->dh_cer Acylation nervonyl_coa Nervonyl-CoA (C24:1-CoA) nervonyl_coa->cers2 degs DEGS1 dh_cer->degs Desaturation c24_1_cer This compound degs->c24_1_cer sm_synthase -> Complex Sphingolipids ceramidase -> Degradation sphingomyelin Sphingomyelin smase SMase sphingomyelin->smase Hydrolysis smase->c24_1_cer salvage Salvage Pathway (from complex sphingolipids) salvage->c24_1_cer

Caption: Overview of this compound Metabolism.

Ceramide-Induced Insulin Resistance Pathway

Ceramides are potent inhibitors of the insulin signaling cascade. By activating phosphatases (like PP2A) or kinases (like PKCζ), they disrupt the crucial Akt signaling node, leading to impaired glucose metabolism.[11][12][25][26]

G insulin Insulin ir Insulin Receptor insulin->ir irs1 IRS-1 ir->irs1 Phosphorylation pi3k PI3K irs1->pi3k akt Akt/PKB pi3k->akt Activates glut4 GLUT4 Translocation akt->glut4 glucose_uptake Glucose Uptake glut4->glucose_uptake ceramide This compound (and other species) pp2a PP2A / PKCζ ceramide->pp2a Activates pp2a->akt Inhibits (Dephosphorylation)

Caption: Ceramide Inhibition of Insulin Signaling.

This compound Ratio as a Cardiovascular Risk Predictor

The prognostic value of ceramides in CVD is often most potent when viewed as ratios, balancing harmful species against those that are benign or protective. The ratio of C24:1 to C24:0 is a key example.[6][13]

G c16 C16:0-Cer ratio Ratio Calculation (e.g., C24:1 / C24:0) c16->ratio Harmful c18 C18:0-Cer c18->ratio Harmful c24_1 C24:1-Cer c24_1->ratio Harmful c24_0 C24:0-Cer c24_0->ratio Protective risk Increased Cardiovascular Risk ratio->risk

Caption: Ceramide Ratios in CVD Risk Prediction.

Experimental Protocols

Reproducible and accurate quantification of this compound is essential for both research and clinical applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard methodology.

Protocol 1: Quantification of this compound in Plasma/Serum by LC-MS/MS

This protocol provides a generalized workflow based on established methods.[27][28][29]

  • Sample Preparation & Lipid Extraction:

    • Thaw plasma or serum samples on ice.

    • To 50-100 µL of sample, add an internal standard solution containing a non-naturally occurring or stable isotope-labeled ceramide (e.g., C17:0-Ceramide or C24:1-d7-Ceramide).

    • For plasma, perform lipid extraction using a modified Bligh and Dyer method with a chloroform/methanol mixture or a simple protein precipitation with a high volume of cold isopropanol.[27][29]

    • Vortex vigorously and centrifuge at high speed (e.g., 10,000 x g) at 4°C to pellet precipitated proteins.

    • Transfer the supernatant containing the lipid extract to a new tube and dry it under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable injection solvent (e.g., methanol/isopropanol).

  • LC Separation:

    • HPLC System: A high-performance liquid chromatography system (e.g., Waters Acquity, Agilent 1290).

    • Column: A reverse-phase C8 or C18 column (e.g., Xperchrom C8, 2.1 × 150 mm, 5 µm).[27]

    • Mobile Phase A: Water with 0.2% formic acid.[27]

    • Mobile Phase B: Acetonitrile/2-propanol (e.g., 60:40, v/v) with 0.2% formic acid.[27]

    • Gradient: A typical gradient starts with a higher percentage of Mobile Phase A, rapidly ramping to 100% Mobile Phase B to elute the hydrophobic ceramides, followed by a re-equilibration step. A 5-15 minute total run time is common.[27][30]

    • Flow Rate: 0.3-0.4 mL/min.

  • MS/MS Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex, Waters, Agilent).

    • Ionization Mode: Electrospray Ionization in Positive mode (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM). This mode provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition.

    • MRM Transition for this compound: The precursor ion (m/z) is 648, which fragments to a characteristic daughter ion of m/z 264 (corresponding to the sphingoid backbone).[27]

    • Data Analysis: Quantify this compound concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve generated using pure standards.

Experimental Workflow Diagram

G sample 1. Sample Collection (Plasma, Serum, Tissue) is_spike 2. Internal Standard Spiking (e.g., C17:0-Cer) sample->is_spike extraction 3. Lipid Extraction (Protein Precipitation or Bligh & Dyer) is_spike->extraction drydown 4. Dry & Reconstitute extraction->drydown injection 5. LC-MS/MS Injection drydown->injection separation 6. HPLC Separation (Reverse Phase C8/C18) injection->separation detection 7. MS/MS Detection (ESI+, MRM Mode m/z 648 -> 264) separation->detection analysis 8. Data Analysis (Quantification vs. Calibration Curve) detection->analysis

Caption: LC-MS/MS Workflow for this compound Quantification.

Conclusion

This compound is a multifaceted lipid that plays a significant and complex role in the pathophysiology of metabolic disorders. As a biomarker, its plasma concentration, particularly when assessed as a ratio with other ceramides like C24:0, offers powerful prognostic information for cardiovascular disease, often exceeding that of conventional markers.[13] Mechanistically, ceramides including C24:1 contribute directly to insulin resistance by inhibiting the Akt signaling pathway. While its precise role in the progression of NAFLD is still being elucidated, alterations in its metabolism are clearly associated with the disease state. The continued refinement of high-throughput quantification methods and deeper investigation into the regulatory networks governing ceramide synthesis will be crucial for translating these findings into novel diagnostics and targeted therapeutic strategies for metabolic disease.

References

Methodological & Application

Application Notes and Protocols for the Lipidomics Analysis of Very-Long-Chain Ceramides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Very-long-chain ceramides (B1148491) (VLC-Cer) are a subclass of sphingolipids characterized by fatty acid chains of 22 carbons or more. These molecules are not merely structural components of cell membranes but also potent bioactive lipids involved in a variety of cellular processes. Emerging research has highlighted the distinct roles of VLC-Cer in metabolic regulation and cell signaling, often contrasting with the effects of their long-chain counterparts (C16-C20 ceramides). Notably, elevated levels of certain long-chain ceramides are associated with insulin (B600854) resistance and apoptosis, whereas VLC-Cer may have protective effects.[1][2] This dichotomy underscores the importance of accurately identifying and quantifying specific ceramide species in biological samples.

This document provides detailed protocols for the lipidomics analysis of VLC-Cer using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[2][3] It is intended to guide researchers in developing robust methods for studying the role of VLC-Cer in health and disease, with potential applications in biomarker discovery and drug development.

Biological Significance of Very-Long-Chain Ceramides

Ceramides are central intermediates in sphingolipid metabolism and function as critical signaling molecules in various cellular pathways.[4][5] The biological function of ceramides is highly dependent on the length of their N-acyl chain.

Insulin Signaling: Long-chain ceramides (e.g., C16:0, C18:0) have been shown to induce insulin resistance by inhibiting key components of the insulin signaling cascade, such as Akt/PKB.[4] Conversely, studies suggest that VLC-Cer (e.g., C22:0, C24:0) may have opposing effects, potentially improving insulin sensitivity.[1][2] This differential role makes the specific quantification of VLC-Cer crucial in metabolic research.

Apoptosis: Long-chain ceramides are generally considered pro-apoptotic, promoting cell death in response to various cellular stresses.[5] In contrast, VLC-Cer have been implicated in promoting cell survival and proliferation.[6] The balance between these different ceramide species can therefore be a critical determinant of cell fate.

Signaling Pathways Involving Very-Long-Chain Ceramides

The precise signaling pathways modulated by VLC-Cer are an active area of research. However, it is clear that they influence key cellular processes by interacting with downstream effector proteins and modulating membrane biophysics.

VLC_Ceramide_Signaling cluster_0 Ceramide Synthesis cluster_1 Cellular Outcomes Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA Dihydroceramide Dihydroceramide Serine + Palmitoyl-CoA->Dihydroceramide Ceramide Synthases (CerS) Ceramide Synthases (CerS) Dihydroceramide->Ceramide Synthases (CerS) Long-Chain Ceramides (C16-C20) Long-Chain Ceramides (C16-C20) Ceramide Synthases (CerS)->Long-Chain Ceramides (C16-C20) Very-Long-Chain Ceramides (>C22) Very-Long-Chain Ceramides (>C22) Ceramide Synthases (CerS)->Very-Long-Chain Ceramides (>C22) Insulin Resistance Insulin Resistance Long-Chain Ceramides (C16-C20)->Insulin Resistance Apoptosis Apoptosis Long-Chain Ceramides (C16-C20)->Apoptosis Improved Insulin Sensitivity Improved Insulin Sensitivity Very-Long-Chain Ceramides (>C22)->Improved Insulin Sensitivity Cell Survival Cell Survival Very-Long-Chain Ceramides (>C22)->Cell Survival

Differential signaling of long-chain vs. very-long-chain ceramides.

Experimental Protocols

Accurate quantification of VLC-Cer requires robust and validated analytical methods. The following protocols describe the extraction and analysis of VLC-Cer from biological matrices such as plasma and tissues using LC-MS/MS.

Protocol 1: Lipid Extraction from Plasma (Protein Precipitation)

This protocol is a rapid and high-throughput method suitable for the analysis of VLC-Cer in plasma samples.

Materials:

  • Human plasma samples

  • Isopropanol (LC-MS grade)

  • Chloroform (B151607) (LC-MS grade)

  • Internal standards (e.g., C17:0 ceramide or deuterated VLC-Cer standards)

  • 96-well plates

  • Centrifuge

Procedure:

  • Aliquot 50 µL of plasma (standards, quality controls, or study samples) into a 96-well plate.

  • Prepare an internal standard/protein precipitation solution by dissolving the internal standard in an isopropanol:chloroform (9:1, v/v) mixture.

  • Add 400 µL of the internal standard/protein precipitation solution to each well. For blank samples, add 400 µL of isopropanol:chloroform (9:1, v/v) without the internal standard.

  • Vortex the plate for 3 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the plate at 3000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer 250 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

Protocol 2: Lipid Extraction from Tissues (Bligh and Dyer Method)

This protocol is a classic method for the extraction of total lipids, including VLC-Cer, from tissue samples.[7][8][9]

Materials:

  • Tissue homogenate

  • Chloroform (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Internal standards (e.g., C17:0 ceramide or deuterated VLC-Cer standards)

  • Glass tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • To the tissue homogenate, add an ice-cold chloroform:methanol solution (1:2, v/v) and the internal standards.

  • Vortex the mixture vigorously at 4°C.

  • Add chloroform and water to induce phase separation. The final ratio of chloroform:methanol:water should be approximately 2:2:1.8.

  • Vortex the mixture again and centrifuge to separate the phases.

  • Carefully collect the lower organic phase, which contains the lipids.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or isopropanol).

Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates the general workflow for the lipidomics analysis of VLC-Cer from sample preparation to data analysis.

Experimental_Workflow Sample Collection Sample Collection Lipid Extraction Lipid Extraction Sample Collection->Lipid Extraction LC Separation LC Separation Lipid Extraction->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Data Processing Data Processing MS/MS Detection->Data Processing Statistical Analysis Statistical Analysis Data Processing->Statistical Analysis Biological Interpretation Biological Interpretation Statistical Analysis->Biological Interpretation

General workflow for VLC-Cer lipidomics.
LC-MS/MS Analysis

Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column is commonly used for the separation of ceramides.

  • Mobile Phases: A gradient elution with mobile phases consisting of water, acetonitrile, and isopropanol, often with additives like formic acid or ammonium (B1175870) formate, is employed to resolve different ceramide species.

  • Flow Rate: Typical flow rates are in the range of 0.3-0.5 mL/min.

  • Run Time: The total run time is typically short, around 5-10 minutes per sample, allowing for high-throughput analysis.

Tandem Mass Spectrometry (MS/MS):

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of ceramides.

  • Detection: Multiple Reaction Monitoring (MRM) is a highly specific and sensitive detection method for targeted quantification of known VLC-Cer species. The precursor ion (e.g., [M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion (e.g., m/z 264, corresponding to the sphingoid backbone) is monitored in the third quadrupole.

  • Data Analysis: Peak integration and quantification are performed using specialized software. The concentration of each VLC-Cer species is determined by comparing its peak area to that of the internal standard.

Quantitative Data

The following tables summarize typical quantitative parameters and reported concentrations of VLC-Cer in human plasma.

Table 1: LC-MS/MS Method Performance for VLC-Cer Quantification

ParameterCer(22:0)Cer(24:0)
Linear Dynamic Range (µg/mL)0.02 - 40.08 - 16
Lower Limit of Quantification (LLOQ) (µg/mL)0.020.08
Absolute Recovery (%)109114
Inter-run Precision (%CV) at LLOQ3.23.6
Inter-run Accuracy (%RE) at LLOQ-1.61.3

Data adapted from a validated LC-MS/MS method for human plasma.

Table 2: Reported Concentrations of VLC-Cer in Human Plasma

Ceramide SpeciesConditionConcentration (pmol/mL)Reference
C24:0Healthy Control103.0 ± 26.2[10]
C24:0Metabolic Disease70.0 ± 20.2[10]
C24:1Healthy Control155.5 ± 30.5[10]
C24:1Metabolic Disease114.8 ± 30.6[10]
C24:0Control Subjects~1500[11]
C24:0Type 2 Diabetes~1900[11]
C24:1Control Subjects~430[11]
C24:1Type 2 Diabetes~520[11]

Concentrations can vary depending on the cohort, analytical method, and sample handling.

Conclusion

The lipidomics analysis of very-long-chain ceramides provides valuable insights into their roles in metabolic diseases and other pathophysiological conditions. The detailed protocols and methodologies presented in this application note offer a robust framework for researchers to accurately quantify VLC-Cer in biological samples. The use of high-resolution LC-MS/MS, coupled with appropriate sample preparation and data analysis strategies, will be instrumental in advancing our understanding of the biological functions of these important signaling lipids and may lead to the development of novel diagnostic and therapeutic strategies.

References

Application Note: Quantitative Analysis of C24:1-Ceramide in Tissue Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids that play a central role in cellular processes such as apoptosis, cell proliferation, and inflammation.[1][2] The specific biological function of a ceramide is often dependent on the length and saturation of its N-acyl chain.[3] C24:1-Ceramide, a very-long-chain monounsaturated ceramide, has been implicated in various physiological and pathological conditions, including metabolic diseases and cancer.[2][3] Accurate quantification of this compound in tissue samples is crucial for understanding its role in disease pathogenesis and for the development of targeted therapeutics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the specific and sensitive quantification of lipid species due to its high selectivity and sensitivity.[4][5][6] This application note provides a detailed protocol for the extraction and quantification of this compound from tissue samples using LC-MS/MS with Multiple Reaction Monitoring (MRM).

Principle of the Method

The method involves the homogenization of tissue, followed by lipid extraction using a modified Bligh and Dyer method.[7][8] A non-naturally occurring odd-chain ceramide is added as an internal standard (IS) to correct for sample loss during preparation and for variations in ionization efficiency.[7][8] The extracted lipids are separated using reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and MRM mode. Quantification is achieved by comparing the peak area ratio of this compound to the internal standard against a calibration curve prepared with known concentrations of a this compound standard.[7]

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Tissue Tissue Sample (10-20 mg) Homogenize Homogenization in Saline Tissue->Homogenize Spike Spike with Internal Standard (e.g., C25:0-Ceramide) Homogenize->Spike Extract Lipid Extraction (Chloroform/Methanol) Spike->Extract Dry Dry Down Under Nitrogen Extract->Dry Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute LC Reverse-Phase LC Separation Reconstitute->LC MS ESI+ Triple Quadrupole MS LC->MS MRM MRM Detection MS->MRM Integrate Peak Integration MRM->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification via Calibration Curve Calculate->Quantify

Caption: Experimental workflow for this compound quantification.

Detailed Experimental Protocols

Materials and Reagents
  • This compound standard (Avanti Polar Lipids)

  • C25:0-Ceramide internal standard (Avanti Polar Lipids)[7]

  • HPLC-grade Chloroform, Methanol, Acetonitrile, Isopropanol, Formic Acid, and Water

  • 1M NaCl solution

  • Phosphate Buffered Saline (PBS)

  • Tissue homogenizer

  • Nitrogen evaporator

  • Centrifuge

  • HPLC system coupled to a triple quadrupole mass spectrometer

Protocol 1: Sample Preparation and Lipid Extraction
  • Weigh approximately 10-20 mg of frozen tissue powder, previously powdered under liquid nitrogen.[7]

  • Transfer the tissue powder to a glass tube and add 500 µL of ice-cold 1M NaCl solution.[7]

  • Homogenize the sample on ice using a glass mortar and pestle or a mechanical homogenizer.[7]

  • Add a known amount of C25:0-Ceramide internal standard (e.g., 100 ng) to each sample.[7]

  • Add 2 mL of ice-cold chloroform:methanol (1:2, v/v) mixture to the homogenate.[7]

  • Vortex vigorously for 1 minute at 4°C.

  • Add 0.8 mL of chloroform, vortex, and then add 0.8 mL of water. Vortex again.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried lipid film in 200 µL of the initial mobile phase (e.g., Methanol/Water/Formic Acid) for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol is based on established methods for ceramide analysis.[7]

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 150 mm, 5 µm)[7]

    • Mobile Phase A: Water with 0.2% formic acid[7]

    • Mobile Phase B: Acetonitrile/Isopropanol (60:40, v/v) with 0.2% formic acid[7]

    • Flow Rate: 0.3 mL/min[7]

    • Gradient:

      • 0-1 min: 50% B

      • 1-4 min: Linear gradient to 100% B

      • 4-16 min: Hold at 100% B

      • 16-17 min: Return to 50% B

      • 17-21 min: Re-equilibrate at 50% B[7]

    • Injection Volume: 25 µL[7]

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+)

    • Capillary Voltage: 3.0 kV[7]

    • Source Temperature: 120°C[7]

    • Desolvation Temperature: 250°C[7]

    • Collision Gas: Argon[7]

    • Multiple Reaction Monitoring (MRM) Transitions: The characteristic fragmentation of ceramides in positive ESI mode involves the loss of the N-acyl chain, producing a common product ion at m/z 264.3, which corresponds to the sphingosine (B13886) backbone.[7][9][10]

      • This compound: Precursor ion [M+H]+ m/z 648.6 → Product ion m/z 264.3[7][11]

      • C25:0-Ceramide (IS): Precursor ion [M+H]+ m/z 664.6 → Product ion m/z 264.3[7]

Data Presentation

Quantitative data should be presented in a clear, tabular format. The following is an example table summarizing hypothetical results for this compound levels in different mouse tissues under control and experimental conditions.

TissueConditionThis compound (pmol/mg tissue)Standard Deviation
LiverControl15.22.1
LiverTreated28.93.5
BrainControl45.85.3
BrainTreated42.14.9
KidneyControl8.71.5
KidneyTreated12.42.0

This compound in Cellular Signaling

This compound, like other ceramides, is a key player in various signaling pathways. It can influence cell fate by participating in the regulation of apoptosis and cell survival. For instance, specific ceramide species have been shown to induce apoptosis in dendritic cells by inhibiting survival pathways like PI3K/Akt and ERK.[12]

G Stress Cellular Stress (e.g., TNF-α) SMase Sphingomyelinase (SMase) Stress->SMase activates CerS Ceramide Synthase (CerS) Stress->CerS activates Ceramide This compound SMase->Ceramide CerS->Ceramide PI3K PI3K/Akt Pathway Ceramide->PI3K ERK ERK Pathway Ceramide->ERK Survival Cell Survival & Proliferation PI3K->Survival Apoptosis Apoptosis PI3K->Apoptosis ERK->Survival ERK->Apoptosis

References

Application Note: Synthesis and Characterization of Stable Isotope-Labeled C24:1-Ceramide Standards

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Ceramides (B1148491) are a class of bioactive sphingolipids that function as critical signaling molecules in a multitude of cellular processes, including apoptosis, inflammation, and cell differentiation.[1][2] Specifically, C24:1-Ceramide (Nervonoyl-sphingosine), a very-long-chain (VLC) ceramide, has been implicated in various physiological and pathological conditions, making it a key target in lipidomic studies.[3][4] Accurate quantification of endogenous this compound in complex biological matrices is essential for understanding its roles in health and disease.[5]

Stable isotope-labeled (SIL) lipids are indispensable tools for mass spectrometry (MS)-based quantification, serving as ideal internal standards.[][7] They exhibit nearly identical physicochemical properties to their endogenous counterparts, ensuring similar behavior during sample extraction, chromatographic separation, and ionization, thereby correcting for matrix effects and procedural variability.[8][9] This application note provides detailed protocols for the synthesis, purification, and characterization of stable isotope-labeled this compound standards, designed for use in demanding research and drug development applications.

Ceramide Metabolism and Signaling

Ceramides are central hubs in sphingolipid metabolism. The de novo synthesis pathway, originating in the endoplasmic reticulum (ER), is a primary source of ceramide production.[10][11] This pathway begins with the condensation of serine and palmitoyl-CoA, leading to the formation of a sphingoid base, which is then acylated by one of six ceramide synthases (CerS) to form dihydroceramide.[3] CerS2 is primarily responsible for synthesizing very-long-chain ceramides, including C24:1.[10][12] Dihydroceramide is subsequently desaturated to produce ceramide, which can be further metabolized into more complex sphingolipids like sphingomyelin (B164518) and glycosphingolipids or catabolized to generate other signaling molecules.[13]

Ceramide_Pathway cluster_legend Legend Serine Serine + Palmitoyl-CoA Sphinganine Sphinganine (Sphingoid Base) Serine->Sphinganine dhCer Dihydroceramide Sphinganine->dhCer Ceramide This compound dhCer->Ceramide Complex Complex Sphingolipids (e.g., Sphingomyelin) Ceramide->Complex Sphingosine (B13886) Sphingosine Ceramide->Sphingosine Ceramidase Signaling Cellular Processes (Apoptosis, Inflammation) Ceramide->Signaling S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SPHK S1P->Signaling Key_Metabolite Key Metabolite Process Cellular Process Metabolite Pathway Intermediate

Caption: De novo synthesis pathway of this compound and its central role.

Synthesis and Characterization Workflow

The generation of a high-purity this compound standard involves a multi-step process. It begins with the synthesis of the labeled compound, followed by rigorous purification to remove unreacted precursors and byproducts. The final step is characterization and quantification using high-resolution analytical techniques to confirm identity, isotopic enrichment, and concentration.

Workflow Start Labeled Precursor (e.g., ¹³C-Nervonic Acid) Synth Step 1: Chemical Synthesis Start->Synth Purify Step 2: Purification (TLC/Column) Synth->Purify Analyze Step 3: LC-MS/MS Analysis Purify->Analyze Final Certified Standard (Known Purity & Conc.) Analyze->Final

Caption: Overall workflow for synthesis and certification of the standard.

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound

This protocol describes a method for synthesizing this compound by direct coupling of a stable isotope-labeled nervonic acid with a sphingosine backbone using a mixed carbodiimide (B86325) reagent.[14]

Materials:

  • Sphing-4-enine (Sphingosine)

  • Stable Isotope-Labeled Nervonic Acid (e.g., C24:1(15Z)-¹³C₂₄, D₄)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas

  • Glass reaction vial with a screw cap

Procedure:

  • In a clean, dry reaction vial under an inert atmosphere (argon or nitrogen), dissolve sphingosine (1 equivalent) and the stable isotope-labeled nervonic acid (1.1 equivalents) in anhydrous DCM.

  • Add DMAP (0.1 equivalents) to the solution to catalyze the reaction.

  • Add EDC (1.2 equivalents) to the mixture.

  • Seal the vial tightly and stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material (sphingosine) is consumed.

  • Once the reaction is complete, quench the reaction by adding a small amount of water.

  • Extract the lipid product using a suitable solvent system (e.g., chloroform/methanol).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude labeled this compound.

Protocol 2: Purification by Chromatography

Purification is critical to isolate the synthesized ceramide from unreacted starting materials and byproducts.

Materials:

  • Crude this compound product

  • Silica (B1680970) gel for column chromatography or pre-coated silica TLC plates

  • Solvent system (e.g., Chloroform/Methanol, 95:5 v/v)[15]

  • Primuline (B81338) spray or iodine chamber for visualization

Procedure:

  • Dissolve the crude product in a minimal amount of chloroform.

  • For TLC Purification: Spot the dissolved crude product onto a silica TLC plate and develop the plate using the chloroform/methanol solvent system. Visualize the separated bands using primuline spray under UV light. Scrape the band corresponding to the ceramide standard and elute the product from the silica using chloroform/methanol (2:1, v/v).[15]

  • For Column Chromatography: Load the dissolved crude product onto a pre-packed silica gel column. Elute the column with the chloroform/methanol solvent system, collecting fractions.

  • Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Pool the pure fractions and evaporate the solvent to yield the purified stable isotope-labeled this compound.

Protocol 3: Characterization by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for confirming the identity and quantifying ceramides.[16][17]

Procedure:

  • Sample Preparation: Prepare a stock solution of the purified, labeled this compound in a suitable solvent (e.g., methanol). Create a dilution series for calibration.

  • LC Separation: Inject the sample onto a reverse-phase C18 column. Use a gradient elution with mobile phases typically consisting of acetonitrile/water mixtures with additives like formic acid or ammonium (B1175870) formate (B1220265) to achieve separation.[17][18]

  • MS/MS Detection: Analyze the column effluent using a tandem mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for detection. The precursor ion will be [M+H]⁺ of the labeled this compound, and the characteristic product ion (m/z 264.2) results from the cleavage of the sphingoid backbone.

  • Data Analysis:

    • Identity Confirmation: Confirm the retention time and the specific MRM transition for the labeled standard.

    • Isotopic Purity: Analyze the mass spectrum to determine the percentage of the desired isotope-labeled species relative to any unlabeled or partially labeled species.

    • Chemical Purity: Assess purity by integrating the peak area of the target compound relative to any impurity peaks in the chromatogram.

    • Quantification: Use the generated calibration curve to determine the precise concentration of the stock solution.

Data Presentation

Quantitative data from the synthesis and characterization should be clearly summarized.

Table 1: Representative LC-MS/MS Parameters for this compound Analysis

Parameter Setting Reference
LC System UPLC with C18 Column (e.g., 2.1 x 100 mm, 1.7 µm) [18]
Mobile Phase A Water with 0.2% Formic Acid [17]
Mobile Phase B Acetonitrile/Isopropanol (60:40) with 0.2% Formic Acid [17]
Flow Rate 0.3 mL/min [17][18]
Ionization Mode Electrospray Ionization (ESI), Positive [18]
MS Analysis Multiple Reaction Monitoring (MRM) [17]
Precursor Ion ([M+H]⁺) m/z corresponding to the specific labeled C24:1 -
Product Ion m/z 264.2 (Sphingoid backbone fragment) -

| Collision Energy | 20-60 eV (to be optimized) |[18] |

Table 2: Example Certificate of Analysis Data for a Synthesized Standard

Parameter Specification Result
Compound Name This compound (d18:1/24:1(15Z))-¹³C₆, D₂ -
Appearance White to off-white solid Conforms
Chemical Purity (LC-MS) ≥ 98% 99.1%
Isotopic Purity ≥ 99% 99.5% ¹³C₆, D₂
Concentration (qNMR/LC-MS) 1.0 mg/mL ± 5% 1.02 mg/mL

| Solubility | Soluble in Methanol, Ethanol | Conforms |

References

Application Notes and Protocols for C24:1-Ceramide in In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids that play a pivotal role in a multitude of cellular processes, including apoptosis, cell senescence, and autophagy. The specific biological outcome is often dictated by the acyl chain length of the ceramide molecule. C24:1-Ceramide, a monounsaturated very-long-chain ceramide, has garnered significant interest due to its distinct signaling properties compared to its saturated counterparts like C16:0 or C18:0 ceramides. Emerging evidence suggests that this compound is particularly involved in the regulation of cellular senescence and may exhibit less cytotoxicity than saturated ceramides.[1][2] These application notes provide detailed protocols for the use of this compound in in vitro cell-based assays to investigate its effects on cellular senescence, apoptosis, and autophagy.

Physicochemical Properties and Handling

This compound is a lipid molecule with poor water solubility. Proper handling and preparation are crucial for obtaining reproducible results in cell-based assays.

Solubility and Stock Solution Preparation:

  • Solvents: this compound is soluble in organic solvents such as ethanol (B145695), DMSO, and dimethylformamide (DMF).[3] Ethanol is a commonly used solvent for preparing ceramide stock solutions for cell culture applications.[4]

  • Stock Solution (5 mM): To prepare a 5 mM stock solution, dissolve the appropriate amount of this compound in 100% ethanol.[4] For example, for this compound (Molecular Weight: ~648.1 g/mol ), dissolve 3.24 mg in 1 mL of ethanol. Store the stock solution at -20°C in a tightly sealed vial. To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

Data Presentation: Summary of Quantitative Data

The following tables summarize key quantitative parameters for the application of this compound in various cell-based assays based on published literature.

Table 1: this compound Concentration for Cellular Senescence Assays
Cell Type Bone-Derived Mesenchymal Stem Cells (BMSCs)
Effective Concentration Not explicitly stated for direct application, but EVs loaded with C24:1 ceramide induced senescence.[5][6][7] General ceramide concentrations for inducing senescence are in the range of 10-15 µM.[1][8]
Incubation Time 24-72 hours
Assay Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
Reference --INVALID-LINK--[5][7]; --INVALID-LINK--[1][8]
Table 2: this compound Concentration for Apoptosis and Viability Assays
Cell Type HeLa, NIH 3T3
Effect No significant reduction in cell viability observed with this compound, in contrast to saturated ceramides (C16:0, C18:0).[2]
Concentration Range Tested Up to 100 µM of precursor for intracellular synthesis.[2]
Incubation Time 16 hours
Assay WST-1 proliferation assay, live cell count, Bax-GFP translocation.[2]
Reference --INVALID-LINK--[2]
Table 3: this compound in Autophagy Assays
Cell Type Murine lymphoid WR19L cells
Observation Increased levels of this compound in the autophagosome fraction under amino acid deprivation.[9][10]
Treatment Amino acid deprivation (30 minutes)
Assay LC-MS/MS for ceramide levels, Western blot for LC3.[9][10]
Reference --INVALID-LINK--[9]

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution for Cell Culture

This protocol describes the preparation of a working solution of this compound for treating cells in culture.

Materials:

  • This compound powder

  • 100% Ethanol (molecular biology grade)

  • Complete cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare Stock Solution: Prepare a 5 mM stock solution of this compound in 100% ethanol as described above.[4]

  • Prepare Working Solution:

    • Warm the complete cell culture medium to 37°C.

    • Vortex the this compound stock solution briefly.

    • Dilute the stock solution directly into the pre-warmed cell culture medium to the desired final concentration (e.g., 5 µM, 10 µM, or 25 µM). It is crucial to add the stock solution to the medium while gently vortexing or swirling to ensure rapid dispersion and prevent precipitation.

    • Note: The final concentration of ethanol in the cell culture medium should be kept to a minimum (ideally below 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of ethanol) must be included in all experiments.

  • Immediate Use: Use the freshly prepared this compound working solution immediately to treat the cells. Do not store the diluted aqueous solution.[3]

G cluster_prep This compound Working Solution Preparation C24_1_Powder This compound Powder Stock_Solution 5 mM Stock Solution (in Ethanol) C24_1_Powder->Stock_Solution Dissolve Ethanol 100% Ethanol Ethanol->Stock_Solution Working_Solution Final Working Solution (e.g., 5-25 µM) Stock_Solution->Working_Solution Dilute Culture_Medium Pre-warmed Cell Culture Medium Culture_Medium->Working_Solution

Experimental workflow for this compound solution preparation.

Protocol 2: Induction and Detection of Cellular Senescence

This protocol details the induction of cellular senescence using this compound and its detection via Senescence-Associated β-Galactosidase (SA-β-Gal) staining.

Materials:

  • Target cells (e.g., Bone-Derived Mesenchymal Stem Cells)

  • This compound working solution

  • Vehicle control (culture medium with ethanol)

  • Senescence β-Galactosidase Staining Kit (commercially available kits are recommended) or individual reagents:

    • Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)

    • Staining solution (citrate-buffered saline pH 6.0, potassium ferrocyanide, potassium ferricyanide, MgCl₂, NaCl)

    • X-gal stock solution (in DMF)

  • Phosphate-Buffered Saline (PBS)

  • Microscope

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 50-70% confluency at the time of analysis.

  • Treatment:

    • Allow cells to adhere overnight.

    • Remove the culture medium and replace it with the freshly prepared this compound working solution (e.g., 10-15 µM).

    • Include a vehicle control group treated with medium containing the same final concentration of ethanol.

    • Incubate the cells for 24-72 hours at 37°C in a CO₂ incubator.

  • SA-β-Gal Staining:

    • After the incubation period, wash the cells twice with PBS.

    • Fix the cells with the fixative solution for 10-15 minutes at room temperature.[11]

    • Wash the cells three times with PBS.

    • Prepare the SA-β-Gal staining solution according to the manufacturer's instructions or by combining the individual reagents. The final pH should be 6.0.

    • Add the staining solution to the cells and incubate at 37°C (in a non-CO₂ incubator) for 12-16 hours, or until a blue color develops in senescent cells.[12] Protect the plate from light.

  • Analysis:

    • Observe the cells under a bright-field microscope.

    • Count the number of blue-stained (senescent) cells and the total number of cells in several random fields to determine the percentage of senescent cells.

G cluster_senescence Cellular Senescence Assay Workflow Seed_Cells Seed Cells Treat_Cells Treat with This compound (10-15 µM, 24-72h) Seed_Cells->Treat_Cells Fix_Cells Fix Cells Treat_Cells->Fix_Cells Stain_Cells SA-β-Gal Staining (pH 6.0, 37°C) Fix_Cells->Stain_Cells Analyze Microscopy & Quantification Stain_Cells->Analyze

Workflow for this compound-induced senescence assay.

Protocol 3: Assessment of Apoptosis

This protocol provides methods to assess apoptosis through cell viability assays and analysis of caspase activity.

Materials:

  • Target cells (e.g., HeLa, PC9)

  • This compound working solution

  • Vehicle control

  • Cell Viability Assay Kit (e.g., MTT, WST-1, or CCK-8)

  • Caspase-3/7 Activity Assay Kit (fluorometric or colorimetric)

  • Plate reader

Procedure for Cell Viability:

  • Cell Seeding: Seed cells in a 96-well plate.

  • Treatment: Treat cells with a range of this compound concentrations and a vehicle control for the desired time (e.g., 24, 48, 72 hours).

  • Assay: Perform the cell viability assay according to the manufacturer's protocol. This typically involves adding the reagent to the wells, incubating for a specified time, and then measuring the absorbance or fluorescence using a plate reader.[13]

Procedure for Caspase-3/7 Activity:

  • Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described for the viability assay.

  • Cell Lysis: After treatment, lyse the cells according to the caspase activity assay kit's instructions.

  • Assay: Add the caspase substrate to the cell lysates and incubate as recommended.

  • Measurement: Measure the fluorescence or absorbance using a plate reader to quantify caspase-3/7 activity.[13]

Protocol 4: Detection of Autophagy

This protocol describes the detection of autophagy by monitoring the levels of key autophagy markers, LC3B and p62, using Western blotting.

Materials:

  • Target cells

  • This compound working solution

  • Vehicle control

  • Positive control for autophagy induction (e.g., starvation medium, rapamycin)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels, transfer apparatus, and membranes

  • Primary antibodies against LC3B and p62/SQSTM1

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagents and imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound, a vehicle control, and a positive control for autophagy induction.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against LC3B and p62 overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Analysis: Quantify the band intensities. An increase in the ratio of LC3B-II (lipidated form) to LC3B-I (unlipidated form) and a decrease in p62 levels are indicative of autophagy induction.

G cluster_pathway Ceramide Signaling Pathways Ceramide Ceramide PI3K PI3K Ceramide->PI3K ERK ERK Ceramide->ERK JNK JNK Ceramide->JNK Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Cell_Survival Cell Survival Akt->Cell_Survival mTOR mTOR Akt->mTOR ERK->Cell_Survival Autophagy Autophagy mTOR->Autophagy Bcl2 Bcl-2 JNK->Bcl2 P Beclin1 Beclin-1 Beclin1->Autophagy Bcl2->Beclin1

Ceramide's influence on key signaling pathways.

Signaling Pathways Modulated by Ceramides

Ceramides are known to modulate several key signaling pathways that regulate cell fate. The PI3K/Akt and ERK pathways are generally considered pro-survival pathways, and their inhibition can lead to apoptosis. Some studies suggest that certain ceramides can inhibit these pathways.[14] In the context of autophagy, ceramides can induce this process by inhibiting the mTOR pathway or by activating JNK, which leads to the dissociation of the Beclin-1/Bcl-2 complex.[15] The precise effects of this compound on these pathways may be cell-type specific and require empirical determination.

Troubleshooting:

  • Precipitation of this compound: If precipitation is observed upon dilution into the culture medium, try increasing the rate of mixing or slightly increasing the final ethanol concentration (while ensuring it remains non-toxic to the cells). Preparing a complex with bovine serum albumin (BSA) can also improve solubility.

  • No Observed Effect: If this compound treatment does not produce the expected effect, consider increasing the concentration or the incubation time. Also, verify the viability and passage number of the cells, as these can influence their response.

  • Inconsistent Results: Ensure that the this compound stock solution is properly stored and that fresh working solutions are prepared for each experiment. Consistency in cell seeding density and treatment conditions is critical.

References

Application Note & Protocol: High-Throughput Assay for C24:1-Ceramide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for a high-throughput assay designed for the quantitative analysis of C24:1-Ceramide in biological samples. The method is primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity for the precise measurement of individual ceramide species.[1][2][3][4] This assay is suitable for clinical research and drug development applications where the monitoring of specific ceramide levels is crucial.

Ceramides (B1148491) are a class of bioactive sphingolipids that play a central role in various cellular processes, including apoptosis, cell cycle arrest, and senescence.[3][5] Altered levels of specific ceramide species, such as this compound, have been implicated in the pathophysiology of several diseases, including cardiovascular disease, diabetes, and neurodegenerative disorders.[6][7] Consequently, the ability to accurately and efficiently quantify this compound is of significant interest to the scientific community.

This document provides a comprehensive guide, including a detailed experimental protocol, data presentation tables, and visual diagrams of the experimental workflow and a relevant signaling pathway to facilitate the implementation of this assay in a research or drug development setting.

Data Presentation

The following tables summarize key quantitative data for the high-throughput analysis of this compound using LC-MS/MS, as established in the literature.

Table 1: LC-MS/MS Method Parameters for this compound Analysis

ParameterValueReference
Chromatography
ColumnReversed-phase C18 or C8[8][9]
Mobile Phase A0.1% Formic acid in Water[10]
Mobile Phase B0.1% Formic acid in Isopropanol[10]
Flow Rate0.3 - 0.6 mL/min[10][11]
Injection Volume5 - 10 µL[8][11]
Run Time~5 minutes[4][8]
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)[10]
MS/MS TransitionPrecursor ion of this compound to a characteristic product ion (e.g., m/z 264)[10][12]
Internal StandardDeuterated this compound (e.g., D7-labeled) or C25:0-Ceramide[1][4]

Table 2: Performance Characteristics of the this compound Assay

ParameterValueReference
Linearity Range0.08 - 16 µg/mL (plasma)[10]
1.3 - 665 ng/mL (plasma)[13]
Lower Limit of Quantification (LLOQ)0.08 µg/mL (plasma)[10]
2.25 pg/µL[9]
Extraction Recovery98 - 109%[4]
Intra- and Inter-assay Precision<15%[4]

Experimental Protocols

This section details the methodology for the high-throughput quantification of this compound from biological samples, such as plasma.

Materials and Reagents
  • This compound standard

  • Deuterated this compound internal standard (or other suitable internal standard)

  • HPLC-grade methanol, isopropanol, chloroform, and water

  • Formic acid

  • 96-well plates (2 mL)

  • Centrifuge capable of handling 96-well plates

  • Automated liquid handler (recommended for high-throughput)

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Sample Preparation: Lipid Extraction

This protocol is optimized for a 96-well format to ensure high throughput.[4]

  • Aliquoting Samples: Aliquot 50 µL of each plasma sample, standard, and quality control (QC) into the wells of a 96-well plate.

  • Addition of Internal Standard and Precipitation Solution: To each well, add 400 µL of a protein precipitation solution consisting of isopropanol:chloroform (9:1) containing the deuterated this compound internal standard.[10] For blank samples, add the precipitation solution without the internal standard.

  • Precipitation and Extraction: Vortex the plate for 3 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the plate for 10 minutes at 3000 x g to pellet the precipitated proteins.

  • Supernatant Transfer: Using an automated liquid handler or a multichannel pipette, carefully transfer 250 µL of the supernatant (containing the extracted lipids) to a new 96-well plate for LC-MS/MS analysis.[10]

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Inject 5-10 µL of the extracted sample onto a reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm).

    • Employ a rapid gradient elution using mobile phases A (0.1% formic acid in water) and B (0.1% formic acid in isopropanol) with a total run time of approximately 5 minutes per sample.[4][8][10]

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Monitor the specific multiple reaction monitoring (MRM) transition for this compound and its corresponding internal standard. A common product ion for ceramides is m/z 264, which results from the loss of the fatty acyl chain.[10][12]

  • Data Acquisition and Processing:

    • Acquire data using the instrument's software.

    • Quantify the concentration of this compound in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the standard curve.

Visualizations

Experimental Workflow

High-Throughput this compound Assay Workflow cluster_prep Sample Preparation (96-well plate) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) IS_Addition Add Internal Standard & Precipitation Solution Sample->IS_Addition Vortex Vortex (3 min) IS_Addition->Vortex Centrifuge Centrifuge (3000g, 10 min) Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer LC_Separation LC Separation (~5 min) Transfer->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratio) MS_Detection->Quantification Results Results (Concentration) Quantification->Results

Caption: Workflow for high-throughput this compound quantification.

This compound in Cellular Signaling

Ceramides, including this compound, are central molecules in sphingolipid metabolism and are involved in signaling pathways that regulate various cellular responses.[14][15] Dysregulation of ceramide metabolism is linked to inflammation and apoptosis, processes that are critical in the progression of cardiovascular diseases.[7][16]

Ceramide Signaling Pathway cluster_synthesis Ceramide Synthesis cluster_effects Downstream Effects Sphingomyelin Sphingomyelin Sphingomyelinase Sphingomyelinase Sphingomyelin->Sphingomyelinase DeNovo De Novo Synthesis CerS Ceramide Synthase DeNovo->CerS Ceramide This compound Inflammation Inflammation (e.g., via TNF-α, NF-κB) Ceramide->Inflammation modulates Apoptosis Apoptosis Ceramide->Apoptosis induces Sphingomyelinase->Ceramide CerS->Ceramide CVD Cardiovascular Disease Progression Inflammation->CVD Apoptosis->CVD

Caption: Simplified signaling pathway involving this compound.

References

Application Notes and Protocols: MALDI Mass Spectrometry Imaging of C24:1-Ceramide in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids that play a crucial role in various cellular processes, including apoptosis, cell growth, and inflammation.[1][2][3][4][5] The specific biological function of a ceramide is often dependent on the length of its N-acyl chain. Very-long-chain ceramides, such as C24:1-Ceramide, have been implicated in distinct cellular pathways and are of growing interest in various fields of biomedical research, including oncology and metabolic diseases.[1] Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is a powerful technique that enables the label-free visualization of the spatial distribution of lipids, including this compound, directly in tissue sections.[6][7][8] This application note provides a detailed protocol for the MALDI-MSI of this compound in tissues, along with an overview of its biological significance and relevant signaling pathways.

Biological Significance of this compound

This compound is a prominent very-long-chain ceramide species found in various tissues. Its levels and spatial distribution can be altered in pathological conditions, making it a potential biomarker and therapeutic target.

  • Apoptosis and Senescence: this compound has been associated with the regulation of apoptosis (programmed cell death) and cellular senescence.[1][9] Alterations in its concentration can influence cell fate, contributing to either tissue homeostasis or disease progression.

  • Inflammation: The balance between different ceramide species, including the ratio of C16 to C24 ceramides, can regulate inflammatory responses.[1] Dysregulation of this compound levels may contribute to chronic inflammatory conditions.

  • Membrane Biophysics: The long acyl chain of this compound influences the biophysical properties of cell membranes, affecting membrane fluidity and the formation of lipid rafts, which are critical for signal transduction.

Quantitative Data Summary

The following table summarizes the observed distribution and relative abundance of this compound in different tissues as determined by MALDI-MSI and other mass spectrometry techniques. It is important to note that absolute quantification in MALDI-MSI is challenging, and data is often presented as relative intensity.[7][10]

TissueRegion of InterestRelative Abundance of this compoundReference
Mouse KidneyCortexHigher relative intensity compared to medulla[11][12]
Human Non-Small Cell Lung Carcinoma (NSCLC)Tumor TissueElevated levels of Hexosylceramide (HexCer) d18:1/24:1 detected[11][12]
HeLa Cells-Detected in DAN negative ion mode; signal increases after treatment with bacterial sphingomyelinase (bSMase)[13]

Experimental Protocols

This section provides a detailed methodology for the MALDI-MSI of this compound in fresh-frozen tissue sections.

Tissue Preparation

Proper tissue handling and preparation are critical for obtaining high-quality MALDI imaging data.

  • Tissue Collection and Freezing:

    • Excise the tissue of interest and immediately snap-freeze it in liquid nitrogen or isopentane (B150273) pre-chooled with liquid nitrogen to minimize degradation and preserve morphology.

    • Store the frozen tissue at -80°C until sectioning.

  • Cryosectioning:

    • Equilibrate the frozen tissue to the cryostat chamber temperature (typically -20°C).

    • Mount the tissue onto a cryostat chuck using an optimal cutting temperature (OCT) compound.

    • Cut tissue sections at a thickness of 10-20 µm.[6] Thinner sections generally yield better signal-to-noise ratios.

    • Thaw-mount the tissue sections onto indium tin oxide (ITO) coated glass slides for optimal conductivity.[11]

    • Store the mounted sections at -80°C until matrix application.

Matrix Application

The choice of matrix and its application method are crucial for the efficient desorption and ionization of ceramides. For ceramide analysis, 1,5-diaminonaphthalene (DAN) is a commonly used matrix, particularly in negative ion mode.[13]

  • Matrix Solution Preparation:

    • Prepare a solution of 1,5-diaminonaphthalene (DAN) at a concentration of 5 mg/mL.[13]

    • The solvent system for DAN is typically 90:10 (v/v) acetone:water.[13]

  • Automated Spray-Coating:

    • Use an automated sprayer (e.g., HTX M5 Sprayer) for a homogenous and reproducible matrix coating.

    • Set the sprayer parameters as follows (these may need optimization depending on the instrument and tissue type):

      • Nozzle Temperature: 75°C

      • Flow Rate: 0.12 mL/min

      • Spray Nozzle Velocity: 1200 mm/min

      • Number of Passes: 8-10

      • Track Spacing: 3 mm

    • Allow the matrix-coated slides to dry completely in a desiccator before analysis.

MALDI-MSI Data Acquisition
  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Fourier-transform ion cyclotron resonance (FTICR) instrument, is recommended for lipid imaging to achieve accurate mass measurements.

  • Instrument Parameters (Negative Ion Mode):

    • Mass Range: m/z 200-2000[13]

    • Laser: Use a UV laser (e.g., 355 nm Nd:YAG)

    • Laser Fluence: Optimize for best signal-to-noise without causing excessive fragmentation. Start with a low energy and gradually increase.

    • Spatial Resolution: 20-100 µm, depending on the desired level of detail.[13]

    • Number of Laser Shots per Pixel: 200-500

  • Data Acquisition: Acquire mass spectra across the entire tissue section in a raster pattern.

Data Analysis
  • Software: Use specialized software (e.g., SCiLS Lab, flexImaging) for data visualization and analysis.

  • Ion Image Generation: Generate ion images for the specific m/z of this compound. The expected m/z for [M-H]⁻ of this compound (d18:1/24:1) is approximately 648.59.

  • Normalization: Normalize the data to the total ion current (TIC) or another internal standard to account for variations in matrix deposition and instrument sensitivity.

  • Structural Confirmation: For unambiguous identification, perform on-tissue tandem mass spectrometry (MS/MS) to fragment the precursor ion and confirm its structure.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Tissue Preparation cluster_matrix Matrix Application cluster_analysis Data Acquisition & Analysis tissue_collection Tissue Collection & Snap-Freezing cryosectioning Cryosectioning (10-20 µm) tissue_collection->cryosectioning mounting Thaw-Mounting on ITO Slide cryosectioning->mounting matrix_prep DAN Matrix Preparation mounting->matrix_prep spraying Automated Spray-Coating matrix_prep->spraying maldi_msi MALDI-MSI (Negative Ion Mode) spraying->maldi_msi data_analysis Data Analysis & Image Generation maldi_msi->data_analysis

Caption: Experimental workflow for MALDI-MSI of this compound.

This compound Signaling in Apoptosis

signaling_pathway cluster_stimuli Cellular Stress cluster_synthesis Ceramide Synthesis cluster_downstream Downstream Effects stress Cytokines, Oxidative Stress smase Sphingomyelinase Activation stress->smase c24_1_cer Increased This compound smase->c24_1_cer pp2a Protein Phosphatase 2A (PP2A) Activation c24_1_cer->pp2a caspase Caspase Activation c24_1_cer->caspase Direct/Indirect Modulation akt_inhibition Inhibition of Akt/PKB Pathway pp2a->akt_inhibition akt_inhibition->caspase apoptosis Apoptosis caspase->apoptosis

Caption: this compound's role in the apoptotic signaling pathway.

References

Commercial Sources and Applications of High-Purity C24:1-Ceramide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of commercial sources for high-purity C24:1-Ceramide (N-nervonoyl-D-erythro-sphingosine), along with detailed application notes and experimental protocols for its use in research and drug development.

Commercial Availability of High-Purity this compound

High-purity this compound is available from several reputable suppliers, catering to the needs of the research community. The quality and formulation of the product are critical for obtaining reliable and reproducible experimental results. Below is a summary of offerings from prominent vendors.

SupplierProduct NamePurityFormulationStorageCAS Number
Cayman Chemical C24:1 Ceramide (d18:1/24:1(15Z))≥98%Crystalline solid-20°C54164-50-0
Avanti Polar Lipids (via Sigma-Aldrich) C24:1 Ceramide-d7 (d18:1-d7/24:1)>99% (TLC)Solution in chloroform (B151607)/methanol (B129727)-20°C1840942-16-6
Santa Cruz Biotechnology C24:1 Ceramide>98%Solid-20°C54164-50-0
MedChemExpress This compound>98%Solid-20°C (powder), -80°C (in solvent)54164-50-0

Application Notes

This compound, a member of the very-long-chain ceramide family, is a critical bioactive sphingolipid involved in a multitude of cellular processes. Its unique biochemical properties make it a molecule of interest in various research fields, including cancer biology, neurobiology, and the study of aging.

Key Research Applications:

  • Induction of Apoptosis and Cellular Senescence: this compound has been implicated in the regulation of programmed cell death (apoptosis) and cellular senescence.[1][2] Exogenous application of this compound can trigger these pathways in various cell types, making it a valuable tool for studying the molecular mechanisms underlying these fundamental processes.

  • Modulation of Signaling Pathways: As a key component of cellular membranes, this compound can influence the activity of membrane-associated proteins and signaling cascades. It has been shown to modulate pathways involved in cell proliferation, differentiation, and stress responses.

  • Lipid Raft and Membrane Fluidity Studies: The long acyl chain of this compound influences the biophysical properties of cellular membranes, including the formation and stability of lipid rafts. Researchers utilize this compound to investigate the role of membrane microdomains in signal transduction.

  • Enzyme Substrate for Ceramide Synthases: C24:1-CoA is a substrate for ceramide synthase 2 (CerS2), an enzyme responsible for the synthesis of very-long-chain ceramides.[3] Purified this compound can be used as a standard in assays measuring CerS activity.

  • Lipidomics and Metabolomics: High-purity this compound serves as an essential standard for the identification and quantification of endogenous ceramide species in complex biological samples using mass spectrometry-based lipidomics platforms.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.

Materials:

  • High-purity this compound (crystalline solid)

  • Ethanol (B145695) (anhydrous, cell culture grade)

  • Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)

  • Sterile microcentrifuge tubes or glass vials

Procedure:

  • Solvent Selection: this compound is soluble in organic solvents such as ethanol and DMSO.[4] For cell culture applications, ethanol is often preferred as it can be less toxic than DMSO at higher concentrations.

  • Stock Solution Preparation:

    • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of ethanol or DMSO to achieve the desired stock concentration (e.g., 5 mM).

    • Warm the solution gently (e.g., in a 37°C water bath) and vortex or sonicate briefly to ensure complete dissolution. The solution should be clear.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Note: When treating cells, the final concentration of the organic solvent in the culture medium should be kept to a minimum (typically ≤0.1%) to avoid solvent-induced cellular stress. A vehicle control (medium containing the same concentration of solvent without the ceramide) must be included in all experiments.

Protocol 2: Treatment of Cultured Cells with this compound

Objective: To treat cultured cells with this compound to study its biological effects.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound stock solution (from Protocol 1)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Plate cells at the desired density in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and grow overnight.

  • Preparation of Treatment Medium:

    • Thaw an aliquot of the this compound stock solution.

    • Dilute the stock solution directly into pre-warmed complete cell culture medium to achieve the desired final treatment concentrations (e.g., 1 µM, 5 µM, 10 µM).[5]

    • Prepare a vehicle control medium containing the same final concentration of the solvent used for the stock solution.

  • Cell Treatment:

    • Aspirate the old medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add the prepared treatment medium or vehicle control medium to the respective wells.

  • Incubation: Incubate the cells for the desired period (e.g., 6, 24, or 48 hours) under standard cell culture conditions (37°C, 5% CO₂).[5]

  • Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as apoptosis assays (e.g., Annexin V/PI staining), senescence assays (e.g., β-galactosidase staining), Western blotting for signaling proteins, or lipid extraction for lipidomics analysis.

Protocol 3: In Vitro Ceramide Synthase Activity Assay

Objective: To measure the activity of ceramide synthases using a fluorescent substrate and C24:1-CoA.

Materials:

  • Cell or tissue homogenates

  • NBD-sphinganine (fluorescent substrate)

  • C24:1-CoA (acyl-CoA substrate)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl₂, 0.5 mM DTT)

  • Fatty acid-free BSA

  • Solvents for lipid extraction (e.g., chloroform:methanol)

  • Thin-layer chromatography (TLC) or solid-phase extraction (SPE) system for product separation

  • Fluorescence detector

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the cell/tissue homogenate (containing the ceramide synthase enzymes), NBD-sphinganine, and C24:1-CoA in the assay buffer containing fatty acid-free BSA.[3]

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-120 minutes), ensuring the reaction is within the linear range.

  • Lipid Extraction: Stop the reaction by adding a mixture of chloroform and methanol to extract the lipids.

  • Product Separation: Separate the fluorescent product (NBD-C24:1-dihydroceramide) from the unreacted fluorescent substrate (NBD-sphinganine) using either TLC or SPE.[6]

  • Quantification: Quantify the amount of fluorescent product formed using a fluorescence detector. The activity of the ceramide synthase is expressed as the amount of product formed per unit of protein per unit of time.

Protocol 4: Lipid Extraction and Analysis of this compound by LC-MS/MS

Objective: To extract lipids from biological samples and quantify this compound levels using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Biological samples (cells, tissues, plasma)

  • Internal standard (e.g., C17:0-Ceramide)

  • Solvents for extraction (e.g., chloroform, methanol, water)

  • LC-MS/MS system

Procedure:

  • Sample Homogenization: Homogenize the biological sample in an appropriate buffer.

  • Internal Standard Spiking: Add a known amount of the internal standard to the homogenate.

  • Lipid Extraction (Bligh-Dyer Method):

    • Add a mixture of chloroform and methanol to the sample to create a single-phase system.

    • Add chloroform and water to induce phase separation.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Sample Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase (e.g., methanol).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the different lipid species using a suitable LC column (e.g., C18 reverse-phase).

    • Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.

  • Data Analysis: Calculate the concentration of this compound in the original sample by comparing its peak area to that of the internal standard.

Visualizing this compound Signaling Pathways and Workflows

This compound Synthesis and Signaling in Apoptosis

C24_1_Ceramide_Apoptosis Sphingomyelin Sphingomyelin C24_1_Ceramide This compound Sphingomyelin->C24_1_Ceramide Hydrolysis Serine_PalmitoylCoA Serine + Palmitoyl-CoA Serine_PalmitoylCoA->C24_1_Ceramide De Novo Synthesis Mitochondria Mitochondria C24_1_Ceramide->Mitochondria Induces Mitochondrial Outer Membrane Permeabilization CerS2 CerS2 CerS2->Serine_PalmitoylCoA SMase SMase SMase->Sphingomyelin Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Cytochrome c Release Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: this compound synthesis and its role in inducing apoptosis.

Experimental Workflow for Studying this compound Effects on Cells

Experimental_Workflow Start Start: Cell Seeding Treatment Treat Cells with This compound or Vehicle Control Start->Treatment Incubation Incubate for Defined Time Treatment->Incubation Harvest Harvest Cells Incubation->Harvest Analysis Downstream Analysis Harvest->Analysis ApoptosisAssay Apoptosis Assay (Annexin V/PI) Analysis->ApoptosisAssay SenescenceAssay Senescence Assay (β-gal staining) Analysis->SenescenceAssay WesternBlot Western Blot (Signaling Proteins) Analysis->WesternBlot Lipidomics Lipidomics (LC-MS/MS) Analysis->Lipidomics

Caption: Workflow for investigating the cellular effects of this compound.

References

Inducing Cellular Senescence with C24:1-Ceramide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process implicated in aging and various age-related diseases. Emerging evidence highlights the role of specific lipid molecules in mediating senescence. Among these, the very-long-chain ceramide, C24:1-Ceramide (Nervonoyl Ceramide), has been identified as a potent inducer of cellular senescence. This document provides detailed application notes and protocols for utilizing this compound to induce and study cellular senescence in vitro.

Data Presentation

The following tables summarize quantitative data from studies investigating the role of this compound in aging and cellular senescence.

Table 1: this compound Levels in Extracellular Vesicles (EVs) from Human and Non-Human Primates

SpeciesAge GroupAverage this compound per EV Sample (pmol)Reference
Human (Female)Young (24-40 yrs)3.8[1][2]
Human (Female)Older (75-90 yrs)15.4[1][2]
Rhesus MacaqueYoung (6-10 yrs)1.8[1][2]
Rhesus MacaqueOlder (25-30 yrs)9.3[1][2]

Table 2: Suggested Treatment Conditions for Induction of Cellular Senescence with Ceramides (B1148491)

Ceramide TypeCell TypeConcentrationIncubation TimeObserved EffectReference
This compoundOvarian Cancer Cells (SKOV3)5 µM6 hoursInhibition of lamellipodia formation[3]
C6-CeramideHuman Diploid Fibroblasts (WI-38)10-15 µMNot specifiedInduction of senescent phenotype[4]
C2-CeramideBreast Cancer Cells20 µM6, 12, 24 hoursChanges in senescence- and apoptosis-related proteins[5]

Experimental Protocols

Protocol 1: Preparation of this compound for Cell Culture

Very-long-chain ceramides like C24:1 are highly insoluble in aqueous solutions. Proper preparation is critical for cellular delivery.

Materials:

  • This compound (powder)

  • Ethanol (200 proof, sterile)

  • Dodecane (sterile)

  • Target cell culture medium (e.g., DMEM)

  • Sterile microcentrifuge tubes or glass vials

Procedure:

  • Prepare Solvent Mixture: Prepare a stock of sterile 98:2 (v/v) ethanol:dodecane.

  • Dissolve this compound: In a sterile tube, dissolve the this compound powder in the ethanol:dodecane mixture to create a high-concentration stock solution (e.g., 1-5 mM). Gentle warming and vortexing may be required to fully dissolve the ceramide.

  • Prepare Working Solution: Immediately before treating cells, dilute the this compound stock solution into pre-warmed (37°C) cell culture medium to the desired final concentration (a starting concentration of 5-20 µM is recommended for optimization).

  • Application to Cells: Vortex the final solution vigorously and immediately add it to the cells to ensure a homogenous suspension and prevent precipitation. Include a vehicle control (ethanol:dodecane in medium at the same final dilution) in your experimental setup.

Protocol 2: Induction of Cellular Senescence with this compound

This protocol describes the treatment of a target cell line with this compound to induce a senescent phenotype.

Materials:

  • Target cells (e.g., Bone-Marrow-derived Mesenchymal Stem Cells (BMSCs), fibroblasts)

  • Complete cell culture medium

  • This compound working solution (from Protocol 1)

  • Vehicle control solution (from Protocol 1)

  • Cell culture plates/flasks

Procedure:

  • Cell Seeding: Plate cells at a density that allows for several population doublings but will not be confluent at the end of the experiment. Allow cells to adhere and resume proliferation for 24 hours.

  • Treatment: Remove the existing medium and replace it with the medium containing the desired concentration of this compound or the vehicle control.

  • Incubation: Incubate the cells for a specified period. A time-course experiment (e.g., 24, 48, 72, 96 hours) is recommended to determine the optimal duration for senescence induction in your specific cell type.

  • Assessment of Senescence: Following the incubation period, assess the cells for markers of senescence using methods such as Senescence-Associated β-Galactosidase (SA-β-gal) staining (Protocol 3), and analysis of cell cycle arrest and senescence-associated secretory phenotype (SASP) markers.

Protocol 3: Senescence-Associated β-Galactosidase (SA-β-gal) Staining

SA-β-gal activity at pH 6.0 is a widely used biomarker for senescent cells.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS

  • SA-β-gal Staining Solution (prepare fresh):

    • 40 mM Citric acid/Sodium phosphate (B84403) buffer, pH 6.0

    • 5 mM Potassium ferrocyanide

    • 5 mM Potassium ferricyanide

    • 150 mM NaCl

    • 2 mM MgCl₂

    • 1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)

  • Microscope

Procedure:

  • Wash: Gently wash the this compound-treated and control cells twice with PBS.

  • Fix: Add the Fixation Solution to cover the cell monolayer and incubate for 10-15 minutes at room temperature.

  • Wash: Wash the cells twice with PBS.

  • Stain: Add the freshly prepared SA-β-gal Staining Solution to the cells. Ensure the cells are completely covered.

  • Incubate: Incubate the cells at 37°C without CO₂ overnight. Protect the plates from light.

  • Visualize: Observe the cells under a bright-field microscope. Senescent cells will stain blue.

  • Quantify: Count the number of blue-stained (senescent) cells and the total number of cells in several fields of view to determine the percentage of senescent cells.

Signaling Pathways and Visualizations

This compound is synthesized by Ceramide Synthase 2 (CerS2) and its accumulation is associated with the activation of senescence pathways. One proposed mechanism involves the suppression of the pro-survival Akt/mTOR signaling cascade.

C24_1_Ceramide_Senescence_Pathway Aging Aging Stimuli (e.g., Oxidative Stress) nSMase2 nSMase2 (Neutral Sphingomyelinase 2) Aging->nSMase2 Upregulates Sphingomyelin Sphingomyelin nSMase2->Sphingomyelin Catalyzes C24_1_Ceramide This compound Sphingomyelin->C24_1_Ceramide Hydrolyzes to Akt Akt C24_1_Ceramide->Akt Inhibits mTOR mTOR Akt->mTOR Inhibits CellularSenescence Cellular Senescence (Cell Cycle Arrest, SA-β-gal) mTOR->CellularSenescence Suppresses CerS2 CerS2 (Ceramide Synthase 2) CerS2->C24_1_Ceramide Synthesizes VLCFA Very-Long-Chain Fatty Acyl-CoA VLCFA->CerS2 Sphinganine Sphinganine Sphinganine->CerS2

Caption: this compound synthesis and its role in senescence via Akt/mTOR inhibition.

Experimental_Workflow Start Start: Seed Cells PrepareCeramide Prepare this compound Working Solution Start->PrepareCeramide TreatCells Treat Cells: - this compound - Vehicle Control PrepareCeramide->TreatCells Incubate Incubate (e.g., 72-96h) TreatCells->Incubate Assess Assess Senescence Incubate->Assess SABetaGal SA-β-gal Staining Assess->SABetaGal CellCycle Cell Cycle Analysis (e.g., p21/p16 expression) Assess->CellCycle SASP SASP Analysis (e.g., IL-6, IL-8 ELISA) Assess->SASP

Caption: Workflow for inducing and assessing this compound-mediated cellular senescence.

References

Application Notes and Protocols for C24:1-Ceramide Delivery to Cells Using Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and cellular application of C24:1-Ceramide loaded lipid nanoparticles (LNPs). The provided methodologies are based on established research to ensure reproducibility and efficacy in a laboratory setting.

Introduction

Ceramides (B1148491) are bioactive sphingolipids integral to cellular signaling, regulating processes such as apoptosis, cell growth, and differentiation.[1][2] Specifically, very long-chain ceramides like this compound play crucial roles in various biological processes, including the maintenance of the skin barrier and the regulation of cellular senescence.[3] However, the therapeutic application of ceramides is often hindered by their high lipophilicity and poor solubility in aqueous environments, which limits their bioavailability.[4][5][6][7]

Lipid nanoparticles have emerged as a promising delivery system to overcome these challenges.[5][8] By encapsulating this compound within an LNP formulation, it is possible to create a stable, water-dispersible nanoparticle that can be effectively delivered to cells, thereby enhancing its therapeutic potential.[5][6][9] This document outlines the necessary protocols for the successful implementation of this compound-LNP technology in your research.

Data Presentation

Table 1: Physicochemical Characteristics of this compound Loaded Lipid Nanoparticles (C24-LNPs)
ParameterValueMethod of AnalysisReference
Mean Particle Size~100 - 200 nmDynamic Light Scattering (DLS)[7][9]
Polydispersity Index (PDI)~0.2 - 0.3Dynamic Light Scattering (DLS)[7][9]
Zeta PotentialNegativeZeta Potential Analysis[9]
Encapsulation EfficiencyHigh (specific values vary by formulation)Centrifugation/Chromatography[10]
StabilityStable in aqueous solution for over 3 monthsDynamic Light Scattering (DLS)[9]
Table 2: In Vitro Efficacy of C24-LNPs on Human Keratinocytes
AssayEndpointResultReference
Cell ViabilityProliferationSignificant increase in a dose-dependent manner[8][9]
Scratch AssayMigrationAccelerated wound closure compared to control[8][9]
Western BlotProtein ExpressionIncreased phosphorylation of AKT and ERK1/2[8][9]

Experimental Protocols

Protocol 1: Formulation of this compound Loaded Lipid Nanoparticles (C24-LNPs)

This protocol details the preparation of C24-LNPs using the ethanol (B145695) injection method.[5][8]

Materials:

  • N-lignoceroyl-D-erythro-sphingosine (C24:1 Ceramide)

  • Distearoylphosphatidylcholine (DSPC)

  • Cholesterol

  • 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt) (DPPG-Na)

  • Ethanol (200 proof, molecular biology grade)

  • Deionized water (Milli-Q or equivalent)

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Glass vials

Procedure:

  • Lipid Mixture Preparation:

    • In a glass vial, dissolve C24:1 Ceramide, DSPC, Cholesterol, and DPPG-Na in ethanol. A suggested molar ratio is 44:13:38:5 (C24:DSPC:Cholesterol:DPPG-Na).[8]

    • Ensure complete dissolution of all lipid components. Gentle warming may be applied if necessary.

  • Nanoparticle Formation:

    • In a separate vessel, place deionized water.

    • While stirring the deionized water at a constant rate (e.g., 500 rpm), slowly inject the ethanolic lipid mixture into the aqueous phase. A typical volume ratio is 1:3 (ethanol:water).[8]

    • Continue stirring for 10 minutes at room temperature to allow for nanoparticle self-assembly.

  • Solvent Removal:

    • Remove the ethanol from the nanoparticle suspension using a rotary evaporator. A typical temperature for this step is 60°C.[8]

  • Final Formulation:

    • The resulting aqueous suspension contains the C24-LNPs. The final concentration can be adjusted as needed.

    • For a control, "bare" LNPs can be prepared using the same procedure but omitting the C24:1 Ceramide.

Protocol 2: Characterization of C24-LNPs

1. Particle Size and Polydispersity Index (PDI) Analysis:

  • Dilute a small aliquot of the C24-LNP suspension in deionized water.

  • Analyze the sample using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Record the Z-average mean particle size and the PDI.

2. Zeta Potential Measurement:

  • Dilute a small aliquot of the C24-LNP suspension in deionized water.

  • Analyze the sample using a DLS instrument equipped with a zeta potential measurement cell.

  • Record the zeta potential value in millivolts (mV).

3. Morphological Analysis (Optional):

  • Visualize the morphology of the C24-LNPs using Cryogenic Transmission Electron Microscopy (Cryo-TEM) or Scanning Electron Microscopy (SEM).[4][6][9]

Protocol 3: In Vitro Cellular Delivery and Efficacy Assessment

This protocol describes how to treat cells with C24-LNPs and assess their biological effects. Human keratinocytes are used as an example cell line.

Materials:

  • Human keratinocytes (e.g., HaCaT)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • C24-LNP suspension

  • Bare LNP suspension (control)

  • Cell viability assay kit (e.g., MTT, PrestoBlue)

  • Antibodies for Western blotting (e-g., anti-p-AKT, anti-p-ERK1/2, anti-total AKT, anti-total ERK1/2)

Procedure:

1. Cell Culture and Treatment:

  • Culture human keratinocytes to the desired confluency in a suitable culture vessel (e.g., 96-well plate for viability assays, 6-well plate for protein analysis).

  • Prepare different concentrations of C24-LNPs and bare LNPs in cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the LNP suspensions. Include a vehicle control (medium only).

  • Incubate the cells for the desired time period (e.g., 24-48 hours).

2. Cell Viability Assay:

  • Following incubation, perform a cell viability assay according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence to determine the relative cell viability.

3. Cellular Uptake Quantification (Optional):

  • To quantify cellular uptake, a fluorescently labeled lipid can be incorporated into the LNP formulation.

  • After treatment, cells can be lysed, and the fluorescence can be measured to determine the amount of internalized LNPs.[11]

  • Alternatively, techniques like thin-layer chromatography (TLC) or mass spectrometry can be used to quantify intracellular ceramide levels.[12][13][14]

4. Western Blot Analysis for Signaling Pathway Activation:

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against phosphorylated and total AKT and ERK1/2.

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualization of Key Processes

G cluster_0 LNP Formulation lipids This compound DSPC Cholesterol DPPG-Na mixing Ethanol Injection (Self-Assembly) lipids->mixing ethanol Ethanol aqueous Aqueous Phase aqueous->mixing evaporation Solvent Evaporation mixing->evaporation c24_lnp C24-LNP Suspension evaporation->c24_lnp

Caption: Experimental workflow for C24-LNP formulation.

G cluster_1 Cellular Signaling Cascade C24_LNP C24-LNP Uptake Cellular Uptake C24_LNP->Uptake Cell_Membrane Cell Membrane PI3K PI3K Uptake->PI3K activates RAS RAS Uptake->RAS activates AKT AKT PI3K->AKT pAKT p-AKT (Active) AKT->pAKT phosphorylates Proliferation Cell Proliferation pAKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 (Active) ERK->pERK phosphorylates pERK->Proliferation Migration Cell Migration pERK->Migration

Caption: C24-LNP activated AKT/ERK1/2 signaling pathway.

Troubleshooting and Considerations

  • LNP Aggregation: If aggregation is observed (high PDI values), optimize the stirring speed during injection, the injection rate, and the lipid concentrations. Ensure all glassware is scrupulously clean.

  • Low Encapsulation Efficiency: The lipid composition and the ratio of lipids to this compound can be adjusted to improve encapsulation.

  • Cellular Toxicity: While LNPs are generally considered biocompatible, it is essential to determine the optimal non-toxic concentration range for your specific cell type using a dose-response curve. Bare LNPs should be used as a control to distinguish the effects of the delivery vehicle from the effects of the this compound.

  • Variability in Biological Effects: The response of cells to C24-LNP treatment can vary depending on the cell type, passage number, and culture conditions. It is crucial to maintain consistent experimental conditions.

By following these detailed protocols and considering the provided data, researchers can effectively utilize lipid nanoparticles for the cellular delivery of this compound, enabling further investigation into its therapeutic potential.

References

Application Note: Advanced Analytical Methods for the Distinction of C24:1-Ceramide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ceramides (B1148491) are a class of bioactive sphingolipids that play a central role in cellular processes including apoptosis, inflammation, cell differentiation, and proliferation.[1][2][3] They are composed of a sphingoid base linked to a fatty acid via an amide bond. The length and degree of saturation of the fatty acid chain define the specific ceramide species, which can have distinct biological functions. Very-long-chain ceramides, such as C24:1-ceramide (N-nervonoyl-sphingosine), are abundant in neural tissues and have been implicated in various neurological and metabolic diseases, as well as cancer.[1][2][4] Distinguishing between this compound isomers, which differ in the position and stereochemistry of the double bond in the fatty acyl chain, is a significant analytical challenge. This document provides detailed protocols and notes on the primary analytical method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the robust separation and quantification of this compound.

Overview of Analytical Strategy

The gold-standard for the quantification of specific ceramide species from complex biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6][7] This technique combines the superior separation capabilities of High-Performance Liquid Chromatography (HPLC) with the high selectivity and sensitivity of tandem mass spectrometry. The general workflow involves lipid extraction from the biological sample, chromatographic separation of ceramide species, and detection using mass spectrometry, often in Multiple Reaction Monitoring (MRM) mode for precise quantification.[5]

G cluster_workflow General Workflow for this compound Analysis Sample Biological Sample (Plasma, Tissue, or Cells) Extraction Lipid Extraction (e.g., Bligh & Dyer) Sample->Extraction Cleanup Silica Column Cleanup (for Plasma Samples) Extraction->Cleanup Optional LC_MS LC-MS/MS Analysis (HPLC + ESI-MS/MS) Extraction->LC_MS Cleanup->LC_MS Data Data Processing & Quantification LC_MS->Data G cluster_pathways Ceramide Metabolism Hub Ceramide Ceramide (e.g., C24:1) Complex Complex Sphingolipids (e.g., Sphingomyelin, Glucosylceramide) Ceramide->Complex Synthases DeNovo De Novo Synthesis (Serine + Palmitoyl-CoA) DeNovo->Ceramide CerS1-6 SMase Sphingomyelinase Pathway (Sphingomyelin Breakdown) SMase->Ceramide SMases Salvage Salvage Pathway (Recycling of Sphingosine) Salvage->Ceramide CerS1-6 G cluster_signaling Inhibitory Signaling of this compound CerS2 Ceramide Synthase 2 (CerS2) C24_1 This compound CerS2->C24_1 PI3K PI3K/Akt Pathway C24_1->PI3K Inhibits Motility Cell Motility & Lamellipodia Formation PI3K->Motility Promotes

References

Application Notes and Protocols for C24:1-Ceramide Analysis in Serum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids that play a crucial role in various cellular processes, including apoptosis, cell proliferation, and inflammation.[1][2] The specific acyl chain length of a ceramide can determine its biological function. C24:1-Ceramide, a very-long-chain ceramide, has been implicated in several physiological and pathological conditions, including aging, cardiovascular disease, and cancer.[1][3][4][5][6][7][8] Its levels in serum are increasingly being investigated as a potential biomarker.[4][9] Accurate and reproducible quantification of this compound in serum is therefore critical for advancing research and drug development in these areas.

This document provides detailed application notes and protocols for the sample preparation of this compound from human serum for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique for lipidomics.[9][10][11][12]

Signaling Pathway Involving this compound

Ceramides are central molecules in sphingolipid metabolism and are involved in numerous signaling pathways.[2][13] The de novo synthesis pathway is a key source of ceramides.[14] this compound, synthesized by Ceramide Synthase 2 (CerS2), has been shown to influence cell motility and has been implicated in cancer progression.[13] Furthermore, circulating this compound has been linked to cellular senescence and aging.[5]

cluster_DeNovo De Novo Synthesis cluster_CellularEffects Cellular Effects Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPTLC Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine Dihydroceramide (C24:1) Dihydroceramide (C24:1) Sphinganine->Dihydroceramide (C24:1) CerS2 This compound This compound Dihydroceramide (C24:1)->this compound DEGS1 Cell Motility Cell Motility This compound->Cell Motility Senescence Senescence This compound->Senescence Apoptosis Apoptosis This compound->Apoptosis

Caption: De novo synthesis and cellular functions of this compound.

Experimental Protocols

Several methods can be employed for the extraction of ceramides from serum, including liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation. The choice of method depends on the desired sample purity, throughput, and available instrumentation.

Protocol 1: Liquid-Liquid Extraction (LLE)

This is a classic and robust method for lipid extraction.

Materials and Reagents:

  • Serum samples

  • Internal Standard (IS): C17:0-Ceramide or another odd-chain ceramide not endogenously present.

  • Chloroform

  • Methanol (B129727)

  • Deionized water

  • Glass centrifuge tubes

  • Nitrogen evaporator

  • Autosampler vials

Procedure:

  • Sample Thawing: Thaw frozen serum samples on ice.

  • Internal Standard Spiking: To 100 µL of serum in a glass centrifuge tube, add a known amount of internal standard (e.g., 50 ng of C17:0-Ceramide in ethanol).

  • Extraction:

    • Add 2 mL of an ice-cold chloroform:methanol (1:2, v/v) mixture to the serum sample.[11]

    • Vortex vigorously for 1 minute at 4°C.

    • Add 0.8 mL of deionized water and vortex for 30 seconds.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Phase Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase of the LC-MS/MS analysis (e.g., acetonitrile/2-propanol, 60:40, v/v containing 0.2% formic acid).[11]

  • Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

SPE offers a more automated and high-throughput approach to sample cleanup.

Materials and Reagents:

  • Serum samples

  • Internal Standard (IS): C17:0-Ceramide or similar.

  • SPE cartridges (e.g., Waters Oasis-HLB)[15]

  • Methanol

  • Ethyl acetate (B1210297)

  • Acetonitrile

  • Water with 0.1% acetic acid

  • SPE vacuum manifold

  • Nitrogen evaporator

  • Autosampler vials

Procedure:

  • Sample Thawing and Spiking: Thaw serum samples on ice and spike with the internal standard as described in the LLE protocol.

  • Cartridge Conditioning:

    • Wash the SPE cartridge with 1 column volume of ethyl acetate.[15]

    • Wash with 2 column volumes of methanol.[15]

    • Condition with 2 mL of 95:5 (v/v) water/methanol with 0.1% acetic acid.[15]

  • Sample Loading:

    • Dilute the serum sample with 1 column volume of 5% methanol with 0.1% acetic acid and load it onto the conditioned SPE cartridge.[15]

    • Allow the sample to pass through the cartridge by gravity or gentle vacuum.

  • Washing: Wash the cartridge with 1 column volume of 20% methanol with 0.1% acetic acid to remove polar impurities.[15]

  • Drying: Dry the SPE cartridge under vacuum for 20 minutes.[15]

  • Elution: Elute the ceramides with 0.2 mL of methanol, followed by 0.5 mL of acetonitrile, and then 0.5 mL of ethyl acetate into a clean collection tube.[15]

  • Drying and Reconstitution: Evaporate the eluent to dryness under nitrogen and reconstitute the sample as described in the LLE protocol.

  • Transfer: Transfer the reconstituted sample to an autosampler vial for analysis.

Protocol 3: Protein Precipitation

This is a rapid method suitable for high-throughput analysis, though it may result in a less clean sample compared to LLE or SPE.[16][17]

Materials and Reagents:

  • Serum samples (as little as 10 µL)[16]

  • Internal Standard (IS) working solution in methanol.[16]

  • Methanol

  • Microcentrifuge tubes

  • High-speed centrifuge

Procedure:

  • Sample Preparation: In a microcentrifuge tube, add 10 µL of serum.[16]

  • Precipitation and Extraction: Add 200 µL of the internal standard working solution in methanol.[16]

  • Vortexing: Vortex the mixture vigorously for 30 seconds.[16]

  • Centrifugation: Centrifuge at high speed (e.g., 12,000 x g) for 5 minutes at 4°C.[16]

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted ceramides, and transfer it to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow Diagram

Start Serum Sample Spike Spike with Internal Standard Start->Spike LLE Liquid-Liquid Extraction (Chloroform/Methanol/Water) Spike->LLE Method 1 SPE Solid-Phase Extraction (e.g., Oasis HLB) Spike->SPE Method 2 PP Protein Precipitation (Methanol) Spike->PP Method 3 Drydown Evaporate to Dryness LLE->Drydown SPE->Drydown Analysis LC-MS/MS Analysis PP->Analysis Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute Reconstitute->Analysis

Caption: Workflow for this compound sample preparation from serum.

Quantitative Data Summary

The following table summarizes typical performance characteristics for ceramide analysis in serum using LC-MS/MS with different sample preparation methods. Note that these values are indicative and may vary depending on the specific instrumentation and experimental conditions.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Protein PrecipitationReference(s)
Recovery 78-91%Not explicitly stated for C24:1, but generally good>90%[11][16]
Lower Limit of Quantitation (LLOQ) 5-50 pg/mLpg/mL level1 nM[9][11][16]
Intra-day Precision (%CV) <15%<20%<15%[9][11][16]
Inter-day Precision (%CV) <15%<25%<15%[9][11][16]
Linearity (R²) >0.99Not explicitly stated>0.99[16]
Sample Volume 50-100 µL250 µL10 µL[11][15][16]

Note on Data: The presented data is a synthesis from multiple sources that analyze a range of ceramides. Specific performance for this compound is expected to be within these ranges. Researchers should perform their own method validation to establish specific performance characteristics.

Conclusion

The selection of a sample preparation method for this compound analysis in serum should be based on the specific requirements of the study. Liquid-liquid extraction provides high recovery and a clean extract, making it a gold standard. Solid-phase extraction is well-suited for higher throughput and automation. Protein precipitation offers the most rapid workflow, ideal for large-scale screening, but may be more susceptible to matrix effects. All three methods, when coupled with LC-MS/MS, can provide the sensitivity and specificity required for the accurate quantification of this compound in serum for research and clinical applications.

References

Application Notes and Protocols for C24:1-Ceramide Data Analysis in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of C24:1-Ceramide and other ceramides (B1148491) in a lipidomics workflow. This document outlines experimental protocols, data analysis software, and the biological significance of ceramide signaling pathways.

Introduction to this compound

Ceramides are a class of bioactive sphingolipids that play a crucial role in various cellular processes, including apoptosis, cell growth, and inflammation.[1][2] this compound, a species with a 24-carbon fatty acid chain with one double bond, is a common very-long-chain ceramide. Alterations in the levels of specific ceramide species, including C24:1, have been implicated in various diseases, making their accurate quantification and analysis critical for research and drug development.[3][4]

Software for Lipidomics Data Analysis

A variety of software tools are available to facilitate the analysis of lipidomics data, from raw mass spectrometry data processing to lipid identification and quantification.

Key Software Solutions:

  • MS-DIAL: An open-source software for untargeted metabolomics and lipidomics data analysis that supports various instrument data formats and provides lipid annotation based on retention time, m/z, and MS/MS spectra.[5]

  • LipidMS: An R-package and web-based tool for LC-MS/MS data processing and lipid annotation, supporting both data-dependent (DDA) and data-independent (DIA) acquisition modes.[6]

  • SimLipid: A high-throughput lipidomics data analysis software that supports various workflows and provides features for peak detection, lipid identification, and quantification.[7][8]

  • Lipid MAPS® Tools: A suite of software tools for lipidomics analysis, including BioPAN for pathway analysis and LipidFinder for distinguishing and quantifying lipid-like features.[9]

  • Vendor-Specific Software: Instrument manufacturers like Waters (waters_connect) and Agilent provide integrated software solutions for their respective platforms, streamlining the entire workflow from data acquisition to analysis.[10]

Table 1: Comparison of Lipidomics Software Features

FeatureMS-DIALLipidMSSimLipidLipid MAPS® ToolsVendor Software (e.g., waters_connect)
Platform Desktop (Windows, Linux, MacOS)R-package, WebDesktopWeb, Perl scriptsIntegrated with instrument
Cost Open SourceOpen SourceCommercialFree for academic useBundled with instrument
Data Acquisition DDA, DIA, Full ScanDDA, DIA, Full ScanDDA, DIAN/A (post-acquisition)DDA, DIA
Lipid Identification MS/MS library matching, rule-basedFragmentation rulesDatabase searchDatabase screeningSpectral matching, in-source fragment recognition
Quantification Internal standard-basedYesYesYesCalibration curve capabilities
Input Formats mzML, netCDF, vendor formatsmzXMLVendor formatsPre-aligned data (XCMS, SIEVE)Vendor formats

Experimental Protocols

Accurate and reproducible quantification of this compound relies on robust experimental protocols for lipid extraction, separation, and detection.

Protocol 1: Lipid Extraction from Biological Samples (Bligh and Dyer Method)

This protocol is a widely used method for extracting lipids from various biological samples such as plasma, tissues, and cell cultures.[11]

Materials:

  • Chloroform (B151607)

  • Methanol

  • Phosphate-buffered saline (PBS) or 0.9% NaCl

  • Internal Standard (e.g., C17:0-Ceramide)

  • Glass centrifuge tubes

  • Ultrasonic homogenizer (for tissues)

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • Sample Homogenization: For tissue samples, homogenize in a mixture of chloroform:methanol (1:2, v/v). For plasma or cell pellets, add the solvent mixture directly.

  • Internal Standard Spiking: Add a known amount of internal standard (e.g., C17:0-Ceramide) to each sample to correct for extraction efficiency and instrument variability.

  • Phase Separation: Add chloroform and PBS (or 0.9% NaCl) to the homogenate to achieve a final solvent ratio of chloroform:methanol:water of 2:2:1.8 (v/v).

  • Vortex and Centrifuge: Vortex the mixture thoroughly and centrifuge at a low speed (e.g., 3000 rpm) for 15 minutes to separate the phases.

  • Lipid Phase Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.

  • Drying: Evaporate the solvent from the collected lipid extract under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol/chloroform 1:1, v/v) for subsequent analysis.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol describes the analysis of ceramides using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Reversed-phase C18 column

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters (Example):

  • Mobile Phase A: Water with 0.2% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 60:40, v/v) with 0.2% formic acid

  • Gradient: A linear gradient from a lower to a higher percentage of mobile phase B.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

MS/MS Parameters (Example for this compound):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (m/z): 648.6

  • Product Ion (m/z): 264.3[11]

  • Collision Energy: Optimized for the specific instrument

Table 2: Example MRM Transitions for Ceramide Species

Ceramide SpeciesPrecursor Ion (m/z)Product Ion (m/z)
C16:0-Ceramide538.5264.3
C17:0-Ceramide (IS)552.5264.3
C18:0-Ceramide566.6264.3
C24:0-Ceramide650.6264.3
This compound 648.6 264.3

Data Analysis and Quantification:

  • Peak Integration: Integrate the chromatographic peaks for this compound and the internal standard using the instrument's software.

  • Calibration Curve: Prepare a series of calibration standards with known concentrations of this compound and a fixed concentration of the internal standard.

  • Ratio Calculation: Calculate the ratio of the peak area of this compound to the peak area of the internal standard for both the calibration standards and the samples.

  • Quantification: Plot the peak area ratio against the concentration of the calibration standards to generate a calibration curve. Use the linear regression equation of the calibration curve to determine the concentration of this compound in the unknown samples.

Signaling Pathways Involving Ceramides

Ceramides are central molecules in sphingolipid metabolism and are involved in several key signaling pathways. The main pathways for ceramide synthesis are the de novo synthesis pathway, the sphingomyelin (B164518) hydrolysis pathway, and the salvage pathway.[4][12]

De Novo Ceramide Synthesis Pathway

The de novo pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA.[3]

G De Novo Ceramide Synthesis Pathway Serine Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT Sphinganine Sphinganine (Dihydro-sphingosine) Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide (e.g., this compound) Dihydroceramide->Ceramide DEGS1

Caption: De Novo synthesis pathway of ceramides.

Sphingomyelin Hydrolysis and Salvage Pathways

Ceramides can also be generated through the breakdown of sphingomyelin by sphingomyelinases or recycled from the degradation of complex sphingolipids in the salvage pathway.

G Sphingomyelin Hydrolysis and Salvage Pathways Sphingomyelin Sphingomyelin Ceramide Ceramide (e.g., this compound) Sphingomyelin->Ceramide SMase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase ComplexSphingolipids Complex Sphingolipids ComplexSphingolipids->Ceramide Salvage Pathway Sphingosine->Ceramide CerS (recycling) S1P Sphingosine-1-Phosphate Sphingosine->S1P SphK

Caption: Generation of ceramides via hydrolysis and salvage.

Experimental Workflow for this compound Analysis

The overall workflow for the analysis of this compound involves several sequential steps, from sample collection to data interpretation.

G Lipidomics Workflow for this compound Analysis cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_interpretation Biological Interpretation SampleCollection 1. Sample Collection (Plasma, Tissue, Cells) LipidExtraction 2. Lipid Extraction (e.g., Bligh & Dyer) SampleCollection->LipidExtraction LC_Separation 3. LC Separation (UPLC/HPLC) LipidExtraction->LC_Separation MS_Detection 4. MS/MS Detection (MRM) LC_Separation->MS_Detection DataProcessing 5. Data Processing (Software: MS-DIAL, etc.) MS_Detection->DataProcessing Quantification 6. Quantification (Internal Standard Method) DataProcessing->Quantification StatisticalAnalysis 7. Statistical Analysis Quantification->StatisticalAnalysis PathwayAnalysis 8. Pathway Analysis StatisticalAnalysis->PathwayAnalysis

Caption: Comprehensive workflow for this compound analysis.

References

Application Notes and Protocols for C24:1-Ceramide Antibody in Immunohistochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of C24:1-Ceramide specific antibodies in immunohistochemistry (IHC). This compound, a very long-chain ceramide, is a critical bioactive lipid involved in a multitude of cellular processes. Its detection in tissues can provide valuable insights into various pathological and physiological states.

Introduction to this compound

This compound is a key member of the sphingolipid family, synthesized primarily by Ceramide Synthase 2 (CerS2). It plays a crucial role in maintaining the structural integrity of cell membranes and is involved in signaling pathways that regulate cell motility, proliferation, and apoptosis. Dysregulation of this compound levels has been implicated in several diseases, including cancer, metabolic disorders, and cardiovascular diseases. Immunohistochemical detection of this compound allows for the visualization of its distribution and abundance within the tissue microenvironment, offering clues to its role in disease pathogenesis.

This compound in Disease

Elevated or decreased levels of this compound have been associated with various pathological conditions. In ovarian cancer, a decrease in this compound levels, due to the downregulation of CerS2, has been linked to increased metastatic potential.[1] Conversely, in some contexts, elevated levels of C24:1 ceramide in extracellular vesicles are associated with aging and can induce senescence.[2] In metabolic diseases, the role of this compound is complex, with some studies suggesting a protective role against insulin (B600854) resistance, while others associate it with adverse cardiovascular events.[3]

Quantitative Data Summary

The following table summarizes quantitative data on this compound levels in different biological contexts, primarily determined by mass spectrometry. This data can provide a baseline for interpreting IHC staining intensities.

Biological ContextCell/Tissue TypeFold Change/ConcentrationMethod of QuantificationReference
Ovarian Cancer MetastasisMetastasis-prone vs. Parental SKOV3 cellsSignificant downregulationMass Spectrometry[1]
AgingSerum Extracellular Vesicles (Older vs. Younger Women)~4-fold increase (15.4 vs. 3.8 pmol/sample)Lipidomic Analysis[4]
AgingSerum Extracellular Vesicles (Older vs. Younger Monkeys)~5-fold increase (9.3 vs. 1.8 pmol/sample)Lipidomic Analysis[4]

Signaling Pathway

This compound is synthesized through the de novo pathway, initiated by the condensation of serine and palmitoyl-CoA. The final step, the acylation of dihydrosphingosine with a C24:1 acyl-CoA, is catalyzed by Ceramide Synthase 2 (CerS2).

C24_1_Ceramide_Synthesis De Novo this compound Synthesis Pathway cluster_ER Endoplasmic Reticulum Serine Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->SPT 3_KDS 3-Ketodihydrosphingosine SPT->3_KDS Condensation KDS_Reductase 3-KDS Reductase 3_KDS->KDS_Reductase Dihydrosphingosine Dihydrosphingosine KDS_Reductase->Dihydrosphingosine Reduction CerS2 Ceramide Synthase 2 (CerS2) Dihydrosphingosine->CerS2 Dihydroceramide Dihydro-C24:1-Ceramide CerS2->Dihydroceramide Acylation Nervonoyl_CoA Nervonoyl-CoA (C24:1-CoA) Nervonoyl_CoA->CerS2 DES1 Dihydroceramide Desaturase 1 (DES1) Dihydroceramide->DES1 C24_1_Ceramide This compound DES1->C24_1_Ceramide Desaturation

De Novo Synthesis of this compound

Experimental Protocols

Recommended Antibody

A commercially available anti-Ceramide Antibody (Clone: MID15B4) has been reported to recognize C16 and C24 ceramides (B1148491) and is validated for immunohistochemistry (IHC).[5][6] The following protocol is a representative procedure and should be optimized for your specific experimental conditions.

Immunohistochemistry Workflow

The following diagram outlines the key steps in the immunohistochemical staining process for this compound.

IHC_Workflow Immunohistochemistry Workflow for this compound cluster_prep Tissue Preparation cluster_staining Immunostaining cluster_vis Visualization Fixation Fixation (e.g., 10% Neutral Buffered Formalin) Embedding Paraffin Embedding Fixation->Embedding Sectioning Sectioning (4-5 µm) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization AntigenRetrieval Antigen Retrieval (Heat-Induced or Enzymatic) Deparaffinization->AntigenRetrieval Blocking Blocking (e.g., Normal Serum) AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation (Anti-Ceramide Ab, e.g., 1:10) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection Detection (e.g., DAB Chromogen) SecondaryAb->Detection Counterstain Counterstaining (e.g., Hematoxylin) Detection->Counterstain Dehydration Dehydration & Clearing Counterstain->Dehydration Mounting Mounting Dehydration->Mounting Microscopy Microscopic Analysis Mounting->Microscopy

IHC Staining Workflow

Detailed Immunohistochemistry Protocol (Paraffin-Embedded Tissues)

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections (4-5 µm)

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval buffer (e.g., Citrate buffer, pH 6.0 or EDTA buffer, pH 9.0)

  • Wash buffer (e.g., PBS or TBS)

  • Blocking buffer (e.g., 5% normal goat serum in wash buffer)

  • Primary antibody: Anti-Ceramide Antibody (e.g., clone MID15B4, suggested starting dilution 1:10)[5]

  • Secondary antibody (e.g., HRP-conjugated goat anti-mouse IgM)

  • DAB (3,3'-Diaminobenzidine) chromogen substrate kit

  • Hematoxylin (B73222) counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes for 5 minutes each).

    • Immerse in 100% ethanol (2 changes for 3 minutes each).

    • Immerse in 95% ethanol for 3 minutes.

    • Immerse in 70% ethanol for 3 minutes.

    • Rinse with deionized water.

  • Antigen Retrieval:

    • This step is crucial for unmasking the lipid antigen. Heat-induced epitope retrieval (HIER) is recommended.

    • Immerse slides in pre-heated antigen retrieval buffer.

    • Heat in a microwave, pressure cooker, or water bath according to manufacturer's instructions (e.g., microwave at high power for 5-10 minutes, followed by 15-20 minutes of cooling).

    • Allow slides to cool to room temperature.

    • Rinse with wash buffer.

  • Blocking Endogenous Peroxidase (if using HRP-conjugate):

    • Incubate sections with 3% hydrogen peroxide in methanol (B129727) for 15 minutes to block endogenous peroxidase activity.

    • Rinse with wash buffer.

  • Blocking:

    • Incubate sections with blocking buffer for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the anti-ceramide antibody to the optimized concentration (start with 1:10) in blocking buffer.

    • Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with wash buffer (3 changes for 5 minutes each).

    • Incubate with the HRP-conjugated secondary antibody at the recommended dilution for 1-2 hours at room temperature.

  • Detection:

    • Rinse slides with wash buffer (3 changes for 5 minutes each).

    • Incubate with the DAB substrate solution until the desired brown color intensity is reached (monitor under a microscope).

    • Rinse with deionized water to stop the reaction.

  • Counterstaining:

    • Counterstain with hematoxylin for 1-2 minutes.

    • "Blue" the sections in running tap water.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded ethanol solutions and xylene.

    • Mount with a permanent mounting medium.

Expected Results:

Positive staining for this compound will appear as a brown precipitate at the sites of lipid localization. The subcellular localization may vary depending on the cell type and its metabolic state.

Controls:

  • Negative Control: Omit the primary antibody incubation step to check for non-specific binding of the secondary antibody.

  • Isotype Control: Use a mouse IgM isotype control at the same concentration as the primary antibody to assess background staining.

  • Positive Control: Use a tissue known to express high levels of this compound (e.g., liver tissue) to validate the staining procedure.

References

Troubleshooting & Optimization

improving C24:1-Ceramide ionization efficiency in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C24:1-Ceramide analysis. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the ionization efficiency and achieve reliable quantification of this compound using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the most common ionization mode for this compound analysis and why?

A1: The most common ionization technique is Electrospray Ionization (ESI) in the positive ion mode.[1] This is because ceramides (B1148491) readily form protonated molecules, [M+H]⁺, in the presence of an acidic mobile phase.[1] Upon collision-induced dissociation (CID), these precursor ions generate a highly characteristic fragment at m/z 264.3, which corresponds to the sphingosine (B13886) backbone, making it ideal for targeted analysis using Multiple Reaction Monitoring (MRM).[1][2][3] While negative ion mode ESI can also be used and may offer higher sensitivity for certain ceramides by avoiding dehydration issues, positive mode is more widely documented and utilized.[4][5]

Q2: How does the long acyl chain of this compound affect its ionization efficiency?

A2: The ionization efficiency (IE) of ceramide species tends to decrease as the mass and length of the fatty acyl chain increase.[2] This means that very-long-chain ceramides like C24:1 may show a lower response compared to shorter-chain ceramides (e.g., C16:0) under the same conditions. This mass-dependent response necessitates the use of appropriate, chain-length-matched internal standards (like C25:0 Ceramide for C24:1 Ceramide) or the application of response factors for accurate quantification.[1][2]

Q3: What are the characteristic product ions for this compound in positive mode ESI-MS/MS?

A3: In positive ion mode, the protonated precursor ion for this compound (N-nervonoyl-d-erythro-sphingosine) is [M+H]⁺ at m/z 648. Collision-induced dissociation of this ion typically yields the following characteristic product ions:

  • m/z 264.3: This is the most abundant and commonly monitored product ion, resulting from the loss of the N-acyl chain and two water molecules from the sphingosine backbone.[1][3]

  • m/z 282.3: This ion corresponds to the loss of the N-acyl chain and one molecule of water.[1][6]

  • An ion representing the neutral loss of the fatty acyl group may also be observed.

Q4: Why is a dedicated internal standard crucial for quantifying this compound?

A4: An internal standard (IS) is critical for accurate and precise quantification. It helps to correct for variations in sample extraction efficiency, matrix effects, and instrument response. For this compound, it is best to use a non-naturally occurring, structurally similar standard. C25:0-Ceramide is an excellent choice for quantifying C24:0 and C24:1 ceramides.[1] Alternatively, stable isotope-labeled standards, such as C24:1 Ceramide-d7, provide the most accurate correction as they co-elute and have nearly identical ionization behavior to the endogenous analyte.[7][8]

Troubleshooting Guides

Problem: I am observing a weak or no signal for this compound.

This is a common issue that can be attributed to several factors ranging from sample preparation to instrument settings. Follow this guide to diagnose and resolve the problem.

Q: What are the primary areas to investigate for a weak this compound signal?

A: The main areas to check are:

  • Sample Preparation and Extraction: Inefficient extraction or the presence of interfering substances.

  • Liquid Chromatography (LC) Conditions: Suboptimal mobile phase composition or gradient.

  • Mass Spectrometry (MS) Parameters: Incorrect ionization source settings, fragmentation parameters, or mass transitions.

  • Matrix Effects: Ion suppression from co-eluting compounds in the sample.[9][10]

Q: How can I improve my sample preparation to enhance the signal?

A: For complex biological samples like plasma or tissue, a robust lipid extraction followed by a cleanup step is often necessary.

  • Extraction: Use a well-established lipid extraction method like Bligh and Dyer.[1]

  • Cleanup: For plasma samples, which are rich in other lipids that can cause ion suppression, an additional solid-phase extraction (SPE) step using a silica (B1680970) gel column can significantly improve sensitivity by isolating sphingolipids from more abundant lipid classes.[1]

Q: What mobile phase additives and solvents are recommended to boost ionization?

A: The choice of solvents and additives is critical for efficient protonation in ESI positive mode.

  • Acidification: Add a small percentage of formic acid (e.g., 0.1-0.2%) to the mobile phase to ensure an acidic pH, which promotes the formation of [M+H]⁺ ions.[1]

  • Additives: The addition of 5-10 mM ammonium (B1175870) formate (B1220265) to the mobile phase has been shown to improve ionization and signal intensity for many lipids, including ceramides.[11][12]

  • Organic Solvents: A common mobile phase B consists of a mixture of acetonitrile (B52724) and isopropanol (B130326) (e.g., 60:40, v/v), which effectively elutes and helps ionize ceramides.[1]

Q: Which MS parameters should I optimize?

A: Always optimize source and compound parameters by infusing a pure standard of this compound.

  • Source Parameters: Adjust the capillary voltage, source temperature, and desolvation gas flow and temperature to maximize the signal for the [M+H]⁺ ion (m/z 648).[1]

  • Compound Parameters: Optimize the cone voltage and collision energy. The cone voltage affects in-source fragmentation, while the collision energy is critical for the fragmentation of the precursor ion into the product ion (m/z 648 → 264.3). Note that collision energy can influence the response factor, and it may be beneficial to find a common energy that provides a uniform response across different ceramide species.[2]

Logical Diagram: Troubleshooting a Weak this compound Signal

weak_signal_troubleshooting start Weak or No C24:1 Signal check_ms 1. Check MS Parameters (Infuse Standard) start->check_ms ms_ok Signal OK with Standard? check_ms->ms_ok check_lc 2. Check LC & Sample Matrix ms_ok->check_lc Yes optimize_ms Optimize Source & Compound Parameters (Voltage, Gas, CE) ms_ok->optimize_ms No lc_ok Signal OK in Solvent? check_lc->lc_ok check_prep 3. Check Sample Prep lc_ok->check_prep Yes optimize_lc Optimize Mobile Phase (Add Formic Acid / NH4Ac) Check Column Integrity lc_ok->optimize_lc No matrix_effects High Probability of Matrix Effects / Ion Suppression check_prep->matrix_effects optimize_ms->check_ms mitigate_matrix Improve Sample Cleanup (SPE) Modify LC Gradient Dilute Sample matrix_effects->mitigate_matrix optimize_lc->check_lc optimize_prep Review Extraction Protocol (e.g., Bligh & Dyer) Check IS Recovery experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample add_is Add Internal Standard (e.g., C25:0-Cer) sample->add_is extract Lipid Extraction (Bligh & Dyer) add_is->extract cleanup Silica Column Cleanup extract->cleanup reconstitute Dry & Reconstitute in Mobile Phase cleanup->reconstitute lc_separation Reversed-Phase LC (C8 or C18 Column) reconstitute->lc_separation ms_ionization Positive ESI lc_separation->ms_ionization ms_detection Tandem MS (MRM) m/z 648 -> 264.3 ms_ionization->ms_detection integration Peak Integration ms_detection->integration quantification Quantification (Analyte/IS Ratio) integration->quantification result Final Concentration quantification->result fragmentation_pathway cluster_losses Collision-Induced Dissociation (CID) parent This compound [M+H]⁺ m/z 648 loss_water_1 - H₂O parent->loss_water_1 loss_acyl - C₂₄H₄₅NO (Nervonoyl Amide) parent->loss_acyl intermediate [M+H - H₂O]⁺ m/z 630 loss_water_1->intermediate loss_water_2 - H₂O product1 Product Ion [Sphingosine Backbone - 2H₂O]⁺ m/z 264.3 loss_water_2->product1 loss_acyl->product1 product2 Product Ion [Sphingosine Backbone - H₂O]⁺ m/z 282.3 loss_acyl->product2 intermediate->loss_water_2

References

challenges in C24:1-Ceramide quantification from complex lipids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of C24:1-Ceramide from complex lipid matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound from complex biological samples?

A1: The quantification of this compound is challenging due to several factors:

  • Low Abundance: this compound is often present at low concentrations within a complex mixture of other lipids, requiring highly sensitive analytical methods.[1]

  • Matrix Effects: The complex nature of biological samples (e.g., plasma, tissue homogenates) can lead to ion suppression or enhancement during mass spectrometry analysis, affecting the accuracy of quantification.[2][3]

  • Isobaric Interferences: Other lipid species may have the same nominal mass as this compound, leading to inaccurate measurements if not properly resolved chromatographically or by high-resolution mass spectrometry.[3][4]

  • Extraction In-efficiency: The recovery of this compound from the sample matrix can be variable and incomplete, depending on the extraction method used.

  • Lack of Standardization: There is a notable heterogeneity in analytical methods across different laboratories, which can lead to variability in results.[5]

Q2: Which analytical technique is most suitable for this compound quantification?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely accepted and robust method for the accurate and sensitive quantification of this compound.[1][6][7] This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, allowing for the differentiation of this compound from other lipid species and overcoming issues with low abundance.[1]

Q3: Why is the choice of internal standard critical for accurate quantification?

A3: An appropriate internal standard (IS) is crucial to correct for variability in sample preparation, extraction recovery, chromatographic retention time, and ionization efficiency, as well as to mitigate matrix effects.[3] An ideal IS for this compound would be a stable isotope-labeled version of the analyte (e.g., this compound-d7).[8][9][10] If a stable isotope-labeled standard is not available, a structurally similar odd-chain ceramide (e.g., C25:0-Ceramide) that is not naturally present in the sample can be used.[6]

Q4: What are common sample preparation techniques for extracting this compound?

A4: Common lipid extraction methods include:

  • Bligh and Dyer method: A traditional liquid-liquid extraction using a chloroform/methanol (B129727)/water solvent system.[6]

  • Methyl-tert-butyl ether (MTBE) extraction: A two-phase or single-phase extraction method that has shown good recovery for ceramides (B1148491).[3]

  • Protein Precipitation: A simpler and high-throughput method where proteins are precipitated with a solvent like methanol, and the supernatant containing lipids is collected.[7]

  • Solid-Phase Extraction (SPE): This can be used as a cleanup step after liquid-liquid extraction to isolate specific lipid classes and remove interfering substances.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Signal Intensity or Poor Sensitivity for this compound 1. Inefficient extraction from the sample matrix.2. Ion suppression due to matrix effects.3. Suboptimal mass spectrometer settings.4. Degradation of the analyte.1. Optimize the lipid extraction protocol. Compare different methods like Bligh and Dyer, MTBE, or a simple methanol precipitation.[3][6][11]2. Dilute the sample extract to reduce the concentration of interfering matrix components. Incorporate a solid-phase extraction (SPE) cleanup step.[6]3. Optimize MS parameters such as spray voltage, gas flows, and collision energy for the specific this compound precursor and product ions.4. Ensure proper sample handling and storage at -80°C. Avoid repeated freeze-thaw cycles.[3]
High Variability Between Replicate Injections 1. Inconsistent sample preparation.2. Poor chromatographic peak shape.3. Instability of the LC-MS system.1. Ensure precise and consistent pipetting and solvent volumes during extraction. Use an appropriate internal standard to normalize for variations.[6]2. Check the LC column for degradation or contamination. Optimize the mobile phase composition and gradient.3. Equilibrate the LC-MS system thoroughly before starting the analytical run. Run system suitability tests.
Inaccurate Quantification (Poor Agreement with Expected Values) 1. Inappropriate internal standard.2. Non-linearity of the calibration curve.3. Presence of isobaric interferences.1. Use a stable isotope-labeled this compound internal standard for the most accurate results.[8][10] If unavailable, use a close structural analog not present in the sample, like an odd-chain ceramide.[6]2. Prepare calibration standards in a matrix similar to the samples to account for matrix effects. Evaluate different weighting factors for the regression analysis.3. Use high-resolution mass spectrometry to differentiate between isobaric species. Optimize chromatographic separation to resolve interfering compounds.[3]
Carryover of this compound in Blank Injections 1. Adsorption of the analyte to the LC system components.2. Contamination of the autosampler.1. Implement a robust needle wash protocol using a strong organic solvent. 2. Inject several blank samples after high-concentration samples to ensure the system is clean.[11]

Experimental Protocols & Data

Table 1: Example LC-MS/MS Method Parameters for this compound Quantification
ParameterSpecificationReference
LC Column C8 or C18 reversed-phase column (e.g., Xperchrom 100 C8, 2.1 x 150 mm, 5 µm)[6]
Mobile Phase A Water with 0.1-0.2% formic acid and/or 1-2 mM ammonium (B1175870) formate[6]
Mobile Phase B Acetonitrile/2-propanol (e.g., 60:40, v/v) with 0.1-0.2% formic acid[6]
Flow Rate 200-400 µL/min
Injection Volume 5-25 µL[6]
Ionization Mode Positive Electrospray Ionization (ESI+)[6]
MS/MS Mode Multiple Reaction Monitoring (MRM)[7]
Precursor Ion (Q1) [M+H]+ or [M+H-H₂O]+[12]
Product Ion (Q3) m/z 264.2 (corresponding to the sphingoid backbone)[12][13]
Table 2: Performance Characteristics of this compound Quantification Methods
Parameter Value Matrix Reference
Linearity (R²) > 0.99Human Plasma[11]
Limit of Detection (LOD) 5-50 pg/mLBiological Samples[6]
Limit of Quantification (LOQ) 0.01-0.50 ng/mLBiological Samples[14]
Recovery 78-91%Human Plasma[6]
Intra-assay Precision (%CV) < 15%Human Plasma[15]
Inter-assay Precision (%CV) < 15%Human Plasma[15]

Visualizations

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Complex Biological Sample (e.g., Plasma, Tissue) IS Spike with Internal Standard (e.g., this compound-d7) Sample->IS Extraction Lipid Extraction (e.g., Bligh & Dyer or MTBE) IS->Extraction Drydown Dry Extract under Nitrogen Extraction->Drydown Reconstitute Reconstitute in Injection Solvent Drydown->Reconstitute Injection Inject Sample onto LC Column Reconstitute->Injection Separation Chromatographic Separation (Reversed-Phase) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization MS1 Q1: Precursor Ion Selection ([M+H]+) Ionization->MS1 CID Q2: Collision-Induced Dissociation MS1->CID MS2 Q3: Product Ion Detection (m/z 264.2) CID->MS2 Integration Peak Area Integration MS2->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Calibration Quantify using Calibration Curve Ratio->Calibration Result Final Concentration of This compound Calibration->Result

Caption: Experimental workflow for this compound quantification.

G start Poor Quantification Result q1 Is the signal intensity low? start->q1 q2 Is there high variability? q1->q2 No a1 Optimize Extraction Check MS Settings Dilute Sample (Matrix Effect) q1->a1 Yes q3 Is accuracy poor? q2->q3 No a2 Check Sample Prep Consistency Verify LC System Stability Use Internal Standard q2->a2 Yes a3 Use Stable Isotope IS Check for Interferences (HRMS) Prepare Matrix-Matched Calibrants q3->a3 Yes end Improved Quantification q3->end No a1->q2 a2->q3 a3->end

Caption: Troubleshooting decision tree for this compound analysis.

References

Technical Support Center: Minimizing C24:1-Ceramide Degradation During Sample Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of C24:1-Ceramide to minimize its degradation. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound?

A1: For long-term storage, this compound should be stored as a crystalline solid at -20°C. Under these conditions, it is stable for at least four years.[1]

Q2: What are the best solvents for dissolving this compound for experimental use?

A2: this compound is soluble in organic solvents such as ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). It is recommended to purge the solvent with an inert gas, like nitrogen or argon, before and after dissolving the ceramide to minimize oxidation.

Q3: How long can I store this compound in solution?

A3: The stability of this compound in solution depends on the solvent and storage conditions. For aqueous solutions, it is not recommended to store them for more than one day. Organic stock solutions should be stored at -20°C, preferably under an inert atmosphere, to prolong stability. For critical applications, it is best to prepare fresh solutions.

Q4: What are the primary pathways of this compound degradation?

A4: this compound can degrade through both enzymatic and non-enzymatic pathways.

  • Enzymatic Degradation: In biological samples, ceramidases are enzymes that hydrolyze ceramide into sphingosine (B13886) and a fatty acid.[2][3]

  • Non-Enzymatic Degradation: As an unsaturated lipid, this compound is susceptible to oxidation at its double bond. It can also undergo hydrolysis, especially in aqueous solutions or when exposed to moisture. Exposure to heat, light, and oxygen can accelerate these degradation processes.

Q5: How can I prevent the oxidation of this compound during storage and handling?

A5: To prevent oxidation, it is crucial to minimize exposure to oxygen and light. Store solid samples and organic solutions in amber glass vials with Teflon-lined caps (B75204). Purging the vial with an inert gas (nitrogen or argon) before sealing is a highly effective measure. Adding antioxidants like butylated hydroxytoluene (BHT) to the storage solvent can also inhibit oxidation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

Issue Potential Cause Recommended Solution
Low or inconsistent analytical results for this compound. Degradation during storage. - Ensure this compound is stored as a solid at -20°C for long-term storage.- For solutions, use high-purity organic solvents, purge with inert gas, and store at -20°C in amber vials.- Avoid repeated freeze-thaw cycles. Aliquot stock solutions into single-use volumes.
Enzymatic degradation in biological samples. - Immediately after collection, flash-freeze biological samples in liquid nitrogen and store them at -80°C.- During extraction, work quickly on ice and consider a heat inactivation step (e.g., blanching) for plant tissues to denature endogenous enzymes.[4]
Appearance of unknown peaks in chromatograms. Oxidation or hydrolysis products. - Protect samples from light and oxygen by using amber vials and an inert atmosphere.- Use fresh, high-purity solvents for all preparations.- Consider adding an antioxidant like BHT to your extraction and storage solvents.
Difficulty dissolving this compound. Inappropriate solvent or low temperature. - Use recommended organic solvents like ethanol, DMF, or DMSO.- Gentle warming and vortexing can aid dissolution. Ensure the solvent is at room temperature before dissolving.
Phase separation or precipitation in stored solutions. Solvent evaporation or exceeding solubility limits. - Ensure vials are tightly sealed with Teflon-lined caps to prevent solvent evaporation.- Do not prepare solutions at concentrations exceeding the solubility limit of this compound in the chosen solvent.

Experimental Protocols

Protocol for Assessing this compound Stability

This protocol outlines a method to evaluate the stability of this compound under specific storage conditions using LC-MS/MS.

1. Sample Preparation:

  • Prepare a stock solution of this compound in the desired solvent (e.g., ethanol) at a known concentration.
  • Aliquot the stock solution into multiple amber glass vials.
  • Purge each vial with nitrogen or argon before sealing with a Teflon-lined cap.
  • Prepare a set of samples for each storage condition to be tested (e.g., -20°C, 4°C, room temperature).
  • Include a "time zero" sample that is analyzed immediately after preparation.

2. Storage:

  • Place the vials in their respective storage conditions, protected from light.

3. Sample Analysis:

  • At predetermined time points (e.g., 1, 2, 4, 8 weeks), retrieve one vial from each storage condition.
  • Allow the sample to equilibrate to room temperature.
  • Dilute the sample to a suitable concentration for LC-MS/MS analysis.
  • Analyze the sample using a validated LC-MS/MS method for this compound quantification.

4. Data Analysis:

  • Calculate the concentration of this compound at each time point.
  • Compare the concentrations to the "time zero" sample to determine the percentage of degradation over time for each storage condition.

Protocol for Extraction of Ceramides (B1148491) from Biological Samples with Enzyme Inactivation

This protocol is designed to extract ceramides from cell or tissue samples while minimizing enzymatic degradation.

1. Sample Collection and Homogenization:

  • Harvest cells or tissues and immediately flash-freeze in liquid nitrogen. Store at -80°C until extraction.
  • On the day of extraction, keep samples on ice at all times.
  • Homogenize the frozen tissue or cell pellet in a cold homogenization buffer. For plant tissues, consider a brief blanching step in hot water (80-95°C for 1-3 minutes) followed by rapid cooling in an ice bath before homogenization to inactivate enzymes.[4]

2. Lipid Extraction (Modified Folch Method):

  • To the homogenate, add a 2:1 (v/v) mixture of chloroform:methanol. The total solvent volume should be at least 20 times the sample volume.
  • Add an antioxidant such as BHT to the solvent mixture to a final concentration of 0.01%.
  • Vortex the mixture vigorously for 2-5 minutes.
  • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
  • Centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the layers.
  • Carefully collect the lower organic phase (chloroform layer) containing the lipids.

3. Solvent Evaporation and Storage:

  • Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.
  • Reconstitute the dried lipid extract in a suitable solvent for your downstream analysis.
  • Store the lipid extract at -80°C under an inert atmosphere until analysis.

Visualizations

C24_1_Ceramide_Degradation_Pathways cluster_enzymatic Enzymatic Degradation cluster_non_enzymatic Non-Enzymatic Degradation C24_1_Ceramide This compound Ceramidase Ceramidase C24_1_Ceramide->Ceramidase Hydrolysis Oxidation Oxidation Products C24_1_Ceramide->Oxidation Hydrolysis Hydrolysis Products C24_1_Ceramide->Hydrolysis Sphingosine Sphingosine Ceramidase->Sphingosine NervonicAcid Nervonic Acid (C24:1) Ceramidase->NervonicAcid Heat_Light_Oxygen Heat, Light, Oxygen Heat_Light_Oxygen->Oxidation Heat_Light_Oxygen->Hydrolysis

Degradation pathways of this compound.

Experimental_Workflow_Storage_Stability start Prepare this compound Stock Solution aliquot Aliquot into Vials (Inert Atmosphere) start->aliquot storage Store at Different Conditions (-20°C, 4°C, RT) aliquot->storage timepoint Retrieve Samples at Time Points storage->timepoint analysis LC-MS/MS Analysis timepoint->analysis data Calculate % Degradation analysis->data end Assess Stability data->end

Workflow for assessing this compound storage stability.

References

Technical Support Center: Optimizing Chromatographic Separation of C24:1 and C24:0 Ceramides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of C24:1 and C24:0 ceramides (B1148491). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in the chromatographic separation of these critical lipid species.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chromatographic separation of C24:1 and C24:0 ceramides.

Question: Why am I seeing poor or no separation between my C24:1 and C24:0 ceramide peaks?

Answer:

Co-elution of C24:1 (nervonic acid-containing ceramide) and C24:0 (lignoceric acid-containing ceramide) is a common challenge due to their similar structures and hydrophobicities. Here are several factors to consider and troubleshoot:

  • Chromatographic Mode:

    • Reverse-Phase (RP) HPLC: This is the most common method for ceramide analysis. However, standard C18 columns may not provide sufficient selectivity. Consider using a column with a different stationary phase, such as a C8 or a phenyl-hexyl column, which can offer different selectivities for unsaturated and saturated fatty acyl chains.[1] Some methods have also successfully used diphenyl columns.[2]

    • Normal-Phase (NP) HPLC: NP-HPLC can separate ceramides from other lipid classes and has been shown to resolve ceramide and dihydroceramide (B1258172) species.[3] However, it may not always resolve ceramides differing only by a double bond in the fatty acyl chain.[3]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is effective for separating lipids by class based on the polarity of their headgroups.[4] This can be advantageous for reducing matrix effects and separating ceramides from other interfering lipids, though it may not be the primary choice for resolving C24:1 and C24:0 from each other.

  • Mobile Phase Composition and Gradient:

    • The organic solvent composition in your mobile phase is critical. For reverse-phase HPLC, subtle changes in the ratio of acetonitrile (B52724), methanol, or isopropanol (B130326) can significantly impact resolution.

    • A shallow gradient elution is often necessary to resolve closely eluting compounds. Experiment with a slower gradient rate around the elution time of your target ceramides.

    • Additives such as formic acid or ammonium (B1175870) formate (B1220265) are commonly used to improve peak shape and ionization efficiency in mass spectrometry.[1][5]

  • Column Temperature:

    • Increasing the column temperature can decrease viscosity and improve peak efficiency. However, it can also affect selectivity. Experiment with different column temperatures (e.g., 40°C, 50°C, 60°C) to find the optimal balance for your separation.[5]

Question: My ceramide peaks are broad and show poor symmetry. What can I do to improve peak shape?

Answer:

Poor peak shape can be caused by several factors, from sample preparation to chromatographic conditions.

  • Sample Overload: Injecting too much sample can lead to broad, asymmetric peaks. Try diluting your sample and reinjecting.

  • Inappropriate Injection Solvent: The solvent used to dissolve your sample should be of similar or weaker strength than the initial mobile phase. Injecting in a much stronger solvent can cause peak distortion.

  • Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade. Try flushing the column with a strong solvent or, if necessary, replace the column.

  • Secondary Interactions: Unwanted interactions between the analytes and the stationary phase can lead to tailing. Ensure your mobile phase pH is appropriate for your analytes and consider using mobile phase additives to minimize these interactions.

Question: I am experiencing low signal intensity or poor sensitivity for my ceramides in the mass spectrometer. How can I enhance detection?

Answer:

Low sensitivity can be a significant hurdle in ceramide analysis, especially when dealing with low-abundance species.

  • Ionization Source and Mode: Electrospray ionization (ESI) is commonly used for ceramide analysis, typically in positive ion mode.[6] Atmospheric pressure chemical ionization (APCI) can also be used.[3] Ensure your source parameters (e.g., capillary voltage, gas flows, temperature) are optimized for your specific ceramides.

  • Mass Spectrometry Method: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is a highly sensitive and selective method for quantifying known ceramides.[7][8] Optimize the precursor and product ion transitions for C24:1 and C24:0 ceramides. Common transitions involve the neutral loss of water from the protonated molecule.

  • Sample Preparation: Efficient extraction and cleanup are crucial. A common method for lipid extraction is the Bligh and Dyer method or variations thereof.[1] Solid-phase extraction (SPE) can be used to enrich for ceramides and remove interfering substances.

  • Internal Standards: Using a stable isotope-labeled internal standard for each analyte is the gold standard for accurate quantification and can help compensate for variations in extraction efficiency and matrix effects.[7] If not available, a non-endogenous ceramide with a similar chain length (e.g., C17:0 or C25:0 ceramide) can be used.[1]

Frequently Asked Questions (FAQs)

Q1: What is the main difference between C24:1 and C24:0 ceramides?

A1: The primary difference lies in the fatty acyl chain attached to the sphingosine (B13886) backbone. C24:0 ceramide (lignoceric ceramide) has a saturated 24-carbon fatty acyl chain, while C24:1 ceramide (nervonic ceramide) has a monounsaturated 24-carbon fatty acyl chain. This single double bond in C24:1 ceramide makes it slightly less hydrophobic than C24:0 ceramide, which is the basis for their chromatographic separation.

Q2: Which type of HPLC column is best for separating C24:1 and C24:0 ceramides?

A2: While there is no single "best" column, reverse-phase columns are most commonly used. A C18 column is a good starting point, but for challenging separations like C24:1 and C24:0, columns with different selectivities such as C8, phenyl-hexyl, or diphenyl may provide better resolution.[1][2] The optimal column will depend on your specific sample matrix and analytical goals.

Q3: Can I use UV detection for C24:1 and C24:0 ceramides?

A3: Ceramides lack a strong chromophore, making UV detection challenging and generally not sensitive enough for biological samples. Mass spectrometry (MS) is the preferred method of detection due to its high sensitivity and selectivity.[9] Alternatively, derivatization with a fluorescent tag can be employed for fluorescence detection.[10] Evaporative Light Scattering Detection (ELSD) is another option for direct detection without derivatization.[11]

Q4: What are some typical mobile phases used for the reverse-phase separation of these ceramides?

A4: Typical mobile phases for reverse-phase HPLC of ceramides consist of a mixture of an aqueous component and organic solvents. For example, a gradient elution might use:

  • Mobile Phase A: Water with a small amount of formic acid (e.g., 0.1-0.2%) and/or ammonium acetate (B1210297) (e.g., 10 mM).[1][5]

  • Mobile Phase B: A mixture of organic solvents such as acetonitrile and isopropanol (e.g., 60:40 v/v or 4:3 v/v) with similar additives as Mobile Phase A.[1][5]

The gradient typically starts with a higher percentage of the aqueous phase and gradually increases the percentage of the organic phase to elute the hydrophobic ceramides.

Q5: How important is the use of internal standards in quantifying C24:1 and C24:0 ceramides?

A5: The use of internal standards is critical for accurate and precise quantification. They help to correct for variability in sample preparation, injection volume, and matrix effects that can suppress or enhance the analyte signal in the mass spectrometer. The ideal internal standards are stable isotope-labeled versions of C24:1 and C24:0 ceramides. If these are not available, non-naturally occurring odd-chain ceramides like C17:0 or C25:0 can be used as surrogates.[1]

Experimental Protocols

Sample Preparation: Lipid Extraction from Plasma

This protocol is a general guideline based on established methods.[1]

  • Aliquoting and Spiking:

    • Thaw plasma samples on ice.

    • Aliquot 50 µL of plasma into a glass tube.

    • Spike the sample with an appropriate amount of internal standard(s) (e.g., C17:0 ceramide or stable isotope-labeled C24:0 and C24:1 ceramides).

  • Lipid Extraction:

    • Add 2 mL of a cold chloroform (B151607):methanol (1:2, v/v) mixture.

    • Vortex thoroughly and incubate on ice.

    • To separate the phases, add 0.5 mL of chloroform and 0.5 mL of water.

    • Vortex again and centrifuge to pellet the protein precipitate and separate the aqueous and organic layers.

  • Collection and Drying:

    • Carefully collect the lower organic phase containing the lipids into a clean glass tube.

    • Re-extract the remaining aqueous phase and protein pellet with 1 mL of chloroform.

    • Pool the organic extracts.

    • Dry the pooled organic phase under a stream of nitrogen gas.

  • Reconstitution:

    • Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase (e.g., 100 µL) for LC-MS analysis.

LC-MS/MS Method for C24:1 and C24:0 Ceramide Analysis

This is an example method; optimization will be required for your specific instrumentation and application.

ParameterRecommended Setting
HPLC System UHPLC or HPLC system
Column Reverse-phase C18 or C8 column (e.g., 2.1 x 100 mm, 1.8 µm)
Column Temp. 50 - 60 °C[5]
Mobile Phase A Water with 0.1% formic acid and 10 mM ammonium acetate[5]
Mobile Phase B Acetonitrile:Isopropanol (4:3, v/v) with 0.1% formic acid and 10 mM ammonium acetate[5]
Flow Rate 0.3 - 0.5 mL/min
Injection Vol. 5 - 10 µL
Gradient Start at 50-80% B, increase to 100% B over 10-15 min, hold for 5 min, then re-equilibrate.
MS System Triple Quadrupole Mass Spectrometer
Ionization ESI, Positive Ion Mode
MRM Transitions C24:0 Ceramide: m/z 650.6 → 264.4; C24:1 Ceramide: m/z 648.6 → 264.4 (Note: These are example transitions and should be empirically determined on your instrument)

Data Presentation

Table 1: Example Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase B
0.03070
1.03070
12.00100
17.00100
17.13070
20.03070

Table 2: Example Mass Spectrometry Parameters for MRM

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
C24:0 Ceramide650.6264.410035
C24:1 Ceramide648.6264.410035
C17:0 Ceramide (IS)566.5264.410035

Note: The exact m/z values and collision energies should be optimized for your specific instrument and standards.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample spike Spike with Internal Standard plasma->spike 1 extract Lipid Extraction (e.g., Bligh & Dyer) spike->extract 2 dry Dry Down Under Nitrogen extract->dry 3 reconstitute Reconstitute in Mobile Phase dry->reconstitute 4 hplc Reverse-Phase HPLC Separation reconstitute->hplc 5. Inject ms Tandem Mass Spectrometry (ESI+, MRM) hplc->ms 6. Detect integrate Peak Integration ms->integrate 7. Acquire Data quantify Quantification using Internal Standard integrate->quantify 8. Calculate Concentration

Caption: Experimental workflow for ceramide analysis.

Ceramide_Signaling stress Cellular Stress (e.g., TNF-α, DNA Damage) smase Sphingomyelinase (SMase) stress->smase activates ceramide Ceramide (C24:0, C24:1) smase->ceramide generates pp2a Protein Phosphatase 2A (PP2A) ceramide->pp2a activates akt Akt (PKB) (Pro-survival) pp2a->akt dephosphorylates (inactivates) bad Bad (Pro-apoptotic) akt->bad phosphorylates (inactivates) apoptosis Apoptosis akt->apoptosis inhibits bad->apoptosis promotes

Caption: Simplified ceramide-mediated apoptosis pathway.

References

troubleshooting poor recovery of C24:1-Ceramide during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of C24:1-Ceramide during extraction from biological samples.

Frequently Asked Questions (FAQs)

Q1: I am observing low recovery of this compound. What are the common causes?

A1: Low recovery of this compound, a very-long-chain ceramide, can stem from several factors. Due to its long acyl chain, it is highly hydrophobic, which can lead to poor solubility in certain extraction solvents and a tendency to be lost during phase separation. Key areas to investigate include:

  • Inappropriate Solvent System: The choice of extraction solvent is critical. Standard methods may need optimization to efficiently solubilize very-long-chain ceramides (B1148491).

  • Suboptimal Phase Separation: In liquid-liquid extraction, incomplete phase separation or precipitation of this compound at the interface can lead to significant loss.

  • Sample Handling and Storage: Degradation of the sample due to improper handling, such as repeated freeze-thaw cycles, can affect recovery.[1] Contaminants in solvents can also degrade sphingolipids.[1]

  • Incomplete Cell Lysis/Tissue Homogenization: If the initial disruption of the sample matrix is insufficient, the extraction solvents will not be able to access the lipids effectively.

Q2: Which extraction method is best for this compound?

A2: There is no single "best" method, as the optimal choice depends on the sample matrix and downstream analysis. However, some commonly used and effective methods for ceramides include:

  • Folch Method: A widely used biphasic method using chloroform (B151607) and methanol (B129727). It is robust for a broad range of lipids, including very-long-chain fatty acids.[2][3]

  • Bligh & Dyer Method: Similar to the Folch method, this technique also uses a chloroform/methanol/water system but with different ratios. It is particularly suitable for samples with high water content like cell suspensions or tissue homogenates.[1][4]

  • Methyl-tert-butyl ether (MTBE) Method: This method offers a safer alternative to chloroform and has been shown to provide broad coverage of lipid classes.[5] The upper organic phase contains the lipids, which can simplify sample handling.[5]

Q3: How can I improve the solubility of this compound during extraction?

A3: To improve the solubility of the highly hydrophobic this compound, consider the following:

  • Solvent Ratios: Adjusting the ratio of chloroform to methanol in Folch- or Bligh & Dyer-type extractions can enhance solubility. A higher proportion of the non-polar solvent (chloroform) may be beneficial.

  • Temperature: Performing the extraction at a slightly elevated temperature (e.g., 48°C) can increase the solubility of lipids, but be cautious of potential degradation of other analytes.[6]

  • Sonication: The use of sonication during the extraction process can aid in dissolving lipids and improving extraction efficiency.[5]

Q4: I see a precipitate at the interface between the aqueous and organic layers. Could this be my this compound?

A4: Yes, it is possible. Very-long-chain ceramides can sometimes precipitate at the interface. To mitigate this:

  • Centrifugation Speed: Ensure adequate centrifugation speed and time to achieve clear phase separation.

  • Solvent Ratios: Modifying the solvent ratios might help to keep the ceramides fully dissolved in the organic phase.

  • Re-extraction: It is good practice to re-extract the aqueous phase and the interface with the organic solvent to recover any lost lipids.[7]

Q5: What are the best practices for sample storage to ensure this compound stability?

A5: Proper storage is crucial. For long-term stability, samples should be stored at -80°C.[8] Avoid repeated freeze-thaw cycles, which can lead to lipid degradation. It is advisable to aliquot samples into smaller volumes before freezing.

Data Presentation

Table 1: Comparison of Common Lipid Extraction Methods for Ceramides
Extraction MethodPrincipleKey AdvantagesKey DisadvantagesReported Ceramide Recovery
Folch Method Biphasic extraction using a chloroform:methanol (2:1, v/v) mixture followed by a wash with an aqueous solution.[2]Robust and effective for a broad range of lipids, including very-long-chain fatty acids.[3] Higher lipid recovery for samples with >2% lipid content compared to Bligh & Dyer.[3][4]Requires larger volumes of solvents and uses chloroform, which is a health hazard.[3]70-99% from rat liver and 71-95% from muscle tissue for various ceramide subspecies.[9]
Bligh & Dyer Method A biphasic extraction using a chloroform:methanol:water mixture.[4]Suitable for samples with high water content, such as tissue homogenates and cell suspensions.[4] Requires smaller solvent volumes than the Folch method.May underestimate lipid content in samples with high lipid concentrations (>2%).[4]78-91% from human plasma for various ceramide subspecies.[9]
MTBE Method A biphasic extraction using methyl-tert-butyl ether (MTBE), methanol, and water.[5]Safer alternative to chloroform. The lipid-containing organic phase is the upper layer, simplifying collection.[5] Good for high-throughput applications.[5]May have slightly different selectivity for certain lipid classes compared to chloroform-based methods.Slightly more ceramides recovered from high-lipid-content plasma samples compared to the Bligh and Dyer method.[5]

Experimental Protocols

Protocol 1: Modified Folch Method for this compound Extraction from Tissue

This protocol is adapted from the classic Folch method for the extraction of total lipids, including very-long-chain ceramides.

Materials:

  • Tissue sample (e.g., 100 mg)

  • Chloroform:Methanol (2:1, v/v) mixture

  • 0.9% NaCl solution

  • Homogenizer

  • Centrifuge

  • Orbital shaker

  • Nitrogen gas evaporator or rotary evaporator

Procedure:

  • Weigh the tissue sample and place it in a homogenizer tube.

  • Add 20 volumes of the chloroform:methanol (2:1, v/v) mixture (e.g., 2 mL for 100 mg of tissue).[2]

  • Homogenize the tissue until it is fully dispersed.

  • Agitate the homogenate on an orbital shaker for 15-20 minutes at room temperature.[2]

  • Centrifuge the homogenate to pellet the tissue debris.

  • Carefully collect the supernatant (the liquid phase).

  • Add 0.2 volumes of 0.9% NaCl solution to the supernatant (e.g., 0.4 mL for 2 mL of supernatant).[2]

  • Vortex the mixture for a few seconds and then centrifuge at low speed (e.g., 2000 rpm) to separate the phases.[2]

  • Carefully remove the upper aqueous phase.

  • Collect the lower organic phase, which contains the lipids.

  • Dry the organic phase under a stream of nitrogen gas or using a rotary evaporator.

  • Reconstitute the dried lipid extract in an appropriate solvent for your downstream analysis.

Protocol 2: Bligh & Dyer Method for this compound Extraction from Cells

This protocol is suitable for extracting lipids from cell pellets.

Materials:

  • Cell pellet

  • Chloroform:Methanol (1:2, v/v) mixture

  • Chloroform

  • Deionized water

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a cell pellet (from a sample containing approximately 1 mL of water), add 3.75 mL of the chloroform:methanol (1:2, v/v) mixture.[4]

  • Vortex the mixture vigorously for 10-15 minutes.[4]

  • Add 1.25 mL of chloroform and vortex for 1 minute.[4]

  • Add 1.25 mL of deionized water and vortex for another minute.[4]

  • Centrifuge the mixture to separate the two phases. A protein disk may form at the interface.

  • Carefully collect the lower organic phase, passing the pipette through the protein disk.[4]

  • Dry the collected organic phase under a stream of nitrogen.

  • Resuspend the lipid extract in a suitable solvent for further analysis.

Protocol 3: MTBE Method for this compound Extraction from Plasma

This protocol offers a safer and high-throughput-compatible alternative for lipid extraction.

Materials:

  • Plasma sample (e.g., 100 µL)

  • Methanol

  • Methyl-tert-butyl ether (MTBE)

  • Deionized water

  • Vortex mixer

  • Centrifuge

Procedure:

  • Aliquot 100 µL of plasma into a microtube.[7]

  • Add 200 µL of methanol and vortex.[7]

  • Add 800 µL of MTBE and vortex briefly.[7]

  • Incubate the mixture for 1 hour at room temperature on a shaker to allow for protein precipitation and lipid extraction.[5]

  • Add 300 µL of deionized water to induce phase separation.[7]

  • Vortex again and centrifuge at 13,000 rpm for 10 minutes.[7]

  • Carefully collect the upper organic phase, which contains the lipids.[7]

  • Transfer the organic phase to a new tube and dry it under a stream of nitrogen.

  • Reconstitute the dried lipids in an appropriate solvent for your analysis.

Mandatory Visualization

G cluster_start Sample Preparation cluster_extraction Lipid Extraction cluster_separation Phase Separation cluster_downstream Downstream Processing start Biological Sample (Tissue, Cells, Plasma) homogenize Homogenization / Lysis start->homogenize add_solvents Add Solvents (e.g., Chloroform:Methanol or MTBE:Methanol) homogenize->add_solvents vortex Vortex / Agitate add_solvents->vortex add_water Add Water / Saline to Induce Phases vortex->add_water centrifuge Centrifuge add_water->centrifuge collect_organic Collect Organic Phase centrifuge->collect_organic dry_down Dry Down Solvent collect_organic->dry_down reconstitute Reconstitute in Appropriate Solvent dry_down->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: General workflow for this compound extraction.

G start Low this compound Recovery check_solvents Is the solvent system optimized for very-long-chain lipids? start->check_solvents check_homogenization Was homogenization/ lysis complete? start->check_homogenization check_phase_sep Is there a precipitate at the interface? start->check_phase_sep check_handling Were samples handled and stored correctly? start->check_handling solution_solvents Solution: Modify solvent ratios (e.g., increase chloroform) or switch to a different method (e.g., MTBE). check_solvents->solution_solvents No solution_homogenization Solution: Increase homogenization time/intensity or use a more rigorous lysis method. check_homogenization->solution_homogenization No solution_phase_sep Solution: Re-extract the aqueous phase and interface. Optimize centrifugation parameters. check_phase_sep->solution_phase_sep Yes solution_handling Solution: Use fresh samples, avoid freeze-thaw cycles, and use high-purity solvents. check_handling->solution_handling No

Caption: Troubleshooting poor this compound recovery.

References

addressing matrix effects in C24:1-Ceramide LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in C24:1-Ceramide LC-MS/MS analysis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the LC-MS/MS analysis of this compound, with a focus on identifying and mitigating matrix effects.

Q1: What are matrix effects and how do they impact this compound analysis?

A: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which negatively affect the accuracy, precision, and sensitivity of quantitative analysis.[1] In ceramide analysis, this can lead to erroneous quantification of this compound levels.

Q2: What are the common causes of matrix effects in biological samples for ceramide analysis?

A: The primary causes of matrix effects in biological samples such as plasma, serum, or tissue extracts are phospholipids, which are highly abundant.[1][3][4] Other sources of interference include salts, proteins, endogenous metabolites, and reagents used during sample preparation.[1] These components can co-elute with this compound and interfere with its ionization in the mass spectrometer's ion source.[1]

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A: Two primary methods can be used to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This is a qualitative method. A constant flow of a this compound standard solution is infused into the mass spectrometer after the LC column. A blank matrix extract is then injected. Dips or peaks in the constant analyte signal indicate regions of ion suppression or enhancement, respectively.[1][5]

  • Post-Extraction Spiking: This is a quantitative approach. The response of this compound spiked into a blank matrix extract (that has undergone the full sample preparation process) is compared to the response of the analyte in a neat solvent at the same concentration. The ratio of these responses, known as the matrix factor, indicates the degree of signal suppression or enhancement.[1][5][6]

Q4: My this compound signal is showing suppression. What are the immediate troubleshooting steps?

A: If you observe ion suppression, consider the following troubleshooting workflow:

start Ion Suppression Detected sample_prep Optimize Sample Preparation (LLE, SPE, PPT) start->sample_prep chromatography Improve Chromatographic Separation start->chromatography internal_standard Use Stable Isotope-Labeled Internal Standard (SIL-IS) start->internal_standard dilution Dilute Sample start->dilution result Re-evaluate Matrix Effect sample_prep->result chromatography->result internal_standard->result dilution->result

Caption: Troubleshooting workflow for ion suppression.

Q5: What are the most effective sample preparation techniques to reduce matrix effects for this compound?

A: Improving sample preparation is a crucial step in mitigating matrix effects.[7][8] The most common and effective techniques include:

  • Liquid-Liquid Extraction (LLE): This technique separates analytes from interferences based on their differential solubility in two immiscible liquid phases.[7] For ceramides, a common LLE method is the Bligh and Dyer extraction using a chloroform (B151607)/methanol mixture.[2]

  • Solid-Phase Extraction (SPE): SPE uses a solid sorbent to selectively retain the analyte of interest while matrix components are washed away, or vice-versa.[8] This can be very effective for cleaning up complex samples before LC-MS/MS analysis.

  • Protein Precipitation (PPT): This method removes proteins from the sample, which can be a source of matrix effects.[7] However, it may not effectively remove other interfering components like phospholipids.

For plasma samples, an additional purification step using silica (B1680970) gel column chromatography after total lipid extraction can significantly improve the analysis by separating sphingolipids from other abundant lipids.[2]

Q6: How does the choice of internal standard (IS) help in addressing matrix effects for this compound?

A: The use of an appropriate internal standard is critical for accurate quantification and can help compensate for matrix effects. The ideal IS is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d7.[9] A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for a consistent analyte-to-IS ratio and therefore more reliable quantification.[8] If a SIL-IS is not available, a structurally similar non-naturally occurring ceramide, like C25:0-Ceramide, can be used for the quantification of C24 and C24:1 ceramides.[2]

Q7: Can chromatographic conditions be optimized to minimize matrix effects?

A: Yes, optimizing the chromatographic separation can effectively reduce matrix effects by separating this compound from co-eluting matrix components.[8] Strategies include:

  • Modifying the mobile phase composition and gradient: Adjusting the solvent strength and gradient profile can improve the resolution between the analyte and interfering compounds.

  • Changing the analytical column: Using a column with a different stationary phase chemistry can alter selectivity and improve separation.

  • Adjusting the flow rate: This can also influence the separation efficiency.

Quantitative Data Summary

The following tables summarize typical calibration curve parameters for ceramide analysis. Note that these values can vary depending on the specific instrumentation and experimental conditions.

Table 1: Calibration Curve Parameters for Ceramide Analysis

Ceramide SpeciesCalibration Range (ng)
C142.8–178
C16, C18, C18:1, C202.8–357
C24, C24:15.6–714

Data sourced from a study on simultaneous measurement of different ceramide species.[2]

Table 2: Linearity of Calibration Curves for Specific Ceramides

Ceramide SpeciesLinear Range (pmol/µL)
Cer d18:1/16:00.008 - 0.04> 0.99
Cer d18:1/18:00.008 - 0.04> 0.99
Cer d18:1/24:00.08 - 0.4> 0.99
Cer d18:1/24:10.08 - 0.4> 0.99

Data from an ultrafast SPE-MS/MS methodology for ceramide measurement.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound analysis and matrix effect assessment.

Protocol 1: Sample Preparation of Human Plasma for Ceramide Analysis

This protocol is based on a modified Bligh and Dyer extraction with an additional silica gel chromatography step for plasma samples.[2]

Materials:

  • Human plasma samples

  • C17-Ceramide and C25-Ceramide internal standard solution

  • Chloroform

  • Methanol

  • Water (HPLC grade)

  • Silica gel columns

Procedure:

  • Thaw plasma samples on ice.

  • To a 50 µL aliquot of plasma in a glass tube, add 50 ng of C17-Ceramide and 100 ng of C25-Ceramide as internal standards.

  • Extract lipids by adding 2 mL of a chloroform/methanol (1:2, v/v) mixture.

  • Break the phases by adding 0.5 mL of chloroform and 0.5 mL of water.

  • Vortex and centrifuge to separate the phases.

  • Collect the lower organic phase.

  • For plasma samples, further purify the lipid extract using silica gel column chromatography to isolate sphingolipids.

  • Dry the purified lipid extract under a stream of nitrogen.

  • Reconstitute the sample in an appropriate solvent for LC-MS/MS injection.

start Plasma Sample (50 µL) add_is Add Internal Standards (C17 & C25 Ceramides) start->add_is extraction Lipid Extraction (Chloroform/Methanol) add_is->extraction phase_sep Phase Separation extraction->phase_sep collect_organic Collect Lower Organic Phase phase_sep->collect_organic silica_purification Silica Gel Chromatography (for plasma) collect_organic->silica_purification dry_down Dry Under Nitrogen silica_purification->dry_down reconstitute Reconstitute for Injection dry_down->reconstitute end Analysis by LC-MS/MS reconstitute->end

Caption: Plasma sample preparation workflow.

Protocol 2: Quantitative Assessment of Matrix Effects by Post-Extraction Spiking

This protocol allows for the quantitative determination of matrix effects.[1][5][6]

Materials:

  • Blank biological matrix (e.g., plasma from a control group)

  • This compound standard solution

  • Neat solvent (e.g., injection solvent)

  • Sample preparation reagents as per Protocol 1

Procedure:

  • Prepare Set A: Spike a known concentration of this compound into the neat solvent.

  • Prepare Set B: Process blank matrix samples through the entire extraction procedure (Protocol 1). After extraction, spike the extract with the same concentration of this compound as in Set A.

  • Analyze both sets of samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF) using the following formula:

    MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

cluster_A Set A: Neat Solution cluster_B Set B: Post-Extraction Spike a1 Neat Solvent a2 Spike with this compound a1->a2 a3 LC-MS/MS Analysis a2->a3 calculation Calculate Matrix Factor (MF) = Peak Area B / Peak Area A a3->calculation b1 Blank Matrix b2 Sample Extraction b1->b2 b3 Spike Extract with this compound b2->b3 b4 LC-MS/MS Analysis b3->b4 b4->calculation

References

Technical Support Center: Validation of C24:1-Ceramide Quantification Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the validation of C24:1-Ceramide quantification assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for this compound quantification?

A1: The gold standard for quantifying specific ceramide species like this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] This method offers high sensitivity and specificity, allowing for the resolution of complex lipid mixtures.[1] While older methods like thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) exist, they are often more cumbersome, may require derivatization, and can lack the sensitivity for low-abundance species.[1][2]

Q2: Which internal standard should I use for this compound quantification?

A2: The ideal internal standard is a stable isotope-labeled version of the analyte, such as C24:1 Ceramide-d7.[3][4] Using a deuterated standard corresponding to the specific analyte (e.g., this compound) helps to accurately account for variations in extraction efficiency and matrix effects.[3] If a direct isotopic analog is not available, a structurally similar, non-endogenous odd-chain ceramide, like C25:0-Ceramide, can be used for quantifying very-long-chain ceramides (B1148491) like C24:1.[2]

Q3: My recovery of this compound is low. What could be the cause?

A3: Low recovery can stem from several factors during sample preparation. Inefficient lipid extraction is a common culprit. Ensure you are using an appropriate solvent system, such as a chloroform/methanol mixture, which is effective for extracting ceramides.[5][6] The choice of extraction method, whether a single-phase or two-phase extraction, can also significantly impact the recovery of different sphingolipid classes.[7][8] Additionally, sphingolipids can be "sticky," leading to loss of sample during transfers between tubes; using appropriate labware can help mitigate this.[9]

Q4: I'm observing significant matrix effects in my LC-MS/MS analysis. How can I minimize them?

A4: Matrix effects, where co-eluting compounds suppress or enhance the ionization of the analyte, are a common challenge.[10] To reduce these effects, you can:

  • Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) step to remove interfering substances.[6] For plasma samples, purification of total lipid extracts using silica (B1680970) chromatography prior to LC-MS/MS analysis can also be effective.[2]

  • Optimize Chromatography: Adjust your liquid chromatography gradient to better separate this compound from interfering compounds.

  • Use an Appropriate Internal Standard: A co-eluting, stable isotope-labeled internal standard is the best way to compensate for matrix effects as it experiences similar ionization suppression or enhancement as the analyte.[7]

Q5: What are acceptable levels of precision and accuracy for a validated assay?

A5: For a validated bioanalytical method, the intra- and inter-assay precision and accuracy should generally be within ±15%.[3][11] For the Lower Limit of Quantification (LLOQ), a slightly wider range of ±20% is often considered acceptable.[11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape / Tailing Column Overload: Injecting too much sample.Dilute the sample or reduce the injection volume.
Incompatible Solvent: The solvent used to reconstitute the final extract is too different from the mobile phase.Reconstitute the dried lipid extract in a solvent that is compatible with the initial mobile phase conditions.[6]
Column Contamination: Buildup of non-eluting compounds on the column.Implement a column wash step between runs or use a guard column.
High Variability Between Replicates Inconsistent Sample Preparation: Variations in extraction, evaporation, or reconstitution steps.Ensure consistent handling for all samples. Use of automated liquid handlers can improve reproducibility.[12]
Sample Degradation: Lipids are susceptible to oxidation or enzymatic degradation.Process samples quickly, on ice when possible, and store them at -80°C if immediate processing is not feasible.[6][13] Consider adding an antioxidant like butylated hydroxytoluene (BHT) during extraction.[13]
Instrument Instability: Fluctuations in the mass spectrometer's performance.Run quality control (QC) samples throughout the batch to monitor and correct for instrument drift.[14]
No or Low Signal for this compound Incorrect MS/MS Transition: The precursor/product ion pair (MRM transition) is not set correctly.Infuse a pure standard of this compound to optimize the MS/MS parameters and confirm the correct transition. The protonated molecule [M+H]+ is often used as the precursor ion.[2][12]
Insufficient Sample Amount: The concentration of this compound in the sample is below the limit of detection.Increase the starting sample volume or concentrate the final extract.
Poor Ionization: Suboptimal source conditions (e.g., temperature, gas flow, voltage).Optimize electrospray ionization (ESI) source parameters using a this compound standard. Positive ion mode is typically used for ceramide analysis.[12]
Calibration Curve is Not Linear Inappropriate Calibration Range: The concentration range is too wide, exceeding the detector's linear dynamic range.Narrow the calibration range or use a weighted regression (e.g., 1/x²).[12]
Matrix Effects: Interference from the sample matrix affecting ionization differently at various concentrations.Use a surrogate matrix (e.g., 5% BSA solution) for preparing calibration standards to mimic the sample matrix without the endogenous analyte.[11][12]

Quantitative Data Summary

The following tables summarize typical validation parameters for LC-MS/MS-based ceramide quantification assays reported in the literature.

Table 1: Linearity and Lower Limits of Quantification (LLOQ)

Ceramide Species Matrix Linear Range (µg/mL) LLOQ (µg/mL) Reference
C24:0-Ceramide Human Plasma 0.08 - 16 0.08 [12][15]
C22:0-Ceramide Human Plasma 0.02 - 4 0.02 [12][15]

| this compound | Biological Samples | 5.6 - 714 (ng) | - |[2] |

Table 2: Assay Precision and Accuracy

Ceramide Species QC Level Intra-run Precision (%CV) Inter-run Precision (%CV) Intra-run Accuracy (%RE) Inter-run Accuracy (%RE) Reference
C24:0-Ceramide LLOQ 2.8 - 3.4 3.6 -1.0 - 4.1 1.3 [12]

| C22:0-Ceramide | LLOQ | 2.7 - 3.4 | 3.2 | -3.2 - 0.0 | -1.6 |[12] |

Table 3: Ceramide Recovery

Ceramide Species Matrix Extraction Method Recovery (%) Reference
C24:0-Ceramide Human Plasma Protein Precipitation 114 [12][15]
Various Ceramides Human Plasma Plasma Precipitation 98 - 109 [3]
This compound Human Plasma Bligh & Dyer + Silica Chromatography 78 - 91 [2]
This compound Rat Liver Bligh & Dyer 70 - 99 [2]

| this compound | Rat Muscle | Bligh & Dyer | 71 - 95 |[2] |

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma (Protein Precipitation)

This protocol is adapted from a high-throughput method for ceramide quantification.[3][12]

  • Aliquoting: Aliquot 50 µL of plasma samples, quality controls (QCs), and calibration standards into a 96-well plate.

  • Protein Precipitation: Add the protein precipitation solution, which also contains the deuterated internal standards (e.g., this compound-d7). A typical solution is isopropanol-chloroform (9:1) containing the internal standards at an appropriate concentration.[12]

  • Vortexing: Mix the plate thoroughly to ensure complete protein precipitation and lipid extraction.

  • Centrifugation: Centrifuge the plate to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant containing the lipids to a new plate for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This is a general protocol for the analysis of ceramides. Specific parameters must be optimized for your instrument and column.

  • Chromatographic Separation:

    • Column: Use a C8 or C18 reversed-phase column suitable for lipid analysis.[2]

    • Mobile Phase A: Acetonitrile/water with 0.2% formic acid.

    • Mobile Phase B: Isopropanol/acetonitrile with 0.2% formic acid.

    • Gradient: Develop a gradient that effectively separates this compound from other lipid species. A typical run time can be as short as 5 minutes for high-throughput applications.[12][15]

  • Mass Spectrometry Detection:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.[12]

    • Analysis Mode: Operate the tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[12]

    • MRM Transition: The most abundant product ion for ceramides typically results from the loss of the fatty acyl chain, yielding a fragment at m/z 264.[12] Therefore, the transition for this compound (Molecular Weight: ~648.1 g/mol ) would be approximately m/z 648.6 → m/z 264. This must be confirmed by infusing a pure standard.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_validation Assay Validation Sample Plasma or Tissue Sample Spike Spike with Internal Standard (e.g., C24:1-Cer-d7) Sample->Spike Extract Lipid Extraction (e.g., Protein Precipitation or Bligh & Dyer) Spike->Extract Dry Dry Down Extract (Nitrogen Evaporation) Extract->Dry Reconstitute Reconstitute in LC-MS Compatible Solvent Dry->Reconstitute LC Liquid Chromatography (Reversed-Phase Separation) Reconstitute->LC MS Tandem Mass Spectrometry (ESI+, MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Calibrate Generate Calibration Curve (Peak Area Ratio vs. Conc.) Integrate->Calibrate Quantify Quantify this compound in Unknown Samples Calibrate->Quantify Validate Assess Linearity, Precision, Accuracy, Recovery, Stability Quantify->Validate

Caption: General workflow for this compound quantification by LC-MS/MS.

G Start Assay Issue Observed: Low Signal or High Variability CheckMS Is the Mass Spectrometer performing optimally? Start->CheckMS CheckSamplePrep Was sample preparation consistent and correct? CheckMS->CheckSamplePrep Yes Sol_Tune Action: Tune and calibrate MS. Optimize source parameters using a pure C24:1 standard. CheckMS->Sol_Tune No CheckChroma Is the chromatography performing as expected? CheckSamplePrep->CheckChroma Yes Sol_IS Action: Verify internal standard concentration and spiking. Use a stable isotope-labeled IS. CheckSamplePrep->Sol_IS No Sol_Extract Action: Review extraction protocol. Check solvent quality and volumes. Minimize sample degradation. CheckSamplePrep->Sol_Extract Partially Sol_Column Action: Check column for pressure issues. Run a blank gradient to check for contamination. Verify mobile phase prep. CheckChroma->Sol_Column No End Re-run samples and evaluate performance CheckChroma->End Yes Sol_Tune->End Sol_IS->End Sol_Extract->End Sol_Column->End

Caption: Troubleshooting decision tree for LC-MS/MS ceramide quantification.

G Sphingomyelin Sphingomyelin Ceramide This compound Sphingomyelin->Ceramide Sphingomyelinase Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase DeNovo De Novo Synthesis (Serine + Palmitoyl-CoA) Sphinganine Sphinganine DeNovo->Sphinganine Dihydroceramides Dihydroceramides Sphinganine->Dihydroceramides + Fatty Acyl-CoA Dihydroceramides->Ceramide DES1 S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 S1P->Sphingosine SPP1

Caption: Simplified overview of ceramide metabolic pathways.

References

improving the solubility of C24:1-Ceramide for cell treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C24:1-Ceramide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this compound for cell treatment experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve?

A1: this compound, also known as nervonic acid ceramide, is a bioactive sphingolipid containing a 24-carbon monounsaturated fatty acid chain.[1][2] Its long acyl chain makes it extremely hydrophobic, leading to very poor solubility in aqueous solutions like cell culture media.[3][4][5] This inherent low water solubility presents a significant challenge for its delivery to cells in in vitro experiments.[4]

Q2: What are the recommended solvents for making a this compound stock solution?

A2: this compound is soluble in several organic solvents. The choice of solvent can impact the maximum achievable concentration. It is crucial to use an inert gas to purge the solvent to prevent oxidation of the lipid.[1] Commonly used solvents include:

It is important to note that organic solvents can have physiological effects on cells, even at low concentrations. Therefore, the final concentration of the organic solvent in the cell culture medium should be minimized.[1]

Q3: How can I deliver this compound to my cells in culture without using organic solvents directly in the media?

A3: The most common and physiologically relevant method for delivering long-chain fatty acids and ceramides (B1148491) to cells is by complexing them with fatty acid-free bovine serum albumin (BSA).[6][7][8] BSA acts as a carrier, solubilizing the hydrophobic this compound and facilitating its uptake by cells.[6] This method mimics the natural transport of lipids in the body.[6]

Q4: Are there alternative methods for delivering this compound to cells?

A4: While BSA complexation is the most widely used method, other delivery systems have been explored. These include:

  • Detergent-based methods: Using zwitterionic detergents like CHAPS to create micelles that encapsulate the ceramide.[9]

  • Specialized solvent mixtures: A mixture of ethanol and dodecane (B42187) (98:2 v/v) can be used to disperse ceramides in aqueous solutions.[9][10]

  • Nanoparticle delivery systems: Oxidized graphene nanoribbons have been investigated as carriers for long-chain ceramides, though the carriers themselves may have biological effects.[3][5]

Troubleshooting Guide

Problem 1: My this compound is precipitating in the cell culture medium.

  • Cause: This is a common issue due to the low aqueous solubility of this compound.[11][12] Precipitation can occur if the concentration of this compound is too high, the amount of BSA is insufficient to bind all the lipid, or if the complex was not prepared correctly.

  • Solution:

    • Optimize the this compound to BSA molar ratio. A common starting point is a 5:1 molar ratio of fatty acid to BSA.[13] However, this may need to be optimized for your specific cell type and experimental conditions.

    • Ensure complete complexation. Follow the protocol for BSA complexation carefully, ensuring the this compound is fully dissolved in the organic solvent before being added to the BSA solution. Proper mixing and incubation are critical.[13]

    • Lower the final concentration of this compound. If precipitation persists, try using a lower working concentration in your experiments.

    • Filter the final solution. After complexation, sterile filter the this compound-BSA solution before adding it to your cell culture medium.[8][13]

Problem 2: I am observing cytotoxicity in my control cells treated with the vehicle.

  • Cause: The organic solvent used to dissolve the this compound (e.g., ethanol, DMSO) can be toxic to cells, even at low concentrations.[1][8] The BSA solution itself, if not properly prepared or if it contains endotoxins, could also contribute to toxicity.

  • Solution:

    • Minimize the final solvent concentration. Ensure that the final concentration of the organic solvent in your cell culture medium is well below the toxic threshold for your cell line (typically <0.1% for DMSO and <0.5% for ethanol).

    • Run a solvent control. Always include a control group of cells treated with the same concentration of the organic solvent and BSA used in your experimental setup.[8]

    • Use high-quality reagents. Use fatty acid-free BSA and high-purity solvents to minimize contaminants.

Problem 3: I am not observing the expected biological effect of this compound.

  • Cause: This could be due to several factors, including inefficient delivery of the ceramide to the cells, degradation of the ceramide, or the specific cellular context.

  • Solution:

    • Verify the delivery method. Ensure that the this compound-BSA complex is prepared correctly and that the ceramide is bioavailable to the cells.

    • Check the concentration and incubation time. You may need to optimize the concentration of this compound and the duration of the treatment.

    • Consider the cell type. The cellular response to specific ceramides can be highly cell-type dependent.[14]

    • Store the stock solution properly. this compound stock solutions should be stored at -20°C or -80°C to prevent degradation.[1][15] Aqueous solutions of this compound are not recommended for storage for more than a day.[1]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventApproximate SolubilityReference
Dimethylformamide (DMF)>5.5 mg/mL[1]
Ethanol~3 mg/mL[1]
Dimethyl sulfoxide (DMSO)<20 µg/mL (slightly soluble)[1][2]
Ethanol:PBS (1:1, pH 7.2)~0.5 mg/mL[1][2]
PBS (pH 7.2)<20 µg/mL (sparingly soluble)[1]

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex for Cell Treatment

This protocol describes the preparation of a this compound-BSA complex for use in cell culture experiments. This method enhances the solubility and delivery of this compound to cells in a physiologically relevant manner.

Materials:

  • This compound (crystalline solid)

  • Ethanol (high purity)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Cell culture medium

  • Sterile microcentrifuge tubes

  • Sterile centrifuge tubes (15 mL or 50 mL)

  • Water bath or incubator at 37°C

  • Vortex mixer

  • Sterile syringe filter (0.22 µm)

Procedure:

  • Prepare a this compound Stock Solution:

    • Carefully weigh the desired amount of this compound powder.

    • Dissolve the this compound in ethanol to make a concentrated stock solution (e.g., 10 mg/mL). Warm the solution gently (up to 65°C) and vortex periodically to ensure it is fully dissolved.[13]

  • Prepare a BSA Solution:

    • Prepare a 10% (w/v) fatty acid-free BSA solution in PBS (pH 7.2). For example, dissolve 1 g of BSA in 10 mL of PBS.

    • Gently mix until the BSA is fully dissolved. Avoid vigorous shaking to prevent foaming.

    • Sterilize the BSA solution by passing it through a 0.22 µm syringe filter.

  • Complex this compound with BSA:

    • In a sterile tube, add the required volume of the 10% BSA solution.

    • Warm the BSA solution in a 37°C water bath for 5-10 minutes.[13]

    • While gently vortexing the warm BSA solution, slowly add the this compound stock solution dropwise. The slow addition is crucial to prevent precipitation.

    • Incubate the mixture in a 37°C water bath for at least 1 hour with occasional gentle mixing to allow for the complex to form.[13]

  • Prepare the Final Working Solution:

    • Dilute the this compound-BSA complex to the desired final concentration in your cell culture medium.

    • For the vehicle control, prepare a BSA solution containing the same final concentration of ethanol as the this compound-treated samples.

    • It is recommended to use the prepared this compound-BSA solution fresh.

Visualizations

experimental_workflow cluster_prep Preparation cluster_complexation Complexation cluster_treatment Cell Treatment ceramide_stock Prepare this compound Stock Solution (in Ethanol) mix Slowly add Ceramide stock to warm BSA solution while vortexing ceramide_stock->mix bsa_stock Prepare Fatty Acid-Free BSA Solution (in PBS) bsa_stock->mix incubate Incubate at 37°C for at least 1 hour mix->incubate dilute Dilute Ceramide-BSA complex in cell culture medium incubate->dilute treat Treat cells with final working solution dilute->treat

Caption: Experimental workflow for preparing this compound-BSA complexes.

troubleshooting_logic cluster_yes cluster_no cluster_no_effect cluster_no_effect_yes cluster_no_effect_no cluster_cytotoxicity_yes start Precipitation in Media? check_ratio Optimize Ceramide:BSA molar ratio start->check_ratio Yes cytotoxicity Cytotoxicity in Vehicle Control? start->cytotoxicity No check_prep Review complexation protocol check_ratio->check_prep lower_conc Lower final concentration check_prep->lower_conc no_effect No Biological Effect? cytotoxicity->no_effect No minimize_solvent Minimize final solvent concentration cytotoxicity->minimize_solvent Yes verify_delivery Verify delivery method no_effect->verify_delivery Yes success Experiment Successful no_effect->success No optimize_conditions Optimize concentration and incubation time verify_delivery->optimize_conditions solvent_control Run solvent control minimize_solvent->solvent_control

Caption: Troubleshooting logic for this compound cell treatment experiments.

ceramide_signaling cluster_pathways Cellular Signaling Pathways cluster_outcomes Cellular Outcomes ceramide This compound pi3k_akt PI3K/Akt Pathway ceramide->pi3k_akt inhibits erk ERK Pathway ceramide->erk inhibits mtor mTOR Signaling ceramide->mtor activates nfkb NF-κB Pathway ceramide->nfkb activates apoptosis Apoptosis ceramide->apoptosis induces senescence Senescence ceramide->senescence induces proliferation Cell Proliferation pi3k_akt->proliferation promotes erk->proliferation promotes mtor->proliferation promotes inflammation Inflammation nfkb->inflammation promotes

Caption: Simplified overview of signaling pathways modulated by ceramides.

References

Technical Support Center: C24:1-Ceramide Antibody Specificity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C24:1-Ceramide antibody applications. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with this compound antibody specificity.

Frequently Asked Questions (FAQs)

Q1: Why am I observing high background or non-specific staining in my immunofluorescence (IF) / immunohistochemistry (IHC) experiment?

A1: High background is a common issue often stemming from antibody cross-reactivity. Anti-ceramide antibodies, particularly polyclonal ones, may recognize other lipids with similar structures. Studies have shown that some commercial anti-ceramide antibodies can cross-react with dihydroceramide, sphingomyelin, and even phosphatidylcholine.[1][2] The N-acyl chain length is a critical determinant for recognition, and an antibody raised against one ceramide species may bind to others of similar lengths.[1][3]

  • Troubleshooting Steps:

    • Include Proper Controls: Use a negative control (e.g., cells treated with a ceramide synthase inhibitor like Fumonisin B1) to confirm that the signal is ceramide-dependent.[4]

    • Perform a Lipid Overlay Assay: Test your antibody's specificity by spotting various lipids (e.g., C16:0-Cer, C24:0-Cer, C24:1-Cer, dihydroceramides, sphingomyelin, phosphatidylcholine) onto a nitrocellulose membrane and probing it with your antibody.[1][2] This will reveal potential cross-reactivities.

    • Optimize Antibody Concentration: Titrate your antibody to find the lowest concentration that still provides a specific signal, which can help reduce non-specific binding.

    • Increase Blocking Efficiency: Use appropriate blocking buffers. For lipid detection, a buffer with a higher protein content might be necessary to minimize non-specific interactions.

Q2: My ELISA results for this compound are inconsistent or show poor reproducibility. What are the likely causes?

A2: Inconsistent ELISA results can arise from several factors, from sample preparation to procedural variations. Lipids like ceramides (B1148491) are challenging antigens to work with in an ELISA format.

  • Troubleshooting Steps:

    • Check Plate Coating: Ensure the ceramide is properly immobilized on the plate. The hydrophobic nature of lipids can lead to inefficient or uneven coating. Consider using high-binding ELISA plates.

    • Verify Reagent and Sample Preparation: Ensure standards and samples are fully solubilized. Ceramides are highly hydrophobic and may require specific solvent mixtures.[5] Inaccurate serial dilutions of the standard are a common source of error.[6]

    • Ensure Consistent Washing: Inadequate washing can leave residual antibodies, leading to high background, while overly aggressive washing can remove the coated antigen. Use an automated plate washer if possible for consistency.

    • Control for Matrix Effects: Components in your sample (e.g., from cell lysates or plasma) can interfere with antibody binding. Dilute your samples to mitigate these effects and perform a spike-and-recovery experiment to assess matrix interference.

Q3: How can I be certain that the signal I'm detecting is specific to this compound and not other long-chain ceramides?

A3: Absolute specificity for a single ceramide species using antibodies is very challenging. Many antibodies recognize a range of N-acyl chain lengths.[1][3] Therefore, antibody-based findings should be validated with a more specific method.

  • Validation Strategy:

    • Mass Spectrometry (MS): The gold standard for lipid analysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7] This technique physically separates different lipid species and identifies them based on their unique mass-to-charge ratio, providing unambiguous identification and quantification of this compound.[5][8]

    • Comparative Analysis: If possible, compare results obtained with your antibody to data from LC-MS/MS analysis of the same samples. A strong correlation between the two methods increases confidence in the antibody's specificity within your experimental context.

    • Use Multiple Clones: If using monoclonal antibodies, test different clones as they may exhibit different specificity profiles. One study noted that a monoclonal IgM antibody recognized phosphatidylcholine and dihydroceramide, while a polyclonal antiserum was more specific for ceramide and dihydroceramide.[1][2]

Q4: Can I use a this compound antibody for quantitative analysis?

A4: While antibodies can provide semi-quantitative data (i.e., relative changes in expression), they are not ideal for absolute quantification due to potential cross-reactivity and non-linear signal responses. For precise measurement of this compound concentrations, LC-MS/MS is the recommended method.[5][7][8] It allows for the use of stable isotope-labeled internal standards for accurate quantification.[5]

Troubleshooting and Validation Workflows

The following diagrams illustrate logical workflows for troubleshooting common issues and validating antibody specificity.

Troubleshooting_Flowchart Problem High Background or Unexpected Signal Check_Controls Are positive/negative controls behaving as expected? Problem->Check_Controls Optimize_Protocol Optimize Protocol: - Titrate Antibody - Enhance Blocking - Adjust Incubation Times Check_Controls->Optimize_Protocol No Lipid_Overlay Perform Lipid Overlay Assay to Check Specificity Check_Controls->Lipid_Overlay Yes Conclusion_2 Conclusion: Issue is likely protocol-related. Optimize_Protocol->Conclusion_2 Cross_Reactivity Result: Cross-reactivity with other lipids detected. Lipid_Overlay->Cross_Reactivity No_Cross_Reactivity Result: Antibody appears specific. Lipid_Overlay->No_Cross_Reactivity Conclusion_1 Conclusion: Antibody is not suitable for this application. Consider alternative antibody or method. Cross_Reactivity->Conclusion_1 Validate_MS Validate Findings with LC-MS/MS No_Cross_Reactivity->Validate_MS Conclusion_3 Conclusion: Antibody is specific and validated. Validate_MS->Conclusion_3

Caption: Troubleshooting flowchart for unexpected antibody results.

Antibody_Validation_Workflow cluster_0 Phase 1: Initial Specificity Screening cluster_1 Phase 2: Application Testing cluster_2 Phase 3: Gold Standard Validation Start Obtain New This compound Antibody Dot_Blot Lipid Overlay Assay (Dot Blot) vs. Panel of Relevant Lipids (e.g., C16, C24, DHCer, SM, PC) Start->Dot_Blot Evaluation1 Does it bind specifically to C24:1-Cer? Dot_Blot->Evaluation1 IF_Test Test in Target Application (e.g., Immunofluorescence) with positive/negative controls Evaluation1->IF_Test Yes Reject Reject Antibody Evaluation1->Reject No Evaluation2 Is signal specific and biologically relevant? IF_Test->Evaluation2 MS_Validation Correlate Antibody Signal with LC-MS/MS Quantification of this compound Evaluation2->MS_Validation Yes Evaluation2->Reject No Final_Eval Is there a strong correlation? MS_Validation->Final_Eval Final_Eval->Reject No Accept Validated for Use Final_Eval->Accept Yes

Caption: A phased workflow for validating this compound antibody specificity.

Quantitative Data Summary

The specificity of commercially available anti-ceramide antibodies can vary significantly. The following table summarizes findings from a study that evaluated the cross-reactivity of a monoclonal IgM and a polyclonal antiserum against various lipids.[1][2]

Lipid SpeciesMonoclonal IgM RecognitionPolyclonal Antiserum Recognition
C16-Ceramide +++++
This compound +++++
Dihydroceramide ++++++++
Sphingomyelin +-
Phosphatidylcholine +++-
Sphingosine-1-phosphate --
Rating: - (No recognition) to ++++ (Strong recognition)

Key Experimental Protocols

Protocol 1: Lipid Overlay Assay (Dot Blot) for Specificity Testing

This protocol allows for a qualitative assessment of an antibody's binding specificity to various lipids spotted on a membrane.[1][2]

Materials:

  • Lipid standards (this compound, other ceramides, dihydroceramide, sphingomyelin, etc.)

  • Chloroform (B151607)/Methanol (B129727) solvent

  • Nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20, TBS-T)

  • Primary anti-ceramide antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescence (ECL) substrate

Methodology:

  • Lipid Preparation: Dissolve lipid standards in a chloroform/methanol mixture to a stock concentration (e.g., 1 mg/mL). Prepare serial dilutions as required.

  • Membrane Spotting: Carefully spot 1-2 µL of each lipid dilution onto a nitrocellulose membrane. Allow the solvent to evaporate completely.

  • Blocking: Immerse the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the anti-ceramide antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBS-T to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Final Washes: Repeat the washing step (Step 5).

  • Detection: Apply ECL substrate to the membrane according to the manufacturer's instructions and visualize the signal using a chemiluminescence imaging system.

Protocol 2: Sample Preparation for LC-MS/MS Analysis of Ceramides

This protocol provides a general workflow for extracting lipids from plasma or cell samples for subsequent mass spectrometry analysis.[5]

Materials:

  • Plasma or cell pellet

  • Internal standard solution (containing a non-naturally occurring ceramide like C17:0 or C25:0, or stable isotope-labeled C24:1)

  • Chloroform, Methanol, Water (for extraction)

  • Centrifuge

Methodology:

  • Sample Spiking: To a known volume of plasma or a cell pellet, add a precise amount of the internal standard solution. This standard is crucial for accurate quantification.

  • Lipid Extraction (Bligh-Dyer Method):

    • Add a 2:1 mixture of Chloroform:Methanol to the sample.

    • Vortex vigorously to ensure thorough mixing and protein precipitation.

    • Add chloroform and water to induce phase separation. The final ratio should be approximately 2:2:1.8 of Chloroform:Methanol:Water.

    • Centrifuge the sample to separate the layers.

  • Collection: Carefully collect the lower organic layer, which contains the lipids, using a glass syringe. Avoid disturbing the protein interface.

  • Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol or an appropriate mobile phase) for injection into the LC-MS/MS system.

Signaling Pathway Context

This compound is synthesized by specific ceramide synthases (CerS) and plays a role in various cellular processes. Understanding its metabolic context is key to designing experiments.

Ceramide_Pathway cluster_synthesis De Novo Synthesis cluster_salvage Salvage & Sphingomyelin Pathways Serine_Palmitate Serine + Palmitoyl-CoA Sphinganine Sphinganine Serine_Palmitate->Sphinganine SPT DHCer Dihydroceramides (DHCer) Sphinganine->DHCer CerS1-6 Cer Ceramides (C16, C18, C24, C24:1, etc.) DHCer->Cer DEGS1 C24_1_Cer C24:0 / this compound Cer->C24_1_Cer Complex Complex Sphingolipids Sphingosine Sphingosine Complex->Sphingosine Sphingosine->Cer CerS1-6 SM Sphingomyelin SM->Cer SMase CerS2 CerS2 CerS2->C24_1_Cer  Specifically generates  very-long-chain ceramides Downstream Downstream Effects: - Apoptosis - Cell Senescence - Suppression of Motility C24_1_Cer->Downstream

Caption: Simplified overview of ceramide metabolism pathways.

References

Technical Support Center: Optimizing MS/MS Fragmentation of C24:1-Ceramide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing mass spectrometry parameters for C24:1-Ceramide (Nervonoyl-sphingosine). This guide provides detailed FAQs, troubleshooting advice, and experimental protocols to assist researchers, scientists, and drug development professionals in achieving robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the typical precursor and product ions for this compound in positive ion mode MS/MS?

In positive electrospray ionization mode (ESI+), this compound (molar mass 648.1 g/mol ) is primarily detected as a protonated molecule [M+H]⁺. The precursor ion to select in the first quadrupole (Q1) is therefore m/z 648.5 . Upon collision-induced dissociation (CID), ceramides (B1148491) generate a characteristic fragment ion from the sphingosine (B13886) backbone at m/z 264.2 .[1][2][3] This specific and abundant fragment is ideal for quantification using Multiple Reaction Monitoring (MRM).[1]

Q2: How should I optimize the collision energy (CE) for the m/z 648.5 → 264.2 transition?

Collision energy is a critical parameter for achieving maximum fragment ion intensity. While a general starting range for ceramides is 20-60 eV[4][5], direct optimization is recommended. This is typically done by infusing a standard solution of this compound directly into the mass spectrometer and performing a product ion scan. The collision energy is then ramped across a range (e.g., 15 to 70 eV) to identify the value that yields the highest intensity for the m/z 264.2 fragment. For studies involving multiple ceramide species, some researchers have identified an "isosbestic" collision energy where the instrument response is uniform across different chain lengths, simplifying quantification by eliminating the need for mass-dependent response factors.[3][6]

Q3: What is a recommended starting point for cone voltage (or declustering potential)?

A cone voltage of 40 V is a commonly reported and effective starting point for the analysis of various ceramide species, including those with long chains.[1][4][5] This parameter should be optimized during method development by infusing a standard and adjusting the voltage to maximize the intensity of the precursor ion (m/z 648.5) while minimizing in-source fragmentation.

Q4: My signal intensity for this compound is low. What are the common causes and solutions?

Low signal intensity can stem from several factors, from sample preparation to instrument settings.

  • Ion Suppression: Complex biological matrices (like plasma or tissue extracts) contain abundant lipids and other molecules that can co-elute and compete for ionization, suppressing the signal of this compound.[7][8]

    • Solution: Improve sample cleanup. For plasma samples, incorporating a silica (B1680970) chromatography step after the initial lipid extraction can effectively remove interfering lipids and significantly improve sensitivity.[1] Using stable isotope-labeled internal standards can also help correct for matrix effects.

  • Suboptimal Source Parameters: Incorrect source and desolvation temperatures or gas flows can lead to inefficient ionization.

    • Solution: Optimize these parameters systematically. A good starting point can be found in the parameter table below.[1]

  • Sample Handling: Ensure proper handling and storage of samples to prevent degradation. Use non-hemolyzed samples where possible, as hemolysis can interfere with analysis.[8]

Q5: I am observing unexpected fragmentation patterns. What could be the issue?

Unexpected fragments can arise from several sources:

  • Adduct Formation: In addition to the protonated molecule [M+H]⁺, ceramides can form adducts with sodium [M+Na]⁺ or other cations present in the mobile phase or sample.[9] These adducts will have different m/z values and fragmentation patterns.

  • In-source Fragmentation: If the cone voltage is set too high, the precursor ion can fragment in the ion source before it reaches the collision cell, leading to a lower abundance of the intended precursor.

  • Co-eluting Isomers: Samples may contain isomers of this compound that have the same mass but different structures (e.g., different double bond positions), which may produce different fragment ions or ratios.[8] High-resolution chromatography is essential to separate such species.[8]

Parameter Optimization Guide

Optimizing MS/MS parameters is crucial for developing a sensitive and specific assay. The following table provides recommended starting parameters derived from validated methods for ceramide analysis.[1]

Table 1: Recommended Starting MS/MS Parameters for this compound
ParameterRecommended ValuePurpose
Ionization Mode ESI Positive (ESI+)Forms protonated [M+H]⁺ ions for stable fragmentation.
Precursor Ion (Q1) m/z 648.5Selects the protonated this compound molecule.
Product Ion (Q3) m/z 264.2Monitors the characteristic sphingosine backbone fragment.[1]
Capillary Voltage 3.0 kVPotential applied to the ESI needle to generate spray.
Cone Voltage 40 VHelps in ion sampling and desolvation; prevents in-source fragmentation.[1]
Source Temperature 120°CAssists in solvent evaporation from the ESI droplets.[1]
Desolvation Temp. 250°CFurther aids in desolvation of ions.[1]
Cone Gas Flow ~86 L/hPrevents solvent clusters from entering the mass analyzer.[1]
Desolvation Gas Flow ~700 L/hHigh flow of nitrogen to aid in rapid solvent evaporation.[1]
Collision Gas ArgonInert gas used to induce fragmentation in the collision cell.[1]
Collision Energy Infusion OptimizedMust be determined empirically; start ramp at ~25 eV.
Workflow for Parameter Optimization

The following diagram outlines the logical workflow for optimizing MS/MS parameters for this compound analysis.

G cluster_prep Preparation cluster_infusion Direct Infusion & Source Tuning cluster_msms MS/MS Optimization cluster_final Method Finalization A Prepare this compound Standard (e.g., 1 µg/mL) B Infuse Standard into MS (e.g., 5-10 µL/min) A->B C Optimize Source Parameters (Capillary, Cone Voltage, Temps, Gas) B->C D Select Precursor Ion [M+H]⁺ at m/z 648.5 C->D E Acquire Product Ion Scan while Ramping Collision Energy D->E F Identify Optimal CE for m/z 264.2 Fragment E->F G Build Final LC-MS/MS Method with Optimized Parameters F->G

Caption: Workflow for optimizing this compound MS/MS parameters.

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Samples (Bligh & Dyer Method)

This protocol is a robust method for extracting ceramides and other lipids from tissues or plasma.[1]

  • Homogenization: Homogenize tissue sample (e.g., 50 mg) in a chloroform (B151607)/methanol mixture (1:2, v/v). For plasma (e.g., 50 µL), add the solvent mixture directly.

  • Internal Standard: Spike the sample with an appropriate internal standard (e.g., C17:0-Ceramide) to correct for extraction efficiency and matrix effects.[1]

  • Phase Separation: Add chloroform and water to the homogenate to achieve a final chloroform/methanol/water ratio of 2:2:1.8. Vortex thoroughly.

  • Centrifugation: Centrifuge the mixture at low speed (e.g., 2,000 x g) for 10 minutes to separate the aqueous (upper) and organic (lower) phases.

  • Collection: Carefully collect the lower organic phase, which contains the lipids.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., acetonitrile/isopropanol).

Protocol 2: LC-MS/MS Analysis of Ceramides

This protocol provides a starting point for the chromatographic separation of this compound.[1]

  • HPLC System: A standard high-performance liquid chromatography system.

  • Column: A reverse-phase C8 or C18 column (e.g., 2.1 x 150 mm, 5 µm) is suitable for separating ceramides based on their hydrophobicity.[1]

  • Mobile Phase A: Water with 0.2% formic acid.[1]

  • Mobile Phase B: Acetonitrile/Isopropanol (60:40, v/v) with 0.2% formic acid.[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Gradient:

    • Start at 50% Mobile Phase B.

    • Linearly increase to 100% B over 3 minutes.

    • Hold at 100% B for 12 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Injection Volume: 10-25 µL.[1]

  • MS Detection: Use the optimized MRM parameters from Table 1.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Poor Peak Shape - Suboptimal mobile phase- Column degradation- Co-eluting interferences- Ensure mobile phase additives (e.g., formic acid) are fresh.- Replace the analytical column or guard column.- Adjust the chromatographic gradient to improve separation.
High Background Noise - Contaminated mobile phase or LC system- Dirty ion source- Use high-purity LC-MS grade solvents.- Clean the mass spectrometer's ion source.- Perform a system flush with a strong solvent mixture.
Inconsistent Retention Time - Unstable column temperature- Pump malfunction or leaks- Column equilibration issues- Use a column oven to maintain a stable temperature.- Check the HPLC system for pressure fluctuations and leaks.- Ensure the column is fully equilibrated before each injection.
No Signal for Internal Standard - Error in sample preparation (IS not added)- Severe ion suppression- Incorrect MS/MS transition- Review the sample preparation workflow.- Dilute the sample to reduce matrix effects.- Verify the precursor/product m/z for the internal standard.

Biological Context: this compound Signaling

Understanding the biological role of this compound provides context for its analysis. Ceramides are not just structural lipids; they are critical signaling molecules involved in various cellular processes, including apoptosis and metabolic regulation. For instance, ceramides are known to suppress glucose uptake by inhibiting the protein kinase B (Akt) signaling pathway.[8]

G cluster_pathway Ceramide-Mediated Inhibition of Akt Pathway stimuli Stress Stimuli (e.g., inflammation, oxidative stress) ceramide This compound Synthesis stimuli->ceramide activates akt Akt (Protein Kinase B) ceramide->akt inhibits apoptosis Apoptosis (Programmed Cell Death) ceramide->apoptosis promotes glucose Glucose Uptake akt->glucose promotes

Caption: Role of ceramide in cell signaling pathways.

References

dealing with in-source fragmentation of C24:1-Ceramide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the issue of in-source fragmentation of C24:1-Ceramide during mass spectrometry analysis.

Troubleshooting Guide

This guide is designed to help researchers identify and resolve common issues related to the in-source fragmentation of this compound.

Question: I am observing a high abundance of fragment ions and a low signal for my this compound precursor ion. How can I minimize in-source fragmentation?

Answer: In-source fragmentation (ISF) is a common phenomenon in the analysis of lipids like ceramides (B1148491), where the molecule fragments within the ion source of the mass spectrometer before mass analysis.[1][2] This can lead to inaccurate quantification and misidentification of analytes. The primary approach to mitigating ISF is the careful optimization of ion source parameters.

Below is a table summarizing potential causes and solutions to reduce the in-source fragmentation of this compound.

Observation Probable Cause Recommended Solution
High intensity of fragment ions (e.g., [M+H-H₂O]⁺) relative to the precursor ion ([M+H]⁺).Excessive Ion Source Energy: High temperatures or voltages in the ion source can cause fragile molecules like ceramides to fragment.[2][3]Systematically reduce key ion source parameters. A good starting point is to lower the cone voltage (or fragmentor/declustering potential) and the source/capillary temperature.[2] Monitor the ion intensities of both the precursor and fragment ions to find an optimal balance between signal intensity and fragmentation.
Inconsistent fragmentation patterns between runs.Inconsistent Mass Spectrometer Parameters: Lack of a standardized operating procedure can lead to variability in fragmentation.Develop and adhere to a Standard Operating Procedure (SOP). Ensure all mass spectrometer parameters are kept consistent for all analyses.[2]
Misidentification of fragment ions as other endogenous lipids.Overlapping m/z Values: In-source fragments can have the same mass-to-charge ratio as other molecules of interest, leading to incorrect identification.[2][3]Infuse a pure this compound standard. This will allow you to definitively identify its in-source fragments without interference from other sample components.[2] Additionally, employing liquid chromatography (LC) can separate this compound from other lipids that may have similar m/z values.
Underestimation of this compound concentration.Reduced Precursor Ion Intensity: ISF depletes the population of the intact precursor ion, leading to lower quantitative results.[2][4]Incorporate a stable isotope-labeled internal standard. A deuterated this compound internal standard will experience similar in-source fragmentation, allowing for more accurate quantification through normalization.[5]

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a lipid molecule composed of a sphingosine (B13886) backbone and a 24-carbon monounsaturated fatty acid (nervonic acid) joined by an amide bond.[6][7][8] Its molecular formula is C₄₂H₈₁NO₃, and it has a molecular weight of approximately 648.1 g/mol .[7][9] It is one of the most abundant naturally occurring ceramides and plays a role in various cellular processes.[8][9]

Q2: What is in-source fragmentation (ISF) and why is it a problem for this compound analysis?

A2: In-source fragmentation is the breakdown of an analyte molecule within the ion source of a mass spectrometer prior to mass analysis.[2][10] While electrospray ionization (ESI) is a "soft" ionization technique, some molecules can be fragile and fragment under certain source conditions.[2] This is problematic for this compound analysis because it can lead to:

  • Inaccurate Quantification: ISF reduces the intensity of the precursor ion, leading to an underestimation of its concentration.[2][4]

  • Misidentification: Fragment ions can have the same mass-to-charge ratio (m/z) as other lipids, leading to incorrect compound identification.[2][3]

  • Increased Spectral Complexity: The presence of both precursor and fragment ions complicates data analysis.[2]

Q3: What are the typical fragment ions observed for this compound?

A3: In positive ion mode ESI, this compound typically forms a protonated molecule, [M+H]⁺. A common in-source fragment is the neutral loss of a water molecule, resulting in an [M+H-H₂O]⁺ ion.[11][12] During collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), ceramides characteristically produce a fragment ion at m/z 264, which corresponds to the sphingoid base after the loss of the fatty acyl chain and a molecule of water.[11][13]

Q4: How can I confirm that the unexpected peaks in my mass spectrum are from in-source fragmentation of this compound?

A4: A systematic approach can help identify ISF:

  • Infuse a Pure Standard: Directly infuse a known concentration of a this compound standard into the mass spectrometer. Any observed peaks other than the expected precursor ion are likely fragments.[2]

  • Vary Source Parameters: Gradually alter key source parameters like the cone voltage or source temperature. If the intensity of the unexpected peaks changes relative to the precursor ion, this is a strong indication of ISF.[2]

Experimental Protocols

Protocol 1: Optimization of Cone Voltage to Minimize In-Source Fragmentation

This protocol describes a systematic approach to optimizing the cone voltage (also known as fragmentor or declustering potential) to maximize the precursor ion signal while minimizing in-source fragmentation.

Methodology:

  • Prepare a solution of this compound standard at a known concentration (e.g., 1 µg/mL) in an appropriate solvent (e.g., methanol/chloroform 2:1).

  • Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • Set the mass spectrometer to acquire data in positive ion mode, monitoring the m/z of the this compound precursor ion ([M+H]⁺) and its primary in-source fragment ([M+H-H₂O]⁺).

  • Begin with a low cone voltage (e.g., 10 V).

  • Acquire a mass spectrum and record the intensities of the precursor and fragment ions.

  • Increase the cone voltage in increments (e.g., 10 V) and repeat the acquisition, up to a maximum value (e.g., 100 V).

  • Plot the intensity of the precursor ion, the fragment ion, and the ratio of precursor-to-fragment ion intensity against the cone voltage.

  • Select the cone voltage that provides the highest precursor-to-fragment ion ratio without a significant loss of the precursor signal.

Protocol 2: Optimization of Source Temperature

This protocol outlines the optimization of the ion source or capillary temperature to ensure efficient desolvation without inducing excessive thermal fragmentation.

Methodology:

  • Using the optimized cone voltage determined in Protocol 1, continue to infuse the this compound standard solution.

  • Set the initial source/capillary temperature to a low value (e.g., 150°C).

  • Acquire a mass spectrum and record the intensities of the precursor and fragment ions.

  • Increase the temperature in increments (e.g., 50°C) and repeat the acquisition, up to a maximum recommended by the instrument manufacturer (e.g., 350°C).

  • Monitor the precursor and fragment ion intensities at each temperature.

  • Select the temperature that provides a strong precursor ion signal with minimal fragmentation. For some lipids, an optimal range is 200-250°C.[2]

Quantitative Data Summary

The following table provides a starting point for mass spectrometer parameters for the analysis of this compound. These parameters should be optimized for your specific instrument and experimental conditions.

Parameter Typical Starting Value Notes
Ionization Mode Positive Electrospray (ESI)Generally provides good sensitivity for ceramides.
Capillary/Spray Voltage 2.5 - 4.0 kVOptimize for a stable spray and maximum signal.[14]
Cone/Fragmentor Voltage 20 - 40 VA critical parameter to control in-source fragmentation.[14]
Source Temperature 140 - 250 °CHigher temperatures can increase fragmentation.[2][14]
Desolvation Temperature 300 - 600 °CCrucial for efficient desolvation of the mobile phase.[14]
Nebulizing Gas Flow 1.5 - 3.0 L/minAssists in desolvation; optimize for a stable spray.[15]
Drying Gas Flow 10 - 15 L/minImportant for desolvation.[15]
Collision Energy (for MS/MS) 20 - 60 eVOptimize to obtain characteristic fragment ions.[14]

Visualizations

InSourceFragmentation cluster_source Ion Source cluster_analyzer Mass Analyzer Analyte This compound (Analyte) Protonated [M+H]⁺ (Precursor Ion) Analyte->Protonated Ionization Fragment [M+H-H₂O]⁺ (In-Source Fragment) Protonated->Fragment Fragmentation MS Mass Spectrum Protonated->MS Fragment->MS HighEnergy Excess Energy (High Temp/Voltage) HighEnergy->Protonated TroubleshootingWorkflow Start High In-Source Fragmentation Observed InfuseStandard Infuse Pure This compound Standard Start->InfuseStandard OptimizeVoltage Optimize Cone/Fragmentor Voltage InfuseStandard->OptimizeVoltage OptimizeTemp Optimize Source/Capillary Temperature OptimizeVoltage->OptimizeTemp Voltage Optimized UseISTD Incorporate Stable Isotope-Labeled Internal Standard OptimizeTemp->UseISTD Temperature Optimized End Optimized Method: Low Fragmentation UseISTD->End

References

ensuring reproducibility in C24:1-Ceramide measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals ensure reproducibility in C24:1-Ceramide measurements.

Frequently Asked Questions (FAQs)

Q1: Why is the accurate measurement of this compound important?

A1: this compound, or Nervonoyl Ceramide, is a key sphingolipid involved in various cellular processes.[1] Altered levels of very-long-chain ceramides (B1148491), including C24:1, have been associated with conditions like insulin (B600854) resistance, diabetes, and neurodegenerative diseases.[2][3] In clinical research, specific ceramide ratios, including C24:1/C24:0, are being investigated as predictive biomarkers for adverse outcomes in coronary artery disease.[4][5] Therefore, accurate and reproducible measurements are crucial for elucidating its biological function and for the development of reliable clinical diagnostics.[1]

Q2: What is the recommended type of internal standard (IS) for quantifying this compound?

A2: The most effective internal standards are stable isotope-labeled analogs of the analyte, as they share the closest physico-chemical properties.[6] For this compound, a deuterated standard such as C24:1 Ceramide-d7 is an excellent choice.[5][7][8] If a stable isotope-labeled standard is unavailable, a non-naturally occurring odd-chain ceramide, like C25:0-Ceramide, can be used to quantify very-long-chain ceramides like C24:1.[9] Using an appropriate IS added prior to sample extraction is critical to control for variability in extraction efficiency, matrix effects, and instrument response.[10][11]

Q3: What are essential quality control (QC) measures for ensuring reproducibility?

A3: A robust QC strategy is fundamental for reproducible lipidomics data.[12] Each analytical batch should include several control samples:

  • Extraction Blanks: A sample matrix free of the analyte that undergoes the entire extraction process to monitor for contamination.[13]

  • Solvent Blanks: Injections of the analysis solvent to check for system contamination and carryover.[13]

  • Quality Control (QC) Samples: Pooled samples representative of the study matrix, injected periodically throughout the analytical run (e.g., every 10 samples) to monitor instrument performance and correct for signal drift between batches.[13][14]

  • Reference Materials: Using certified reference materials, such as NIST SRM 1950 (Metabolites in Human Plasma), helps ensure inter-laboratory comparability and accuracy.[13][15]

Q4: What is an acceptable range for the coefficient of variation (CV%) in this compound measurements?

A4: For validated bioanalytical methods, the precision and accuracy of QC samples should ideally be within ±15%, except for the Lower Limit of Quantification (LLOQ), which can be within ±20%.[3][4] In practice, intra-laboratory CVs for ceramide measurements are often reported to be below 5%, while inter-laboratory CVs can be below 15% when harmonized protocols and authentic standards are used.[15] After normalization with QC samples in large-scale studies, inter-batch CVs have been reported around 14.7%.[14]

Experimental Workflow & QC Strategy

A typical workflow for this compound quantification involves careful sample handling, robust extraction, and precise analysis followed by stringent data quality control.

G cluster_pre Pre-Analytical Phase cluster_ana Analytical Phase cluster_post Post-Analytical Phase SampleCollection Sample Collection (Plasma, Tissue, etc.) SpikeIS Spike with Internal Standard (e.g., C24:1-Cer-d7) SampleCollection->SpikeIS Add IS before extraction LipidExtraction Lipid Extraction (e.g., Bligh & Dyer, Protein Ppt.) SpikeIS->LipidExtraction DryReconstitute Dry Down & Reconstitute LipidExtraction->DryReconstitute LCMS LC-MS/MS Analysis (Reverse Phase, MRM) DryReconstitute->LCMS DataProcessing Data Processing (Peak Integration) LCMS->DataProcessing QCAnalysis QC Analysis (CV%, Blanks, Drift) DataProcessing->QCAnalysis Quantification Quantification (Calibration Curve) QCAnalysis->Quantification If QC passes FinalResult FinalResult Quantification->FinalResult Final Concentrations

Caption: Standard experimental workflow for this compound quantification.

The following diagram illustrates a comprehensive Quality Control strategy.

G cluster_blanks Contamination Monitoring cluster_repeat Performance Monitoring cluster_cal Quantification Accuracy QC_Strategy Robust QC Strategy Blank_Solvent Solvent Blank (System Cleanliness) QC_Strategy->Blank_Solvent Blank_Extraction Extraction Blank (Reagent Purity) QC_Strategy->Blank_Extraction QC_Pooled Pooled QC Samples (Intra/Inter-batch Precision) QC_Strategy->QC_Pooled QC_SRM Standard Reference Material (NIST SRM 1950) (Accuracy & Comparability) QC_Strategy->QC_SRM Cal_Curve Calibration Curve (Linearity, LLOQ) QC_Strategy->Cal_Curve IS Internal Standard (Corrects for Loss & Matrix Effect) QC_Strategy->IS

Caption: Key components of a Quality Control (QC) strategy.

Troubleshooting Guide

Problem: High variability between replicate injections (>15% CV).

  • Possible Cause 1: Sample Carryover. Very-long-chain lipids like this compound can be "sticky" and carry over between injections, artificially inflating the signal in subsequent runs.

    • Solution: Implement rigorous wash steps between samples. Use a strong solvent mixture (e.g., isopropanol/acetonitrile) for needle and column washes. Always run solvent blanks after high-concentration samples to confirm the absence of carryover.[13]

  • Possible Cause 2: Poor Sample Stability. Ceramides can degrade due to environmental factors or improper storage.[16]

    • Solution: Ensure samples are processed promptly after collection and stored at -80°C.[9] Perform stability tests by analyzing QC samples left at room temperature or in the autosampler for extended periods to assess short-term stability.[8][17]

  • Possible Cause 3: Inconsistent Extraction. Variability during the lipid extraction phase can lead to inconsistent results.

    • Solution: Ensure the internal standard is added before the extraction begins to account for recovery differences.[10] Use precise volumes and ensure thorough vortexing and phase separation for liquid-liquid extractions.[6][9]

Problem: Low signal intensity or poor recovery of this compound.

  • Possible Cause 1: Inefficient Extraction. The chosen extraction method may not be optimal for very-long-chain ceramides from the specific sample matrix.

    • Solution: For plasma or serum, protein precipitation followed by liquid-liquid extraction is common.[3] Methods based on Bligh and Dyer are effective for tissues.[9] Test different solvent systems (e.g., comparing methanol-based protein precipitation with methyl-tert-butyl ether (MTBE) extraction) to optimize recovery.[18] Recovery can be assessed by comparing the IS signal in pre-extraction spiked samples to post-extraction spiked samples.[3]

  • Possible Cause 2: Matrix Effects. Co-eluting substances from the sample matrix (e.g., phospholipids, salts) can suppress the ionization of this compound in the mass spectrometer source.[19]

    • Solution: Improve chromatographic separation to resolve this compound from interfering compounds.[10] Dilute the sample extract to reduce the concentration of interfering molecules. A stable isotope-labeled internal standard that co-elutes with the analyte is the best tool to compensate for ionization suppression.[11] Matrix effects can be quantified by comparing the analyte response in post-extraction spiked samples to its response in a neat solvent.[19]

  • Possible Cause 3: Suboptimal MS Parameters. Mass spectrometer source conditions and fragmentation energy may not be optimized for this compound.

    • Solution: Infuse a pure standard of this compound to optimize MS parameters such as capillary voltage, source temperature, and collision energy to achieve the strongest and most stable signal for the selected MRM transition (e.g., m/z 648.6 → 264.3).[9][20]

G Start Low C24:1 Signal CheckIS Check Internal Standard Signal Start->CheckIS IS_OK IS Signal OK? CheckIS->IS_OK IS_Low IS Signal Low? CheckIS->IS_Low CheckMatrix Investigate Matrix Effects IS_OK->CheckMatrix Indicates matrix effect specific to analyte CheckRecovery Assess Extraction Recovery IS_Low->CheckRecovery Indicates extraction or instrument issue CheckMS Optimize MS Parameters IS_Low->CheckMS RecoveryBad Recovery < 70% CheckRecovery->RecoveryBad Result Problem Identified CheckMS->Result MatrixSuppression Ion Suppression Detected CheckMatrix->MatrixSuppression RecoveryBad->Result MatrixSuppression->Result

Caption: Troubleshooting workflow for low this compound signal intensity.

Data & Protocols

Table 1: Example LC-MS/MS Parameters for this compound Analysis
ParameterTypical SettingSource
LC Column C8 or C18 Reverse-Phase (e.g., 2.1 x 150 mm, 5 µm)[9]
Mobile Phase A Water with 0.1-0.2% Formic Acid & 1-10 mM Ammonium Formate[9][21]
Mobile Phase B Acetonitrile/Isopropanol (e.g., 60:40, v/v) with 0.1-0.2% Formic Acid[9][21]
Flow Rate 0.3 - 0.5 mL/min[9][21][22]
Injection Volume 5 - 25 µL[9][21][22]
Ionization Mode Positive Electrospray Ionization (ESI+)[9]
Analysis Mode Multiple Reaction Monitoring (MRM)[3][9]
Table 2: Common MRM Transitions for this compound and Related Standards
AnalytePrecursor Ion (m/z)Product Ion (m/z)NoteSource
This compound 648.6264.3Quantifier ion, loss of acyl chain[9][20]
C24:0-Ceramide650.6264.3Structurally similar ceramide[9][20]
This compound-d7 655.6271.3Deuterated Internal Standard[5][20]
C25:0-Ceramide664.0264.0Odd-chain Internal Standard[9]
Detailed Experimental Protocol: Quantification from Human Plasma

This protocol provides a representative method for this compound analysis.

  • Sample Preparation & Internal Standard Spiking:

    • Thaw frozen human plasma samples on ice.

    • To 50 µL of plasma, add 10 µL of an internal standard working solution containing this compound-d7 (to achieve a final concentration of ~100 ng/mL). Vortex briefly.[7][9]

  • Lipid Extraction (Protein Precipitation & LLE):

    • Add 200 µL of a cold chloroform (B151607):methanol (B129727) (1:2, v/v) solution to the plasma.[7]

    • Vortex vigorously for 30 seconds and sonicate in a bath for 30 minutes at room temperature.[7]

    • Centrifuge at 13,000 x g for 10 minutes to pellet precipitated proteins.[7]

    • Carefully transfer the supernatant to a new tube.

    • For cleaner extracts, an additional liquid-liquid extraction step can be performed by adding chloroform and water to induce phase separation. The lower organic phase containing the lipids is collected.

  • Drying and Reconstitution:

    • Dry the collected supernatant/organic phase under a gentle stream of nitrogen gas at room temperature.[7][23]

    • Reconstitute the dried lipid extract in 100 µL of a suitable solvent, such as methanol or an acetonitrile/isopropanol mixture, compatible with the LC mobile phase. Vortex thoroughly.[7]

    • Transfer the reconstituted sample to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Inject 5-10 µL of the reconstituted sample onto a C8 or C18 column.[9][22]

    • Perform a gradient elution from 50% Mobile Phase B to 100% Mobile Phase B over several minutes to separate the ceramides.[9]

    • Analyze the column effluent using a triple quadrupole mass spectrometer operating in positive ESI and MRM mode, monitoring the transitions specified in Table 2.[9]

  • Data Analysis and Quantification:

    • Integrate the peak areas for the this compound and the this compound-d7 internal standard.

    • Calculate the peak area ratio (Analyte/IS).

    • Construct a calibration curve by plotting the peak area ratios of calibration standards against their known concentrations.[9]

    • Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios from the linear regression of the calibration curve.[3]

References

best practices for handling and storing C24:1-Ceramide standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with best practices for handling and storing C24:1-Ceramide standards, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: How should I store the this compound standard upon receipt?

A: Upon receipt, the this compound standard, which is a crystalline solid, should be stored at -20°C.[1][2][3][4] It is typically shipped at room temperature for continental US deliveries, but long-term storage requires freezing.[1][2]

Q2: What is the stability of the this compound standard?

A: When stored correctly at -20°C, the standard is stable for at least four years.[1][2][4] To avoid degradation, it is recommended to prepare fresh dilutions from a stock solution for each experiment and avoid repeated freeze-thaw cycles.[5]

Q3: In which solvents is this compound soluble?

A: this compound is soluble in several organic solvents but has poor aqueous solubility.[1][4][5] For preparing stock solutions, organic solvents like Dimethylformamide (DMF), Ethanol (B145695), and Dimethyl sulfoxide (B87167) (DMSO) are recommended.[1][4] It is crucial to purge these solvents with an inert gas before use.[4]

Data Presentation

Table 1: Storage and Stability of this compound

ParameterRecommendationStabilitySource
FormCrystalline SolidN/A[1][2][4]
Storage Temperature-20°C≥ 4 years[1][2][3][4]
Shipping ConditionRoom Temperature (US)N/A[1][2]

Table 2: Solubility of this compound

SolventSolubilitySource
Dimethylformamide (DMF)~5 mg/mL[1]
Ethanol~1-3 mg/mL[1][4]
Dimethyl sulfoxide (DMSO)Slightly soluble (<20 µg/ml)[1][4]
Ethanol:PBS (pH 7.2) (1:1)~0.5 mg/mL[1][4]
PBS (pH 7.2)Slightly soluble (<20 µg/ml)[1][4]
Chloroform (B151607)Slightly soluble[2]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution for Analytical Standards (e.g., LC-MS/MS)
  • Weighing: Accurately weigh the desired amount of the crystalline this compound solid.

  • Dissolution: Dissolve the ceramide in chloroform to prepare a stock solution of 1 mg/mL.[6]

  • Working Solution: For creating a working solution, dilute the chloroform stock solution with ethanol.[6] For example, a mixed ceramide working solution can be prepared at a concentration of 714 ng/mL in ethanol.[6]

  • Storage: Aliquot the working solution into smaller volumes (e.g., 0.5 mL) and store at -80°C until analysis to maintain stability.[6]

Protocol 2: Preparation of this compound for Cell-Based Experiments
  • Prepare a Concentrated Stock: Dissolve the this compound in an appropriate organic solvent like ethanol to create a concentrated stock solution (e.g., 1-3 mg/mL).[1][4]

  • Intermediate Dilution: For maximum solubility in aqueous buffers, first, dilute the ethanol stock solution with the aqueous buffer of choice (e.g., PBS, pH 7.2) in a 1:1 ratio.[4] This method yields a solubility of approximately 0.5 mg/mL.[1][4]

  • Final Dilution: Further dilute this intermediate solution into your pre-warmed (37°C) cell culture medium to achieve the desired final concentration.[5]

  • Important Considerations:

    • Ensure the final concentration of the organic solvent in the cell culture medium is minimal (ideally ≤ 0.1%) to prevent solvent-induced cytotoxicity.[5]

    • Always include a vehicle control in your experiments, which consists of the medium with the same final concentration of the organic solvent used.[5]

Troubleshooting Guides

Issue 1: The this compound standard has precipitated in my aqueous buffer/cell culture medium.

  • Cause: This is a frequent issue due to the hydrophobic nature of ceramides.[5] Direct dilution of a concentrated organic stock into an aqueous solution can cause it to crash out.

  • Solution:

    • Follow Protocol 2 by first dissolving the ceramide in ethanol.

    • Create an intermediate dilution in a 1:1 ethanol:aqueous buffer mixture before the final dilution into the medium.[4]

    • Slightly warming the medium before adding the ceramide solution may help, but be aware that it might precipitate again as the medium cools.[5]

    • Consider using a lower final concentration of this compound.[5]

Issue 2: I am observing high levels of cell death in my vehicle control group.

  • Cause: The organic solvent (e.g., ethanol, DMSO) used to dissolve the ceramide may be at a toxic concentration.[5]

  • Solution:

    • Ensure the final solvent concentration in the culture medium is non-toxic, typically at or below 0.1%.[5]

    • It is recommended to perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cell line.[5]

Issue 3: Inconsistent or unexpected experimental results.

  • Cause: This could be due to the degradation of the ceramide standard or variations in cell culture conditions.

  • Solution:

    • Storage: Confirm that the this compound standard has been consistently stored at -20°C.[2][3] Avoid multiple freeze-thaw cycles.[5]

    • Fresh Preparations: Always prepare fresh dilutions from your stock solution for each experiment.[5]

    • Cell Culture Conditions:

      • Maintain an optimal cell density, as both overly confluent and sparse cultures can respond differently.[5]

      • Be aware that components in serum can interfere with ceramide activity. Consider reducing the serum concentration or using serum-free media during treatment if appropriate for your cell line.[5]

Visualizations

experimental_workflow_cell_based cluster_prep Stock Preparation cluster_dilution Dilution for Aqueous Use cluster_application Application solid This compound (Crystalline Solid) stock Concentrated Stock (in Ethanol) solid->stock Dissolve intermediate Intermediate Solution (1:1 Ethanol:Buffer) stock->intermediate Dilute final Final Working Solution (in pre-warmed medium) intermediate->final Final Dilution cells Treat Cells final->cells

Caption: Workflow for preparing this compound for cell-based assays.

troubleshooting_precipitation cluster_solutions start Precipitation Observed in Aqueous Solution? sol1 Follow 2-step dilution: 1. Dissolve in Ethanol 2. Dilute in 1:1 Ethanol:Buffer start->sol1 Yes sol4 Check solvent concentration (keep <= 0.1%) start->sol4 No, but high vehicle toxicity sol2 Warm medium (37°C) before adding ceramide sol1->sol2 sol3 Lower the final ceramide concentration sol2->sol3

Caption: Troubleshooting guide for this compound precipitation issues.

References

quality control measures for C24:1-Ceramide lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing high-quality C24:1-Ceramide lipidomics experiments.

Troubleshooting Guide

This guide addresses common issues encountered during this compound lipidomics analysis via LC-MS/MS.

IssuePotential Cause(s)Suggested Solution(s)
Poor Chromatographic Peak Shape (Tailing or Fronting) Column Contamination/Degradation: Accumulation of matrix components on the column.- Wash the column with a strong solvent like isopropanol. - If the problem persists, replace the column.
Inappropriate Sample Solvent: The solvent used to reconstitute the lipid extract is too strong compared to the initial mobile phase.- Reconstitute the dried lipid extract in a solvent that matches the initial mobile phase composition (e.g., a high percentage of the aqueous phase).
Secondary Interactions: Interactions between the analyte and the stationary phase.- Consider using a different column chemistry. - Adjust the mobile phase pH to minimize unwanted interactions.
Low Signal Intensity / No Peaks Inefficient Ionization: Suboptimal settings in the mass spectrometer's ion source.- Regularly tune and calibrate the mass spectrometer. - Experiment with different ionization source parameters (e.g., spray voltage, gas flows, temperature).
Ion Suppression/Matrix Effects: Co-eluting compounds from the sample matrix interfere with the ionization of this compound.- Improve sample cleanup using solid-phase extraction (SPE) to remove interfering lipids like phospholipids. - Optimize chromatographic separation to resolve this compound from suppressive compounds. - Use a stable isotope-labeled internal standard (e.g., this compound-d7) to compensate for matrix effects.[1]
Sample Degradation: Breakdown of this compound during sample preparation or storage.- Process samples quickly and on ice to minimize enzymatic activity.[2] - Store lipid extracts at -80°C under an inert gas (e.g., argon or nitrogen) to prevent oxidation.
High Variability in Results (High %CV in QCs) Inconsistent Sample Preparation: Variation in lipid extraction efficiency between samples.- Ensure precise and consistent execution of the lipid extraction protocol for all samples. - Use an automated liquid handler for improved precision. - Spike all samples with an internal standard at the beginning of the extraction process to normalize for variability.[3]
LC System Instability: Fluctuations in pump pressure, column temperature, or autosampler injection volume.- Check the LC system for leaks. - Ensure the column compartment maintains a stable temperature. - Verify the autosampler's injection precision.
Instrument Drift: Changes in mass spectrometer sensitivity over the course of the analytical run.- Allow the instrument to stabilize sufficiently before starting the analysis. - Inject quality control (QC) samples periodically throughout the analytical batch to monitor and correct for instrument drift.[4]
Retention Time Shifting Inconsistent Mobile Phase Preparation: Variations in the composition of the mobile phases.- Prepare fresh mobile phases for each analytical batch and ensure accurate measurements of all components.
Insufficient Column Equilibration: The column is not fully equilibrated with the initial mobile phase conditions before each injection.- Increase the column equilibration time between injections.
Column Aging: The stationary phase of the column degrades over time.- Monitor column performance with QC samples and replace the column when retention times and peak shapes deteriorate beyond acceptable limits.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality control measures for reliable this compound quantification?

A1: A robust quality control strategy is essential for accurate and reproducible this compound lipidomics. Key measures include:

  • Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d7, is highly recommended.[1] The SIL-IS should be added to each sample at the beginning of the sample preparation process to account for variability in extraction efficiency and matrix effects.[3]

  • Quality Control (QC) Samples: Prepare pooled QC samples by combining small aliquots from each study sample. These QC samples should be injected periodically throughout the analytical run (e.g., every 5-10 samples) to monitor the stability and performance of the LC-MS system.[4]

  • System Suitability Tests: Before starting an analytical batch, inject a standard mixture to verify the performance of the LC-MS system, including sensitivity, peak shape, and retention time.

  • Method Validation: The analytical method should be validated for linearity, precision, accuracy, and sensitivity (limit of detection and quantification).

Q2: What are the acceptance criteria for quality control in this compound lipidomics?

A2: The following table summarizes typical acceptance criteria for method validation and routine analysis.

ParameterMetricAcceptance Criteria
Linearity Coefficient of determination (R²)≥ 0.99
Precision Coefficient of Variation (%CV)- Intra-batch: ≤ 15% - Inter-batch: ≤ 20%
Accuracy Relative Error (%RE)Within ±15% of the nominal concentration (±20% at the LLOQ)
Recovery Extraction Recovery85-115%
Lower Limit of Quantification (LLOQ) Signal-to-Noise Ratio (S/N)≥ 10

Q3: Which lipid extraction method is best for this compound?

A3: The choice of extraction method depends on the sample matrix and the desired lipid coverage. For a comprehensive lipid extraction, including this compound, the Folch and Bligh-Dyer methods are considered gold standards.[5][6] These methods use a chloroform (B151607) and methanol (B129727) solvent system to efficiently extract a broad range of lipids.

Q4: How can I identify this compound in my samples?

A4: this compound identification should be based on multiple criteria:

  • Retention Time: The retention time of the peak in the sample should match that of a pure this compound standard analyzed under the same chromatographic conditions.

  • Precursor Ion Mass-to-Charge Ratio (m/z): The m/z of the precursor ion should correspond to the expected mass of this compound.

  • Product Ion Fragmentation Pattern: The fragmentation pattern (MS/MS spectrum) of the analyte in the sample should match that of the this compound standard.

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma/Serum (Modified Folch Method)

This protocol describes a standard procedure for the extraction of total lipids, including this compound, from plasma or serum samples.

Materials:

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution

  • This compound-d7 internal standard solution

  • Glass centrifuge tubes with PTFE-lined caps

  • Pipettes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To a 15 mL glass centrifuge tube, add 100 µL of plasma or serum.

  • Add 10 µL of the this compound-d7 internal standard solution.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex vigorously for 2 minutes.

  • Add 400 µL of 0.9% NaCl solution.

  • Vortex for 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol).

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a general framework for the LC-MS/MS analysis of this compound. Specific parameters may need to be optimized for your instrument.

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) acetate

  • Mobile Phase B: Methanol/Isopropanol (1:1, v/v) with 0.1% formic acid and 10 mM ammonium acetate

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-3 min: 10% B

    • 3-16 min: 10-90% B

    • 16-22 min: 90% B

    • 22.1-25 min: 10% B (re-equilibration)

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: Precursor ion m/z -> Product ion m/z (specific values depend on the adduct, e.g., [M+H]+)

    • This compound-d7 (IS): Precursor ion m/z -> Product ion m/z

  • Instrument Parameters: Optimize capillary voltage, cone voltage, source temperature, and desolvation temperature according to the manufacturer's recommendations.

Signaling Pathway Visualization

Ceramide Synthase 2 (CerS2) is the primary enzyme responsible for the synthesis of very-long-chain ceramides, including this compound.[6][7][8] Dysregulation of CerS2 and subsequent alterations in this compound levels have been implicated in various cellular processes, including apoptosis and the unfolded protein response.[6]

CerS2_Pathway cluster_ER Endoplasmic Reticulum cluster_Cellular_Response Cellular Response sphinganine Sphinganine cers2 Ceramide Synthase 2 (CerS2) sphinganine->cers2 acyl_coa Very-Long-Chain Acyl-CoA (e.g., C24:1-CoA) acyl_coa->cers2 dh_cer Dihydroceramide (C24:1) cers2->dh_cer degs1 Dihydroceramide Desaturase 1 (DEGS1) dh_cer->degs1 ceramide This compound degs1->ceramide apoptosis Apoptosis ceramide->apoptosis upr Unfolded Protein Response (UPR) ceramide->upr growth_arrest Cell Growth Arrest ceramide->growth_arrest cers2_down CerS2 Downregulation cers2_down->cers2 Inhibits

Caption: this compound synthesis pathway and its role in cellular stress.

References

Validation & Comparative

A Comparative Guide to C24:1-Ceramide and C16:0-Ceramide Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids that play critical roles in a multitude of cellular processes, ranging from apoptosis and inflammation to metabolic regulation. The specific signaling outcomes of ceramide action are highly dependent on the length and saturation of their N-acyl chain. This guide provides a detailed comparison of the signaling pathways and cellular effects of two distinct ceramide species: the very-long-chain monounsaturated C24:1-Ceramide (nervonic acid ceramide) and the long-chain saturated C16:0-Ceramide (palmitoyl ceramide). Understanding the differential signaling of these ceramides is crucial for developing targeted therapeutic strategies for a variety of diseases, including cancer, metabolic syndrome, and inflammatory disorders.

Data Presentation: Quantitative Comparison of Cellular Effects

The following tables summarize quantitative data from various studies, highlighting the contrasting effects of this compound and C16:0-Ceramide on key cellular processes.

Table 1: Effects on Cell Viability and Apoptosis

ParameterC16:0-CeramideThis compoundCell TypeReference
Cell Viability Significant reductionNo significant reductionHeLa[1]
Bax Translocation to Mitochondria 95 ± 2% of cells10 ± 6% of cellsHeLa (expressing Bax-GFP)[1]
Apoptosis Induction Pro-apoptoticLess apoptotic/Anti-apoptoticVarious[2][3]
Caspase-3, -8, and -9 Activation IncreasedNot reported to increaseNeutrophils[4]

Table 2: Involvement in Metabolic and Inflammatory Signaling

ParameterC16:0-CeramideThis compoundContextReference
Insulin (B600854) Resistance Induces insulin resistanceMay have protective effectsMetabolic Syndrome[2][5]
Akt/PKB Phosphorylation Decreases phosphorylationLess impact or opposing effectInsulin Signaling[6][7][8]
Inflammatory Response Pro-inflammatoryMay have anti-inflammatory or less inflammatory effectsInflammation[2]
NF-κB Activation Can modulate NF-κB, often in a pro-inflammatory contextLess characterized, may have opposing effectsInflammation[9][10]
Association with Cardiovascular Disease Positively correlated with adverse eventsAssociation is more complex, sometimes protectiveCardiovascular Disease[5][11]

Signaling Pathways

The signaling pathways initiated by C16:0-Ceramide and this compound diverge significantly, leading to their distinct cellular effects.

C16:0-Ceramide: A Pro-Apoptotic and Pro-Inflammatory Mediator

C16:0-Ceramide is widely recognized as a potent inducer of apoptosis and a key player in inflammatory responses. Its signaling cascade often involves the mitochondria and the activation of stress-related pathways.

C16_Ceramide_Signaling C16_Cer C16:0-Ceramide Bax Bax Translocation C16_Cer->Bax promotes Akt Akt/PKB (Reduced Phosphorylation) C16_Cer->Akt inhibits NFkB_Pathway NF-κB Pathway C16_Cer->NFkB_Pathway activates Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c leads to Bax->Mitochondria Caspases Caspase Activation (Caspase-9, -3) Cytochrome_c->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis Insulin_Receptor Insulin Receptor Signaling Akt->Insulin_Receptor negatively regulates Insulin_Resistance Insulin Resistance Akt->Insulin_Resistance contributes to Inflammation Inflammation NFkB_Pathway->Inflammation

C16:0-Ceramide Signaling Pathway
This compound: A Modulator of Cell Survival and Metabolism

In contrast to its saturated counterpart, this compound is often associated with cell survival, proliferation, and the maintenance of cellular homeostasis. Its signaling mechanisms are less understood but appear to involve the modulation of pro-survival pathways.

C24_1_Ceramide_Signaling C24_1_Cer This compound PI3K_Akt PI3K/Akt Pathway C24_1_Cer->PI3K_Akt may activate Metabolic_Homeostasis Metabolic Homeostasis C24_1_Cer->Metabolic_Homeostasis promotes Inflammation_Modulation Modulation of Inflammation C24_1_Cer->Inflammation_Modulation contributes to Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis PI3K_Akt->Apoptosis_Inhibition

This compound Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of this compound and C16:0-Ceramide signaling.

Preparation and Delivery of Long-Chain Ceramides to Cultured Cells

Due to their hydrophobic nature, delivering long-chain ceramides to cells in culture requires specific solubilization methods.

Materials:

Protocol:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of the ceramide in a solvent mixture of ethanol and dodecane (98:2, v/v).[12]

    • Alternatively, dissolve the ceramide in 100% ethanol with gentle warming (37°C).[13]

  • Complexation with BSA (Optional but Recommended):

    • Prepare a 10% (w/v) BSA solution in serum-free cell culture medium.

    • Slowly add the ceramide stock solution to the BSA solution while vortexing to achieve the desired final concentration. The final ethanol concentration in the cell culture medium should not exceed 0.5%.

  • Cell Treatment:

    • Aspirate the existing medium from the cultured cells.

    • Add the ceramide-BSA complex or the diluted ethanolic solution of ceramide to the cells in fresh, serum-containing medium.

    • Incubate the cells for the desired time period at 37°C in a humidified incubator.

Quantification of Ceramide Species by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Workflow Diagram:

LCMS_Workflow start Cell/Tissue Homogenization extraction Lipid Extraction (e.g., Bligh-Dyer) start->extraction separation LC Separation (Reversed-phase column) extraction->separation detection MS/MS Detection (MRM mode) separation->detection quantification Data Analysis & Quantification detection->quantification

LC-MS/MS Workflow for Ceramide Quantification

Protocol Outline:

  • Sample Preparation: Homogenize cell pellets or tissue samples.

  • Lipid Extraction: Perform a liquid-liquid extraction using a method such as the Bligh and Dyer procedure to isolate the lipid fraction.

  • Chromatographic Separation: Inject the lipid extract onto a reversed-phase high-performance liquid chromatography (HPLC) column to separate the different ceramide species based on their acyl chain length and saturation.

  • Mass Spectrometric Detection: Introduce the eluent from the HPLC into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This allows for the specific and sensitive detection of each ceramide species.

  • Quantification: Quantify the amount of each ceramide species by comparing the peak areas to those of known amounts of internal standards.

Caspase-3 Activity Assay (Fluorometric)

Protocol Outline:

  • Cell Lysis: After treatment with ceramides, lyse the cells to release their contents, including active caspases.

  • Substrate Addition: Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to the cell lysates.

  • Incubation: Incubate the mixture at 37°C. During this time, active caspase-3 will cleave the substrate, releasing a fluorescent molecule.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer. The level of fluorescence is directly proportional to the caspase-3 activity in the sample.

Quantification of Inflammatory Cytokines (ELISA)

Protocol Outline:

  • Sample Collection: Collect the cell culture supernatant after ceramide treatment.

  • ELISA Procedure: Perform an enzyme-linked immunosorbent assay (ELISA) for the specific cytokines of interest (e.g., IL-6, TNF-α) according to the manufacturer's instructions.

  • Data Analysis: Determine the concentration of the cytokines in the samples by comparing their absorbance values to a standard curve generated with known concentrations of the recombinant cytokine.

Conclusion

The signaling pathways of this compound and C16:0-Ceramide are distinct and often opposing. C16:0-Ceramide primarily acts as a pro-apoptotic and pro-inflammatory molecule, contributing to cellular stress and insulin resistance. In contrast, this compound is generally associated with cell survival, proliferation, and the maintenance of metabolic homeostasis. These differences are critical for understanding the pathophysiology of various diseases and for the rational design of novel therapeutics that can selectively modulate the levels of specific ceramide species to achieve desired clinical outcomes. Further research into the detailed molecular mechanisms governing the divergent signaling of these two important lipid mediators will undoubtedly open new avenues for therapeutic intervention.

References

C24:1-Ceramide Levels: A Comparative Analysis in Healthy and Diseased Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of C24:1-ceramide levels in healthy versus diseased tissues, targeting researchers, scientists, and drug development professionals. Ceramide C24:1, a very long-chain monounsaturated ceramide, is a critical bioactive sphingolipid implicated in various cellular processes. Alterations in its concentration have been observed in several pathological conditions, suggesting its potential as a biomarker and therapeutic target. This document summarizes quantitative data, details experimental methodologies for its measurement, and visualizes relevant biological pathways.

Data Presentation: this compound Levels

The following table summarizes the quantitative levels of this compound in various healthy and diseased human tissues. The data highlights significant alterations in this compound concentrations across different pathologies.

Disease StateTissue TypeThis compound Level (Healthy/Control)This compound Level (Diseased)Fold ChangeReference
Colorectal Cancer Colorectal Tissue14.06 ± 0.79 pmol/mg14.00 ± 0.84 pmol/mg~1.0[1]
Breast Cancer Breast TissueLower than cancerous tissueSignificantly higher than normal and peri-tumor tissue-[2]
Alzheimer's Disease Brain TissueLower than AD tissueElevated levels of total Cer24 observed-[3][4]
Heart Failure MyocardiumLower than failing myocardiumIncreased levels observed-[5]

Note: Quantitative data with mean and standard deviation/error are not available for all listed diseases in the reviewed literature. Some studies report significant increases or decreases without providing absolute values.

Experimental Protocols

The quantification of this compound in tissue samples typically involves lipid extraction followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Lipid Extraction: Bligh and Dyer Method

This is a widely used method for extracting total lipids from biological samples.

Materials:

Procedure:

  • Homogenize a known weight of tissue (e.g., 50 mg) in a mixture of chloroform and methanol (1:2, v/v). The final volume of the solvent mixture should be 20 times the volume of the tissue sample.

  • Add 1 part chloroform and 1 part deionized water for every 1 part of the initial chloroform volume.

  • Vortex the mixture thoroughly to ensure proper mixing and phase separation.

  • Centrifuge the sample to separate the mixture into two distinct phases: an upper aqueous phase and a lower organic phase containing the lipids.

  • Carefully collect the lower organic phase, which contains the ceramides (B1148491).

  • Dry the collected organic phase under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.

This compound Quantification by LC-MS/MS

LC-MS/MS provides high sensitivity and specificity for the quantification of individual ceramide species.[6]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Chromatographic Separation:

    • Inject the reconstituted lipid extract onto a C18 reverse-phase HPLC column.

    • Use a gradient elution with two mobile phases. For example:

      • Mobile Phase A: Water with 0.2% formic acid

      • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 60:40, v/v) with 0.2% formic acid

    • The gradient is programmed to separate the different lipid species based on their polarity.

  • Mass Spectrometric Detection:

    • The eluent from the HPLC is introduced into the ESI source of the mass spectrometer, operating in positive ion mode.

    • Quantification is performed using Multiple Reaction Monitoring (MRM). This involves selecting a specific precursor ion for this compound and a specific product ion that is generated upon fragmentation of the precursor.

    • An internal standard, such as a non-naturally occurring odd-chain ceramide (e.g., C17-ceramide or C25-ceramide), is added to the samples before extraction to correct for variations in extraction efficiency and instrument response.[6]

  • Data Analysis:

    • The concentration of this compound in the sample is determined by comparing the peak area of the this compound MRM transition to the peak area of the internal standard's MRM transition and referencing a standard curve generated with known concentrations of this compound.

Mandatory Visualizations

Ceramide Metabolism Pathways

Ceramides are synthesized and catabolized through several interconnected pathways, primarily the de novo synthesis pathway and the salvage pathway. These pathways regulate the cellular pool of ceramides, including this compound.

Ceramide_Metabolism cluster_denovo De Novo Synthesis (ER) cluster_salvage Salvage Pathway (Lysosome/ER) Serine Serine SPT Serine Palmitoyl- transferase (SPT) Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT Ketosphinganine 3-Ketosphinganine SPT->Ketosphinganine KSR 3-Ketosphinganine Reductase Ketosphinganine->KSR Sphinganine Sphinganine (Dihydrosphingosine) KSR->Sphinganine CerS Ceramide Synthase (CerS1-6) Sphinganine->CerS Dihydroceramide Dihydroceramide CerS->Dihydroceramide DEGS1 Dihydroceramide Desaturase 1 (DEGS1) Dihydroceramide->DEGS1 Ceramide Ceramide (e.g., C24:1) DEGS1->Ceramide ComplexSph Complex Sphingolipids (e.g., Sphingomyelin) SMase Sphingomyelinase (SMase) ComplexSph->SMase Ceramide_salvage Ceramide SMase->Ceramide_salvage CDase Ceramidase (CDase) Ceramide_salvage->CDase Sphingosine Sphingosine CDase->Sphingosine CerS_salvage Ceramide Synthase (CerS1-6) Sphingosine->CerS_salvage CerS_salvage->Ceramide_salvage

Caption: Overview of the de novo and salvage pathways of ceramide metabolism.

Experimental Workflow for this compound Quantification

The following diagram illustrates the typical experimental workflow for the quantification of this compound from tissue samples.

Experimental_Workflow Start Tissue Sample Collection (Healthy vs. Diseased) Homogenization Tissue Homogenization Start->Homogenization Extraction Lipid Extraction (Bligh & Dyer) Homogenization->Extraction PhaseSeparation Phase Separation (Centrifugation) Extraction->PhaseSeparation OrganicPhase Collection of Organic Phase PhaseSeparation->OrganicPhase Drying Drying under Nitrogen OrganicPhase->Drying Reconstitution Reconstitution in Solvent Drying->Reconstitution LCMS LC-MS/MS Analysis (C18 column, ESI+, MRM) Reconstitution->LCMS DataAnalysis Data Analysis (Quantification against Internal Standard) LCMS->DataAnalysis End Comparative Results DataAnalysis->End

Caption: Standard workflow for tissue ceramide quantification.

Ceramide Signaling in Cancer

Ceramides, including this compound, are implicated in key signaling pathways that regulate cell fate, such as apoptosis and cell cycle arrest. Dysregulation of these pathways is a hallmark of cancer.

Ceramide_Signaling_Cancer Stress Cellular Stress (e.g., Chemotherapy, Radiation) Ceramide Increased Ceramide (e.g., C24:1) Stress->Ceramide PP2A Protein Phosphatase 2A (PP2A) Ceramide->PP2A activates Caspases Caspase Cascade Ceramide->Caspases activates CellCycleArrest Cell Cycle Arrest Ceramide->CellCycleArrest induces Akt Akt/PKB (Pro-survival) PP2A->Akt dephosphorylates (inactivates) Apoptosis Apoptosis (Cell Death) Akt->Apoptosis inhibits Caspases->Apoptosis induces

Caption: Simplified ceramide signaling pathway in cancer cells.

References

A Comparative Guide to the Pro--Apoptotic Activity of Ceramide Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ceramides (B1148491), a class of sphingolipids, are critical signaling molecules implicated in a variety of cellular processes, including the induction of apoptosis. The N-acyl chain length of ceramide is a key determinant of its biological activity, with different ceramide species exhibiting varied pro-apoptotic potential and engaging distinct signaling pathways. This guide provides an objective comparison of the pro-apoptotic activities of short-chain (C2, C6, C8) and long-chain (C16) ceramides, supported by experimental data and detailed methodologies.

Comparative Pro-Apoptotic Efficacy

The pro-apoptotic potency of ceramides is highly dependent on their acyl chain length, cell type, and experimental conditions. While direct comparative studies across all species are limited, the existing literature provides valuable insights into their relative activities. Short-chain, cell-permeable ceramide analogs like C2 and C6 are widely used experimentally to mimic the effects of endogenous ceramides.[1] Long-chain ceramides such as C16 are physiologically relevant and have been shown to be potent inducers of apoptosis.[2][3]

Ceramide SpeciesCell Line(s)Observed Pro-Apoptotic EffectsReference(s)
C2-Ceramide Chronic Myeloid Leukemia (K562), Lung Adenocarcinoma (A549), Human Oligodendroglial (MO3.13), Neuroblastoma (SH-SY5Y)Induces internucleosomal DNA fragmentation, caspase activation, and cytochrome c release.[1][4][5] In some cell types, it can trigger apoptosis through ER stress.[6][1][4][5][6]
C6-Ceramide Chronic Myeloid Leukemia (K562), Human Astrocytoma (HTB12)Promotes apoptosis through a mechanism involving caspase-8 and JNK activation.[7] It can also induce p53-dependent apoptosis.[8][1][7][8]
C16-Ceramide Rat C6 Glioma, Colon Adenocarcinoma (HCT116), Prostate Cancer (LNCaP), MacrophagesPotent inducer of apoptosis, in some cases more so than its non-hydroxylated counterparts.[2] Its accumulation is crucial for apoptosis in certain cancer cells.[9][10][2][3][9][10]

Signaling Pathways in Ceramide-Induced Apoptosis

Ceramides can initiate apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The specific pathway activated can vary depending on the ceramide species and the cellular context.

Exogenous treatment with C2 or C6-ceramide has been shown to trigger mitochondrial apoptosis in multiple cell lines.[1] C2-ceramide can induce the release of mitochondrial cytochrome c.[1] In contrast, C6-ceramide has been reported to promote apoptosis in CML-derived K562 cells via a mechanism involving caspase-8 and JNK.[7] C16-ceramide has also been implicated in the intrinsic pathway, with studies showing it can permeabilize the mitochondrial outer membrane.[1]

Below are diagrams illustrating the key signaling pathways initiated by different ceramide species.

C2_Ceramide_Apoptosis_Pathway C2-Ceramide Apoptosis Signaling C2 C2-Ceramide Mito Mitochondria C2->Mito ER Endoplasmic Reticulum C2->ER CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis ER_Stress ER Stress ER->ER_Stress ER_Stress->Casp3 C6_Ceramide_Apoptosis_Pathway C6-Ceramide Apoptosis Signaling C6 C6-Ceramide Casp8 Caspase-8 C6->Casp8 JNK JNK C6->JNK p53 p53 C6->p53 Casp3 Caspase-3 Casp8->Casp3 Apoptosis Apoptosis JNK->Apoptosis p53->Apoptosis Casp3->Apoptosis C16_Ceramide_Apoptosis_Pathway C16-Ceramide Apoptosis Signaling C16 C16-Ceramide Mito Mitochondria C16->Mito MOMP Mitochondrial Outer Membrane Permeabilization Mito->MOMP CytC Cytochrome c release MOMP->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Casp9->Apoptosome Casp3 Caspase-3 Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis MTT_Assay_Workflow MTT Assay Workflow step1 1. Seed cells in a 96-well plate step2 2. Treat cells with different concentrations of ceramides step1->step2 step3 3. Incubate for desired time period (e.g., 24, 48, 72 hours) step2->step3 step4 4. Add MTT solution to each well step3->step4 step5 5. Incubate for 2-4 hours (formation of formazan (B1609692) crystals) step4->step5 step6 6. Solubilize formazan crystals with DMSO or other solvent step5->step6 step7 7. Measure absorbance at 570 nm step6->step7 AnnexinV_PI_Workflow Annexin V/PI Staining Workflow step1 1. Induce apoptosis with ceramides step2 2. Harvest and wash cells with cold PBS step1->step2 step3 3. Resuspend cells in 1X Binding Buffer step2->step3 step4 4. Add Annexin V-FITC and Propidium Iodide (PI) step3->step4 step5 5. Incubate for 15 minutes at room temperature in the dark step4->step5 step6 6. Add 1X Binding Buffer step5->step6 step7 7. Analyze by flow cytometry step6->step7

References

C24:1-Ceramide: A More Precise Predictor of Cardiometabolic Risk Than Total Ceramides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for highly specific and reliable biomarkers is paramount. In the landscape of lipid biomarkers for cardiometabolic diseases, a compelling body of evidence suggests that focusing on individual ceramide species, such as C24:1-ceramide, offers a more robust and nuanced assessment of risk compared to the measurement of total ceramide levels.

While elevated total ceramides (B1148491) have been broadly associated with adverse health outcomes, this umbrella measurement masks the distinct and sometimes opposing roles of individual ceramide species. The fatty acid chain length of a ceramide molecule significantly influences its biological function. Growing research indicates that very-long-chain ceramides, including the monounsaturated this compound, are particularly implicated in the pathophysiology of cardiovascular disease and type 2 diabetes. In contrast, other species like C24:0-ceramide may have neutral or even protective effects. Consequently, the ratio of specific ceramides, such as C24:1/C24:0, is emerging as a more powerful prognostic tool than total ceramide concentrations alone.

This guide provides a comprehensive comparison of this compound and total ceramides as biomarkers, supported by experimental data and detailed methodologies, to empower researchers in their pursuit of more precise diagnostic and therapeutic strategies.

Data Presentation: this compound vs. Total Ceramides in Cardiometabolic Disease

The following tables summarize quantitative data from various studies, highlighting the superior predictive value of specific ceramide species and their ratios over total ceramides for adverse cardiometabolic events.

BiomarkerDisease/OutcomeCohort/StudyKey Finding (Hazard Ratio/Odds Ratio)Reference
This compound Cardiovascular DeathStable CAD & ACS patientsAdjusted OR per SD for Cer(d18:1/24:1)/Cer(d18:1/24:0) ratio: 1.77 (95% CI, 1.41–2.23) in stable CAD.[1]
Total Ceramides Cardiovascular DeathStable CAD & ACS patientsNot reported as a primary significant predictor in the final model.[1]
This compound Major Adverse Cardiac Events (MACE)Community-based cohortHR for highest vs. lowest quartile of Cer(24:1)/Cer(24:0) ratio: 2.93 (95% CI, 1.52–5.67).[2]
Total Ceramides Major Adverse Cardiac Events (MACE)Community-based cohortNot reported as a primary significant predictor.[2]
This compound Type 2 DiabetesGeneral populationHigher plasma concentrations of C24:1 were observed in type 2 diabetic subjects.[3][3]
Total Ceramides Type 2 DiabetesGeneral populationTotal ceramide levels were higher in type 2 diabetic subjects, but the association was less specific.[3][3]
This compound Metabolically Unhealthy ObesityCross-sectional studyIndependently correlated with metabolically unhealthy obesity.[1][1]
Total Ceramides Metabolically Unhealthy ObesityCross-sectional studyShowed a similar trend to this compound but was not an independent predictor in multivariate analysis.[1][1]

Experimental Protocols

Accurate quantification of ceramide species is critical for their validation as biomarkers. The gold-standard methodology is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below are detailed protocols for the extraction and analysis of ceramides from human plasma.

Lipid Extraction from Human Plasma

This protocol is adapted from several established methods for the extraction of ceramides from plasma samples.[4][5]

Materials:

  • Human plasma (collected in EDTA tubes)

  • Internal standards (e.g., C17:0-ceramide, d7-C24:1-ceramide)

  • Chloroform

  • Methanol

  • Deionized water

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add a known amount of internal standard solution.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes.

  • Add 400 µL of deionized water and vortex for 1 minute.

  • Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Dry the extracted lipids under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol:isopropanol, 1:1, v/v).

LC-MS/MS Quantification of Ceramide Species

This protocol outlines a typical LC-MS/MS method for the separation and quantification of various ceramide species, including this compound.[4][6]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate

  • Mobile Phase B: Acetonitrile:Isopropanol (50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-2 min: 60% B

    • 2-12 min: Linear gradient to 100% B

    • 12-15 min: Hold at 100% B

    • 15.1-18 min: Return to 60% B and equilibrate

  • Injection Volume: 5-10 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • C16:0-Ceramide: m/z 538.5 -> 264.3

    • C18:0-Ceramide: m/z 566.6 -> 264.3

    • C24:0-Ceramide: m/z 650.6 -> 264.3

    • This compound: m/z 648.6 -> 264.3

    • C17:0-Ceramide (Internal Standard): m/z 552.5 -> 264.3

  • Data Analysis: Quantify the peak area of each ceramide species and normalize to the peak area of the internal standard. A calibration curve with known concentrations of ceramide standards is used to determine the absolute concentration in the samples.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key pathways and workflows relevant to the study of this compound.

G De Novo Ceramide Synthesis Pathway cluster_ER Endoplasmic Reticulum cluster_CerS2 Ceramide Synthase 2 (CerS2) Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Dihydrosphingosine Dihydrosphingosine 3-Ketosphinganine->Dihydrosphingosine 3-KSR Dihydroceramides Dihydroceramides Dihydrosphingosine->Dihydroceramides CerS1-6 Very-Long-Chain Fatty Acyl-CoAs (C22-C24) Very-Long-Chain Fatty Acyl-CoAs (C22-C24) This compound This compound Dihydroceramides->this compound CerS2 Very-Long-Chain Fatty Acyl-CoAs (C22-C24)->this compound Complex Sphingolipids Complex Sphingolipids This compound->Complex Sphingolipids Transport to Golgi

Caption: De Novo synthesis of this compound via Ceramide Synthase 2.

G Ceramide-Induced Insulin (B600854) Resistance Insulin Insulin Insulin Receptor Insulin Receptor Insulin->Insulin Receptor IRS-1 IRS-1 Insulin Receptor->IRS-1 PI3K PI3K IRS-1->PI3K PIP3 PIP3 PI3K->PIP3 Akt/PKB Akt/PKB PIP3->Akt/PKB GLUT4 Translocation GLUT4 Translocation Akt/PKB->GLUT4 Translocation Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake Ceramides (e.g., C24:1) Ceramides (e.g., C24:1) PKCzeta PKCzeta Ceramides (e.g., C24:1)->PKCzeta PP2A PP2A Ceramides (e.g., C24:1)->PP2A PKCzeta->Akt/PKB Inhibits activation PP2A->Akt/PKB Dephosphorylates (inactivates)

Caption: Ceramide-mediated inhibition of the insulin signaling pathway.

G Experimental Workflow: Ceramide Quantification Plasma Sample Collection Plasma Sample Collection Addition of Internal Standards Addition of Internal Standards Plasma Sample Collection->Addition of Internal Standards Lipid Extraction (Bligh & Dyer) Lipid Extraction (Bligh & Dyer) Addition of Internal Standards->Lipid Extraction (Bligh & Dyer) Solvent Evaporation Solvent Evaporation Lipid Extraction (Bligh & Dyer)->Solvent Evaporation Reconstitution Reconstitution Solvent Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Processing & Quantification Data Processing & Quantification LC-MS/MS Analysis->Data Processing & Quantification

Caption: Workflow for ceramide quantification from plasma samples.

Conclusion

The evidence strongly supports a paradigm shift from measuring total ceramides to quantifying specific ceramide species, such as this compound, and their respective ratios for a more accurate assessment of cardiometabolic risk. This targeted approach provides greater insight into the underlying pathophysiology and holds the potential to identify high-risk individuals with greater precision, thereby enabling more effective preventative and therapeutic interventions. For researchers and drug development professionals, focusing on specific ceramides like C24:1 offers a promising avenue for the development of novel diagnostics and targeted therapies to combat the growing epidemic of cardiometabolic diseases.

References

Cross-Validation of C24:1-Ceramide Data from Different Analytical Platforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive lipids like C24:1-Ceramide is critical for advancing our understanding of cellular processes and for the development of novel therapeutics. The choice of analytical platform can significantly influence the quality, sensitivity, and specificity of lipidomic data. This guide provides an objective comparison of the predominant analytical platform for this compound analysis, Liquid Chromatography-Mass Spectrometry (LC-MS), and discusses its performance in the context of other potential, though less documented, methodologies.

Data Presentation: Quantitative Performance of Analytical Platforms

ParameterLC-MS/MS PerformanceNotes
Linearity (r²) >0.99[2][3]Indicates a strong correlation between the signal intensity and the concentration of the analyte over a defined range.
Limit of Detection (LOD) 5-50 pg/mL[2]The lowest concentration of the analyte that can be reliably distinguished from background noise.
Limit of Quantification (LOQ) 0.01-0.50 ng/mL[1]The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Precision (%RSD) <15%[4]Reflects the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Recovery 78-91% (plasma), 70-99% (liver), 71-95% (muscle)[1]Represents the efficiency of the extraction process.

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results and for comparing data across different studies. The following sections outline a typical experimental protocol for the quantification of this compound using LC-MS/MS.

Lipid Extraction from Biological Samples

A common method for extracting lipids, including ceramides (B1148491), from biological matrices like plasma, serum, or tissues is the Bligh and Dyer method or a variation thereof.[2]

  • Sample Preparation : Plasma or serum samples are thawed, and a small volume (e.g., 50 µL) is used for extraction.[2] Tissue samples are first homogenized.

  • Internal Standard Spiking : A known amount of a non-naturally occurring internal standard (e.g., C17-Ceramide or C25-Ceramide, or deuterated this compound) is added to the sample to account for sample loss during preparation and for variations in instrument response.[2][5]

  • Solvent Addition : A mixture of chloroform (B151607) and methanol (B129727) (e.g., 1:2, v/v) is added to the sample.[3]

  • Vortexing and Sonication : The mixture is vortexed and sonicated to ensure thorough mixing and disruption of cells and protein-lipid complexes.[3]

  • Phase Separation : The addition of chloroform and water (or a salt solution) induces the separation of the mixture into a lower organic phase (containing lipids) and an upper aqueous phase.[4]

  • Lipid Collection : The lower organic phase is carefully collected.

  • Drying : The collected lipid extract is dried under a stream of nitrogen.

  • Reconstitution : The dried lipid extract is reconstituted in a suitable solvent (e.g., methanol) prior to LC-MS/MS analysis.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The reconstituted lipid extract is injected into an LC-MS/MS system for separation and quantification of this compound.

  • Chromatographic Separation :

    • Column : A reversed-phase C18 or C8 column is commonly used to separate different ceramide species based on their hydrophobicity.[2][4]

    • Mobile Phases : A typical mobile phase system consists of two solvents, for example:

      • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[4]

      • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[4]

    • Gradient Elution : A gradient is run where the percentage of Mobile Phase B is increased over time to elute ceramides of increasing hydrophobicity.

  • Mass Spectrometric Detection :

    • Ionization : Electrospray ionization (ESI) in positive ion mode is commonly used for ceramide analysis.[2]

    • Detection Mode : Multiple Reaction Monitoring (MRM) is a highly specific and sensitive detection mode used in tandem mass spectrometry. In MRM, a specific precursor ion (the molecular ion of this compound) is selected and fragmented, and a specific product ion is monitored. The precursor/product ion pair for this compound (d18:1/24:1) is typically m/z 648.6 > 264.3.[5]

    • Quantification : The concentration of this compound in the sample is determined by comparing the peak area of the endogenous this compound to that of the internal standard and using a calibration curve generated with known concentrations of a this compound standard.[2]

Mandatory Visualization

Signaling Pathway Involving Ceramides

Ceramides, including this compound, are central molecules in sphingolipid metabolism and are involved in various cellular signaling pathways that regulate processes such as apoptosis, cell growth, and insulin (B600854) resistance.[2][6] Very-long-chain ceramides like C24:1 are particularly important for insulin signaling.[7]

G Simplified Ceramide Signaling Pathway cluster_synthesis Ceramide Synthesis cluster_signaling Downstream Signaling Fatty Acyl-CoA Fatty Acyl-CoA Ceramide Synthases (CerS) Ceramide Synthases (CerS) Fatty Acyl-CoA->Ceramide Synthases (CerS) Serine Serine Sphinganine Sphinganine Serine->Sphinganine Sphinganine->Ceramide Synthases (CerS) This compound This compound Ceramide Synthases (CerS)->this compound Akt/PKB Akt/PKB This compound->Akt/PKB inhibits Apoptosis Apoptosis This compound->Apoptosis induces Cell Growth Inhibition Cell Growth Inhibition This compound->Cell Growth Inhibition induces Insulin Receptor Insulin Receptor Insulin Receptor->Akt/PKB Insulin Signaling Insulin Signaling Akt/PKB->Insulin Signaling promotes

Caption: Simplified signaling pathway of this compound synthesis and its role in cellular processes.

Experimental Workflow for this compound Quantification

The following diagram illustrates the typical workflow for the quantification of this compound from biological samples using LC-MS/MS.

G LC-MS/MS Workflow for this compound Quantification Biological Sample Biological Sample Lipid Extraction Lipid Extraction Biological Sample->Lipid Extraction e.g., Plasma, Tissue Dried Lipid Extract Dried Lipid Extract Lipid Extraction->Dried Lipid Extract Nitrogen Evaporation Reconstitution Reconstitution Dried Lipid Extract->Reconstitution e.g., Methanol LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Peak Integration Quantification Quantification Data Processing->Quantification Calibration Curve

References

Unveiling the Biophysical Influence of C24:1-Ceramide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate landscape of cellular membranes, sphingolipids play a pivotal role in maintaining structural integrity and mediating a host of signaling events. Among these, ceramides (B1148491) are crucial bioactive lipids, and their acyl chain composition dictates their biophysical behavior and subsequent cellular responses. This guide provides a comprehensive comparison of the biophysical effects of C24:1-Ceramide (Nervonoyl Ceramide), a very-long-chain monounsaturated ceramide, with other key sphingolipids, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

At a Glance: this compound vs. Other Sphingolipids

This compound exhibits unique biophysical properties primarily due to its very long monounsaturated acyl chain. Compared to its saturated counterparts like C16:0-Ceramide (Palmitoyl Ceramide), this compound has a less pronounced ordering effect on fluid membranes. While saturated ceramides are potent inducers of rigid, gel-like domains (lipid rafts) at low concentrations, this compound requires a significantly higher concentration to induce similar phase separation.[1] Furthermore, the very long chain of this compound can lead to the formation of interdigitated membrane phases and induce tubular structures, a characteristic not typically observed with shorter-chain ceramides.[1][2]

Data Presentation: Quantitative Comparison of Biophysical Effects

The following tables summarize key quantitative data from various studies, offering a direct comparison of the biophysical effects of this compound and other representative sphingolipids.

Table 1: Effect on Membrane Order and Domain Formation

ParameterThis compoundC16:0-Ceramide (Saturated)C18:0-Ceramide (Saturated)C24:0-Ceramide (Saturated)Experimental Model
Membrane Ordering Effect LowerHigherHigherHigherPhosphatidylcholine model membranes
Gel Domain Formation at 37°C Low abilityHigh abilityHigh abilityHigh abilityPhosphatidylcholine model membranes[1]
Molar Fraction for Domain Formation (xCer) ≈ 0.2< 0.05< 0.05< 0.05POPC bilayers[1]
Main Phase Transition Temperature (Tm) ~52°C (broad)~90-93.2°C~92.2°CNot specifiedPure ceramide dispersions[2][3]

Table 2: Interaction with Cholesterol and Membrane Morphology

ParameterThis compoundC16:0-CeramideOther Saturated CeramidesExperimental Model
Cholesterol Displacement from Rafts Less effectiveMore effectiveMore effectiveLipid vesicles with co-existing raft and fluid domains[4]
Induction of Tubular Structures YesNoC24:0 induces tubular structuresPhosphatidylcholine model membranes[1]
Membrane Stiffness (Breakthrough Force) Lower stiffening effectHigher stiffening effectNot specifiedDioleoylphosphatidylcholine, sphingomyelin, and cholesterol bilayers[2]

Signaling Pathways and Experimental Workflows

The distinct biophysical properties of this compound translate into differential effects on cellular signaling pathways compared to other ceramides.

Ceramide Biosynthesis Pathways

Ceramides can be generated through three main pathways within the cell: the de novo synthesis pathway, the sphingomyelinase pathway, and the salvage pathway. The specific ceramide species produced is largely determined by the activity of six different ceramide synthases (CerS), each with a preference for particular fatty acyl-CoA chain lengths.

cluster_0 De Novo Synthesis (ER) cluster_1 Sphingomyelinase Pathway cluster_2 Salvage Pathway Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Dihydrosphingosine Dihydrosphingosine 3-Ketosphinganine->Dihydrosphingosine Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Complex Sphingolipids_out Complex Sphingolipids_out Ceramide->Complex Sphingolipids_out Glycosylation, etc. Sphingosine_out Sphingosine_out Ceramide->Sphingosine_out Ceramidase Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide SMase Complex Sphingolipids Complex Sphingolipids Sphingosine Sphingosine Complex Sphingolipids->Sphingosine Sphingosine->Ceramide CerS Sphingosine-1-Phosphate Sphingosine-1-Phosphate Sphingosine_out->Sphingosine-1-Phosphate SPHK De Novo Synthesis (ER) De Novo Synthesis (ER) Sphingomyelinase Pathway Sphingomyelinase Pathway Salvage Pathway Salvage Pathway

Caption: Overview of the major ceramide biosynthesis pathways in mammalian cells.

Ceramide-Mediated Apoptosis

Ceramides, including C24:1, are implicated in the induction of apoptosis. They can influence both the intrinsic and extrinsic apoptotic pathways by modulating membrane properties, leading to receptor clustering and affecting mitochondrial function. Tumor-derived C24:1 and C24:0 ceramides have been shown to induce apoptosis in dendritic cells by inhibiting survival pathways like PI3K/Akt and ERK.[5]

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound Death Receptors (e.g., Fas) Death Receptors (e.g., Fas) This compound->Death Receptors (e.g., Fas) Promotes Clustering PI3K/Akt Pathway PI3K/Akt Pathway This compound->PI3K/Akt Pathway Inhibits C16:0-Ceramide C16:0-Ceramide C16:0-Ceramide->Death Receptors (e.g., Fas) Promotes Clustering Mitochondrion Mitochondrion C16:0-Ceramide->Mitochondrion Forms Pores DISC Formation DISC Formation Death Receptors (e.g., Fas)->DISC Formation Caspase-8 Activation Caspase-8 Activation DISC Formation->Caspase-8 Activation Caspase-3 Activation Caspase-3 Activation Caspase-8 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis Cytochrome c Release Cytochrome c Release Mitochondrion->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-9 Activation->Caspase-3 Activation PI3K/Akt Pathway->Apoptosis Inhibits

References

C24:1-Ceramide Levels: A Comparative Analysis Across Diverse Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of specific lipid species is paramount. This guide provides a comparative analysis of C24:1-Ceramide levels across various cell types, supported by experimental data and detailed methodologies. The presented data highlights the differential expression of this very long-chain ceramide, suggesting its significance in both normal physiological processes and pathological conditions.

Ceramides (B1148491), a class of sphingolipids, are critical signaling molecules involved in a myriad of cellular processes, including proliferation, senescence, and apoptosis. The biological function of ceramides is intricately linked to the length of their fatty acid chain. This compound, characterized by a 24-carbon monounsaturated fatty acid, has emerged as a key player in various cellular contexts, from cancer progression to neuronal function.

Quantitative Comparison of this compound Levels

The following table summarizes the quantitative levels of this compound across different cell and tissue types as reported in various studies. It is important to note that direct comparison between studies can be challenging due to variations in experimental methodologies and units of measurement.

Cell/Tissue TypeConditionThis compound LevelReference
Human Breast TissueNormalLower Levels[1][2]
Human Breast TissueCancerSignificantly Higher than Normal[1][2][3]
Human Colorectal TissueNormal Intestinal Tissue~14.06 pmol/mg (10.6% of total ceramide)[4]
Human Colorectal TissueColorectal Cancer (CRC) Tissue~14.00 pmol/mg (9.3% of total ceramide)[4]
Human Colorectal TissueAdvanced CRC (TNM III+IV)15.02 ± 1.01 pmol/mg[4]
Human Serum Extracellular VesiclesYoung Women (24-40 yrs)3.8 pmol/sample[5]
Human Serum Extracellular VesiclesOlder Women (75-90 yrs)15.4 pmol/sample[5]
Rhesus Macaque Serum Extracellular VesiclesYoung (6-10 yrs)1.8 pmol/sample[5]
Rhesus Macaque Serum Extracellular VesiclesOlder (25-30 yrs)9.3 pmol/sample[5]
Human AdipocytesLean FemalesHigher than Lean Males[6]
Human AdipocytesObese FemalesIncreased compared to Lean Females[6][7]
Human Visceral Adipose TissueObese DiabeticElevated[8]
Human Brain Tissue (Anterior Cingulate Cortex)ControlHigher than Parkinson's Disease[9]
Human Brain Tissue (Anterior Cingulate Cortex)Parkinson's DiseaseSignificantly Decreased[9]
Human iPSC-derived MicrogliaBaselineHighest among glial cells and neurons[10]
Ovarian Cancer Cells (SKOV3)UntreatedBaseline[11]
Ovarian Cancer Cells (SKOV3)Treated with this compound (5 µM)Significantly Increased[11]

Experimental Protocols

The quantification of this compound and other sphingolipids is predominantly achieved through mass spectrometry-based techniques. Below is a generalized protocol based on methodologies cited in the referenced studies.

1. Lipid Extraction:

  • Cell and Tissue Homogenization: Tissues or cell pellets are homogenized in a suitable buffer, often on ice to prevent lipid degradation.

  • Solvent Extraction: Lipids are extracted using a biphasic solvent system, most commonly a chloroform/methanol (B129727) mixture. The addition of an acidic or basic solution can be used to optimize the extraction of specific lipid classes.

  • Phase Separation: The mixture is centrifuged to separate the aqueous and organic phases. The lower organic phase, containing the lipids, is carefully collected.

  • Drying and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the dried lipid extract is reconstituted in a solvent compatible with the subsequent analysis, such as methanol or a mobile phase mixture.

2. Ceramide Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Chromatographic Separation: The lipid extract is injected into a liquid chromatography system. A reversed-phase C18 column is commonly used to separate the different ceramide species based on their hydrophobicity and acyl chain length. A gradient elution with solvents like methanol, acetonitrile, and water, often containing additives like formic acid and ammonium (B1175870) formate, is employed.

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. Electrospray ionization (ESI) in the positive ion mode is typically used to generate protonated molecular ions of the ceramides.

  • Quantification: Quantification is achieved using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). In this mode, a specific precursor ion (the molecular ion of the ceramide of interest) is selected and fragmented, and a specific product ion is monitored. The peak area of this transition is proportional to the amount of the ceramide in the sample. Internal standards, such as ceramides with odd-numbered fatty acid chains (e.g., C17:0-Ceramide), are added at a known concentration at the beginning of the extraction process to correct for variations in extraction efficiency and instrument response. Calibration curves are generated using synthetic ceramide standards to determine the absolute concentration of each ceramide species.[12]

Signaling Pathways and Experimental Workflows

The differential levels of this compound across various cell types are indicative of its involvement in specific signaling pathways and cellular processes.

Ceramide_De_Novo_Synthesis Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-ketosphinganine 3-ketosphinganine Serine + Palmitoyl-CoA->3-ketosphinganine SPT Sphinganine Sphinganine 3-ketosphinganine->Sphinganine KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS CerS2 CerS2 CerS2->Dihydroceramide Specifically generates very long-chain ceramides C22-C24 Acyl-CoA C22-C24 Acyl-CoA C22-C24 Acyl-CoA->CerS2

Caption: De novo synthesis pathway of ceramides, highlighting the role of Ceramide Synthase 2 (CerS2) in producing very long-chain ceramides like this compound.

The de novo synthesis pathway, occurring in the endoplasmic reticulum, is a fundamental route for ceramide production. Ceramide synthases (CerS) play a crucial role in determining the acyl chain length of the resulting ceramide. CerS2 is specifically responsible for the synthesis of very long-chain ceramides, including C22:0, C24:0, and C24:1-Ceramides.[3]

Experimental_Workflow_Ceramide_Quantification Sample_Collection Cell/Tissue Sample Collection Homogenization Homogenization Sample_Collection->Homogenization Lipid_Extraction Lipid Extraction (e.g., Chloroform/Methanol) Homogenization->Lipid_Extraction Phase_Separation Phase Separation Lipid_Extraction->Phase_Separation Organic_Phase_Collection Collection of Organic Phase Phase_Separation->Organic_Phase_Collection Drying Drying under Nitrogen Organic_Phase_Collection->Drying Reconstitution Reconstitution in LC-MS compatible solvent Drying->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_Analysis->Data_Analysis

Caption: A typical experimental workflow for the quantification of ceramides from biological samples using LC-MS/MS.

References

Unlocking a New Therapeutic Avenue: Validating C24:1-Ceramide as a Druggable Target

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals now have access to a comprehensive comparison guide on the validation of C24:1-Ceramide as a therapeutic target. This guide provides an in-depth analysis of the role of this very long-chain ceramide in a multitude of diseases, offering a comparative look at its potential against existing therapeutic alternatives, supported by experimental data.

This compound, a sphingolipid synthesized by Ceramide Synthase 2 (CerS2), has emerged as a critical signaling molecule implicated in a range of pathologies, including cancer, cardiovascular disease, and metabolic disorders. Its tissue-specific expression and distinct biological functions make it an attractive candidate for targeted therapeutic intervention. This guide synthesizes the latest research to provide a clear and objective overview for scientists and clinicians working on the cutting edge of drug discovery.

This compound in Disease: A Double-Edged Sword

The role of this compound in disease is complex and often context-dependent. In several cancers, including breast and colorectal cancer, elevated levels of this compound have been observed in tumor tissues compared to healthy adjacent tissue.[1][2][3] This accumulation is often associated with advanced stages and metastasis.[4][5] Conversely, in some contexts, such as ovarian cancer, the CerS2-C24:1-ceramide axis has been shown to limit metastatic potential.[6]

In the realm of cardiovascular disease, plasma levels of this compound, often in ratio with other ceramides (B1148491) like C24:0, have been identified as a potential biomarker for predicting adverse cardiovascular events and mortality, independent of traditional markers like LDL-cholesterol.[7][8][9][10] Similarly, in metabolic syndrome and type 2 diabetes, altered levels of C24:1-dihydroceramide and other ceramides are noted, suggesting a role in the pathophysiology of these conditions.[7][11][12][13]

Therapeutic Strategies: Targeting the Source

The primary strategy for therapeutically targeting this compound revolves around the inhibition of its synthesizing enzyme, Ceramide Synthase 2 (CerS2). A number of small molecule inhibitors and antisense oligonucleotides targeting CerS2 have been developed and evaluated in preclinical models.

Comparison with Other Ceramide Synthase Inhibitors

Targeting different ceramide synthases can lead to varied biological outcomes due to the distinct functions of ceramides with different acyl chain lengths. For instance, while C24 ceramides synthesized by CerS2 have been linked to both pro- and anti-tumorigenic effects, C16 and C18 ceramides, produced by CerS5/6 and CerS1 respectively, are more consistently associated with pro-apoptotic and anti-proliferative signals.[14] The table below summarizes the IC50 values of various inhibitors against different ceramide synthases.

InhibitorTarget CerSIC50 (µM)Disease ModelReference
P053hCerS10.54Metabolic Disease[2]
P053hCerS2>30Metabolic Disease[2]
Compound 25CerS2/4-Cancer[2]
FTY720 (Fingolimod)Pan-CerS (potent on CerS2)-Multiple Sclerosis, Cancer[8]
DH20931CerS2 (agonist)-Triple-Negative Breast Cancer[15][16][17]
Comparison with Standard-of-Care Therapies

Direct comparative studies with established drugs are crucial for validating a new therapeutic target. While clinical data is not yet available, preclinical evidence suggests the potential of targeting the this compound pathway.

Cardiovascular Disease: Statins are the cornerstone of lipid-lowering therapy to reduce cardiovascular risk. While statins primarily target cholesterol synthesis, CerS2 inhibitors offer a distinct mechanism by modulating specific bioactive sphingolipids implicated in atherosclerosis and inflammation. Head-to-head preclinical studies are needed to directly compare the efficacy of CerS2 inhibitors with statins in reducing atherosclerotic plaque formation and improving cardiovascular outcomes.

Metabolic Syndrome: Metformin (B114582) is a first-line treatment for type 2 diabetes, primarily acting by reducing hepatic glucose production. Targeting this compound could offer a complementary approach by addressing lipid-induced insulin (B600854) resistance. Comparative studies in animal models of diabetes are warranted to evaluate the relative and combined efficacy of CerS2 inhibitors and metformin on glycemic control and metabolic parameters.

Cancer: The efficacy of targeting this compound in cancer is being explored, with some studies suggesting synergistic effects with existing chemotherapies. For instance, modulating ceramide levels has been shown to sensitize cancer cells to agents like cisplatin (B142131) and doxorubicin.[18] The table below presents a conceptual comparison of CerS2 inhibitors with standard chemotherapy in cancer models.

Therapeutic AgentMechanism of ActionEfficacy in Preclinical Cancer ModelsReference
DH20931 (CerS2 Agonist)Induces ER stress and apoptosis85% tumor reduction in TNBC xenograft models[15][16]
Doxorubicin (Chemotherapy)DNA intercalation, topoisomerase II inhibitionVaries by cancer type[18]
Cisplatin (Chemotherapy)DNA cross-linkingVaries by cancer type[18]

Signaling Pathways and Experimental Workflows

Understanding the molecular pathways influenced by this compound is key to its validation as a therapeutic target. It has been shown to modulate critical cellular processes such as apoptosis and the mTOR signaling pathway, which is a central regulator of cell growth and proliferation.

C24_1_Ceramide_Signaling cluster_upstream Upstream Regulation cluster_downstream Downstream Effects CerS2 CerS2 C24_1_Ceramide This compound CerS2->C24_1_Ceramide Fatty_Acyl_CoA C24:1-CoA Fatty_Acyl_CoA->CerS2 Sphinganine Sphinganine Sphinganine->CerS2 mTOR_pathway mTOR Signaling Cell_Proliferation Cell Proliferation mTOR_pathway->Cell_Proliferation Apoptosis_pathway Apoptosis Cell_Death Cell Death Apoptosis_pathway->Cell_Death C24_1_Ceramide->mTOR_pathway Modulates C24_1_Ceramide->Apoptosis_pathway Induces/Inhibits

Caption: this compound signaling pathways in cell fate determination.

The validation of this compound as a therapeutic target involves a series of well-defined experimental procedures. A typical workflow for evaluating a novel CerS2 inhibitor is outlined below.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation A Ceramide Synthase Activity Assay B Lipidomics Analysis (LC-MS/MS) A->B Confirm target engagement C Cell Viability Assay (MTT) B->C Assess cellular effects D Disease Model (e.g., Xenograft) C->D Transition to animal model E Efficacy Assessment (e.g., Tumor Volume) D->E Evaluate therapeutic potential F Toxicity Studies E->F Determine safety profile

Caption: Experimental workflow for validating a CerS2 inhibitor.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, detailed protocols for the key experiments cited in this guide are provided below.

Ceramide Synthase (CerS) Activity Assay

This assay measures the enzymatic activity of CerS2 by quantifying the formation of a fluorescently labeled ceramide product.

Materials:

  • Cell or tissue lysates containing CerS enzymes

  • NBD-sphinganine (fluorescent substrate)

  • Fatty acyl-CoA (e.g., C24:1-CoA)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl2, 0.5 mM DTT, 0.1% fatty acid-free BSA)

  • Lipid extraction solvents (e.g., chloroform:methanol)

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

Procedure:

  • Prepare reaction mixtures containing assay buffer, NBD-sphinganine, and the test inhibitor at various concentrations.

  • Initiate the reaction by adding the cell or tissue lysate and the specific fatty acyl-CoA.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction and extract the lipids using an appropriate solvent system.

  • Separate the fluorescently labeled ceramide product from the unreacted substrate using HPLC.

  • Quantify the amount of product by measuring fluorescence intensity.

  • Calculate the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Lipidomics Analysis of Ceramides by LC-MS/MS

This method allows for the precise identification and quantification of different ceramide species, including this compound, in biological samples.

Materials:

  • Biological samples (e.g., cells, tissues, plasma)

  • Internal standards (e.g., deuterated ceramide species)

  • Lipid extraction solvents

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Homogenize the biological sample.

  • Add internal standards to the homogenate for normalization.

  • Extract the lipids using a suitable solvent extraction method (e.g., Bligh-Dyer).

  • Dry the lipid extract and reconstitute it in an appropriate solvent.

  • Inject the sample into the LC-MS/MS system.

  • Separate the different lipid species using a suitable chromatography column and gradient.

  • Identify and quantify the specific ceramide species based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the effect of targeting this compound on cell viability and proliferation.

Materials:

  • Cultured cells

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with the test compound (e.g., a CerS2 inhibitor) at various concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

Conclusion

The validation of this compound as a therapeutic target represents a promising frontier in the development of novel treatments for a range of diseases. Its specific roles in cancer, cardiovascular, and metabolic disorders, coupled with the development of targeted inhibitors, underscore its potential. This guide provides a foundational resource for researchers to navigate this exciting field, offering a clear comparison with existing therapies and the necessary experimental framework to drive future discoveries. Further preclinical and clinical investigations are essential to fully elucidate the therapeutic utility of modulating the this compound pathway.

References

A Comparative Analysis of Saturated vs. Monounsaturated Very-Long-Chain Ceramides in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Very-long-chain ceramides (B1148491) (VLC-Cer), a subclass of sphingolipids characterized by fatty acid chains of 20 carbons or more, are crucial signaling molecules implicated in a myriad of cellular processes. The saturation of the fatty acid chain profoundly influences their biophysical properties and downstream biological effects. This guide provides an objective comparison of the impacts of saturated (e.g., C24:0) and monounsaturated (e.g., C24:1) very-long-chain ceramides, supported by experimental data and detailed methodologies.

Data Presentation

Table 1: Comparative Effects on Cell Viability and Apoptosis
ParameterSaturated VLC-Cer (C24:0)Monounsaturated VLC-Cer (C24:1)Cell LineReference
Cell Viability (% of control) Significant reductionNo significant reductionHeLa[1]
Apoptosis Induction Potent inducerWeak or no inductionHeLa, various cancer cell lines[1][2]
Bax Translocation to Mitochondria Significant induction (95 ± 2% of cells)Minimal induction (10 ± 6% of cells)HeLa[1]
Caspase-3/7 Activity IncreasedNo significant changeHeLa[3]
Table 2: Differential Roles in Cellular Processes
Cellular ProcessSaturated VLC-Cer (C24:0)Monounsaturated VLC-Cer (C24:1)Key Protein/Pathway InvolvedReference
Apoptosis Pro-apoptoticNeutral / Anti-apoptoticBax, Mitochondria[1][4]
Autophagy Less defined rolePro-autophagic (as DHC)Beclin-1, LC3[5]
Insulin Resistance InducerLess defined roleAkt/PKB[6][7][8]
Mitochondrial Dysfunction InducerLess defined roleOxygen Consumption Rate[7][8][9][10]
Cell Proliferation InhibitoryCan be pro-proliferative-[2]
Membrane Fluidity DecreasesLess pronounced effect-[11]

Experimental Protocols

Quantification of Ceramide Species by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This method allows for the precise identification and quantification of individual ceramide species within a biological sample.

Materials:

  • Internal standards (e.g., C17:0 ceramide)

  • Solvents: Isopropanol, water, ethyl acetate, formic acid, acetonitrile

  • HPLC system coupled to a tandem mass spectrometer

Procedure:

  • Lipid Extraction: Homogenize cell pellets or tissues in an extraction solvent mixture (e.g., isopropanol:water:ethyl acetate, 30:10:60 v/v/v) containing the internal standard.

  • Phase Separation: Centrifuge the mixture to separate the lipid-containing organic phase.

  • Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in the initial mobile phase.

  • LC Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18). Use a gradient of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol with formic acid) to separate the different ceramide species based on their hydrophobicity.

  • MS/MS Detection: Introduce the eluent into the mass spectrometer. Use positive ion electrospray ionization (ESI) and multiple reaction monitoring (MRM) to detect the specific precursor and product ions for each ceramide species and the internal standard.[12]

  • Quantification: Calculate the concentration of each ceramide species by comparing its peak area to that of the internal standard.

Cell Viability Assessment using WST-1 Assay

This colorimetric assay measures the metabolic activity of viable cells.

Materials:

  • WST-1 reagent

  • 96-well microplates

  • Cell culture medium

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.[13]

  • Treatment: Treat the cells with different concentrations of C24:0 or C24:1 ceramide for the desired incubation period (e.g., 24-48 hours). Include untreated and vehicle-treated controls.

  • WST-1 Incubation: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.[13]

  • Absorbance Measurement: Shake the plate thoroughly for 1 minute and measure the absorbance at 450 nm using a microplate reader.[14][15]

  • Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Express the viability of treated cells as a percentage of the vehicle-treated control.

Bax Translocation to Mitochondria by Immunofluorescence

This method visualizes the redistribution of the pro-apoptotic protein Bax from the cytosol to the mitochondria.

Materials:

  • Cells grown on coverslips

  • MitoTracker Red CMXRos (for mitochondrial staining)

  • 4% Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against Bax

  • Fluorophore-conjugated secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Mitochondrial Staining: Incubate live cells with MitoTracker Red CMXRos according to the manufacturer's protocol to label mitochondria.

  • Treatment: Treat cells with C24:0 or C24:1 ceramide.

  • Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.[16][17]

  • Permeabilization: Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.[18]

  • Blocking: Block non-specific antibody binding with 1% BSA in PBS for 30-60 minutes.

  • Primary Antibody Incubation: Incubate the cells with the primary anti-Bax antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Mount the coverslips with a mounting medium containing DAPI and visualize using a fluorescence microscope. Co-localization of Bax (green fluorescence) and mitochondria (red fluorescence) will appear as yellow.[19]

Signaling Pathways and Experimental Workflows

Saturated VLC-Ceramide (C24:0) Induced Apoptosis

Saturated very-long-chain ceramides, such as C24:0, are potent inducers of apoptosis. This process is often initiated by the translocation of pro-apoptotic proteins like Bax to the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.

C24_0_Apoptosis cluster_mito C24_0 Saturated VLC-Ceramide (C24:0) Bax_cyto Bax (cytosolic) C24_0->Bax_cyto promotes translocation Mitochondrion Mitochondrion Bax_mito Bax (mitochondrial) Bax_cyto->Bax_mito MOMP MOMP Bax_mito->MOMP induces CytoC Cytochrome c release MOMP->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

C24:0-induced apoptotic signaling pathway.
Monounsaturated VLC-Ceramide (C24:1) and Autophagy

The role of monounsaturated very-long-chain ceramides, such as C24:1, is less defined in apoptosis but has been linked to the induction of autophagy, particularly in the form of their dihydroceramide (B1258172) precursors. Autophagy is a cellular process of self-digestion of damaged organelles and proteins.

C24_1_Autophagy C24_1_DHC Monounsaturated VLC-DHC (e.g., C24:1-dihydroceramide) Beclin1_complex Beclin-1/Bcl-2 Complex C24_1_DHC->Beclin1_complex induces dissociation Beclin1_free Free Beclin-1 Beclin1_complex->Beclin1_free PI3K_III Class III PI3K Complex Beclin1_free->PI3K_III activates Autophagosome Autophagosome Formation (LC3-II) PI3K_III->Autophagosome Autophagy Autophagy Autophagosome->Autophagy Experimental_Workflow start Cell Culture treatment Treatment with C24:0 or C24:1 Ceramide start->treatment viability Cell Viability Assay (WST-1) treatment->viability apoptosis Apoptosis Assays (Bax translocation, Caspase activity) treatment->apoptosis autophagy Autophagy Assay (LC3 puncta) treatment->autophagy metabolism Metabolic Assays (Glucose uptake, Mitochondrial potential) treatment->metabolism lipidomics Lipidomics (LC-MS/MS) treatment->lipidomics analysis Data Analysis and Comparison viability->analysis apoptosis->analysis autophagy->analysis metabolism->analysis lipidomics->analysis

References

A Comparative Guide to the Role of C24:1-Ceramide in Diverse Pathologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review and objective comparison of the role of C24:1-ceramide, a very-long-chain sphingolipid, across a spectrum of human pathologies. Synthesized from current experimental data, this document details the often-conflicting roles of this compound, presenting quantitative data, key signaling pathways, and detailed experimental methodologies to support further research and drug development.

Overview of this compound Synthesis

Ceramides (B1148491) are central molecules in sphingolipid metabolism, acting as both structural components of cellular membranes and critical signaling molecules. They are synthesized through several pathways, with the de novo pathway being a primary route. In this pathway, the enzyme ceramide synthase (CerS) acylates a sphingoid base. Mammals have six CerS isoforms, each exhibiting specificity for fatty acyl-CoAs of different lengths. This compound, containing the monounsaturated nervonic acid (24:1), is primarily synthesized by Ceramide Synthase 2 (CerS2) , which is also responsible for synthesizing other very-long-chain ceramides (C22:0, C24:0).[1][2] The tissue-specific expression of CerS2 heavily influences the local abundance and pathological role of this compound.[2][3]

Ceramide_Synthesis_Pathway cluster_ER Endoplasmic Reticulum cluster_CerS_Specificity Ceramide Synthase Specificity Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA Sphinganine Sphinganine Serine + Palmitoyl-CoA->Sphinganine SPT Dihydroceramides Dihydroceramides Sphinganine->Dihydroceramides CerS1-6 CerS2 CerS2 Ceramides Ceramides Dihydroceramides->Ceramides DEGS1 CerS5_6 CerS5 / CerS6 C16_Cer C16:0-Ceramide CerS5_6->C16_Cer CerS1 CerS1 C18_Cer C18:0-Ceramide CerS1->C18_Cer C24_1_Cer This compound CerS2->C24_1_Cer C16_CoA C16:0-CoA C16_CoA->CerS5_6 C18_CoA C18:0-CoA C18_CoA->CerS1 C24_1_CoA C24:1-CoA (Nervonic Acid) C24_1_CoA->CerS2 Ceramide_Roles_Metabolic_Disease cluster_harmful Harmful Effects (Pro-Insulin Resistance) cluster_protective Protective Effects (Pro-Insulin Sensitivity) C16_Cer C16:0-Ceramide Insulin_Resistance Insulin Resistance C16_Cer->Insulin_Resistance Promotes C18_Cer C18:0-Ceramide C18_Cer->Insulin_Resistance Promotes C24_1_Cer_Harm This compound (in some studies) C24_1_Cer_Harm->Insulin_Resistance Correlates with C24_0_Cer C24:0-Ceramide Insulin_Sensitivity Insulin Sensitivity C24_0_Cer->Insulin_Sensitivity Associated with C24_1_Cer_Prot This compound (in other studies) C24_1_Cer_Prot->Insulin_Sensitivity May promote LCMS_Workflow Start 1. Plasma Sample (50 µL) Spike 2. Spike with Internal Standards (C25:0-Cer) Start->Spike Extract 3. Bligh & Dyer Lipid Extraction Spike->Extract SPE 4. Silica Gel SPE Cleanup Extract->SPE Dry 5. Dry Down Under Nitrogen SPE->Dry Reconstitute 6. Reconstitute in Mobile Phase Dry->Reconstitute Inject 7. Inject into LC-MS/MS Reconstitute->Inject LC 8a. Reverse-Phase HPLC Separation Inject->LC MS 8b. ESI+ Tandem MS Detection (MRM) LC->MS Data 9. Data Analysis & Quantification MS->Data

References

C24:1-Ceramide in Metabolic Syndrome: A Comparative Meta-Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the role of C24:1-Ceramide in metabolic syndrome, presenting a meta-synthesis of current experimental data.

The role of specific ceramide species in the pathophysiology of metabolic syndrome is an area of intense research. Among these, this compound, a very long-chain monounsaturated ceramide, has emerged as a molecule of interest, though its precise contribution remains a subject of complex investigation. This guide provides a comparative analysis of published data on the association between this compound levels and metabolic syndrome, offering a valuable resource for researchers, scientists, and professionals in drug development.

Quantitative Data Synthesis

The following tables summarize the quantitative findings from various studies investigating the link between this compound and metabolic syndrome or its components.

Table 1: Association of this compound with Metabolic Syndrome and Related Conditions

Study Cohort/ModelKey FindingQuantitative DataReference
Obese vs. Lean SubjectsIncreased this compound in subcutaneous adipose tissue of obese individuals.P = 0.040[1]
Patients with Acute Coronary Syndrome (ACS) and Metabolic Syndrome (MS)This compound levels were significantly correlated with the presence of MS risk factors.Odds Ratio (per 1 SD increase): 1.221 (95% CI: 1.043–1.429), P = 0.013[2]
Obese Subjects with and without Metabolic SyndromePlasma this compound concentrations were significantly higher in obese subjects with metabolic syndrome compared to normal-weight individuals.P < 0.05[3][4]
High-Fat Diet-Induced Obese MiceA decrease in plasma this compound was observed after treatment with myriocin, an inhibitor of de novo ceramide synthesis.Data not specified[5]
Mouse Model of ObesityMice on a diet enriched with nervonic acid (C24:1) showed increased levels of C24:1-ceramides, associated with reduced weight gain and improved metabolic parameters.Data not specified[6]
Patients with Cardiovascular DiseaseHigh levels of C24:1-Ceramides have been associated with adverse cardiovascular outcomes.Data not specified[7]

Table 2: this compound in Relation to Other Ceramide Species

Study ContextFindingQuantitative DataReference
Cardiovascular Disease RiskThe ratio of C24:1/C24:0-Ceramide has been repeatedly found to have independent predictive value for cardiovascular events.Data not specified[2]
Cardiovascular Disease MortalityThe ratio of C24:1/C24:0 is linked to fatal outcomes in cardiovascular disease.Data not specified[6]

Experimental Protocols

The methodologies employed in the cited studies for the analysis of this compound are crucial for the interpretation of the results. Below is a summary of the key experimental protocols.

1. Quantification of this compound:

  • Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most frequently mentioned technique for the quantification of plasma ceramide concentrations.[2]

  • Sample Type: The primary biological matrices for ceramide measurement include plasma, serum, and subcutaneous adipose tissue.[1][2][5]

2. Study Population and Models:

  • Human Studies: Investigations have been conducted in various human cohorts, including lean and obese individuals, patients with and without metabolic syndrome, and patients with acute coronary syndrome.[1][2][3][4]

  • Animal Models: Diet-induced obese mice and genetically obese (ob/ob) mice are common animal models used to study the effects of ceramide synthesis inhibition and dietary modifications on ceramide levels and metabolic outcomes.[5]

Signaling Pathways and Logical Relationships

Ceramides (B1148491), including C24:1, are bioactive lipids that can modulate various cellular signaling pathways implicated in metabolic syndrome. The diagrams below illustrate these relationships based on the current literature.

G cluster_0 De Novo Ceramide Synthesis Saturated Fatty Acids Saturated Fatty Acids SPT SPT Saturated Fatty Acids->SPT Serine Serine Serine->SPT Ceramide Synthases (CerS) Ceramide Synthases (CerS) SPT->Ceramide Synthases (CerS) Myriocin Myriocin Myriocin->SPT inhibits Ceramides (including C24:1) Ceramides (including C24:1) Ceramide Synthases (CerS)->Ceramides (including C24:1)

Caption: De novo synthesis pathway of ceramides, a key source of cellular ceramides including C24:1.

G cluster_1 Ceramide-Mediated Insulin (B600854) Resistance Elevated Ceramides Elevated Ceramides PKCζ PKCζ Elevated Ceramides->PKCζ activates Akt/PKB Akt/PKB PKCζ->Akt/PKB inhibits Insulin Signaling Insulin Signaling Akt/PKB->Insulin Signaling mediates Glucose Uptake Glucose Uptake Insulin Signaling->Glucose Uptake promotes

Caption: Simplified signaling cascade showing how elevated ceramides can impair insulin signaling.

Concluding Remarks

The available evidence suggests a significant association between this compound and metabolic syndrome, although the nature of this relationship is multifaceted. While some studies point towards elevated this compound levels in individuals with metabolic syndrome and its complications, others suggest a potentially protective role or emphasize the importance of its ratio to other ceramides, such as C24:0.[2][6] The discrepancies in findings may arise from differences in study populations, experimental models, and the specific tissues analyzed.

For professionals in drug development, targeting the enzymes involved in ceramide metabolism, such as the ceramide synthases, presents a potential therapeutic avenue. However, the distinct roles of different ceramide species, including the contrasting effects of C24:1 and C24:0 ceramides, highlight the need for highly specific therapeutic strategies. Future research, including large-scale meta-analyses of harmonized data, is imperative to elucidate the precise role of this compound in metabolic syndrome and to validate its potential as a biomarker and therapeutic target.

References

A Head-to-Head Comparison of C24:1-Ceramide Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids that play a central role in cellular processes such as apoptosis, cell senescence, inflammation, and insulin (B600854) resistance.[1][2] Specifically, the very long-chain C24:1-Ceramide (N-nervonoyl-sphingosine) has garnered significant attention in research due to its association with aging, neurodegenerative diseases, and cancer progression.[1][3][4] Elevated levels of this compound have been identified as a potential biomarker in various conditions, including cardiovascular disease and gallbladder cancer.[4][5] Consequently, the accurate and reliable quantification of this compound in diverse biological samples is crucial for advancing both basic research and clinical diagnostics. This guide provides a head-to-head comparison of the most prevalent analytical methods for this compound detection: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection.

Quantitative Performance Comparison

The choice of detection method significantly impacts the sensitivity, specificity, and throughput of this compound quantification. The following table summarizes the key performance metrics of the leading analytical techniques.

Parameter Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Enzyme-Linked Immunosorbent Assay (ELISA) High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
Specificity High; can distinguish between different ceramide species (e.g., C24:0 vs. C24:1).[6]Low to Moderate; typically detects total ceramides, lacks specificity for C24:1 acyl chain.[7][8]Moderate; can separate different ceramide species, but may have co-elution issues.[9][10]
Limit of Detection (LOD) High Sensitivity; in the range of 5–50 pg/mL.[11]Moderate Sensitivity; typically around 18.75 pg/mL for total ceramides.[7]High Sensitivity; below 1 pmol.[9][10]
Limit of Quantification (LOQ) High Sensitivity; in the range of 5–50 pg/mL.[11]Range: 31.2-2000 pg/mL (for total ceramides).[7]Not explicitly stated, but picomole-level quantification is achievable.[9][10]
Linearity Range Wide; e.g., 5.6–714 ng for this compound.[11]Narrower; e.g., 31.2-2000 pg/mL.[7]Not explicitly detailed, but effective for cellular extracts.
Sample Types Versatile; plasma, serum, tissues, cell lysates.[11][12]Versatile; serum, plasma, cell culture supernatant, cell/tissue lysates.[7]Cultured cells, tissues.[9][10]
Throughput High; a single run can be as short as 5-21 minutes, allowing for high-throughput analysis.[11][12]High; suitable for screening large numbers of samples in 96-well plate format (approx. 2-3 hours).[7]Moderate; depends on the chromatographic separation time.
Recovery Good; typically 78–91% from human plasma.[11]Good; typically 86-103% from plasma and serum.[7]Not explicitly stated.
Instrumentation Requires specialized LC and tandem mass spectrometer systems.Requires a standard colorimetric microplate reader.[7]Requires an HPLC system with a fluorescence detector.[9]

Signaling and Experimental Workflow Diagrams

To visualize the context and process of this compound detection, the following diagrams illustrate its metabolic pathway and a standard analytical workflow.

Caption: Simplified Ceramide Metabolic Pathways.[1]

LC_MS_MS_Workflow Sample Sample Lipid_Extraction Lipid Extraction (e.g., Bligh-Dyer or Protein Precipitation) Sample->Lipid_Extraction Spiking Spike with Internal Standard (e.g., C17 or C25 Ceramide) Lipid_Extraction->Spiking Chromatography Reverse-Phase HPLC Separation Spiking->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization MS1 Mass Selection (Quadrupole 1) Selects Precursor Ion (e.g., m/z 648 for C24:1) Ionization->MS1 CID Collision-Induced Dissociation (Quadrupole 2) MS1->CID MS2 Fragment Ion Analysis (Quadrupole 3) Selects Product Ion (e.g., m/z 264) CID->MS2 Detection Detector MS2->Detection Quantification Quantification Detection->Quantification

Caption: Typical LC-MS/MS workflow for this compound quantification.[11]

Experimental Protocols

Detailed methodologies are essential for reproducing experimental results. Below are protocols for the key detection methods discussed.

LC-MS/MS Protocol for this compound Quantification

This method is adapted from validated high-sensitivity protocols for quantifying ceramide species in biological samples.[11]

a) Sample Preparation and Lipid Extraction:

  • To a 50 µL plasma sample, add 50 µL of an internal standard solution (containing non-naturally occurring C17 and C25 ceramides in ethanol).[11]

  • Perform lipid extraction using a modified Bligh and Dyer method. Add a 2:1:0.8 mixture of chloroform:methanol:water.

  • Vortex vigorously and centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • For plasma samples, further purify the extract using silica (B1680970) gel column chromatography to isolate sphingolipids.[11]

  • Dry the final extract under a stream of nitrogen and reconstitute in the mobile phase for injection.

b) High-Performance Liquid Chromatography (HPLC):

  • Column: Use a reverse-phase C18 column (e.g., 2.1 mm × 5 cm, 5 µm).[13]

  • Mobile Phase A: 74/25/1 (v/v/v) H₂O:CH₃OH:HCOOH with 5 mM ammonium (B1175870) formate.[13]

  • Mobile Phase B: 99:1 (v/v) CH₃OH:HCOOH with 5 mM ammonium formate.[13]

  • Flow Rate: 250 µL/min.[13]

  • Gradient: Run a suitable gradient to separate ceramide species.

  • Injection Volume: 10 µL.[13]

  • Run Time: A total run time of approximately 21 minutes is common for separating multiple ceramide species.[11]

c) Tandem Mass Spectrometry (MS/MS):

  • Ionization Mode: Electrospray Ionization in positive mode (ESI+).[11]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[11]

  • MRM Transition for this compound: Monitor the transition from the precursor ion to a characteristic product ion, typically m/z 648 → 264.[11] The m/z 264 product ion corresponds to the sphingoid backbone.

  • Data Analysis: Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed with known amounts of this compound standard.[11]

General Protocol for Ceramide ELISA

This protocol is based on commercially available competitive ELISA kits.[7] Note that these kits typically measure total ceramides.

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed by the kit manual.

  • Standard and Sample Addition: Add 50 µL of standard solutions and diluted samples to the appropriate wells of the microtiter plate, which is pre-coated with a ceramide antigen.[7]

  • Competitive Binding: Immediately add 50 µL of Biotinylated Anti-Ceramide Antibody to each well. During a 45-minute incubation at 37°C, ceramides in the sample compete with the coated ceramides for antibody binding.[7]

  • Washing: Aspirate and wash the wells multiple times to remove unbound antibody.

  • Secondary Conjugate: Add HRP-Streptavidin conjugate to each well and incubate.

  • Substrate Reaction: After another wash step, add TMB substrate solution. The enzyme reaction will produce a blue color.[7]

  • Stopping the Reaction: Add an acidic stop solution, which changes the color from blue to yellow.[7]

  • Measurement: Read the optical density (OD) at 450 nm using a microplate reader. The color intensity is inversely proportional to the amount of ceramide in the sample.[7]

  • Calculation: Calculate the ceramide concentration in the samples by comparing their OD values to the standard curve.

HPLC with Fluorescence Detection Protocol

This method involves derivatization to make the ceramides fluorescent for sensitive detection.[9][10]

  • Lipid Extraction: Extract lipids from the sample (e.g., cultured cells) using a standard method.

  • Derivatization: React the extracted ceramides with a fluorescent reagent like anthroyl cyanide.[9][10]

  • HPLC Separation:

    • Column: Use a reverse-phase C18 column.

    • Mobile Phase: Employ a suitable solvent gradient (e.g., acetonitrile/water) to separate the derivatized ceramide species.

    • Detection: Use a fluorescence detector set to the appropriate excitation and emission wavelengths for the anthroyl derivative.

  • Quantification: Quantify this compound by comparing its peak area to that of an internal standard (e.g., N-heptadecanoyl sphingosine) and a standard curve. This method can achieve a detection limit below 1 pmol.[9][10]

Conclusion

The selection of an appropriate detection method for this compound is contingent on the specific requirements of the research.

  • LC-MS/MS stands as the gold standard, offering unparalleled specificity and sensitivity for the absolute quantification of individual ceramide species like C24:1.[11][14] Its high-throughput capabilities make it ideal for both basic research and large-scale clinical studies.[12][15]

  • ELISA provides a rapid, high-throughput, and accessible method for screening total ceramide levels.[7] However, its critical limitation is the lack of specificity for the C24:1 acyl chain, making it unsuitable for studies where distinguishing between different ceramide species is necessary.

  • HPLC with Fluorescence Detection offers a sensitive alternative to LC-MS/MS.[9] While it can separate different ceramide species, it requires a derivatization step and may not achieve the same level of specificity and resolution as mass spectrometry, especially in complex biological matrices.

For researchers and drug development professionals requiring precise and specific quantification of this compound, LC-MS/MS is the most robust and reliable method. For high-throughput screening where total ceramide levels are a sufficient proxy, ELISA can be a cost-effective choice.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal of C24:1-Ceramide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

The proper disposal of C24:1-Ceramide, a bioactive sphingolipid integral to cellular research, is a critical component of laboratory safety and environmental responsibility. Although a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, guidance from product information sheets and general laboratory chemical waste protocols mandates that it be treated as a hazardous substance. This document outlines the essential procedures for the safe handling and disposal of this compound and its associated waste to ensure the well-being of researchers and compliance with regulatory standards.

Key Safety and Handling Information

This compound should be handled with caution in a well-ventilated area, preferably a chemical fume hood. All personnel must wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Direct contact with the skin or eyes, inhalation, and ingestion must be avoided.

Quantitative Data Summary

For safe handling and disposal, it is crucial to be aware of the physical and chemical properties of this compound and its common solvents.

PropertyThis compoundEthanolDimethyl Sulfoxide (DMSO)Dimethylformamide (DMF)
Physical State Crystalline solidLiquidLiquidLiquid
Solubility Soluble in ethanol, DMSO, and DMFMiscible with waterMiscible with waterMiscible with water
Primary Hazards To be considered hazardous; potential skin and eye irritant.Flammable liquid and vaporCombustible liquidFlammable liquid and vapor, toxic if inhaled
Disposal Consideration Dispose of as hazardous chemical waste. Do not dispose of down the drain or in regular trash.Dispose of as flammable hazardous waste.Dispose of as hazardous waste.Dispose of as toxic and flammable hazardous waste.

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials must adhere to local, state, and federal hazardous waste regulations. The following protocol provides a general framework for safe disposal:

  • Personal Protective Equipment (PPE): Before beginning any disposal procedures, ensure all necessary PPE is worn correctly. This includes chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a flame-retardant lab coat.

  • Waste Segregation:

    • Solid Waste: Collect all solid this compound waste, including unused product and contaminated items such as pipette tips, tubes, and weigh boats, in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound dissolved in organic solvents (e.g., ethanol, DMSO, DMF) must be collected in a separate, sealed, and properly labeled hazardous waste container. The container must be compatible with the solvent used. Never mix incompatible waste streams.

  • Waste Container Labeling: All hazardous waste containers must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the solvent(s) present with their approximate concentrations, and the date of accumulation.

  • Waste Storage: Store hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory. This area should be away from general lab traffic, sources of ignition, and incompatible chemicals.

  • Waste Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. Provide them with a complete and accurate description of the waste.

  • Documentation: Maintain meticulous records of all generated hazardous waste, including the chemical name, quantity, and disposal date, as required by your institution and regulatory bodies.

Crucial "Don'ts":

  • DO NOT dispose of this compound, in either solid or liquid form, down the drain.

  • DO NOT discard solid this compound waste in the regular trash.

  • DO NOT mix this compound waste with other incompatible chemical waste.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Step 2: Identify Waste Type ppe->waste_type solid_waste Solid Waste (Unused chemical, contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions in solvents) waste_type->liquid_waste Liquid collect_solid Step 3a: Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid collect_liquid Step 3b: Collect in Labeled Hazardous Liquid Waste Container (Compatible with solvent) liquid_waste->collect_liquid storage Step 4: Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage disposal_request Step 5: Arrange for Pickup by EHS or Licensed Contractor storage->disposal_request documentation Step 6: Complete Waste Disposal Documentation disposal_request->documentation end End: Proper Disposal Complete documentation->end

This compound Disposal Workflow

By adhering to these procedures, researchers can ensure a safe laboratory environment and the responsible management of chemical waste, thereby building a culture of safety and trust.

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
C24:1-Ceramide
Reactant of Route 2
Reactant of Route 2
C24:1-Ceramide

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